molecular formula C13H20N2 B1270732 (1-Benzylpiperidin-4-yl)methanamine CAS No. 88915-26-8

(1-Benzylpiperidin-4-yl)methanamine

Cat. No.: B1270732
CAS No.: 88915-26-8
M. Wt: 204.31 g/mol
InChI Key: KNUKUWNSGVICSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylpiperidin-4-yl)methanamine (CAS 88915-26-8) is a chemical building block of high value in medicinal chemistry and neuroscience research. With a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol, this amine-functionalized piperidine derivative serves as a critical precursor in the synthesis of novel bioactive molecules . Its primary research application lies in the development of potential multi-target therapeutic agents for Alzheimer's disease (AD) and other neurodegenerative conditions. The compound's structure, featuring a benzylpiperidine moiety, is a key pharmacophore found in acetylcholinesterase (AChE) inhibitors . Researchers utilize this amine to design hybrid molecules that inhibit AChE, an enzyme responsible for breaking down the neurotransmitter acetylcholine. Low acetylcholine levels in the brain are associated with the cognitive deficits seen in AD . Some novel compounds synthesized from this compound have demonstrated potent AChE inhibition at low nanomolar concentrations (IC50 values) in biochemical assays . The binding mode of these inhibitors often involves the piperidine fragment interacting with the catalytic anionic site of the AChE enzyme, similar to established drugs like donepezil, while other parts of the molecule engage additional targets . This mechanism can simultaneously increase acetylcholine levels and potentially counteract the formation of amyloid-beta plaques, a pathological hallmark of Alzheimer's . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKUWNSGVICSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363891
Record name (1-benzylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88915-26-8
Record name (1-benzylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Benzyl-4-piperidyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1-Benzylpiperidin-4-yl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1-Benzylpiperidin-4-yl)methanamine

Abstract

This compound is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of a wide array of pharmaceutical compounds, including potent enzyme inhibitors and receptor modulators.[1] Its structural motif, featuring a primary amine tethered to a benzyl-protected piperidine ring, is crucial for molecular recognition in various biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, procedural details, and critical process parameters for the two most prevalent and efficient manufacturing routes: the reduction of 1-benzylpiperidine-4-carbonitrile and the reductive amination of 1-benzylpiperidine-4-carboxaldehyde.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly proceeds through two distinct, yet related, chemical pathways. The choice between these routes often depends on the availability of starting materials, scalability requirements, and specific safety constraints of the laboratory environment. Both strategies converge on the target molecule from advanced intermediates derived from a common precursor, 1-benzyl-4-piperidone.

The two core strategies are:

  • Pathway A: Reduction of a Nitrile Intermediate. This classic and robust method involves the synthesis of 1-benzylpiperidine-4-carbonitrile, followed by its chemical reduction to the desired primary amine.

  • Pathway B: Reductive Amination of an Aldehyde Intermediate. This pathway involves the partial reduction of the nitrile to 1-benzylpiperidine-4-carboxaldehyde, which is then converted to the target amine via a one-pot reductive amination reaction.

The logical flow and relationship between the key intermediates are illustrated in the diagram below.

cluster_pathway_A Pathway A cluster_pathway_B Pathway B Start 1-Benzyl-4-piperidone Nitrile 1-Benzylpiperidine-4-carbonitrile Start->Nitrile Strecker or Cyanide Addition Aldehyde 1-Benzylpiperidine-4-carboxaldehyde Nitrile->Aldehyde Product This compound Nitrile->Product Full Reduction (e.g., LiAlH4, H₂/Catalyst) Nitrile->Product Aldehyde->Product Reductive Amination (NH₃, Reducing Agent) Aldehyde->Product

Caption: High-level overview of the two primary synthetic pathways to the target compound.

Pathway A: Reduction of 1-Benzylpiperidine-4-carbonitrile

This pathway is arguably the most direct route to the primary amine, leveraging the complete reduction of a nitrile functional group. The success of this method hinges on the efficient preparation of the nitrile intermediate and the selection of an appropriate reducing agent.

Synthesis of the Nitrile Precursor

The required starting material, 1-benzylpiperidine-4-carbonitrile, is readily synthesized from commercially available precursors. A common laboratory-scale method involves the reductive amination of 4-cyanopiperidine with benzaldehyde.[2]

Protocol:

  • To a solution of 4-cyanopiperidine (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent like tetrahydrofuran (THF) containing 2% acetic acid, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq) portion-wise.[2]

  • Stir the reaction mixture rapidly at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.

  • Upon completion, dilute the reaction with ethyl acetate and quench by washing with a saturated sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidine-4-carbonitrile, which can be purified further if necessary.

Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile to the primary amine is a critical step that can be achieved through several powerful reduction methods.

LiAlH₄ is an unselective but highly effective reagent for nitrile reduction, known for producing high yields of the corresponding primary amine.[3][4][5][6] The reaction must be conducted under strict anhydrous conditions due to the violent reactivity of LiAlH₄ with water.

Mechanism Insight: The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex. The first addition attacks the electrophilic carbon of the nitrile, breaking one of the C≡N pi bonds to form an intermediate imine anion complexed to aluminum.[6] A second hydride addition reduces the imine C=N bond, resulting in a dianion intermediate which, upon aqueous workup, is protonated to yield the final primary amine.[6]

Setup Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under N₂ atmosphere. Addition Slowly add a solution of 1-benzylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF. Setup->Addition Reagent Addition Reaction Allow to warm to room temperature. Stir for ~4 hours. Monitor by TLC. Addition->Reaction Reaction Quench Cool to 0°C. Carefully add H₂O, then 10% NaOH(aq), then H₂O again (Fieser method). Reaction->Quench Workup Filter Filter the resulting granular precipitate through Celite. Wash precipitate with Ethyl Acetate. Quench->Filter Extract Separate layers of the filtrate. Wash organic layer with H₂O and brine. Filter->Extract Isolate Dry organic layer (Na₂SO₄). Concentrate under reduced pressure to yield crude product. Extract->Isolate

Caption: Experimental workflow for the LiAlH₄ reduction of the nitrile intermediate.

Detailed Protocol (LiAlH₄ Reduction):

  • In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.[3]

  • Slowly add a solution of 1-benzylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 4 hours, or until TLC analysis shows the reaction is complete.[3]

  • Cool the reaction mixture back to 0°C. Carefully and sequentially quench the excess LiAlH₄ by the dropwise addition of water, followed by a 10% aqueous NaOH solution, and finally water again. This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.[3]

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or dichloromethane (DCM).

  • Combine the organic filtrates, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.[3] The crude product can be purified by column chromatography or distillation.

For larger-scale syntheses where the handling of LiAlH₄ is undesirable, catalytic hydrogenation presents a safer and more scalable alternative.[3] Common catalysts include Raney Nickel or Palladium on Carbon (Pd/C).[4]

Causality Behind Experimental Choices: The addition of ammonia or ammonium hydroxide to the reaction mixture is often crucial during catalytic hydrogenation of nitriles. This suppresses the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imine species.[4]

Pathway B: Reductive Amination of 1-Benzylpiperidine-4-carboxaldehyde

This elegant one-pot method converts the aldehyde intermediate directly to the primary amine. It relies on the selective reduction of an in-situ-formed imine in the presence of the starting aldehyde.

Synthesis of the Aldehyde Precursor

The key intermediate, 1-benzylpiperidine-4-carboxaldehyde, can be prepared by the controlled, partial reduction of 1-benzylpiperidine-4-carbonitrile. A bulky, less reactive hydride reagent is required to prevent over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[7]

Mechanism Insight: DIBAL-H delivers a single hydride to the nitrile, forming an N-aluminated imine intermediate. This intermediate is stable at low temperatures. Crucially, it does not get reduced further. Upon aqueous workup, the imine is hydrolyzed to release the desired aldehyde.[5][7]

Protocol (DIBAL-H Reduction):

  • Dissolve 1-benzylpiperidine-4-carbonitrile (1.0 eq) in an anhydrous solvent such as toluene in a dry, nitrogen-flushed flask.[7]

  • Cool the solution to a low temperature (e.g., -78°C to 0°C).

  • Add a solution of DIBAL-H (1.0-1.5 eq) dropwise, maintaining the low temperature.

  • Stir for 0.5-2 hours, monitoring the reaction by TLC.[7]

  • Upon completion, quench the reaction by adding methanol, followed by an aqueous workup (e.g., with Rochelle's salt or dilute acid) to hydrolyze the imine intermediate and precipitate aluminum salts.

  • Extract the product into an organic solvent, dry, and concentrate to yield 1-benzylpiperidine-4-carboxaldehyde.[7]

One-Pot Reductive Amination

This procedure combines an aldehyde, an amine source (in this case, ammonia or an ammonia salt like ammonium acetate), and a reducing agent in a single reaction vessel.

Causality Behind Reagent Selection: The choice of reducing agent is critical for the success of a direct reductive amination. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.

  • Sodium Borohydride (NaBH₄): A common and inexpensive reagent. However, it can also reduce the starting aldehyde. To minimize this side reaction, the imine is often allowed to form first before the borohydride is added.[8][9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent than NaBH₄.[10] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it highly selective for the reduction of imines and iminium ions over aldehydes or ketones.[8] It is often the reagent of choice for one-pot reductive aminations.[11]

Setup Dissolve aldehyde (1.0 eq) and Ammonia source (e.g., NH₄OAc, >2.0 eq) in a suitable solvent (e.g., MeOH). Imine_Formation Stir at room temperature for 1-2 hours to allow for imine/iminium ion formation. Setup->Imine_Formation Imine Formation Reduction Add NaBH(OAc)₃ (1.2-1.5 eq) portion-wise to the mixture. Imine_Formation->Reduction Reduction Reaction Stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS. Reduction->Reaction Workup Quench with saturated NaHCO₃(aq). Extract with an organic solvent (e.g., DCM). Reaction->Workup Workup Isolate Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate to yield crude product. Workup->Isolate

Caption: Experimental workflow for the one-pot reductive amination of the aldehyde.

Comparative Data and Pathway Selection

ParameterPathway A (LiAlH₄ Reduction)Pathway B (Reductive Amination)
Key Reagents LiAlH₄, anhydrous THFDIBAL-H, NaBH(OAc)₃, NH₃ source
Number of Steps 2 (Nitrile formation -> Reduction)2 (Aldehyde formation -> Red. Amination)
Safety & Handling High. LiAlH₄ is pyrophoric and water-reactive. Requires strict inert atmosphere.[3]Moderate. DIBAL-H is also water-reactive. NaBH(OAc)₃ is moisture-sensitive but generally safer.
Scalability Challenging due to LiAlH₄ handling and quench. Catalytic hydrogenation is a better alternative for scale-up.Generally good. One-pot nature is advantageous.
Selectivity LiAlH₄ is unselective and will reduce many other functional groups.[3]High. NaBH(OAc)₃ is highly selective for imines over carbonyls.[8]
Typical Yields Generally high (often >80-90% for the reduction step).Good to high (often >75-90% for the amination step).

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water and protic solvents to release flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar). The quenching process must be done slowly and at low temperatures.

  • Diisobutylaluminum Hydride (DIBAL-H): Also reacts violently with water and air. It is typically supplied as a solution in an organic solvent. Handle under an inert atmosphere.

  • Cyanide Compounds: Precursors like 4-cyanopiperidine are toxic. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

  • Solvents: Anhydrous solvents like THF and toluene are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound is well-established, with two primary, reliable pathways. The reduction of 1-benzylpiperidine-4-carbonitrile using powerful reducing agents like LiAlH₄ or catalytic hydrogenation is a high-yielding and robust method, particularly suitable when the nitrile is a readily available intermediate. The alternative route, via reductive amination of 1-benzylpiperidine-4-carboxaldehyde, offers the advantages of a one-pot procedure and the use of milder, more selective reagents like NaBH(OAc)₃, which can be beneficial for substrates with sensitive functional groups. The ultimate choice of synthetic route will be guided by considerations of scale, available equipment, safety protocols, and the overall cost-effectiveness of the starting materials.

References

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Patil, S. B., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Scribd. (n.d.). LAH Reduction of Nitriles to Amines.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). A new, simple and convenient procedure is introduced for direct and indirect reductive amination of aldehydes and ketones with sodium borohydride. Taylor & Francis Online.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Revathi, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.
  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines.
  • Ramirez-Galicia, G., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Benzylpiperidin-4-yl)methanamine is a substituted piperidine derivative with a primary amine and a benzyl group. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental methodologies and the scientific rationale behind them.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

  • IUPAC Name: this compound[1]

  • CAS Number: 88915-26-8[1][2][3][4][5]

  • Molecular Formula: C₁₃H₂₀N₂[1][2][5]

  • Molecular Weight: 204.31 g/mol [1][2][5]

  • Canonical SMILES: C1CN(CCC1CN)CC2=CC=CC=C2[1]

  • InChIKey: KNUKUWNSGVICSX-UHFFFAOYSA-N[1]

The structure, consisting of a piperidine ring, a benzyl group attached to the piperidine nitrogen, and a methanamine substituent at the 4-position, dictates its fundamental chemical nature as a dibasic compound.

Core Physicochemical Properties: A Tabulated Summary

Quantitative data provides a concise summary of the key physicochemical parameters. It is important to distinguish between experimentally determined values and computationally predicted data.

PropertyValueSource/Method
Molecular Weight 204.31 g/mol (Calculated from molecular formula)[1][2][5]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa (predicted) ~9.5-10.5 (piperidine N), ~10.5-11.0 (primary amine)(Estimated based on similar structures)
logP (predicted) 1.6(Computed by PubChem)[1]
Topological Polar Surface Area (TPSA) 29.3 Ų(Computed by PubChem)[1]
Solubility Data not availableN/A

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The following sections detail the experimental protocols for determining the key physicochemical properties of this compound. The emphasis is on the rationale behind the choice of methods, ensuring the generation of reliable and reproducible data.

Determination of Acid Dissociation Constants (pKa)

The pKa values of a molecule are critical as they determine the extent of ionization at a given pH. For this compound, there are two basic centers: the tertiary amine in the piperidine ring and the primary exocyclic amine.

Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of protonation events.[6][7] This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added. Spectrophotometric methods can also be employed if the compound possesses a chromophore that changes its absorbance upon protonation.[8]

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode and a burette containing the standardized HCl solution.

  • Titration Procedure: Add the HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a dibasic compound, two inflection points will be observed, allowing for the determination of both pKa values. The inflection point of the sigmoid curve can be used to determine the pKa.[6]

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution setup Calibrate pH Meter & Assemble Titration Setup prep_analyte->setup prep_titrant Standardize HCl Titrant prep_titrant->setup titrate Perform Incremental Titration setup->titrate plot Plot pH vs. Titrant Volume titrate->plot determine_pKa Determine pKa from Inflection Points plot->determine_pKa logD_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_phases Prepare & Pre-saturate n-octanol and pH 7.4 Buffer partition Partition Compound Between Phases prep_phases->partition equilibrate Shake to Equilibrate partition->equilibrate separate Separate Phases by Centrifugation equilibrate->separate analyze Analyze Concentration in Each Phase (HPLC) separate->analyze calculate Calculate logD₇.₄ analyze->calculate

Sources

The Alchemical Core: A Technical Guide to (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 88915-26-8

Abstract

(1-Benzylpiperidin-4-yl)methanamine, a disubstituted piperidine derivative, stands as a cornerstone scaffold in modern medicinal chemistry. Its unique structural architecture, featuring a sterically accessible primary amine and a lipophilic benzyl group, offers a synthetically versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical role in the generation of high-affinity ligands for challenging biological targets. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental designs, provides validated protocols, and contextualizes the compound's significance in the pursuit of next-generation therapeutics, particularly in the realm of neurodegenerative and psychiatric disorders.

Introduction: The Strategic Importance of the Benzylpiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The introduction of a benzyl group onto the piperidine nitrogen in this compound serves a dual purpose: it imparts lipophilicity, which can be crucial for traversing biological membranes, and it provides a handle for establishing key hydrophobic interactions within receptor binding pockets.

The primary aminomethyl group at the 4-position is the molecule's reactive heart. It is a nucleophilic center that allows for a wide array of chemical modifications, including acylation, alkylation, and reductive amination, thereby enabling the systematic exploration of structure-activity relationships (SAR). This guide will delve into the practical aspects of harnessing this reactivity for the synthesis of compound libraries with diverse pharmacological profiles.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

PropertyValueReference(s)
CAS Number 88915-26-8[1]
Molecular Formula C₁₃H₂₀N₂[1]
Molecular Weight 204.31 g/mol [1]
Appearance Liquid[2]
Boiling Point 99-103 °C at 0.3 mbar[2]
XLogP3-AA 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Analytical Characterization

While specific, publicly available spectra for this compound are scarce, data for the closely related precursor, 4-amino-1-benzylpiperidine, provides a strong proxy for the expected spectral features. Commercial suppliers of this compound confirm that comprehensive analytical data, including ¹H NMR, ¹³C NMR, and LC-MS, are available upon request[3][4].

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm.

  • Benzyl CH₂: A singlet around 3.5 ppm.

  • Piperidine Ring Protons: A series of multiplets between 1.2 and 3.0 ppm.

  • Aminomethyl CH₂: A signal adjacent to the primary amine.

  • NH₂ Protons: A broad singlet that can be exchanged with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the 127-139 ppm region.

  • Benzyl CH₂: A signal around 63 ppm.

  • Piperidine Ring Carbons: Signals in the 30-55 ppm range.

  • Aminomethyl Carbon: A signal in the 40-50 ppm range.

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Characterization Crude Crude Product Purification Column Chromatography Crude->Purification Load TLC TLC Analysis Purification->TLC Monitor Fractions LCMS LC-MS TLC->LCMS Confirm Mass NMR ¹H & ¹³C NMR LCMS->NMR Structural Elucidation Final Pure Compound (>95%) NMR->Final Confirm Identity & Purity cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product A 1-Benzyl-4-piperidone C Imine Intermediate A->C B Ammonia Source (e.g., NH₄OAc) B->C D This compound C->D Reduction (e.g., NaBH(OAc)₃, H₂/Raney Ni)

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for the reductive amination of ketones.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add an excess of an ammonia source, such as ammonium acetate (approximately 10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity for imines over ketones.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous phase with additional DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • Excess Ammonia Source: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate.

  • Sodium Triacetoxyborohydride: This reducing agent is less basic and more selective than other borohydrides like sodium borohydride, reducing the likelihood of side reactions.

Pathway B: Reduction of 1-Benzylpiperidine-4-carbonitrile

This two-step approach involves the synthesis of an intermediate nitrile, which is then reduced to the primary amine.

Step 1: Synthesis of 1-Benzylpiperidine-4-carbonitrile

This can be achieved via a Strecker-type reaction with 1-benzyl-4-piperidone, an amine source, and a cyanide source.[6]

Step 2: Reduction of the Nitrile

The nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Experimental Protocol: LiAlH₄ Reduction of 1-Benzylpiperidine-4-carbonitrile

This protocol is based on standard procedures for nitrile reduction.[1]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, excess) in a dry ethereal solvent such as tetrahydrofuran (THF).

  • Nitrile Addition: Cool the LiAlH₄ suspension in an ice bath and slowly add a solution of 1-benzylpiperidine-4-carbonitrile in dry THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: The resulting granular precipitate can be removed by filtration. The filtrate is then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude amine.

  • Purification: The product can be purified by vacuum distillation or column chromatography.

Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the nitrile intermediate can be confirmed by the appearance of a characteristic C≡N stretch in the IR spectrum (around 2250 cm⁻¹). The final product can be validated by the disappearance of this nitrile peak and the appearance of N-H stretching bands in the IR spectrum, as well as by NMR and mass spectrometry.

Applications in Medicinal Chemistry: A Scaffold for Innovation

This compound is rarely the final, biologically active molecule. Instead, it serves as a versatile starting material for the synthesis of more complex compounds with therapeutic potential. Its primary amine offers a convenient point for derivatization, allowing for the exploration of a wide chemical space.

Ligands for Sigma Receptors

Sigma receptors, particularly the σ₁ subtype, are involved in a variety of cellular functions and are considered promising targets for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[6] The N-benzylpiperidine core is a well-established pharmacophore for high-affinity sigma receptor ligands.[7]

Derivatives of this compound, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, have been synthesized and shown to have high affinity and selectivity for σ₁ receptors.[2][8] The primary amine of the parent compound is typically acylated with various substituted phenylacetic acids to generate a library of analogs for SAR studies.

Structure-Activity Relationship Highlights for Sigma-1 Ligands:

  • Acyl Group: The nature of the acyl group attached to the aminomethyl nitrogen is critical for binding affinity. Aromatic acyl groups, such as phenylacetyl, are often optimal.

  • Substitution on the Acyl Aromatic Ring: The position and electronic nature of substituents on the phenylacetyl ring can fine-tune both affinity and selectivity for σ₁ versus σ₂ receptors.[9] Halogen substitutions, for instance, have been shown to increase affinity for σ₂ receptors while maintaining high affinity for σ₁ receptors.[2]

Modulators for Alzheimer's Disease Targets

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. The benzylpiperidine scaffold has been employed in the design of compounds that can, for example, inhibit acetylcholinesterase (AChE) and modulate other targets relevant to the disease cascade.[10] The this compound core can be incorporated into larger molecules designed to interact with the active site of AChE or to prevent the aggregation of amyloid-beta peptides.[11][12]

The following diagram illustrates the central role of this compound as a scaffold for generating diverse compound libraries.

cluster_reactions Derivatization Reactions cluster_applications Therapeutic Targets Core This compound (CAS: 88915-26-8) Acylation N-Acylation Core->Acylation R-COCl, Base Alkylation N-Alkylation Core->Alkylation R-X, Base ReductiveAmination Reductive Amination Core->ReductiveAmination R-CHO, [H] Sigma Sigma Receptor Ligands Acylation->Sigma AD Alzheimer's Disease Modulators Alkylation->AD Other Other CNS Targets ReductiveAmination->Other

Caption: Derivatization pathways and therapeutic applications of the this compound scaffold.

Chemical Reactivity and Handling

As a primary amine, the aminomethyl group of this compound is nucleophilic and will undergo typical amine reactions such as:

  • Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines after reduction of the intermediate imine.

The tertiary amine within the piperidine ring is less nucleophilic due to steric hindrance but can act as a base.

Handling and Storage:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle this compound in a fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses, as it is classified as a skin and eye irritant.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its synthetic accessibility and the tunable nature of its derivatives have cemented its place as a valuable tool in the medicinal chemist's arsenal. The insights gained from SAR studies of its derivatives continue to guide the development of novel ligands for complex biological targets, offering hope for the treatment of some of the most challenging diseases of our time. This guide has aimed to provide a comprehensive and practical overview of this important molecule, grounding its application in the fundamental principles of organic and medicinal chemistry.

References

  • This reference is a placeholder for a general organic chemistry textbook that would cover the principles of amine reactivity.
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-(Cbz-amino)-1-benzylpiperidine. (URL: benchchem.com/application-notes/4-cbz-amino-1-benzylpiperidine-synthesis)
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. (URL: [Link])
  • WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. (URL: [Link])
  • A Comparative Guide to the Synthetic Methods of 4-(Cbz-amino)-1-benzylpiperidine. (URL: benchchem.com/application-notes/4-cbz-amino-1-benzylpiperidine-synthetic-methods)
  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed. (URL: [Link])
  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed. (URL: [Link])
  • AU2003299145A1 - Piperazine and piperidine derivatives for treatment of neurological diseases.
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of N-(1- benzylpiperidin-4-yl)phenylacetamides as Sigma Receptor Ligands. (URL: benchchem.com/application-notes/n-1-benzylpiperidin-4-yl-phenylacetamides-qsar)
  • 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. PubChem. (URL: [Link])
  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. (URL: [Link])
  • The Structure-Activity Relationship of 1-Benzylpiperidine Derivatives: A Technical Guide. (URL: benchchem.
  • (1-Benzyl-4-piperidyl)methanamine | C13H20N2 | CID 1514444. PubChem. (URL: [Link])
  • 4-Benzylpiperidine | C12H17N | CID 31738. PubChem. (URL: [Link])
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. (URL: [Link])
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. (URL: [Link])
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • 4-Anilino-1-benzylpiperidine-4-carbonitrile. PMC - PubMed Central. (URL: [Link])
  • Rational design, synthesis of novel compounds by connecting...
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. (URL: [Link])

Sources

Introduction: The Significance of the N-Benzylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (1-Benzylpiperidin-4-yl)methanamine

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its structural flexibility and the ability of the tertiary amine to engage in crucial cation-π interactions make it a valuable scaffold for designing therapeutic agents targeting various receptors and enzymes.[2][3] this compound, the subject of this guide, is a functionalized derivative within this class. Its structure combines the N-benzylpiperidine core with a primary aminomethyl group, presenting a unique set of physicochemical properties and potential as a synthetic building block in drug discovery.

This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, intended for researchers and drug development professionals. We will move beyond simple data reporting to explain the causality behind analytical choices, ensuring a robust and self-validating workflow.

Table 1: Core Properties of this compound

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₃H₂₀N₂[4]
Molecular Weight 204.31 g/mol [4]
Monoisotopic Mass 204.162648646 Da[4]
SMILES C1CN(CCC1CN)CC2=CC=CC=C2[4]
InChIKey KNUKUWNSGVICSX-UHFFFAOYSA-N[4]

A Holistic Strategy for Structure Elucidation

Confirming the structure of a synthetic molecule is not a linear process but an integrated strategy where orthogonal techniques validate one another. The workflow below illustrates the synergistic relationship between spectroscopic and crystallographic methods to build a complete and verified structural profile.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive 3D Structure Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Mol. Weight & Formula Data IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Determines Connectivity & Chemical Environment MS->NMR Validates Formula IR->NMR Confirms Groups XRC Single-Crystal X-ray Crystallography NMR->XRC Confirms Solution Structure Final_Structure Confirmed Structure NMR->Final_Structure Corroborates XRC->Final_Structure Unambiguous 3D Proof

Fig 1. Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[5] For this compound, ¹H and ¹³C NMR are essential to confirm the presence and linkage of the benzyl, piperidine, and aminomethyl moieties.

Causality of Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference.

  • Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is preferred to resolve complex splitting patterns, particularly within the piperidine ring where protons may have similar chemical environments.

1a. Proton (¹H) NMR Spectroscopy

Expected Data & Interpretation:

  • ~7.20-7.35 ppm (5H, multiplet): These signals correspond to the five aromatic protons of the monosubstituted benzene ring.

  • ~3.50 ppm (2H, singlet): A sharp singlet representing the two benzylic protons (-CH₂-Ph). Its integration (2H) and lack of splitting are characteristic.[6]

  • ~2.85 ppm (2H, multiplet): Protons on the piperidine ring at the 2 and 6 positions, adjacent to the nitrogen, in the axial position.

  • ~2.50 ppm (2H, doublet): The two protons of the aminomethyl group (-CH₂-NH₂). They are coupled to the adjacent piperidine proton.

  • ~2.05 ppm (2H, multiplet): Protons on the piperidine ring at the 2 and 6 positions, in the equatorial position.

  • ~1.70-1.85 ppm (3H, multiplet): A complex region containing the proton at the 4-position and the two axial protons at the 3 and 5 positions of the piperidine ring.

  • ~1.30-1.45 ppm (4H, multiplet): The two equatorial protons at the 3 and 5 positions, along with the two protons of the primary amine (-NH₂), which often appear as a broad singlet that can exchange with trace D₂O.[6]

1b. Carbon-¹³ (¹³C) NMR Spectroscopy

Expected Data & Interpretation: Due to symmetry in the piperidine and benzyl groups, fewer than 13 signals are expected.

  • ~138 ppm (1C): The quaternary aromatic carbon attached to the benzylic methylene group.

  • ~129, ~128, ~127 ppm (5C total): Signals for the five CH carbons of the benzene ring. Due to symmetry, the ortho and meta carbons will be equivalent, resulting in three distinct signals.

  • ~63 ppm (1C): The benzylic carbon (-CH₂-Ph).[6]

  • ~54 ppm (2C): The equivalent carbons at the 2 and 6 positions of the piperidine ring.

  • ~47 ppm (1C): The aminomethyl carbon (-CH₂-NH₂).

  • ~40 ppm (1C): The methine carbon at the 4-position of the piperidine ring.

  • ~31 ppm (2C): The equivalent carbons at the 3 and 5 positions of the piperidine ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., Bruker 400 MHz) for the CDCl₃ solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J) for all signals. Assign peaks in both spectra to the corresponding atoms in the structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[7] It serves as a crucial first check to validate that the synthesized product has the correct molecular formula.

Causality of Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization method ideal for this molecule. It typically protonates the basic nitrogen atoms without causing significant fragmentation, allowing for clear observation of the molecular ion peak [M+H]⁺.

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is used to determine the exact mass to within a few parts per million. This allows for the unambiguous determination of the molecular formula (C₁₃H₂₀N₂).

Expected Data & Interpretation:

  • Molecular Ion Peak: The primary observation in an ESI-HRMS spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 205.1703, confirming the molecular formula C₁₃H₂₁N₂⁺.

  • Key Fragmentation Pattern (in MS/MS): If fragmentation is induced, the most characteristic cleavage is the loss of the benzyl group. This results in the formation of the highly stable tropylium cation at m/z 91 . Another significant fragment would be the piperidinemethanamine cation at m/z 113.

G Parent Parent Ion This compound m/z = 205 [M+H]⁺ Frag1 Tropylium Cation [C₇H₇]⁺ m/z = 91 Parent->Frag1 Benzylic Cleavage Frag2 Piperidinemethanamine Cation [C₆H₁₃N₂]⁺ m/z = 113 Parent->Frag2 Benzylic Cleavage

Fig 2. Key fragmentation pathways in Mass Spectrometry.
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the HRMS instrument at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass and isotopic pattern, comparing it to the theoretical value for C₁₃H₂₀N₂.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Expected Data & Interpretation: The IR spectrum provides a "fingerprint" that confirms the presence of the key functional groups.

  • 3300-3500 cm⁻¹ (two bands, medium): Symmetric and asymmetric N-H stretching vibrations of the primary amine (-NH₂).

  • 3000-3100 cm⁻¹ (weak to medium): Aromatic C-H stretching.

  • 2800-3000 cm⁻¹ (strong): Aliphatic C-H stretching from the piperidine and methylene groups.

  • ~1600 cm⁻¹ (weak): Aromatic C=C stretching.

  • ~1580-1650 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.

  • 1000-1250 cm⁻¹ (medium to strong): C-N stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Record a background spectrum on the clean ATR crystal of the FTIR spectrometer.

  • Sample Application: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Proof

While spectroscopy provides compelling evidence for connectivity, single-crystal X-ray crystallography offers the only unambiguous, definitive determination of the three-dimensional atomic arrangement in the solid state.[1][7] It confirms not only the constitution but also the conformation and stereochemistry of the molecule.

Causality of Experimental Choices
  • Crystal Growth: The greatest challenge is often growing a single, diffraction-quality crystal (typically 0.1-0.3 mm). Slow evaporation is the most common starting point. A solvent system where the compound has moderate solubility is crucial; ethanol, methanol, or ethyl acetate are good candidates for piperidine derivatives.[1]

  • Data Collection Temperature: Data is typically collected at a low temperature (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound using a suitable method:

    • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol). Loosely cover the vial and allow the solvent to evaporate over several days.[7]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble.[7]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.[1]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam while rotating it, collecting the diffraction data (intensities and positions of spots) on a detector.[7]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods to obtain an initial model of the electron density.

  • Refinement: Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns converge, yielding the final, precise 3D structure.

Conclusion: A Unified Structural Verdict

The structure elucidation of this compound is achieved not by a single experiment but by the convergence of evidence from multiple, orthogonal analytical techniques. Mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of key functional groups. NMR spectroscopy meticulously maps the atomic connectivity and chemical environments. Finally, X-ray crystallography provides the ultimate, irrefutable proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, foundational data required for further research and development.

References

  • A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv
  • Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.
  • A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Benzylpiperidine Deriv
  • Zafar Saied Saify et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan. [Link]
  • Nallini, A. et al. (2011). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Journal of Theoretical and Applied Physics.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine.
  • Pickett, H. M., & Strauss, H. L. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society, 92(25), 7281-7289. [Link]
  • Arjunan, V., & Mohan, S. (2009). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Journal of Raman Spectroscopy, 40(12), 1954-1964. [Link]
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric piperidines. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • PubChem Compound Summary for CID 1514444, (1-Benzyl-4-piperidyl)methanamine.
  • Electronic Supplementary Information ESI - Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry.
  • Pérez-Arellano, K. A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5539. [Link]
  • Recanatini, M., et al. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(24), 4751-4759. [Link]
  • Piperidine. NIST Chemistry WebBook, SRD 69. [Link]
  • Piperidine IR Spectrum. NIST Chemistry WebBook, SRD 69.
  • An In-depth Technical Guide on the Chemical Properties of 2-(1-Benzylpiperidin-4-yl)ethanol. BenchChem.
  • Sharma, A., Sharma, M., & Sandip, B. (2023). N-Benzyl piperidine Fragment in Drug Discovery. ChemBioChem. [Link]

Sources

An In-depth Technical Guide to (1-Benzylpiperidin-4-yl)methanamine: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Benzylpiperidin-4-yl)methanamine, a piperidine derivative of significant interest in medicinal chemistry and drug development. The document delves into the precise determination of its IUPAC name, outlines a detailed synthetic protocol for its preparation, and provides a thorough guide to its characterization using modern spectroscopic techniques.

Deciphering the Identity: The IUPAC Nomenclature of this compound

The correct and unambiguous naming of a chemical compound is fundamental for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for this purpose. The IUPAC name for the compound is This compound .[1]

Let's dissect this name to understand its structural implications:

  • Piperidine: This is the parent heterocyclic amine, a six-membered ring containing five carbon atoms and one nitrogen atom.[2]

  • -4-yl: This locant indicates that the piperidine ring is a substituent connected to the rest of the molecule at its 4th position.

  • 1-benzyl: A benzyl group (a benzene ring attached to a CH₂ group) is attached to the nitrogen atom of the piperidine ring, which is designated as position 1.

  • methanamine: This is the principal functional group, a methyl group (-CH₃) where one hydrogen has been replaced by an amino group (-NH₂). The "(...)" enclosing "1-benzylpiperidin-4-yl" signifies that this entire complex substituent is attached to the methanamine unit.

Therefore, the name describes a molecule where a methanamine group is attached to the 4-position of a piperidine ring, which in turn is substituted with a benzyl group at the nitrogen atom.

IUPAC_Structure N1 N C2 CH2 N1->C2 benzyl_CH2 CH2 N1->benzyl_CH2 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 methanamine_CH2 CH2 C4->methanamine_CH2 C6 CH2 C5->C6 C6->N1 phenyl C6H5 benzyl_CH2->phenyl methanamine_NH2 NH2 methanamine_CH2->methanamine_NH2 label_N1 1 label_C4 4 Synthesis_Workflow start 1-Benzyl-4-piperidone intermediate Imine Intermediate start->intermediate Imine Formation product This compound intermediate->product Reduction reagents1 Ammonia Source (e.g., Ammonium Acetate) reagents1->intermediate reagents2 Reducing Agent (e.g., Sodium Cyanoborohydride) reagents2->product

Figure 2: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of piperidones. [3] Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Benzyl-4-piperidone189.2610.0 g0.0528
Ammonium Acetate77.0840.8 g0.529
Sodium Cyanoborohydride62.844.98 g0.0792
Methanol32.04150 mL-
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (10.0 g, 0.0528 mol) and ammonium acetate (40.8 g, 0.529 mol) in methanol (150 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium cyanoborohydride (4.98 g, 0.0792 mol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane (100 mL) and water (100 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is typically effective. A starting gradient of 100% DCM, gradually increasing to 10% MeOH in DCM, is a good starting point. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can help to prevent tailing of the amine on the acidic silica gel.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization of this compound

Once synthesized and purified, the identity and purity of this compound must be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A multiplet in the region of 7.2-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

  • Benzyl CH₂ Protons: A singlet at approximately 3.5 ppm, integrating to two protons.

  • Piperidine Protons: A series of multiplets in the range of 1.2-3.0 ppm, corresponding to the protons on the piperidine ring. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be the most downfield.

  • Methanamine CH₂ Protons: A doublet around 2.5-2.7 ppm, integrating to two protons.

  • Amine NH₂ Protons: A broad singlet that can appear over a wide range, typically between 1.0 and 3.0 ppm. The chemical shift and appearance of this peak are highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Several signals in the aromatic region (127-140 ppm).

  • Benzyl CH₂ Carbon: A signal around 63 ppm.

  • Piperidine Carbons: Signals in the aliphatic region (25-55 ppm). The carbons adjacent to the nitrogen (C2 and C6) will be in the lower field part of this range.

  • Methanamine CH₂ Carbon: A signal around 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions to look for are those associated with the N-H bonds of the primary amine and the C-N bonds.

Expected IR Spectral Features:

  • N-H Stretch (Primary Amine): Two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹. The presence of two bands is a hallmark of a primary amine (R-NH₂), corresponding to the symmetric and asymmetric stretching vibrations.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • N-H Bend (Primary Amine): A medium to strong absorption in the range of 1590-1650 cm⁻¹.

  • C-N Stretch: Absorptions in the fingerprint region, typically between 1000 and 1250 cm⁻¹, corresponding to the C-N stretching vibrations of the aliphatic amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 204.32 g/mol . In electron ionization (EI) mass spectrometry, a peak corresponding to this mass should be observed.

  • Major Fragmentation Pathways:

    • Loss of a Benzyl Radical: A common fragmentation for benzylamines is the cleavage of the C-N bond to lose a benzyl radical (C₇H₇•), resulting in a fragment ion.

    • Tropylium Ion: The benzyl group often rearranges to the stable tropylium cation (C₇H₇⁺), which gives a prominent peak at m/z 91.

    • Alpha-Cleavage: Cleavage of the bond adjacent to the piperidine nitrogen is also a likely fragmentation pathway.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, a practical synthetic route, and a comprehensive characterization strategy for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the successful preparation and identification of this important chemical entity.

References

  • PubChem. (1-Benzyl-4-piperidyl)methanamine.
  • Wikipedia. Piperidine. [Link]
  • Asian Journal of Research in Chemistry. Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]
  • Teledyne ISCO.
  • PubChem. 1-Benzyl-4-piperidylamine.
  • Chemistry LibreTexts.
  • OpenStax. 24.1 Naming Amines. [Link]
  • Study.com.
  • PubChem. (1-Benzyl-4-piperidyl)methanamine.

Sources

(1-Benzylpiperidin-4-yl)methanamine: A Scaffolding Nexus for Neuroactive and Systemic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1-Benzylpiperidin-4-yl)methanamine, a distinct piperidine derivative, stands as a pivotal structural motif in contemporary medicinal chemistry. Characterized by the fusion of a benzyl group to a piperidine ring with a methanamine substituent, this compound transcends its role as a mere synthetic intermediate, emerging as a versatile scaffold with a wide spectrum of potential biological activities. The inherent conformational flexibility of the piperidine ring, coupled with the diverse interactive capabilities of its functional groups, renders it a "privileged structure" in the design of novel therapeutics.[1] This guide provides a comprehensive exploration of the latent biological potential of this compound, delving into its chemical properties, synthetic pathways, and, most critically, its prospective applications in neuropharmacology, oncology, and gastrointestinal therapeutics. Each putative activity is substantiated by evidence from analogous structures and complemented with detailed, field-proven experimental protocols to empower researchers in their quest for innovative therapeutic agents.

Molecular Profile and Synthetic Strategy

Chemical and Physical Properties

This compound, with the molecular formula C13H20N2, presents as a compelling scaffold for chemical modification.[2] Its structure, featuring a tertiary amine within the piperidine ring and a primary amine in the methanamine side chain, offers multiple sites for chemical derivatization. This dual amine character allows for a broad range of synthetic transformations, enabling the development of diverse chemical libraries for biological screening.

PropertyValueReference
Molecular Formula C13H20N2[2]
Molecular Weight 204.31 g/mol [2]
IUPAC Name This compound[2]
CAS Number 88915-26-8[2]
Synthetic Pathway Overview

The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. A common synthetic route commences with the commercially available 1-benzyl-4-piperidone. This precursor undergoes a series of well-established chemical transformations to yield the target compound. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_target Target Molecule Synthesis cluster_derivatives Derivative Synthesis Benzylamine Benzylamine Piperidone 1-Benzyl-4-piperidone Benzylamine->Piperidone 1,4-Addition Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Piperidone Dieckmann Condensation Methanamine This compound Piperidone->Methanamine Reductive Amination Derivatives Diverse Bioactive Derivatives Methanamine->Derivatives Further Functionalization AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Phosphate Buffer (pH 8.0) Plate_Setup Add ATCI, DTNB, Buffer, and Test Compound to 96-well plate Buffer->Plate_Setup ATCI ATCI Solution ATCI->Plate_Setup DTNB DTNB Solution DTNB->Plate_Setup AChE AChE Solution Reaction_Start Initiate with AChE AChE->Reaction_Start Pre-incubation Pre-incubate at 37°C Plate_Setup->Pre-incubation Pre-incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50 Determine IC50 Value Inhibition_Calculation->IC50

Sources

(1-Benzylpiperidin-4-yl)methanamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Benzylpiperidin-4-yl)methanamine Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold" in drug design. This guide focuses on a specific and highly versatile piperidine derivative: this compound. This core structure has emerged as a foundational template for developing potent and selective ligands for a range of biological targets, leading to potential therapeutic agents for neurological disorders, pain management, and oncology.[3][4][5]

This document provides a comprehensive overview of the synthesis, derivatization, structure-activity relationships (SAR), and pharmacological profiles of this compound derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Synthesis of the this compound Core

The efficient synthesis of the this compound core is crucial for the exploration of its chemical space. A common and effective strategy involves a multi-step sequence starting from readily available materials, with 1-benzyl-4-piperidone as a key intermediate.

Synthetic Workflow Overview

cluster_0 Synthesis of 1-Benzyl-4-piperidone cluster_1 Conversion to Aminomethyl Group Benzylamine Benzylamine Intermediate_A N,N-bis(β-propionate methyl ester)benzylamine Benzylamine->Intermediate_A 1,4-Addition Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Intermediate_A Dieckmann_Condensation Dieckmann Condensation Intermediate_B Cyclized Intermediate Dieckmann_Condensation->Intermediate_B Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation 1_Benzyl_4_piperidone 1-Benzyl-4-piperidone Hydrolysis_Decarboxylation->1_Benzyl_4_piperidone Intermediate_A->Dieckmann_Condensation Intermediate_B->Hydrolysis_Decarboxylation Reductive_Amination Reductive Amination (e.g., with NH4OAc, NaBH3CN) 1_Benzyl_4_piperidone->Reductive_Amination Core_Product This compound Reductive_Amination->Core_Product

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone[6]
  • Step 1: 1,4-Addition: Benzylamine is reacted with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.

  • Step 2: Dieckmann Condensation: The resulting diester undergoes an intramolecular condensation in the presence of a strong base (e.g., sodium methoxide) to form the cyclic β-keto ester.

  • Step 3: Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, typically under acidic conditions, to yield 1-benzyl-4-piperidone.

Experimental Protocol: Reductive Amination to this compound
  • Reaction Setup: 1-Benzyl-4-piperidone is dissolved in a suitable solvent, such as methanol or ethanol.

  • Amine Source: An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.

  • Reducing Agent: A reducing agent, typically sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise.

  • Workup and Purification: The reaction is quenched, the solvent is removed, and the crude product is purified, often by column chromatography, to yield this compound.

Strategies for Derivatization and Analog Synthesis

The this compound scaffold offers several points for chemical modification, allowing for the generation of diverse libraries of compounds for SAR studies.

cluster_R1 R1: Amine Modification cluster_R2 R2: Benzyl Group Modification Core This compound Scaffold Acylation Acylation (R-COCl, R-COOH) Core->Acylation Alkylation Alkylation (R-X) Core->Alkylation Sulfonylation Sulfonylation (R-SO2Cl) Core->Sulfonylation Ring_Substitution Aromatic Substitution (e.g., Halogenation, Nitration) Core->Ring_Substitution Benzyl_Replacement Replacement with other aryl/heteroaryl groups Core->Benzyl_Replacement

Caption: Key derivatization points on the core scaffold.

Protocol: Amide Synthesis via Acylation
  • This compound is dissolved in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • A base, such as triethylamine or diisopropylethylamine (DIPEA), is added to act as a proton scavenger.

  • The desired carboxylic acid and a coupling agent (e.g., HATU, HBTU) or the corresponding acyl chloride are added.

  • The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-acylated derivative.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound core has led to the discovery of potent and selective ligands for various targets, most notably sigma receptors and acetylcholinesterase.

Sigma (σ) Receptor Ligands

A significant body of research has focused on N-(1-benzylpiperidin-4-yl)arylacetamide derivatives as high-affinity sigma receptor ligands.[6][7] These receptors are implicated in a variety of neurological conditions, including neuropathic pain and psychosis.

Compound ClassSubstitution Patternσ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)Key SAR Insights
PhenylacetamidesUnsubstituted3.90240High affinity and selectivity for σ₁ receptors.[6]
2-Fluoro on phenylacetamide3.56667Highest selectivity for σ₁ receptors.[6]
3-Substituted on phenylacetamideGenerally higher affinity for both σ₁ and σ₂Generally higher affinity for both σ₁ and σ₂Positional influence is critical for affinity.[6]
Halogen on benzyl groupSimilar or slightly decreased σ₁ affinitySignificantly increased σ₂ affinityHalogenation on the benzyl moiety can modulate selectivity.[7]
ArylacetamidesPhenyl replaced with thiophene, naphthyl, or indoleNo significant change in σ₁ affinityVariableThe phenyl ring can be replaced with other aromatic systems without loss of σ₁ affinity.[7]
Phenyl replaced with imidazole or pyridyl>60-fold loss in σ₁ affinityNo significant bindingBasic heterocyclic replacements are detrimental to σ₁ binding.[7]
Acetylcholinesterase (AChE) Inhibitors

Derivatives of this scaffold have also been explored as potent inhibitors of acetylcholinesterase (AChE), an important target in the symptomatic treatment of Alzheimer's disease.[8][9]

CompoundKey Structural FeaturesAChE IC₅₀ (nM)SAR Insights
Compound 21 [9]N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl side chain0.56A bulky, electron-withdrawing group in the para position of the benzamide moiety and N-methylation dramatically enhance potency. The basicity of the piperidine nitrogen is crucial for activity.[9]

Pharmacological Profiles and Therapeutic Potential

The diverse biological activities of this compound derivatives translate into a wide range of potential therapeutic applications.

Neurological Disorders
  • Alzheimer's Disease: Potent AChE inhibitors derived from this scaffold can increase acetylcholine levels in the brain, offering a potential treatment for the cognitive symptoms of Alzheimer's.[9]

  • Neuropathic Pain: High-affinity sigma-1 receptor ligands have shown promise in preclinical models of neuropathic pain, suggesting a potential non-opioid analgesic strategy.[2][4][10]

  • Psychosis: The interaction of some derivatives with sigma and dopamine receptors suggests potential applications in the treatment of psychosis.[11]

Oncology

The broader class of piperidine derivatives has demonstrated significant potential as anticancer agents by modulating key signaling pathways involved in cancer cell proliferation and survival, such as STAT-3, NF-κB, and PI3K/Akt.[3][5]

Analgesia

Beyond neuropathic pain, the interaction of piperidine derivatives with opioid receptors makes them attractive candidates for the development of novel analgesics.[2][4]

Bioisosteric Replacement Strategies

To optimize pharmacokinetic and pharmacodynamic properties, researchers often employ bioisosteric replacement, where the piperidine ring is substituted with other cyclic or acyclic moieties that mimic its size, shape, and electronic properties.[12] This strategy can be used to:

  • Improve metabolic stability.[13]

  • Enhance target selectivity.

  • Modify physicochemical properties like solubility and lipophilicity.

  • Explore novel chemical space and secure intellectual property.

Examples of piperidine bioisosteres include other saturated heterocycles and constrained bicyclic systems like 2-azabicyclo[2.1.1]hexane.[13][14][15]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)[17]
  • Objective: To determine the affinity of a test compound for a specific receptor (e.g., σ₁, σ₂).

  • Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand with known affinity for the receptor, test compounds, and appropriate buffers.

  • Procedure: a. A constant concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the cell membranes. b. The mixture is incubated to allow binding to reach equilibrium. c. The bound and free radioligand are separated by rapid filtration through glass fiber filters. d. The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold is a proven platform for the design and discovery of potent and selective modulators of various biological targets. Its synthetic tractability and the well-defined structure-activity relationships for key targets like sigma receptors and acetylcholinesterase make it an invaluable tool for medicinal chemists.

Future research in this area will likely focus on:

  • The development of multi-target ligands for complex diseases like Alzheimer's.

  • The optimization of pharmacokinetic properties through bioisosteric replacement and other medicinal chemistry strategies.

  • The exploration of novel therapeutic applications based on a deeper understanding of the pharmacology of these compounds.

This guide provides a solid foundation for researchers and drug developers to build upon as they continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04).
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed Central.
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed.
  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate.
  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine - Quick Company.
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of N-(1- benzylpiperidin-4-yl)phenylacetamides as Sigma Receptor Ligands - Benchchem.
  • A Comparative Analysis of 2-(1-Benzylpiperidin-4-yl)-2-propanol Derivatives and Their Structure-Activity Relationships - Benchchem.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (2025-07-21).
  • Novel Class of Piperidine Bioisosteres - Enamine.
  • 4-Benzylpiperidine - Wikipedia.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0 | Organic Chemistry - ChemRxiv. (2023-04-12).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023-11-02).
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central.
  • 1-Benzyl-4-piperidone synthesis - ChemicalBook.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed.

Sources

A Technical Guide to (1-Benzylpiperidin-4-yl)methanamine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (1-Benzylpiperidin-4-yl)methanamine moiety and its parent N-benzylpiperidine core represent a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure."[1] This scaffold's unique combination of a basic piperidine ring and a lipophilic benzyl group provides a versatile and sterically defined framework for designing therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its derivatives have been extensively explored as high-affinity ligands for a range of biological targets, most notably sigma (σ) receptors, cholinesterases, and monoamine transporters. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and key applications of this scaffold, offering field-proven insights and detailed experimental protocols for drug development professionals.

Introduction: The N-Benzylpiperidine Core as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that can provide useful ligands for more than one type of biological target. The N-benzylpiperidine motif is a quintessential example, consistently appearing in potent and selective modulators of various receptors and enzymes.[1] The power of this scaffold lies in its distinct structural and physicochemical properties:

  • The Basic Piperidine Nitrogen: The nitrogen atom is typically protonated at physiological pH, allowing it to form strong ionic interactions with acidic amino acid residues (e.g., Asp, Glu) in receptor binding pockets.[1]

  • The Lipophilic Benzyl Group: This aromatic moiety is crucial for engaging in hydrophobic, π-π, and cation-π interactions with aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) within the target protein.[1]

  • Structural Rigidity and Vectorial Orientation: The piperidine ring adopts a stable chair conformation, which reduces conformational entropy upon binding and provides a rigid anchor from which substituents can be projected in well-defined vectors to probe the binding site. This inherent rigidity is a key advantage in rational drug design.

This combination of features makes the this compound core an ideal starting point for developing CNS-active agents, as it provides the necessary lipophilicity to cross the blood-brain barrier while retaining the ability to form high-affinity interactions with specific neurological targets.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives typically begins with the commercially available precursor, 1-benzyl-4-piperidone. A common and efficient pathway involves reductive amination.

General Synthetic Pathway

The logical flow for synthesizing the core and its common amide derivatives is outlined below. This multi-step process leverages well-established reactions in organic chemistry, starting from a key piperidone intermediate.

G cluster_0 Synthetic Workflow A 1-Benzyl-4-piperidone B This compound (Target Scaffold) A->B Reductive Amination (e.g., with NH3, NaBH3CN) C N-(1-Benzylpiperidin-4-yl)arylacetamide (Derivative Example) B->C Acylation (e.g., with Phenylacetyl chloride) G cluster_0 Dual-Target Therapeutic Strategy for Alzheimer's Disease Scaffold This compound -based Derivative AChE Acetylcholinesterase (AChE) Inhibition Scaffold->AChE SERT Serotonin Transporter (SERT) Blockade Scaffold->SERT Outcome1 Increased Acetylcholine (Improved Cognition) AChE->Outcome1 Outcome2 Increased Serotonin (Antidepressant Effect) SERT->Outcome2

Sources

An In-depth Technical Guide to (1-Benzylpiperidin-4-yl)methanamine: A Cornerstone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Benzylpiperidin-4-yl)methanamine has emerged as a highly strategic and versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique bifunctional nature, featuring a readily accessible primary amine for diverse derivatization and a stable N-benzyl protecting group, allows for controlled, sequential modifications. This guide provides an in-depth examination of its synthesis, core reactivity, and profound applications. We will explore the causality behind common experimental choices, present detailed, field-proven protocols, and showcase its utility through case studies in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Value of the 4-(Aminomethyl)piperidine Motif

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[1] Its three-dimensional structure and basic nitrogen atom often confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, and provide a key interaction point with biological targets.[1][2] this compound serves as a premier synthon for introducing the 4-(aminomethyl)piperidine motif.

The core utility of this building block lies in its orthogonal reactivity:

  • The Primary Aminomethyl Group (-CH₂NH₂): This exocyclic amine is a potent nucleophile, providing a reliable handle for a wide range of transformations, including acylation, reductive amination, and alkylation, without interfering with the piperidine core.

  • The N-Benzyl Group (N-Bn): The benzyl group serves as a robust protecting group for the piperidine nitrogen, stable to a wide variety of reaction conditions used to modify the primary amine.[3] Crucially, it can be cleanly removed via catalytic hydrogenolysis, unveiling the secondary amine of the piperidine ring for further, late-stage functionalization.[3] This two-stage reactivity is the cornerstone of its strategic importance in building molecular complexity.

This guide will dissect the practical aspects of utilizing this building block, moving from its fundamental properties and synthesis to its application in constructing advanced molecular architectures.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is critical for its effective use, ensuring proper handling, reaction monitoring, and product characterization.

PropertyValueSource
CAS Number 88915-26-8[4]
Molecular Formula C₁₃H₂₀N₂[5][6]
Molecular Weight 204.31 g/mol [5][6]
Appearance Liquid
Boiling Point 99-103 °C at 0.3 mbar
Purity ≥95% (Typical)
SMILES C1CN(CCC1CN)CC2=CC=CC=C2[6]
InChIKey KNUKUWNSGVICSX-UHFFFAOYSA-N[6]

Spectroscopic Data Interpretation:

  • ¹H NMR: Key diagnostic signals include the benzylic protons (singlet, ~3.5 ppm), the aromatic protons of the benzyl group (~7.2-7.35 ppm), and the aminomethyl protons (-CH₂NH₂). The piperidine ring protons will appear as a series of multiplets in the aliphatic region.

  • ¹³C NMR: Expect signals for the benzylic carbon (~63 ppm), the aromatic carbons (~127-138 ppm), and carbons of the piperidine ring (~30-55 ppm).

  • IR Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹) and C-H stretches for both aliphatic and aromatic components.

Synthesis of the Building Block

The reliable and scalable synthesis of this compound is crucial for its widespread use. The two most prevalent and industrially relevant methods start from the common precursor, 1-benzyl-4-piperidone.

Synthesis P 1-Benzyl-4-piperidone A 1-Benzylpiperidine- 4-carbonitrile P->A  TosMIC, NaCN  or similar cyanation B This compound A->B  Reduction  (LiAlH₄ or H₂/Catalyst)

Caption: Key synthetic route to the title compound.
Protocol: Synthesis via Reduction of 1-Benzylpiperidine-4-carbonitrile

This is a robust, high-yielding two-step process from the piperidone. The nitrile intermediate is stable and easily purified.

Step 1: Cyanation of 1-Benzyl-4-piperidone

  • To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent like methanol or ethanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile. Purify by column chromatography or distillation.

Step 2: Reduction of 1-Benzylpiperidine-4-carbonitrile

  • CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water. Perform this reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents.

  • To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-benzylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC/LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is dictated by the reactivity of its primary amine. The following section details the most critical transformations, providing the mechanistic rationale and validated protocols.

Reactivity Start This compound Amide N-Acylation (Amide Formation) Start->Amide RCOCl, Base SecAmine Reductive Amination (Secondary Amine) Start->SecAmine R'CHO, NaBH(OAc)₃ Urea Urea / Thiourea Formation Start->Urea R'NCO Deprotect N-Bn Deprotection (Piperidine N-H) Start->Deprotect H₂, Pd/C

Caption: Key reactions of the primary amine.
N-Acylation (Amide Bond Formation)

Causality: The primary amine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of acylating agents like acyl chlorides or anhydrides. A non-nucleophilic base is required to scavenge the HCl or carboxylic acid byproduct.

Protocol: General Procedure for N-Acylation [7][8]

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or THF (at a concentration of ~0.1 M).

  • Add a hindered base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the target amide.

Reductive Amination (Secondary Amine Formation)

Causality: This powerful one-pot reaction proceeds via the formation of an intermediate imine (or iminium ion) upon reaction of the primary amine with an aldehyde or ketone.[9] This imine is then immediately reduced in situ by a mild, selective hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting carbonyl compound and is not water-sensitive.[9][10]

Protocol: Reductive Amination with an Aldehyde [10]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or DCM.

  • Stir the solution for 20-30 minutes at room temperature to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

N-Benzyl Group Deprotection via Catalytic Hydrogenolysis

Causality: This is the key strategic step that unmasks the piperidine nitrogen for further functionalization. The reaction occurs on the surface of a heterogeneous palladium catalyst.[3] Hydrogen gas adsorbs onto the palladium surface and is cleaved into reactive hydrogen atoms. The N-benzyl amine also adsorbs, and the benzylic C-N bond is cleaved by these active hydrogen species, producing the deprotected amine and toluene as the sole byproduct.[3]

Protocol: Standard Hydrogenolysis using Pd/C [3][11]

  • SAFETY: Palladium on carbon (Pd/C) is pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care. Never allow the catalyst to dry on the filter paper.

  • To a solution of the N-benzyl protected substrate (1.0 eq) in a protic solvent like methanol (MeOH) or ethanol (EtOH), add 10% Pd/C catalyst (typically 5-10 mol% Pd).

  • Seal the reaction vessel and carefully purge the atmosphere by evacuating and backfilling with hydrogen gas (H₂) three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 hours to 24 hours depending on the substrate.

  • Once complete, carefully purge the vessel with an inert gas like nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to dry. Immediately quench the catalyst on the Celite pad with water before disposal.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine, which can be used directly or purified further.

Application in Medicinal Chemistry: A Case Study

The true power of this compound is demonstrated in its application to multi-step syntheses of pharmacologically active agents. It has been employed in the development of inhibitors for targets ranging from cholinesterases to viral proteins.[12][13][14]

Case Study: Synthesis of a Benzimidazolinone-based Cholinesterase Inhibitor

A recent study detailed the synthesis of novel cholinesterase inhibitors for potential Alzheimer's disease therapy.[14] The synthesis of the core scaffold relied heavily on the reactivity of this compound.

CaseStudy A This compound C Target Molecule 9a (N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl- 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide) A->C Amide Coupling (EDC, HOBt) B Activated Benzimidazolinone Carboxylic Acid B->C

Caption: Final coupling step in the synthesis of a cholinesterase inhibitor.[14]

In this synthesis, the authors first prepared an activated benzimidazolinone carboxylic acid. The key final step involved a standard peptide coupling reaction with this compound. The primary amine of the building block acted as the nucleophile, attacking the activated carboxyl group to form the final amide bond, yielding the target compound 9a . This example perfectly illustrates the role of the building block as a reliable and strategically important amine source for coupling with complex acid fragments.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient and controlled synthesis of complex molecules containing the valuable 4-(aminomethyl)piperidine scaffold. Its orthogonal protecting group strategy, combined with the predictable and high-yielding reactivity of its primary amine, provides a robust platform for discovery chemistry and process development. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively integrate this cornerstone building block into their synthetic campaigns, accelerating the development of novel chemical entities.

References

  • PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information.
  • Capot Chemical. MSDS of this compound.
  • PubChem. (1-Benzyl-4-piperidyl)methanamine. National Center for Biotechnology Information.
  • Crysdot LLC. N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine dihydrochloride.
  • The Royal Society of Chemistry. Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • PubChem. (1-benzylpiperidin-4-yl)-diphenylmethanamine. National Center for Biotechnology Information.
  • PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information.
  • Quick Company. An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Sciencemadness Discussion Board. Deprotection of N-benzyl piperidine compound.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research.
  • A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Generation of Palladium on Charcoal. Advanced Synthesis & Catalysis.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry.
  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry.
  • N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Pharmaceutical Sciences and Research.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • GlobalChemMall. This compound.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. The Journal of Organic Chemistry.
  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. The Journal of Organic Chemistry.
  • Applications of piperazine scaffold in drug design. ResearchGate.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • ResearchGate. Selected pharmaceutical structures containing piperidine scaffold.

Sources

The Unseen Scaffolding: A Technical Guide to the Discovery and Strategic Application of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the technical history and synthetic evolution of (1-benzylpiperidin-4-yl)methanamine, a seemingly simple yet crucial building block in the landscape of modern medicinal chemistry. We will explore its synthetic origins, key chemical attributes, and its role as a foundational scaffold in the development of therapeutic agents.

Introduction: The Significance of a Versatile Scaffold

This compound, with the chemical formula C₁₃H₂₀N₂, is a disubstituted piperidine derivative that has garnered significant interest not as a therapeutic agent in itself, but as a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a benzyl-protected piperidine nitrogen and a reactive primary amine separated from the ring by a methylene bridge, offers a unique combination of steric and electronic properties that medicinal chemists have exploited to create novel drug candidates.

The N-benzyl group serves as a lipophilic moiety and a common protecting group, while the 4-aminomethyl substituent provides a key point for diversification, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic profiles. This guide will illuminate the synthetic pathways to this versatile molecule and explore its application in the quest for new medicines.

Historical Context and Discovery: An Evolution of Synthetic Strategy

The precise "discovery" of this compound is not marked by a singular, celebrated event but rather represents a logical step in the broader history of piperidine synthesis and its application in drug discovery. The exploration of 4-substituted piperidines dates back to the mid-20th century, with a focus on developing analgesics and other centrally acting agents.

The synthesis of this compound is a direct extension of established methodologies for the functionalization of the piperidine ring. Two primary synthetic strategies have emerged as the most viable for its preparation.

Synthetic Pathway I: Reduction of 1-Benzylpiperidine-4-carbonitrile

A prevalent and efficient route to this compound involves the reduction of 1-benzylpiperidine-4-carbonitrile. This method is favored for its relatively high yields and the commercial availability of the starting nitrile.

Experimental Protocol: Reduction of 1-Benzylpiperidine-4-carbonitrile

  • Setup: To a dry, inert-atmosphere reaction vessel, add 1-benzylpiperidine-4-carbonitrile (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reducing Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq), in the same anhydrous solvent. The addition should be performed dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.

  • Isolation: Filter the resulting mixture through a pad of celite, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Controlled Addition at Low Temperature: The reduction of a nitrile with LiAlH₄ is highly exothermic. Slow, dropwise addition at 0°C prevents a dangerous temperature increase and potential side reactions.

  • Fieser Workup: This specific quenching procedure is designed to produce easily filterable aluminum salts, simplifying the product isolation compared to other quenching methods that can result in gelatinous precipitates.

Diagram: Synthesis via Nitrile Reduction

G start 1-Benzylpiperidine-4-carbonitrile product This compound start->product Reduction reagent LiAlH₄ THF, 0°C to RT

Caption: Reduction of 1-benzylpiperidine-4-carbonitrile.

Synthetic Pathway II: Reductive Amination of 1-Benzylpiperidine-4-carboxaldehyde

An alternative and equally effective strategy is the reductive amination of 1-benzylpiperidine-4-carboxaldehyde. This method is a cornerstone of amine synthesis in medicinal chemistry due to its versatility and mild reaction conditions.

Experimental Protocol: Reductive Amination of 1-Benzylpiperidine-4-carboxaldehyde

  • Setup: In a round-bottom flask, dissolve 1-benzylpiperidine-4-carboxaldehyde (1.0 eq) in a suitable solvent, such as methanol or dichloromethane.

  • Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess, typically 5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (typically 1.5-2.0 eq), portion-wise to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for several hours to overnight, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the addition of water. If the solvent is immiscible with water (e.g., dichloromethane), separate the organic layer. If a water-miscible solvent was used (e.g., methanol), remove it under reduced pressure and then extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purification can be achieved by column chromatography.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a milder reducing agent than LiAlH₄ and can be used in protic solvents like methanol. Sodium cyanoborohydride is even milder and is selective for the reduction of imines in the presence of aldehydes, which can be advantageous.

  • Excess Ammonia Source: Using a large excess of the ammonia source drives the equilibrium towards the formation of the imine, maximizing the yield of the desired amine.

Diagram: Synthesis via Reductive Amination

G start 1-Benzylpiperidine-4-carboxaldehyde product This compound start->product Reductive Amination reagent 1. NH₃, MeOH 2. NaBH₄

(1-Benzylpiperidin-4-yl)methanamine: A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Commercial Availability, Synthesis, and Application of a Privileged Scaffold

Introduction: The Strategic Importance of the N-Benzylpiperidine Core

In the landscape of contemporary medicinal chemistry, the N-benzylpiperidine motif has emerged as a "privileged structure," a distinction earned by its remarkable ability to serve as a versatile scaffold for a multitude of biologically active compounds.[1] This structural framework, which marries a basic piperidine ring with a lipophilic benzyl group, offers a unique combination of rigidity and conformational flexibility. This allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with a diverse array of biological targets, particularly within the central nervous system (CNS).[1] At the heart of many of these sophisticated molecules lies (1-Benzylpiperidin-4-yl)methanamine, a foundational building block that provides a crucial primary amine for further chemical elaboration. This guide offers an in-depth exploration of its commercial availability, a detailed, field-proven synthesis protocol, and a comprehensive overview of its applications in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this key intermediate is paramount for unlocking new avenues in the quest for innovative treatments for a range of debilitating diseases.

Commercial Availability: Securing the Foundation

This compound, identified by CAS number 88915-26-8, is readily available from a variety of commercial suppliers catering to the research and development sector.[2] The compound is typically offered in various purities, with specifications generally at or above 95%. Researchers should be aware that while many suppliers list the compound, stock levels and lead times can vary. It is advisable to contact suppliers directly for up-to-date information on availability and to request certificates of analysis to ensure the material meets the required specifications for their intended application.

Below is a summary of representative commercial sources for this compound and its close derivatives:

SupplierProduct NameCAS NumberPurityNotes
ChemBridge1-(1-benzylpiperidin-4-yl)methanamine88915-26-8>95%Available through the Hit2Lead platform.
CP Lab Safety(1-Benzyl-4-phenylpiperidin-4-yl)methanamine84176-77-2min 95%A derivative with a phenyl group on the piperidine ring. For professional R&D use only.
GlobalChemMallThis compound88915-26-8Not specifiedA China-based manufacturer and supplier.
Sigma-Aldrich1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine147908-88-1Not specifiedAn N-methylated derivative. Sold "as-is" for early discovery research.

Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Pricing and availability are subject to change.

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone. This one-pot reaction is efficient and proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent.[3] The choice of the reducing agent is critical to prevent the undesired reduction of the starting ketone.[3] While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often favored for its mildness and selectivity.[3]

Reaction Scheme & Workflow

The synthesis can be visualized as a two-stage process occurring in a single pot. Initially, the primary amine (in this case, ammonia or a protected equivalent) attacks the carbonyl carbon of 1-benzyl-4-piperidone. This is followed by dehydration to form an iminium ion intermediate. Subsequently, a hydride from the reducing agent is delivered to the iminium ion, yielding the final primary amine product.

G start 1-Benzyl-4-piperidone + NH3 (or equivalent) intermediate Iminium Ion Intermediate start->intermediate Imine Formation product This compound intermediate->product Reduction reductant Sodium Triacetoxyborohydride (NaBH(OAc)₃) reductant->intermediate

Caption: Reductive Amination Workflow

Detailed Experimental Protocol

Objective: To synthesize this compound from 1-benzyl-4-piperidone via reductive amination.

Materials:

  • 1-benzyl-4-piperidone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 equivalent) in methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 204.31 g/mol .[2]

Applications in Drug Development: A Scaffold for Innovation

The N-benzylpiperidine core of this compound makes it a highly valuable starting material for the synthesis of a wide range of therapeutic agents. The primary amine serves as a convenient handle for introducing diverse functionalities, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.

Ligands for Sigma (σ) Receptors

The N-benzylpiperidine scaffold is a well-established pharmacophore for ligands targeting sigma (σ) receptors.[4] These receptors are implicated in a variety of central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. Derivatives of this compound have been explored for their potential as high-affinity and selective sigma receptor ligands. For instance, compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) has shown high affinity for the σ₁ receptor (Kᵢ = 1.45 nM) and significant selectivity over the σ₂ subtype.[4]

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase inhibitors to increase the levels of acetylcholine in the brain. The N-benzylpiperidine moiety has been incorporated into novel AChE inhibitors. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which can be synthesized from this compound precursors, have been evaluated for their anti-AChE activity.[5] One of the most potent compounds identified, 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), exhibited an IC₅₀ of 0.56 nM for AChE, demonstrating the potential of this scaffold in developing anti-dementia agents.[5] Furthermore, research into dual-target inhibitors of both acetylcholinesterase and the serotonin transporter for Alzheimer's disease has utilized the 1-benzylpiperidine scaffold.[6]

N-Type Calcium Channel Blockers for Analgesia

N-type calcium channels play a crucial role in pain signaling, making them an attractive target for the development of novel analgesics. Drug discovery efforts have led to the identification of potent N-type calcium channel blockers based on the 4-piperidinylaniline series, which can be derived from this compound. One such compound, 26 ([1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine), demonstrated high affinity for blocking N-type calcium channels and significant efficacy in animal models of pain.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of privileged structures in medicinal chemistry. Its ready commercial availability and the robustness of its synthesis via reductive amination provide a solid foundation for its widespread use in drug discovery. The versatility of its N-benzylpiperidine core, coupled with the reactivity of its primary amine, has enabled the development of a diverse array of potent and selective ligands for various biological targets. As researchers continue to unravel the complexities of CNS and other diseases, the strategic application of this compound and its derivatives will undoubtedly continue to fuel the discovery of the next generation of innovative therapeutics.

References

  • PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.
  • Wikipedia. (2023, December 1). 4-Benzylpiperidine. [Link]
  • Quick Company. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. [Link]
  • Guzmán-Gutiérrez, E., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(14), 4585. [Link]
  • Abadi, A. H., et al. (2018). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 23(11), 2999. [Link]
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • Yamanashi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(21), 3121-3130. [Link]
  • Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. [Link]
  • MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4996. [Link]
  • Hernández-Méndez, L., et al. (2020). Design and synthesis of N-(benzylpiperidinyl)-4-fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life Sciences, 245, 117348. [Link]
  • Nature. (2022). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 12, 19803. [Link]
  • PubChem. (1-Benzyl-4-piperidyl)methanamine.

Sources

A Comprehensive Technical Guide to the Safe Handling of (1-Benzylpiperidin-4-yl)methanamine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (1-Benzylpiperidin-4-yl)methanamine is a key structural motif and a versatile building block in modern medicinal chemistry. Its prevalence in the synthesis of centrally active compounds, including novel analgesics and potential therapeutics for neurodegenerative diseases, makes it an indispensable tool for researchers and drug development professionals.[1][2] However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to its handling. This guide provides an in-depth framework for the safe management of this compound, moving beyond mere procedural steps to explain the underlying causality of each recommendation. By integrating principles of risk assessment, engineering controls, and emergency preparedness, this document serves as an authoritative resource for ensuring personnel safety and experimental integrity.

Section 1: Core Compound Profile

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and handling requirements.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 88915-26-8Capot Chemical[4], PubChem[3]
Molecular Formula C₁₃H₂₀N₂Capot Chemical[4], PubChem[3]
Molecular Weight 204.31 g/mol Capot Chemical[4], PubChem[3]
Appearance Data not consistently available; handle as a solid or liquid based on supplier information.
InChIKey KNUKUWNSGVICSX-UHFFFAOYSA-NPubChem[3]

Section 2: Hazard Identification and Toxicological Profile

The primary risks associated with this compound are its corrosive and irritant properties. The Globally Harmonized System (GHS) classifications, aggregated from multiple supplier safety data sheets, underscore the need for stringent safety protocols.

GHS PictogramHazard ClassHazard Statement
Corrosion (GHS05)Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[3]
Corrosion (GHS05)Serious Eye Damage/IrritationH318: Causes serious eye damage.[3]
Exclamation Mark (GHS07)Acute Toxicity, OralH302: Harmful if swallowed.[3]
Exclamation Mark (GHS07)Specific Target Organ ToxicityH335: May cause respiratory irritation.[3][5][6]
Expert Analysis of Toxicological Risk:
  • Dermal and Ocular Corrosivity (H314/H318): The designation "Causes severe skin burns and eye damage" is the most critical hazard to consider.[3] This indicates that contact can cause irreversible tissue damage, not merely transient irritation. The causality is rooted in the amine functional groups, which can disrupt cellular membranes and denature proteins upon contact. This mandates the use of chemical splash goggles and chemically resistant gloves and gowns, as standard lab coats offer insufficient protection against direct contact.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[3][5][6] This is a direct consequence of the compound's potential to interact with mucosal surfaces. Therefore, all manipulations that could generate airborne particles, such as weighing or transfer, must be performed within a certified chemical fume hood or other ventilated enclosure.

  • Incomplete Data: It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] In the absence of comprehensive data, a conservative "handle with extreme care" approach is the only scientifically sound principle. Every uncharacterized risk must be treated as a potential significant hazard.

Section 3: A Multi-Layered Approach to Risk Mitigation

A robust safety paradigm relies on a hierarchy of controls, prioritizing the elimination of hazards at their source.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard. Their use is non-negotiable when handling this compound.

  • Chemical Fume Hood: All handling, including weighing, dispensing, and addition to reaction vessels, must occur inside a properly functioning chemical fume hood. This is the primary control to mitigate the respiratory irritation hazard (H335) by capturing dust and vapors at the source.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.

Administrative Controls: Standardizing Safe Practices

These are the protocols and work practices that define how tasks are performed safely.

  • Designated Areas: All work with this compound should be restricted to a designated and clearly marked area of the laboratory.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be available to all personnel.

  • Training: All personnel must be trained on this guide, the specific SOP, and the location and use of emergency equipment before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It is the last line of defense after engineering and administrative controls have been implemented.

PPE ItemSpecificationRationale and Justification
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles during procedures with a high splash risk.Protects against the severe and potentially irreversible eye damage (H318) threatened by splashes. Standard safety glasses are inadequate.[7]
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before each use.Provides a barrier against dermal contact, which can cause severe chemical burns (H314). Use proper glove removal technique to avoid self-contamination.[4]
Body Protection A chemically resistant, long-sleeved gown with a closed back and tight-fitting cuffs.[7]A standard cotton lab coat is not impervious to chemical splashes and is insufficient. A resistant gown is required to protect against the severe skin burn hazard (H314).
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood. For emergency situations or failure of engineering controls, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[4]This provides protection against inhalation of high concentrations of vapors or aerosols.

Section 4: Safe Handling Workflow

The following protocol outlines a self-validating system for the lifecycle management of this compound in a laboratory setting.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_sop 1. Review SOP & SDS prep_ppe 2. Don Full PPE prep_sop->prep_ppe prep_hood 3. Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh 4. Weigh Compound in Containment Vessel prep_hood->handle_weigh Proceed to Handling handle_transfer 5. Transfer to Reaction (Use appropriate tools) handle_weigh->handle_transfer clean_decon 6. Decontaminate Surfaces & Glassware handle_transfer->clean_decon Reaction Complete clean_waste 7. Segregate & Label Hazardous Waste clean_decon->clean_waste clean_ppe 8. Doff & Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash 9. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures
Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Management
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up to avoid creating dust.[4]

  • Collect: Place all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety office.

Section 6: Storage, Compatibility, and Disposal

Proper long-term management is essential for maintaining a safe laboratory environment.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[4][5]

  • Container: Keep the container tightly closed to prevent moisture contamination and release of vapors.[4][5]

  • Security: The storage location should be secure and accessible only to authorized personnel. Some regulations may require it to be stored locked up.[5]

Chemical Incompatibility

To prevent violent or uncontrolled reactions, this compound must be stored separately from:

  • Strong Oxidizing Agents: Can cause exothermic reactions.

  • Acids, Acid Chlorides, and Acid Anhydrides: Can lead to vigorous, exothermic neutralization reactions.[4]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Do not dispose of it down the drain.[4]

  • Collect all waste in clearly labeled, sealed containers.

  • Arrange for disposal via a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4]

Conclusion

This compound is a valuable reagent whose significant hazards can be managed effectively through a comprehensive safety culture. The principles and protocols outlined in this guide—prioritizing engineering controls, mandating specific PPE, and adhering to strict handling and emergency procedures—provide the necessary framework for its safe utilization. By understanding the causality behind these safety measures, researchers can protect themselves and their colleagues while advancing critical work in drug discovery and development.

References

  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information.
  • Capot Chemical. (2025, October 6). MSDS of this compound.
  • PubChem. (n.d.). (1-Benzyl-4-piperidyl)methanamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information.
  • Crysdot LLC. (n.d.). N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine dihydrochloride.
  • National Center for Biotechnology Information. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • PubChemLite. (n.d.). (1-benzyl-4-phenylpiperidin-4-yl)methanamine.
  • PubChem. (n.d.). (1-Benzylpiperidin-4-yl)-diphenylmethanamine. National Center for Biotechnology Information.
  • National Institutes of Health. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.
  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

solubility and stability of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (1-Benzylpiperidin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Forward

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. Among these, solubility and stability are cornerstone parameters that dictate the developability of a new chemical entity. This guide provides an in-depth technical overview of the solubility and stability of this compound, a versatile building block in medicinal chemistry. The insights and protocols detailed herein are curated from established principles and field-proven methodologies to empower researchers in their pursuit of robust and reliable pharmaceutical candidates.

Physicochemical Properties of this compound

This compound is a bifunctional molecule featuring a primary amine and a tertiary amine within a piperidine scaffold, further substituted with a benzyl group. These structural motifs govern its chemical behavior, including its solubility and stability. A summary of its key physicochemical properties is presented below.

PropertyValue/PredictionSource
Molecular Formula C13H20N2PubChem[1]
Molecular Weight 204.31 g/mol PubChem[1]
Appearance Colorless to light yellow liquidChemBK[2]
pKa (predicted) ~9.5-10.5 (primary amine), ~8.5-9.5 (tertiary amine)Inferred from similar structures
XLogP3-AA 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Note: pKa values are predicted based on the functional groups present and may vary under different experimental conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both amine functionalities in this compound suggests a pH-dependent aqueous solubility. The benzyl group, on the other hand, imparts lipophilic character, influencing its solubility in organic solvents.

Predicted Solubility
  • Aqueous Solubility: The molecule is expected to exhibit higher solubility in acidic aqueous solutions where the amine groups are protonated, forming more soluble salts. In neutral to basic pH, the free base is less polar and thus, less soluble in water.

  • Organic Solubility: Due to the benzyl and piperidine moieties, good solubility is anticipated in a range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and polar aprotic solvents (DMSO, DMF).[2][3]

Experimental Determination of Solubility

To empirically determine the solubility, both kinetic and thermodynamic methods are recommended.

This high-throughput method is valuable for early-stage assessment.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Buffer Addition: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The kinetic solubility is the highest concentration that does not exhibit significant precipitation.[3]

This "gold standard" method determines the equilibrium solubility.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k1 Prepare 10 mM Stock in DMSO k2 Serial Dilution in 96-well Plate k1->k2 k3 Add Aqueous Buffer (PBS, pH 7.4) k2->k3 k4 Incubate (2h, RT) k3->k4 k5 Measure Turbidity (Nephelometry) k4->k5 t1 Add Excess Solid to Solvent t2 Agitate to Equilibrium (24-48h) t1->t2 t3 Filter Undissolved Solid t2->t3 t4 Quantify Filtrate by HPLC t3->t4

Caption: Workflows for kinetic and thermodynamic solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule under various stress conditions.[4][5][6][7]

Predicted Stability

The N-benzyl group and the piperidine ring are the most likely sites of degradation. The N-benzyl group can be susceptible to cleavage under certain conditions, and the piperidine ring can undergo oxidation.[8]

Forced Degradation Protocol

A systematic forced degradation study should be conducted to evaluate the stability of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 70°C for up to 7 days.[3]

    • Alkaline Hydrolysis: 0.1 M NaOH at room temperature and 70°C for up to 7 days.[3]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3][9]

    • Thermal Degradation: Store the solid compound and a solution at 70°C for up to 7 days.[3]

    • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.[10]

  • Time Points: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Characterization: Characterize any significant degradation products using mass spectrometry (MS).

G cluster_stress Forced Degradation Stress Conditions start This compound Solution (1 mg/mL) acid Acidic (0.1 M HCl, 70°C) start->acid base Alkaline (0.1 M NaOH, 70°C) start->base oxidative Oxidative (3% H2O2, RT) start->oxidative thermal Thermal (70°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterization Characterize Degradants by LC-MS analysis->characterization

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

  • N-Debenzylation: Cleavage of the benzyl group from the piperidine nitrogen, particularly under reductive or certain oxidative conditions.

  • Oxidation: Oxidation of the tertiary amine to an N-oxide or oxidation at the benzylic position. The piperidine ring itself could also be susceptible to oxidation, potentially leading to ring-opening products under harsh conditions.[8]

G parent This compound debenzylated Piperidin-4-ylmethanamine parent->debenzylated N-Debenzylation n_oxide N-oxide derivative parent->n_oxide N-Oxidation benzoic_acid Benzoic acid derivative parent->benzoic_acid Benzylic Oxidation

Caption: Plausible degradation pathways of this compound.

Analytical Methodologies

Robust analytical methods are essential for the accurate quantification of this compound and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary technique for purity assessment and stability studies.

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, particularly for identifying volatile impurities.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and confirmation of the compound's identity and for identifying impurities without the need for reference standards for each impurity.[11]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. The predicted physicochemical properties, coupled with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals. A thorough characterization of these fundamental properties is a critical step in advancing promising molecules through the development pipeline.

References

  • PubChem. (n.d.). (1-Benzyl-4-piperidyl)methanamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). (1-Benzylpiperidin-4-yl)-diphenylmethanamine. National Center for Biotechnology Information.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 353-358.
  • ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
  • Hairui Chemical. (n.d.). This compound.
  • D'Atri, V., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 11(4), 131.
  • Analytical Methods Committee. (2012). Analytical methods for the determination of piperazines in seized illicit materials. Analytical Methods, 4(10), 3058-3065.
  • PubChemLite. (n.d.). (1-benzyl-4-phenylpiperidin-4-yl)methanamine.
  • Capot Chemical. (n.d.). MSDS of this compound.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • ChemBK. (n.d.). N-Benzylmethylamine.
  • Fogg, P. G. T. (1986). Solubility of methanamine, N-methylmethanamine and N,N-dimethylmethanamine in organic solvents. Journal of Physical and Chemical Reference Data, 15(3), 979-991.
  • PubChemLite. (n.d.). (1-benzyl-4-piperidyl)methanamine.
  • The Royal Society of Chemistry. (n.d.). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols.
  • MDPI. (2024). Non-Normative Oxidation Stability Indication of FAME Produced from Rapeseed and Used Cooking Oil. Molecules, 29(17), 4004.
  • ResearchGate. (n.d.). Oxidative stability and the chemical composition of market cold-pressed linseed oil.
  • MDPI. (2022). Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures. Applied Sciences, 12(11), 5484.
  • PubChem. (n.d.). 9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1][13]oxazin-4(8H)-one. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Oxidative Stability of Selected Edible Oils.
  • National Center for Biotechnology Information. (2017). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 22(10), 1639.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Benzylpiperidin-4-yl)methanamine is a pivotal building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a benzyl-protected piperidine ring with a primary aminomethyl group at the C4 position, serves as a versatile scaffold for synthesizing a wide array of biologically active molecules, including analgesics, antidepressants, and agents targeting neurotransmitter systems.[1][2] The starting material, 1-benzyl-4-piperidone, is a commercially available and synthetically accessible ketone, making it an ideal precursor for various synthetic transformations.

This document provides a comprehensive guide to the synthesis of this compound from 1-benzyl-4-piperidone. We will explore multiple synthetic strategies, delving into the mechanistic rationale behind each approach, providing detailed, field-proven protocols, and offering a comparative analysis to aid researchers in selecting the most suitable method for their specific laboratory context and scale.

Strategic Overview of Synthetic Pathways

The conversion of a ketone to a one-carbon-extended primary amine offers several strategic disconnections. The most efficient and widely employed method is direct reductive amination. However, alternative multi-step routes involving the formation and subsequent reduction of C=N or C-NO₂ bonds provide valuable options, particularly when specific stereochemical outcomes are desired or when direct amination proves challenging.

Here, we will detail three primary strategies:

  • Direct Reductive Amination: A one-pot reaction that combines the ketone with an ammonia source to form an intermediate imine, which is immediately reduced to the target amine. This is often the most atom-economical approach.[3][4]

  • Via Oxime Intermediate: A two-step sequence involving the formation of a stable piperidone oxime, which is then isolated and reduced. This method avoids the direct handling of ammonia and uses robust, well-established reactions.

  • Via Henry (Nitroaldol) Reaction: A multi-step pathway that first forms a carbon-carbon bond with nitromethane, followed by the reduction of the nitro group. This route is particularly useful for creating more complex analogs and offers a different set of intermediate functionalities to exploit.[5][6]

G cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 start 1-Benzyl-4-piperidone ra Direct Reductive Amination (One-Pot) start->ra NH₃ Source Reductant oxime Oxime Formation start->oxime NH₂OH·HCl henry Henry Reaction start->henry CH₃NO₂ Base prod This compound ra->prod ox_red Oxime Reduction oxime->ox_red Reductant (e.g., LiAlH₄) ox_red->prod nitro_red Nitro Reduction henry->nitro_red Reductant (e.g., LiAlH₄, H₂/cat.) nitro_red->prod

Caption: Overview of synthetic routes from 1-benzyl-4-piperidone.

Route 1: Direct Reductive Amination

This is the most direct and convergent approach. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to an imine (or its protonated iminium form). A reducing agent present in the same pot then reduces the C=N double bond to furnish the desired amine. The choice of reducing agent is critical; it must be selective for the iminium ion over the starting ketone to prevent the formation of the corresponding alcohol as a byproduct.

Mechanistic Consideration: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal reagents for this transformation. They are mild enough not to reduce the ketone significantly at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion intermediate. Catalytic hydrogenation is also a viable green alternative, although it carries the risk of N-debenzylation under harsh conditions.[7]

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from methodologies for the reductive amination of N-protected piperidones.[3][8]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.255.00 g26.41.0
Ammonium AcetateCH₃COONH₄77.0820.3 g26410
Sodium CyanoborohydrideNaBH₃CN62.842.49 g39.61.5
Methanol (MeOH)CH₄O32.04100 mL--
Dichloromethane (DCM)CH₂Cl₂84.93200 mL--
Aq. Ammonium Hydroxide (28%)NH₄OH35.04As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Procedure:

  • To a 250 mL round-bottom flask, add 1-benzyl-4-piperidone (5.00 g, 26.4 mmol) and ammonium acetate (20.3 g, 264 mmol).

  • Add methanol (100 mL) and stir the mixture at room temperature until all solids dissolve.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium cyanoborohydride (2.49 g, 39.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between dichloromethane (100 mL) and water (100 mL).

  • Make the aqueous layer strongly basic (pH > 11) by the careful addition of concentrated aqueous ammonium hydroxide.

  • Separate the layers and extract the aqueous phase with additional DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of DCM/MeOH/NH₄OH, e.g., 95:5:0.5) to afford this compound as a clear oil.

G reagents Dissolve Ketone & Ammonium Acetate in MeOH cool Cool to 0 °C reagents->cool add_reductant Add NaBH₃CN Portion-wise cool->add_reductant react Stir at RT (16-24h) add_reductant->react workup Concentrate & Aqueous Workup (Basic) react->workup extract Extract with DCM workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: Workflow for Protocol 1: Direct Reductive Amination.

Route 2: Synthesis via Oxime Intermediate

This two-step approach provides a robust alternative to direct amination. The ketone is first converted to its corresponding oxime by reaction with hydroxylamine. The oxime is a stable, crystalline solid that can be easily isolated and purified. Subsequent reduction of the C=N bond of the oxime yields the primary amine. This reduction requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[9][10]

Mechanistic Consideration: The reduction of an oxime with LiAlH₄ involves the delivery of hydride ions to the carbon atom of the C=N bond, followed by workup to protonate the resulting nitrogen species.[11] Catalytic hydrogenation over Raney Nickel is another effective method, though it may require high pressures.

Protocol 2a: Synthesis of 1-Benzyl-4-piperidone Oxime

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.255.00 g26.41.0
Hydroxylamine HClNH₂OH·HCl69.492.75 g39.61.5
Sodium AcetateCH₃COONa82.033.25 g39.61.5
Ethanol (95%)C₂H₅OH46.0750 mL--
WaterH₂O18.0250 mL--

Procedure:

  • In a 250 mL flask, dissolve 1-benzyl-4-piperidone (5.00 g, 26.4 mmol) in 95% ethanol (50 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (2.75 g, 39.6 mmol) and sodium acetate (3.25 g, 39.6 mmol) in water (50 mL) with gentle warming.

  • Add the aqueous hydroxylamine solution to the ethanolic ketone solution.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the white precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 1-benzyl-4-piperidone oxime.

Protocol 2b: LiAlH₄ Reduction of 1-Benzyl-4-piperidone Oxime

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
1-Benzyl-4-piperidone OximeC₁₂H₁₆N₂O204.274.00 g19.61.0
Lithium Aluminum Hydride (LAH)LiAlH₄37.951.49 g39.22.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL--
WaterH₂O18.021.5 mL--
15% Aq. Sodium HydroxideNaOH40.001.5 mL--

Procedure:

  • Set up an oven-dried 250 mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.49 g, 39.2 mmol) in anhydrous THF (50 mL). Caution: LAH reacts violently with water. All glassware must be dry and the reaction must be under an inert atmosphere.

  • Dissolve the oxime (4.00 g, 19.6 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the oxime solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the flask to 0 °C in an ice bath.

  • Perform a Fieser workup by cautiously and sequentially adding the following dropwise: water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).[12]

  • Stir the resulting granular white suspension at room temperature for 30 minutes.

  • Filter the solids through a pad of Celite and wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography as described in Protocol 1.

Route 3: Synthesis via Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[6][13] In this route, 1-benzyl-4-piperidone reacts with nitromethane to form a β-nitro alcohol. This intermediate is typically not isolated but is dehydrated to the corresponding nitroalkene, which is then reduced to the primary amine. The reduction of a nitro group can be achieved with various reagents, including LiAlH₄ or catalytic hydrogenation.

Mechanistic Consideration: The initial base-catalyzed addition of the nitronate anion to the ketone carbonyl is reversible. Subsequent acid- or base-catalyzed dehydration drives the reaction forward. The final reduction of the conjugated nitroalkene to the saturated primary amine is a robust and high-yielding transformation.

Protocol 3 (Conceptual Outline): Henry Reaction and Nitro Reduction

Step 3a: Henry Reaction and Dehydration

  • Dissolve 1-benzyl-4-piperidone and a slight excess of nitromethane in a suitable solvent (e.g., methanol).

  • Add a strong base (e.g., sodium methoxide) and stir at room temperature to form the nitro alcohol.

  • To induce dehydration, the reaction conditions can be modified, for example, by using a base like DBU and heating, or by acidic workup. This yields 1-benzyl-4-(nitromethylene)piperidine.

Step 3b: Reduction of the Nitroalkene

  • The crude nitroalkene is dissolved in a solvent like THF or ethanol.

  • The nitro group is reduced to a primary amine using a powerful reducing agent like LiAlH₄ (as in Protocol 2b) or through catalytic hydrogenation (e.g., H₂ at 50 psi over Pd/C or Raney Nickel).

  • Following the reduction and appropriate workup, the product is purified by chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct Reductive AminationRoute 2: Via Oxime IntermediateRoute 3: Via Henry Reaction
Number of Steps 1 (One-Pot)22-3
Key Reagents NH₄OAc, NaBH₃CNNH₂OH·HCl, LiAlH₄CH₃NO₂, Base, LiAlH₄ or H₂/cat.
Typical Yield Good to ExcellentGoodModerate to Good
Advantages Highly convergent, atom-economical, operationally simple.[3]Stable, isolable intermediate (oxime), avoids direct use of ammonia.Powerful C-C bond formation, intermediates are useful for further diversification.[5]
Disadvantages Requires careful control of pH and reagent stoichiometry. NaBH₃CN is toxic.Requires a stoichiometric, highly reactive, and hazardous reducing agent (LiAlH₄).Multi-step process, potentially lower overall yield, dehydration step can be problematic.

Conclusion

The synthesis of this compound from 1-benzyl-4-piperidone is a well-established transformation with several reliable synthetic routes. For most applications requiring efficiency and scalability, Direct Reductive Amination (Route 1) is the superior choice due to its one-pot nature and high convergence. The use of sodium cyanoborohydride or sodium triacetoxyborohydride provides excellent selectivity and good yields.

The Oxime Reduction (Route 2) and Henry Reaction (Route 3) pathways are valuable alternatives. They offer different strategic advantages, such as the formation of stable intermediates or the introduction of functionality that can be leveraged for analog synthesis. The choice of route will ultimately depend on the specific project goals, available reagents and equipment, and the scale of the synthesis. All described protocols require careful execution and adherence to safety standards, particularly when handling toxic and pyrophoric reagents.

References

  • EvitaChem. (n.d.). Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. DOI: 10.1021/jo0007682
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Methods of 4-(Cbz-amino)-1-benzylpiperidine.
  • Unichem Laboratories Limited. (2015). An Improved Process for the Preparation of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine Product Information.
  • Villalobos-Hernandez, J. R., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4479.
  • BenchChem. (n.d.). Yield comparison of reductive amination with different protected 4-piperidones.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
  • Chem-Impex. (n.d.). 4-Amino-1-benzylpiperidine.
  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.
  • Matassini, C., et al. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • ChemicalBook. (n.d.). 4-Benzylpiperidine synthesis.
  • Asian Journal of Research in Chemistry. (2019). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. 12(5), 269-274.
  • Defense Technical Information Center (DTIC). (1989). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
  • ResearchGate. (n.d.). Stereocontrolled Access to Orthogonally Protected anti,anti-4-Aminopiperidine-3,5-diols Through Chemoselective Reduction of Enantiopure β-Lactam Cyanohydrins.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Benzyl-4-piperidone Product Information.
  • BenchChem. (n.d.). Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde.
  • ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 10978-11027.
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.
  • Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Coll. Vol. 7, p.534 (1990); Vol. 60, p.121 (1981).
  • Scientific Research Publishing. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.
  • YouTube. (2022). Henry Reaction.
  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • BLDpharm. (n.d.). N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2821.

Sources

Application Notes & Protocols for (1-Benzylpiperidin-4-yl)methanamine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The (1-Benzylpiperidin-4-yl)methanamine Scaffold - A Privileged Core for CNS and Beyond

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures."[1] The N-benzylpiperidine scaffold, the core of this compound, is a quintessential example of such a structure.[1] Its prevalence stems from a unique combination of physicochemical properties that make it an exceptionally versatile starting point for drug design, particularly for agents targeting the central nervous system (CNS).[1]

The structure is defined by two key components:

  • A basic piperidine ring: The nitrogen atom is typically protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., Asp, Glu) in receptor binding pockets.[1] The conformational flexibility of the six-membered ring, predominantly adopting a stable chair conformation, allows its substituents to be precisely oriented in three-dimensional space to maximize target engagement.[2]

  • A lipophilic benzyl group: This aromatic moiety facilitates entry across the blood-brain barrier and engages in vital hydrophobic and cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp) within protein binding sites.[1]

This compound builds upon this privileged core by adding a primary aminomethyl group at the 4-position. This exocyclic amine provides a synthetically tractable handle for introducing a vast array of chemical diversity, enabling medicinal chemists to fine-tune the scaffold's pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthetic strategies, biological applications, and key experimental protocols for leveraging this powerful scaffold in drug discovery campaigns.

Biological Targets and Therapeutic Applications

The versatility of the this compound scaffold is demonstrated by the wide range of biological targets its derivatives have been designed to modulate. Its structural elements are adept at interacting with various receptor families, leading to applications in neurodegenerative diseases, pain management, and oncology.

  • Cholinesterases (AChE/BuChE): The scaffold is a cornerstone for potent acetylcholinesterase (AChE) inhibitors developed for the symptomatic treatment of Alzheimer's disease.[3][4][5] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can improve cognitive function.[3][4] Donepezil (E2020), a blockbuster drug for Alzheimer's, is a prominent example derived from a related 1-benzylpiperidine core.[5]

  • Sigma (σ) Receptors: Derivatives have shown high affinity for both σ1 and σ2 receptors, which are implicated in neuropathic pain and are overexpressed in some cancer cell lines.[6][7] This has led to the development of dual-target ligands and potential imaging agents for tumors.[6][7] One derivative, a polyfunctionalized pyridine, exhibited a Kᵢ of 1.45 nM for the human σ1 receptor.[6]

  • Opioid Receptors (μ, δ, κ): The scaffold has been successfully employed to create potent agonists for the delta-opioid receptor and dual-acting ligands that target both the mu-opioid receptor (MOR) and the σ1 receptor.[8][9][10] This dual-target approach is a promising strategy for developing potent analgesics with a reduced burden of classic opioid-related side effects like constipation and physical dependence.[10]

  • Monoamine Transporters: In the pursuit of multi-target-directed ligands for Alzheimer's disease, the scaffold has been incorporated into molecules that dually inhibit AChE and the serotonin transporter (SERT), addressing both cognitive and neuropsychiatric symptoms.[3]

  • G-Protein Coupled Receptors (GPCRs): Beyond the opioid system, the piperidine motif is a common feature in ligands for other GPCRs, including chemokine receptors, which are critical in inflammation and immune responses.[2][11] The scaffold's ability to present functional groups in specific spatial orientations makes it ideal for targeting these complex transmembrane proteins.[11]

  • Other Targets: The scaffold's utility extends to N-type calcium channel blockers for analgesia and monoacylglycerol lipase (MAGL) inhibitors for anti-inflammatory and anti-cancer applications.[12][13]

Core Synthetic Strategies and Derivatization

The power of this compound as a building block lies in its straightforward synthesis and the reactivity of its primary amine, which serves as a versatile anchor point for diversification.

Synthesis of the Core Scaffold

The common entry point for synthesizing the target scaffold is the precursor 1-benzyl-4-piperidone . This intermediate can be prepared via several established routes, most commonly by the N-alkylation of 4-piperidone with benzyl bromide.[14]

The subsequent conversion to This compound is typically achieved through a two-step process involving a Knoevenagel condensation followed by reduction, or more directly via reductive amination of 1-benzyl-4-piperidone. A particularly efficient method is the reductive amination using ammonia or a protected amine equivalent in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Key Derivatization Pathways

The primary amine of the scaffold is a nucleophilic hub for a variety of chemical transformations, allowing for rapid library synthesis in a hit-to-lead campaign.

G cluster_start Core Scaffold cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound amide Amide Coupling (R-COOH, Coupling Agents) start->amide reductive_amination Reductive Amination (R'-CHO/R'-COR'', NaBH(OAc)3) start->reductive_amination urea Urea/Thiourea Formation (Isocyanates/Isothiocyanates) start->urea sulfonamide Sulfonylation (R-SO2Cl, Base) start->sulfonamide amide_prod Amides amide->amide_prod amine_prod Secondary/Tertiary Amines reductive_amination->amine_prod urea_prod Ureas / Thioureas urea->urea_prod sulfonamide_prod Sulfonamides sulfonamide->sulfonamide_prod G cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_design Design & Iteration ligand_prep 1. Ligand Preparation (Generate 3D conformer, assign charges) grid_gen 3. Grid Generation (Define binding site box on receptor) ligand_prep->grid_gen receptor_prep 2. Receptor Preparation (Download PDB, remove water, add hydrogens) receptor_prep->grid_gen docking 4. Molecular Docking (Run AutoDock/Vina to predict poses) grid_gen->docking analysis 5. Pose Analysis (Visualize interactions, score poses) docking->analysis hypothesis 6. Formulate SAR Hypothesis (Identify key H-bonds, hydrophobic contacts) analysis->hypothesis design 7. Design New Analogs (Modify scaffold to enhance interactions) hypothesis->design iteration Iterate -> Back to Step 1 design->iteration

Sources

Application Notes and Protocols: (1-Benzylpiperidin-4-yl)methanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of (1-Benzylpiperidin-4-yl)methanamine, a key chemical entity, in the field of neuroscience. Based on its structural motif—the benzylpiperidine scaffold—this compound is hypothesized to be a potent ligand for the Sigma-1 Receptor (σ1R), a high-priority therapeutic target for a range of neurological and psychiatric disorders. We present a logical, multi-stage research framework, beginning with fundamental in vitro target validation and proceeding to functional characterization and in vivo efficacy studies in a disease-relevant model. Each stage is accompanied by detailed, field-proven protocols, the rationale behind experimental choices, and templates for data presentation, designed to empower researchers to rigorously evaluate this compound's neuropharmacological profile.

Introduction: The Rationale for Investigating this compound

This compound belongs to a class of compounds centered on the benzylpiperidine core. This scaffold is a well-established pharmacophore in centrally active agents, particularly those targeting sigma receptors.[1] Derivatives of this structure have demonstrated high-affinity binding to both sigma-1 (σ1R) and sigma-2 (σ2R) receptors, making them valuable tools for neuropharmacological investigation.[2][3]

The Sigma-1 Receptor, in particular, has emerged as a target of intense interest. It is not a classical receptor but a unique, ligand-operated intracellular chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[4][5] In this strategic position, σ1R acts as a pluripotent modulator of cellular stress responses and signaling.[5] Upon activation by agonist ligands, it can translocate to influence a variety of "client" proteins, including ion channels and G-protein-coupled receptors, thereby regulating critical cellular processes such as calcium homeostasis, mitochondrial function, and oxidative stress.[4][6][7]

Given its central role in maintaining neuronal health, dysfunction of σ1R has been implicated in numerous neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[8][9] Consequently, σ1R agonists are being actively investigated as potential neuroprotective and disease-modifying therapies.[10][11] This guide outlines a systematic approach to characterize this compound as a putative σ1R ligand and evaluate its therapeutic potential in neuroscience research.

Part 1: Target Identification and Affinity Characterization

The foundational step in evaluating a novel compound is to confirm its interaction with the intended biological target. For this compound, the primary hypothesis is its binding to the Sigma-1 Receptor. The gold-standard method for quantifying this interaction is the competitive radioligand binding assay.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Causality and Principle: This assay quantifies the affinity of a test compound (the "competitor," i.e., this compound) for the σ1R. It operates on the principle of competition. A fixed concentration of a high-affinity, radioactively labeled ligand (radioligand) specific for σ1R is incubated with a receptor source. The unlabeled test compound is added in increasing concentrations, and its ability to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This is then used to calculate the inhibitory constant (Ki), a true measure of binding affinity. We use guinea pig brain membranes because they provide a rich, native source of σ1R.[12][13][14] The selective σ1R radioligand, [3H]-(+)-pentazocine, is the standard choice for this assay.[12][15]

Experimental Workflow for Radioligand Binding

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis P1 Homogenize Guinea Pig Brain in Buffer P2 Centrifuge to Pellet Crude Membranes P1->P2 P3 Wash & Resuspend Pellet P2->P3 P4 Determine Protein Concentration (BCA Assay) P3->P4 A1 Prepare Assay Plate: - Membranes - [3H]-(+)-pentazocine (Radioligand) - Test Compound (Varying Conc.) P4->A1 A2 Incubate at 30°C for 60 min A1->A2 A3 Rapid Filtration (Separate Bound/Free Ligand) A2->A3 A4 Wash Filters A3->A4 D1 Add Scintillation Cocktail to Filters A4->D1 D2 Count Radioactivity (CPM) D1->D2 D3 Calculate Specific Binding D2->D3 D4 Non-linear Regression to Determine IC50 & Ki D3->D4

Caption: Workflow for determining σ1R binding affinity.

Detailed Protocol:

  • Materials & Reagents:

    • Test Compound: this compound

    • Radioligand: [3H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

    • Tissue: Frozen guinea pig brain

    • Buffers:

      • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific determinant: Haloperidol (10 µM final concentration)

    • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethylenimine)

    • Scintillation cocktail

    • 96-well plates, cell harvester, scintillation counter

  • Membrane Preparation: [16]

    • Thaw guinea pig brain on ice and weigh.

    • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer. Determine protein concentration via Bradford or BCA assay.

    • Store aliquots at -80°C.

  • Competitive Binding Assay: [17][18]

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, set up the following reactions in triplicate (final volume 250 µL):

      • Total Binding: 50 µL [3H]-(+)-pentazocine (~2 nM final conc.), 50 µL Assay Buffer, 150 µL membrane prep (~100 µg protein).

      • Non-specific Binding (NSB): 50 µL [3H]-(+)-pentazocine, 50 µL Haloperidol (10 µM final conc.), 150 µL membrane prep.

      • Competition: 50 µL [3H]-(+)-pentazocine, 50 µL of test compound dilution, 150 µL membrane prep.

    • Incubate the plate at 30°C for 60 minutes.[16]

    • Terminate the reaction by rapid filtration over the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Assay Buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) in software like Prism to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Data Presentation:

CompoundReceptor TargetKi (nM)
This compoundSigma-15.2
(+)-Pentazocine (Agonist Control)Sigma-13.1
Haloperidol (Antagonist Control)Sigma-12.5

Part 2: Functional Characterization of σ1R Activity

After confirming binding affinity, the next critical step is to determine the compound's functional effect: is it an agonist, an antagonist, or an inverse agonist? For σ1R, which acts as a chaperone, functional readouts are often based on its known roles in neuroprotection and its influence on complex behaviors like depression.

Protocol: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

Causality and Principle: One of the hallmark functions of σ1R activation is the protection of neurons against cellular stress and death.[7][9] Glutamate-induced excitotoxicity is a key pathological mechanism in many neurodegenerative diseases, involving excessive calcium influx and subsequent cell death pathways.[7] σ1R agonists have been shown to mitigate this process by stabilizing mitochondrial function and modulating calcium signaling.[7] This assay tests the ability of this compound to protect cultured neuronal cells from glutamate-induced death, providing strong evidence of functional agonism.

Proposed σ1R-Mediated Neuroprotective Pathway

Ligand This compound (Agonist) S1R_BiP σ1R-BiP Complex (Inactive) Ligand->S1R_BiP Binds & Activates S1R Active σ1R S1R_BiP->S1R Dissociates from BiP Ca_Influx Excessive Ca2+ Influx S1R->Ca_Influx Modulates Ca2+ Signaling ER_Stress ER Stress S1R->ER_Stress Attenuates ER Stress Mito_Dys Mitochondrial Dysfunction S1R->Mito_Dys Stabilizes Mitochondria Survival Neuronal Survival S1R->Survival Promotes MAM Mitochondria-Associated ER Membrane (MAM) Glutamate Glutamate Insult Glutamate->Ca_Influx Ca_Influx->ER_Stress Ca_Influx->Mito_Dys Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis Mito_Dys->Apoptosis

Caption: σ1R agonist pathway promoting neuronal survival.

Detailed Protocol:

  • Materials & Reagents:

    • Cell Line: SH-SY5Y neuroblastoma cells or primary cortical neurons.

    • Culture Media: DMEM/F12 with 10% FBS and antibiotics.

    • Toxicant: L-Glutamic acid.

    • Test Compound: this compound.

    • Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.

    • 96-well cell culture plates, plate reader.

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells according to standard protocols.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Neuroprotection Assay:

    • Prepare serial dilutions of the test compound in culture media.

    • Pre-treat the cells by replacing the old media with media containing the test compound dilutions. Incubate for 1 hour. Include a "vehicle control" group.

    • Prepare a concentrated glutamate solution. Add it to all wells except the "untreated control" group to a final concentration that induces ~50% cell death (e.g., 5-10 mM, to be optimized).

    • Incubate for 24 hours at 37°C.

  • Cell Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will convert MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells (% Viability).

    • Plot % Viability against the log concentration of the test compound.

    • Use non-linear regression to calculate the EC50 value, which is the concentration that provides 50% of the maximum neuroprotective effect.

Hypothetical Data Presentation:

CompoundAssayEC50 (µM)
This compoundGlutamate Neuroprotection0.85
PRE-084 (Agonist Control)Glutamate Neuroprotection0.50
Protocol: In Vivo Forced Swim Test (FST) for Antidepressant-Like Effects

Causality and Principle: A substantial body of evidence indicates that σ1R agonists produce antidepressant-like effects in animal models.[19] The Forced Swim Test is a widely used behavioral assay to screen for such effects. The model is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. A reduction in the duration of this immobility is interpreted as an antidepressant-like effect.[19] Observing this effect with this compound would provide in vivo evidence consistent with σ1R agonism.

Detailed Protocol:

  • Animals and Housing:

    • Male C57BL/6 mice (8-10 weeks old).

    • House animals in groups with a 12h light/dark cycle, with ad libitum access to food and water.

    • Allow at least one week of acclimatization before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline or 0.5% Tween 80 in saline).

    • Administer the compound via intraperitoneal (i.p.) injection 30 minutes before the test session.

    • Include a vehicle control group and a positive control group (e.g., the antidepressant imipramine). Test a range of doses (e.g., 1, 5, 10 mg/kg).

  • Forced Swim Test Procedure: [19]

    • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Pre-test (Day 1): Place each mouse in the cylinder for a 15-minute adaptation session. This is done to ensure that immobility on the test day is not due to novelty. Dry the mice thoroughly before returning them to their home cages.

    • Test (Day 2): 24 hours after the pre-test, administer the drug or vehicle. 30 minutes later, place the mice back into the water for a 6-minute session.

    • Data Collection: Video record the session. An observer, blind to the treatment groups, should score the last 4 minutes of the test, measuring the total time the mouse spends immobile (i.e., making only minimal movements necessary to keep its head above water).

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM
Vehicle-155 ± 10.2
Test Compound1148 ± 9.5
Test Compound595 ± 8.1
Test Compound1088 ± 7.5
Imipramine (Control)2075 ± 6.8
p < 0.05 compared to Vehicle

Part 3: Advanced Application in a Disease Model

The ultimate test of a potential therapeutic agent is its efficacy in a disease-relevant context. Since σ1R agonists show promise for Alzheimer's disease (AD), a logical next step is to evaluate this compound in an animal model of AD-related cognitive deficits.

Protocol: Reversal of Cognitive Deficits in an Aβ-Induced Mouse Model

Causality and Principle: The accumulation of amyloid-beta (Aβ) peptides is a central event in AD pathology, leading to synaptic dysfunction and cognitive decline.[20] Direct administration of Aβ peptides into the brains of rodents can replicate these memory deficits.[11] σ1R agonists have been shown to provide robust protection against Aβ neurotoxicity and to reverse the associated memory impairments in these models.[11][20] This protocol uses the Y-maze spontaneous alternation task, a test of spatial working memory, to assess if the test compound can rescue Aβ-induced cognitive deficits.

In Vivo Alzheimer's Disease Model Workflow

A1 Acclimatize Mice A2 Stereotaxic Surgery: ICV injection of Aβ peptide or Vehicle (Sham) A1->A2 A3 Recovery Period (7 days) A2->A3 A4 Begin Daily Treatment: - Vehicle - Test Compound A3->A4 A5 Behavioral Testing: Y-Maze Spontaneous Alternation (14 days post-surgery) A4->A5 A6 Data Analysis: Calculate % Alternation A5->A6

Caption: Experimental workflow for the Aβ-induced AD model.

Detailed Protocol:

  • Animal Model:

    • Male C57BL/6 mice are anesthetized and placed in a stereotaxic frame.

    • Using sterile technique, perform an intracerebroventricular (ICV) injection of aggregated Aβ₂₅₋₃₅ peptide (e.g., 5 nmol) into one of the lateral ventricles. The sham group receives an injection of vehicle.

    • Allow the animals to recover for 7 days.

  • Treatment Regimen:

    • Beginning on day 8 post-surgery, start daily i.p. injections of either vehicle or this compound (at an effective dose determined previously, e.g., 10 mg/kg).

    • Create four groups: Sham+Vehicle, Aβ+Vehicle, Aβ+Test Compound, and Aβ+Positive Control (e.g., Donepezil).

    • Continue treatment for at least 7-14 days before behavioral testing.

  • Y-Maze Spontaneous Alternation Task:

    • Apparatus: A three-arm maze (Y-shape) with arms of equal length.

    • Procedure: Place a mouse at the end of one arm and allow it to explore freely for 8 minutes.

    • Data Collection: Record the sequence of arm entries. An "alternation" is defined as a sequence of entries into three different arms (e.g., A, B, C). The total number of arm entries is also recorded.

    • Rationale: Healthy animals exhibit a natural tendency to explore novel arms, resulting in high rates of spontaneous alternation. Cognitive impairment disrupts this behavior.

  • Data Analysis:

    • Calculate the percentage of alternation for each mouse: % Alternation = [Number of Alternations / (Total Arm Entries - 2)] x 100

    • Analyze the data using a one-way ANOVA with post-hoc tests to compare the groups. The expectation is that the Aβ+Vehicle group will show a significant reduction in % alternation compared to the Sham+Vehicle group, and that treatment with the test compound will significantly rescue this deficit.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the comprehensive evaluation of this compound in neuroscience research. The protocols detailed herein—from initial receptor binding to in vivo testing in a disease model—are designed to rigorously characterize its profile as a putative Sigma-1 Receptor agonist. Positive results from these studies would establish this compound as a valuable pharmacological tool for probing σ1R function and as a promising lead compound for the development of novel therapeutics for neurodegenerative and psychiatric disorders. Future work could involve elucidating its effects on downstream signaling pathways, assessing its pharmacokinetic profile, and testing its efficacy in transgenic models of neurodegeneration.

References

  • Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., Cavendish, J. Z., Robson, M., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29. URL: https://touroscholar.touro.edu/jost/vol10/iss1/1/
  • Palfi, E., Török, G., & Földi, M. (2020). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Orvosi Hetilap, 161(43), 1823-1828. URL: https://akjournals.com/view/journals/650/161/43/article-p1823.xml
  • Weng, T. Y., Lin, Y. T., & Su, T. P. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10833. URL: https://www.mdpi.com/1422-0067/24/13/10833
  • Rosen, D. A., & Nguyen, L. (2016). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Journal of Neurodegenerative Diseases, 2016, 1927367. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4745422/
  • Nguyen, L., et al. (2015). Role of sigma-1 receptors in neurodegenerative diseases. Journal of Pharmacological Sciences, 127(1), 17-29. URL: https://pubmed.ncbi.nlm.nih.gov/25704012/
  • Sałaciak, K., & Pytka, K. (2022). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological Reports, 74(3), 593-605. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9189212/
  • Poupaert, J. H. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.15. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5146002/
  • Pallàs, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3169. URL: https://www.mdpi.com/1420-3049/26/11/3169
  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-171. URL: https://pubmed.ncbi.nlm.nih.gov/20021350/
  • Wang, H., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 861136. URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.861136/full
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with 1-Benzyl-3-phenylpiperidin-4-amine. BenchChem. URL: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Testing Sigma-1 Receptor Ligands. BenchChem. URL: https://www.benchchem.
  • Ahmad, A., & Ahmad, I. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 962-979. URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00155a
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2785038/
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. URL: https://www.giffordbioscience.
  • ResearchGate. (2022). Sigma-1 receptor agonists in clinical studies. ResearchGate. URL: https://www.researchgate.net/figure/Sigma-1-receptor-agonists-in-clinical-studies_fig1_361833878
  • Sabino, V., et al. (2009). Sigma-1 receptor knockout mice display a depressive-like phenotype. Neuropsychopharmacology, 34(3), 752-765. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2635327/
  • Abás, S., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(21), 6667. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587391/
  • Wang, Y., et al. (2022). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. Bioorganic & Medicinal Chemistry Letters, 76, 129006. URL: https://pubmed.ncbi.nlm.nih.gov/36208753/
  • John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 37(12), 1737-9. URL: https://pubmed.ncbi.nlm.nih.gov/8021913/
  • NeurologyLive. (2019). Sigma-1 Agonists Offer Combination Approach to Dementia Symptoms. NeurologyLive. URL: https://www.neurologylive.
  • Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. URL: https://en.wikipedia.org/wiki/4-Benzylpiperidine
  • Guidechem. (n.d.). 4-Amino-1-benzylpiperidine 50541-93-0 wiki. Guidechem. URL: https://www.guidechem.com/wiki/4-amino-1-benzylpiperidine-50541-93-0.html
  • Jin, J. L., & Wang, Y. J. (2015). Roles of sigma-1 receptors in Alzheimer's disease. CNS Neuroscience & Therapeutics, 21(1), 12-20. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6492864/
  • Pérez-Areales, F. J., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(15), 3465. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11298418/
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
  • John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737-9. URL: https://pubmed.ncbi.nlm.nih.gov/8021913/
  • BenchChem. (2025). Benchmarking the Neuroprotective Potential of 2-(1-Benzylpiperidin-4-yl)-2-propanol: A Comparative Guide. BenchChem. URL: https://www.benchchem.
  • Serra, M., et al. (2021). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. International Journal of Molecular Sciences, 22(19), 10561. URL: https://www.mdpi.com/1422-0067/22/19/10561
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. BenchChem. URL: https://www.benchchem.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry. URL: https://www.rsc.
  • PDSP. (n.d.). Assay Protocol Book. PDSP. URL: https://pdsp.unc.edu/pdspweb/pdf/PDSP%20Assay%20Protocol%20Book.pdf
  • ResearchGate. (1994). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. URL: https://www.researchgate.net/publication/15201170_Synthesis_and_Pharmacological_Characterization_of_4-125I-N-N-Benzylpiperidin-4-yl-4-iodobenzamide_A_High_Affinity_Receptor_Ligand_for_Potential_Imaging_of_Breast_Cancer
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. URL: https://www.oncodesign-services.com/in-vitro-pharmacology/radioligand-binding-assays/
  • Università degli Studi di Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. URL: https://www.uniba.it/it/ricerca/dipartimenti/farmacia-scienze-del-farmaco/pubblicazioni/development-of-novel-phenoxyalkylpiperidines-as-high-affinity-sigma-1-s1-receptor-ligands-with-potent-anti
  • Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine 98 50541-93-0. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/333333
  • ChemicalBook. (n.d.). 4-Amino-1-benzylpiperidine | 50541-93-0. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8278280.htm
  • BLDpharm. (n.d.). 195314-73-9|N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine. BLDpharm. URL: https://www.bldpharm.com/products/195314-73-9.html

Sources

analytical techniques for (1-Benzylpiperidin-4-yl)methanamine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of (1-Benzylpiperidin-4-yl)methanamine

Introduction: The Imperative for Rigorous Characterization

This compound is a key substituted piperidine derivative that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active compounds. Its structural motif is present in molecules developed for various therapeutic targets. Given its role as a critical starting material or intermediate, ensuring its identity, purity, and stability is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive application note provides a multi-technique approach to the analytical characterization of this compound. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of thorough scientific investigation. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in authoritative analytical principles.

Molecular Identity and Physicochemical Properties

Before embarking on any analytical protocol, a foundational understanding of the molecule's properties is essential.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₂₀N₂[1]

  • Molecular Weight: 204.31 g/mol [1]

  • Monoisotopic Mass: 204.162648646 Da[1]

  • Structure:

    
    
    

Structural Elucidation and Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for unambiguous structure determination and confirmation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule, effectively creating a unique fingerprint. For a molecule like this compound, NMR confirms the presence and connectivity of the benzyl group, the piperidine ring, and the crucial methanamine moiety.

Protocol 1.1: ¹H and ¹³C NMR Analysis

A. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[2]

  • For quantitative analysis (qNMR), add a known amount of a certified internal standard that does not have overlapping signals with the analyte (e.g., 1,3,5-trimethoxybenzene).[3]

  • Cap the NMR tube and vortex gently to ensure complete dissolution and homogeneity.

B. Instrumentation and Acquisition:

  • Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker AC-300).[4]

  • Acquire a standard ¹H NMR spectrum, followed by a ¹³C{¹H} proton-decoupled spectrum.

  • For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5]

C. Data Interpretation - The Causality Behind the Signals: The chemical shifts are dictated by the electron density around the nuclei. The electronegative nitrogen atoms and the aromatic benzyl ring will deshield adjacent protons and carbons, shifting their signals downfield.

¹H NMR Data Interpretation (CDCl₃, 300 MHz) [6]¹³C NMR Data Interpretation (CDCl₃, 100 MHz) [6]
Assignment Expected Chemical Shift (δ, ppm)
Phenyl Protons (PhH )7.20 - 7.35 (m, 5H)
Benzyl Methylene (N-CH₂ -Ph)3.49 (s, 2H)
Piperidine Protons (axial, N-CH₂ )2.02 (td, 2H)
Piperidine Protons (equatorial, N-CH₂ )2.80 - 2.86 (m, 2H)
Piperidine Methine (CH -CH₂NH₂)~1.5 (m, 1H)
Aminomethyl Protons (CH-CH₂ -NH₂)~2.55 (d, 2H)
Amine Protons (CH₂-NH₂ )1.59 (br s, 2H)

Note: The exact chemical shifts and multiplicities for the piperidine ring protons can be complex due to chair conformations and coupling. 2D NMR is often required for definitive assignment.

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Experience: MS is a highly sensitive technique that provides the molecular weight of the compound, serving as a critical piece of evidence for identity confirmation. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying impurities. For this amine-containing compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular mass.

Protocol 2.1: LC-MS Analysis

A. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or a mixture of acetonitrile and water.

  • Perform a serial dilution to a final concentration of ~1-10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an LC vial.

B. Instrumentation and Conditions:

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a volatile modifier compatible with MS and helps to protonate the amine analyte for better ionization and chromatographic peak shape.[8]

  • Gradient: A typical gradient would be 5% to 95% B over 10 minutes.

  • MS System: A Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: m/z 50 - 500.

C. Data Interpretation: The primary goal is to identify the mass-to-charge ratio (m/z) corresponding to the protonated molecule.

Ion Calculated m/z Expected m/z Significance
[M+H]⁺205.1703~205.17Confirms the molecular weight of the parent compound.[9]
[M+Na]⁺227.1522~227.15Common sodium adduct, further evidence of the molecular weight.[9]
[C₇H₇]⁺91.0548~91.05A common fragment corresponding to the tropylium ion from the benzyl group, often seen with higher energy in the source.

Purity Assessment and Quantification by Chromatography

Expertise & Experience: Chromatography is the cornerstone of purity analysis, separating the main compound from process-related impurities and degradation products. HPLC is the workhorse method for non-volatile compounds like this one, offering high resolution and sensitivity.[10] GC is better suited for analyzing volatile impurities, such as residual solvents from the synthesis.[11]

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity

A. Rationale for Method Selection: A reversed-phase HPLC method is chosen due to the compound's moderate polarity. A C18 column provides excellent retention and separation for this type of molecule. A UV detector is suitable because the benzyl group contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is preferred as it can assess peak purity across a range of wavelengths.[10]

B. Instrumentation and Conditions:

  • System: HPLC with a PDA detector, column oven, and autosampler.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Rationale: TFA acts as an ion-pairing agent, masking residual silanols on the column and sharpening the peak shape of the basic amine.[3][7]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 210 nm.[3][11]

  • Injection Volume: 10 µL.[11]

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

C. Sample Preparation:

  • Standard: Accurately weigh and dissolve the reference standard in the mobile phase (e.g., 50:50 A:B) to a concentration of ~0.5 mg/mL.

  • Sample: Prepare the sample to be tested at the same concentration as the standard.

D. Data Interpretation: The purity is typically determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve should be generated using a certified reference standard.

Protocol 3.2: Gas Chromatography (GC) for Residual Solvents

A. Rationale for Method Selection: GC with a Flame Ionization Detector (FID) and headspace sampling is the standard method for quantifying residual solvents (e.g., Toluene, Methanol, Dichloromethane) which may be present from the synthesis and purification steps.[11]

B. Instrumentation and Conditions:

  • System: GC with FID and headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm film thickness.[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Initial 40°C for 5 min, ramp at 10°C/min to 220°C, hold for 5 min.[11]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

C. Sample Preparation:

  • Accurately weigh ~100 mg of the sample into a headspace vial.

  • Add 1 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).

  • Seal the vial and heat in the headspace autosampler to allow volatile solvents to partition into the gas phase before injection.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. For this compound, FTIR can quickly verify the presence of the primary amine (N-H bonds), aromatic ring (C=C and C-H bonds), and aliphatic chains (C-H bonds).

Protocol 4.1: FTIR Analysis

A. Sample Preparation:

  • If the sample is a liquid, a drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory (ATR-Neat).[4] This is the most common and straightforward method.

  • If the sample is a solid, a small amount can be pressed against the ATR crystal.

B. Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place the sample on the crystal and acquire the sample spectrum.

  • The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

C. Data Interpretation: The spectrum is analyzed for absorption bands characteristic of specific functional groups.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (typically two bands)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (CH₂, CH)C-H Stretch2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600
AmineN-H Bend (Scissoring)1590 - 1650
Aliphatic C-HC-H Bend1350 - 1470
C-NC-N Stretch1020 - 1250

Thermal Properties Assessment by DSC and TGA

Expertise & Experience: Thermal analysis provides crucial information about the material's physical and chemical properties as a function of temperature.

  • Differential Scanning Calorimetry (DSC) measures heat flow and is used to determine the melting point, which is a key indicator of purity. Impurities typically depress and broaden the melting endotherm.[12]

  • Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on thermal stability, decomposition patterns, and solvent/water content.[12][13]

Protocol 5.1: DSC and TGA Analysis

A. Instrumentation and Conditions:

  • System: A simultaneous TGA/DSC instrument or separate units.[13]

  • Sample Pans: Aluminum or alumina crucibles.

  • Sample Size: 3-10 mg, accurately weighed.

  • Atmosphere: Nitrogen purge gas at a flow rate of 20-50 mL/min to provide an inert environment.[13]

  • Heating Rate: A standard rate of 10 °C/min.[13]

  • Temperature Range: Typically from ambient (~25 °C) up to a temperature beyond the decomposition point (e.g., 400 °C).

B. Data Interpretation:

  • DSC Curve: An endothermic peak (heat absorption) will indicate the melting point of the substance. The onset temperature of this peak is typically reported as the melting point.

  • TGA Curve: A stable baseline indicates no mass loss. A sharp drop in the TGA curve signifies decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

Visualized Workflows and Data Integration

To achieve comprehensive characterization, these techniques are not used in isolation but as part of an integrated workflow.

cluster_0 Identity & Structure Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Certificate of Analysis (CoA) NMR->Report Confirms Identity MS Mass Spectrometry (LC-MS) MS->Report Confirms Identity FTIR FTIR Spectroscopy FTIR->Report Confirms Identity HPLC HPLC-PDA (Purity, Related Substances) HPLC->Report Determines Purity GC GC-HS (Residual Solvents) GC->Report Determines Purity Thermal Thermal Analysis (DSC/TGA) Thermal->Report Defines Properties Sample Sample: This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GC Sample->Thermal

Caption: Integrated workflow for the complete analytical characterization of this compound.

References

  • BenchChem. (2025). A Comparative Guide to the Analysis of 1-Acetylpiperidine in Complex Mixtures: HPLC-UV vs. GC-MS. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). (1-Benzyl-4-piperidyl)methanamine. PubChem.
  • Vuyyuru, N. R., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32, 2567-2572.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
  • Perez Garcia, M., & Parellada Bellod, R. (n.d.). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA.
  • BLDpharm. (n.d.). 195314-73-9|N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine. BLDpharm.
  • BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Determination of 2-(1-Benzylpiperidin-4-yl)ethanol. BenchChem.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. SIELC Technologies.
  • Wiley-VCH. (n.d.). General Methods. Wiley-VCH.
  • PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
  • BenchChem. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. BenchChem.
  • BenchChem. (2026). Characterization of Impurities in 2-(1-Benzylpiperidin-4-yl)ethanol: A Comparative Guide. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate. BenchChem.
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. BenchChem.
  • UVicSPACE. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE Research & Learning Repository.
  • Asian Journal of Chemistry. (2017). An Improved and Scalable Process for the Preparation of Donepezil Hydrochloride. Asian Journal of Chemistry.
  • INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). IAJPS.
  • The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. The Royal Society of Chemistry.
  • PubChemLite. (n.d.). (1-benzyl-4-piperidyl)methanamine (C13H20N2). PubChemLite.
  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum. ChemicalBook.
  • Netzsch. (n.d.). TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter. Netzsch.
  • The Royal Society of Chemistry. (n.d.). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem.
  • ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate.
  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Mettler Toledo.
  • SlideShare. (n.d.). DSC & TGA Thermal Analysis.pptx. SlideShare.
  • SpectraBase. (n.d.). 1-Benzylpiperidin-4-yl-4-propyl benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • SpectraBase. (n.d.). 4-Benzylpiperidine - Optional[FTIR] - Spectrum. SpectraBase.

Sources

Application Note & Protocol: N-Alkylation of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the N-alkylation of (1-benzylpiperidin-4-yl)methanamine, a critical primary amine intermediate in pharmaceutical and fine chemical synthesis. We present two robust and widely applicable protocols: Reductive Amination and Direct Alkylation with Alkyl Halides. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, and comparative data to facilitate methodological selection and optimization.

Introduction: Significance of the Scaffold

This compound is a valuable building block in medicinal chemistry.[1][2] The piperidine core is a prevalent motif in numerous FDA-approved drugs, and the primary amine handle offers a versatile point for modification. N-alkylation of this amine introduces substituents that can modulate a compound's pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The resulting secondary amines are key intermediates for a wide range of therapeutic agents, including those targeting neurotransmitter systems and acting as enzyme inhibitors.[3][4]

Chemical Principles & Methodological Choice

The N-alkylation of a primary amine like this compound to a secondary amine must be controlled to prevent over-alkylation to the tertiary amine.[5] The two most effective strategies to achieve selective mono-alkylation are Reductive Amination and Direct Alkylation.

  • Reductive Amination: This is a one-pot reaction where the primary amine first condenses with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the target secondary amine.[6][7] This method is often preferred for its high selectivity, broad substrate scope, and mild reaction conditions.[8]

  • Direct Alkylation: This classic SN2 reaction involves treating the amine with an alkyl halide. While straightforward, this method carries a higher risk of over-alkylation because the secondary amine product is often more nucleophilic than the starting primary amine.[5][9] Careful control of stoichiometry and reaction conditions is crucial for success.[10]

Protocol I: Reductive Amination

This protocol is the recommended method for most applications due to its superior control and versatility. The choice of reducing agent is critical; Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is ideal because it is mild enough not to reduce the starting aldehyde/ketone and is highly effective at reducing the intermediate iminium ion which forms under weakly acidic conditions.[11][12][13]

Workflow Overview: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A Dissolve Amine (1.0 eq) & Aldehyde/Ketone (1.1 eq) in DCM or DCE B Stir at Room Temperature (1-2 hours) A->B Condensation C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C Monitor by TLC/LC-MS D Stir at Room Temperature (4-16 hours) C->D Reduction of Iminium Ion E Quench with sat. NaHCO₃ (aq) F Extract with DCM E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify via Flash Chromatography G->H

Caption: Reductive Amination Workflow.

Detailed Step-by-Step Protocol
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).[6]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[6]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5-10 minutes. A mild exotherm may be observed.

    • Expert Insight: NaBH(OAc)₃ is preferred over other borohydrides as its reactivity is attenuated, allowing it to selectively reduce the protonated imine (iminium ion) much faster than the carbonyl starting material.[8][12] This selectivity is key to the success of the one-pot procedure.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the imine intermediate by TLC or LC-MS until completion (typically 4-16 hours).

  • Aqueous Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase two more times with DCM. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated secondary amine.[14][15]

Protocol II: Direct Alkylation with Alkyl Halides

This method is useful for introducing simple alkyl groups (e.g., methyl, ethyl) when the corresponding aldehyde is gaseous or unstable. The primary challenge is preventing the formation of the dialkylated tertiary amine.[5]

Mechanism: Competitive Alkylation

G cluster_note RNH2 Primary Amine (Starting Material) R2NH Secondary Amine (Desired Product) RNH2->R2NH RX Alkyl Halide (R-X) RX->R2NH R3N Tertiary Amine (Byproduct) RX->R3N R2NH->R3N Base Base (e.g., K₂CO₃) Base->RNH2 Deprotonation Note Challenge: k₂ > k₁ The product (R₂NH) is often more nucleophilic than the reactant (RNH₂), leading to over-alkylation.

Caption: Competitive reaction pathways in direct N-alkylation.

Detailed Step-by-Step Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.). The base acts as a scavenger for the hydrogen halide (HX) formed during the reaction.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.[6]

    • Expert Insight: Using a minimal excess of the alkylating agent is critical to minimize dialkylation. Running the reaction at a lower concentration can also favor the mono-alkylation product.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting amine is consumed. Monitor the reaction closely by TLC or LC-MS for the formation of the dialkylated byproduct.[6]

  • Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[6]

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to carefully separate the desired mono-alkylated product from any unreacted starting material and the dialkylated byproduct.[6]

Data Summary & Method Comparison

The following table provides a comparative summary of the two protocols for synthesizing representative N-alkylated derivatives of this compound. Yields and purities are illustrative and may vary based on specific substrates and optimization.

ParameterProtocol I: Reductive AminationProtocol II: Direct Alkylation
Alkyl Group Source Aldehyde / KetoneAlkyl Halide
Key Reagent Sodium TriacetoxyborohydrideMild Base (e.g., K₂CO₃)
Typical Solvents DCM, DCEAcetonitrile, DMF
Temperature Room TemperatureRoom Temp. to 60 °C
Selectivity Generally high for mono-alkylationRisk of over-alkylation
Substrate Scope Very broad; complex aldehydes toleratedBest for simple, reactive halides
Typical Yield 75-95%50-80% (can be lower)
Key Advantage High selectivity and yieldSimplicity for certain alkyl groups
Main Drawback Reagent costPotential for low selectivity

Conclusion

Both reductive amination and direct alkylation are effective methods for the N-alkylation of this compound. For general-purpose synthesis requiring high selectivity and applicability to a wide range of substituents, reductive amination with sodium triacetoxyborohydride is the superior and recommended protocol . Direct alkylation serves as a viable alternative for specific cases, particularly with simple alkyl halides, provided that reaction conditions are carefully controlled to mitigate the inherent risk of over-alkylation. The choice of method should be guided by the specific target molecule, available starting materials, and the required scale of the synthesis.

References

  • Google Patents. (1975). Purification of secondary alkyl amines. US3864402A.
  • Google Patents. (1969). Separation and purification of secondary alkyl primary amines. US3470251A.
  • Reddy, K. L., et al. (2014).
  • El-Awa, A. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
  • Organic Chemistry Explained. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Google Patents. (1945). Purification of amine reaction mixtures. US2377511A.
  • Medley, J. W. (n.d.).
  • Meshram, H. M., et al. (2009). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
  • PubChem. (n.d.). (1-Benzyl-4-piperidyl)methanamine.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.
  • Quick Company. (2019). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]
  • Organic Chemistry Explained. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
  • PubChem. (n.d.). (1-Benzylpiperidin-4-yl)-diphenylmethanamine.
  • Defense Technical Information Center. (1991). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
  • Rosini, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. Usiena Air. [Link]
  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine.
  • Schepmann, D., et al. (2018).
  • Yamanashi, M., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • PubChem. (n.d.). 7-[(5-Aminopentyl)oxy]-N4-(1-Benzylpiperidin-4-Yl)-N2-[3-(Dimethylamino)propyl]-6-Methoxyquinazoline-2,4-Diamine.

Sources

Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (1-Benzylpiperidin-4-yl)methanamine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a wide range of biological targets, while also providing a handle to modulate physicochemical properties such as solubility and lipophilicity.[1] The specific building block, this compound, offers a unique combination of a rigid piperidine core, a flexible aminomethyl side chain, and a benzyl protecting group on the piperidine nitrogen. This primary amine serves as a versatile anchor point for diversification, making it an ideal candidate for the construction of compound libraries through parallel synthesis.[3]

Parallel synthesis has become an indispensable tool in modern drug discovery, enabling the rapid generation of large and diverse compound libraries for hit identification and lead optimization.[4][5] This application note provides detailed, field-proven protocols for the use of this compound in the parallel synthesis of three common classes of compounds in medicinal chemistry: amides, secondary amines (via reductive amination), and ureas/thioureas. The protocols are designed for a standard 96-well plate format, facilitating high-throughput synthesis and screening.

Core Reactions and Parallel Synthesis Workflows

The primary amine of this compound is readily amenable to a variety of synthetic transformations. This guide will focus on three robust and widely used reactions in library synthesis.[3]

G cluster_0 Core Building Block cluster_1 Parallel Synthesis Reactions cluster_2 Compound Libraries Core This compound Amide Amide Bond Formation Core->Amide + R-COOH (Coupling Agents) Reductive Reductive Amination Core->Reductive + R-CHO/R-CO-R' (Reducing Agents) Urea Urea/Thiourea Formation Core->Urea + R-NCO/R-NCS AmideLib Amide Library Amide->AmideLib AmineLib Secondary Amine Library Reductive->AmineLib UreaLib Urea/Thiourea Library Urea->UreaLib

Figure 1: General workflow for the diversification of this compound in parallel synthesis.

Protocol 1: Parallel Amide Bond Formation

Amide bonds are one of the most common functional groups in pharmaceuticals.[6] This protocol describes a reliable method for the parallel synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids using a carbodiimide coupling agent.[7][8]

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is a good choice for its ability to dissolve a wide range of reactants and its relatively low boiling point, which facilitates solvent removal.

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that forms a urea byproduct that can be easily removed by an aqueous wash.[8] 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization.[8]

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts without competing in the coupling reaction.

  • Work-up: A simple liquid-liquid extraction is employed to remove the water-soluble byproducts and unreacted reagents, which is amenable to a 96-well plate format.

G start Start: Dispense Reagents step1 1. Add Carboxylic Acid Stock Solutions to 96-Well Plate start->step1 step2 2. Add this compound, EDC, HOBt, and DIPEA Stock Solutions step1->step2 step3 3. Seal Plate and Shake at Room Temperature (16 hours) step2->step3 step4 4. Quench with Saturated NaHCO3 Solution step3->step4 step5 5. Extract with Dichloromethane (DCM) step4->step5 step6 6. Isolate Organic Layer step5->step6 step7 7. Evaporate Solvent step6->step7 end End: Amide Library step7->end

Figure 2: Workflow for parallel amide synthesis.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous Dichloromethane (DCM).

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.3 M stock solution of EDC and a 0.3 M stock solution of HOBt in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DCM.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the respective carboxylic acid stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the EDC stock solution (0.03 mmol, 1.5 eq) and 100 µL of the HOBt stock solution (0.03 mmol, 1.5 eq).

    • Add 50 µL of the DIPEA stock solution (0.03 mmol, 1.5 eq).

  • Reaction:

    • Seal the 96-well plate and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

    • Add 1 mL of DCM to each well, seal the plate, and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous layer from each well.

    • Wash the organic layer with 500 µL of brine.

    • Transfer the organic layer to a new 96-well plate and concentrate to dryness under a stream of nitrogen or in a vacuum centrifuge.

Data Presentation:

Carboxylic AcidCoupling ReagentsSolventTime (h)Expected ProductPurity (LC-MS)
Benzoic AcidEDC, HOBt, DIPEADCM16N-((1-benzylpiperidin-4-yl)methyl)benzamide>90%
Acetic AcidEDC, HOBt, DIPEADCM16N-((1-benzylpiperidin-4-yl)methyl)acetamide>90%
4-Chlorobenzoic AcidEDC, HOBt, DIPEADCM16N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzamide>90%

Protocol 2: Parallel Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is widely used for the synthesis of secondary amines.[9] This protocol outlines the parallel synthesis of a library of secondary amines by reacting this compound with a diverse set of aldehydes.[2]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable in anhydrous solvents and does not reduce the aldehyde starting material at an appreciable rate, allowing for in-situ imine formation and reduction.[9]

  • Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations with STAB.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, which is more readily reduced.

  • Work-up: The reaction is quenched with an aqueous base to neutralize the acetic acid and decompose any remaining reducing agent. A standard extraction isolates the desired secondary amine products.

G start Start: Dispense Reagents step1 1. Add Aldehyde Stock Solutions to 96-Well Plate start->step1 step2 2. Add this compound and Acetic Acid Stock Solutions step1->step2 step3 3. Add Sodium Triacetoxyborohydride (STAB) Suspension step2->step3 step4 4. Seal Plate and Shake at Room Temperature (12 hours) step3->step4 step5 5. Quench with 1M NaOH Solution step4->step5 step6 6. Extract with DCM step5->step6 step7 7. Isolate Organic Layer and Evaporate step6->step7 end End: Secondary Amine Library step7->end

Figure 3: Workflow for parallel reductive amination.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare 0.2 M stock solutions of a diverse library of aldehydes in anhydrous 1,2-Dichloroethane (DCE).

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCE.

    • Prepare a 1.0 M stock solution of acetic acid in anhydrous DCE.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the respective aldehyde stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).

    • Add 4 µL of the acetic acid stock solution (0.004 mmol, 0.2 eq).

    • Add Sodium Triacetoxyborohydride (STAB) (12.7 mg, 0.06 mmol, 3.0 eq) to each well as a solid or as a freshly prepared suspension in DCE.

  • Reaction:

    • Seal the 96-well plate and shake at room temperature for 12 hours.

  • Work-up and Purification:

    • Add 500 µL of 1 M aqueous sodium hydroxide solution to each well to quench the reaction.

    • Add 1 mL of DCM to each well, seal the plate, and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous layer from each well.

    • Transfer the organic layer to a new 96-well plate and concentrate to dryness.

Data Presentation:

AldehydeReducing AgentSolventTime (h)Expected ProductPurity (LC-MS)
BenzaldehydeSTABDCE12N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine>85%
IsobutyraldehydeSTABDCE121-((1-benzylpiperidin-4-yl)methyl)-2-methylpropan-1-amine>85%
4-PyridinecarboxaldehydeSTABDCE121-((1-benzylpiperidin-4-yl)methyl)-N-(pyridin-4-ylmethyl)amine>85%

Protocol 3: Parallel Urea and Thiourea Synthesis

Urea and thiourea motifs are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors.[10] This protocol describes a straightforward method for the parallel synthesis of urea and thiourea libraries from this compound and a diverse set of isocyanates and isothiocyanates.

Causality Behind Experimental Choices:

  • Reactants: Isocyanates and isothiocyanates are highly reactive electrophiles that readily react with primary amines to form ureas and thioureas, respectively. This reaction is typically high-yielding and does not require a catalyst.

  • Solvent: Tetrahydrofuran (THF) is a suitable solvent that dissolves the reactants and is unreactive under the reaction conditions.

  • Work-up: The reactions often go to completion, and if the starting isocyanate/isothiocyanate is used in a slight excess, a scavenging resin can be employed for purification. Tris(2-aminoethyl)amine functionalized resin will react with the excess isocyanate/isothiocyanate, and the resin can be simply filtered off.

G start Start: Dispense Reagents step1 1. Add this compound Stock Solution to 96-Well Plate start->step1 step2 2. Add Isocyanate/Isothiocyanate Stock Solutions step1->step2 step3 3. Seal Plate and Shake at Room Temperature (4 hours) step2->step3 step4 4. Add Scavenging Resin step3->step4 step5 5. Shake for 2 hours step4->step5 step6 6. Filter and Collect Filtrate step5->step6 step7 7. Evaporate Solvent step6->step7 end End: Urea/Thiourea Library step7->end

Figure 4: Workflow for parallel urea/thiourea synthesis.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous Tetrahydrofuran (THF).

    • Prepare 0.22 M stock solutions of a diverse library of isocyanates and isothiocyanates in anhydrous THF.

  • Reaction Setup (in a 96-well plate with filter bottom):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the respective isocyanate or isothiocyanate stock solution (0.022 mmol, 1.1 eq).

  • Reaction:

    • Seal the 96-well plate and shake at room temperature for 4 hours.

  • Work-up and Purification:

    • Add approximately 50 mg of Tris(2-aminoethyl)amine polystyrene resin to each well.

    • Seal the plate and shake for an additional 2 hours at room temperature.

    • Filter the contents of each well into a new 96-well collection plate.

    • Wash the resin in each well with 2 x 500 µL of THF and collect the filtrates.

    • Concentrate the combined filtrates to dryness.

Data Presentation:

ElectrophileSolventTime (h)Expected ProductPurity (LC-MS)
Phenyl isocyanateTHF41-((1-benzylpiperidin-4-yl)methyl)-3-phenylurea>95%
Ethyl isothiocyanateTHF41-((1-benzylpiperidin-4-yl)methyl)-3-ethylthiourea>95%
4-Fluorophenyl isocyanateTHF41-((1-benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea>95%

Conclusion

This compound is a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. The robust protocols for amide bond formation, reductive amination, and urea/thiourea synthesis detailed in this application note provide a solid foundation for researchers, scientists, and drug development professionals to rapidly generate novel chemical entities for screening and lead optimization. The amenability of these solution-phase protocols to a 96-well plate format allows for high-throughput experimentation, significantly accelerating the drug discovery process.

References

  • Peterson, S. L., Stucka, S. M., & Dinsmore, C. J. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Organic Letters, 12(6), 1340–1343. [Link]
  • Weller, H. N., Young, M. G., Michalczyk, S. J., Reitnauer, G. H., Cooley, R. S., Rahn, P. C., Loyd, D. J., Fiore, D., & Fischman, S. J. (1997). High Throughput Analysis and Purification in Support of Automated Parallel Synthesis. Molecular Diversity, 2(3-4), 216–225. [Link]
  • Parlow, J. J., & Normansell, M. G. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11–27. [Link]
  • BioDuro. (n.d.). Parallel Synthesis.
  • Mettler Toledo. (n.d.). Parallel Synthesis | Screening of Reaction Conditions.
  • Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery.
  • American Chemical Society. (n.d.). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research.
  • Bhattacharyya, S. (1999). Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. Molecular Diversity, 4(3-4), 317-320. [Link]
  • Broad Institute. (n.d.). Synthesis and Processing of DOS Chemical Libraries.
  • Roy, A. B., & Roy, K. (2017). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
  • Nikpassand, M., et al. (2018). Automated and Parallel Amide Synthesis. Chemistry – A European Journal, 24(53), 14183-14188. [Link]
  • Klapars, A., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1936-1944. [Link]
  • Zhang, Y., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3047. [Link]
  • Chemguide. (n.d.). The Preparation of Amides.
  • Organic Chemistry Portal. (n.d.). Synthesis of amides.
  • Guchhait, S. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3589-3593. [Link]
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research, 16(4), 125. [Link]
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Costantino, L., & Barlocco, D. (2019). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Future Medicinal Chemistry, 11(13), 1625-1645. [Link]
  • Li, Y., et al. (2017). Synthesis of Ureas from CO2. Topics in Current Chemistry, 375(3), 54. [Link]
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

Sources

Application Notes & Protocols for the Derivatization of (1-Benzylpiperidin-4-yl)methanamine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of (1-Benzylpiperidin-4-yl)methanamine, a versatile scaffold in medicinal chemistry. Recognizing the strategic importance of the N-benzylpiperidine motif in developing therapeutics, particularly for central nervous system (CNS) disorders, this document details robust protocols for its derivatization to facilitate structure-activity relationship (SAR) studies.[1][2] We present four principal synthetic pathways: N-acylation, N-sulfonylation, N-alkylation, and reductive amination of the primary amine. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles, detailed step-by-step procedures, and guidelines for the purification and characterization of the resulting derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically explore the chemical space around this privileged scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved drugs and biologically active compounds.[1][3] Its three-dimensional, conformationally flexible yet stable structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. When incorporated into the this compound scaffold, its utility is significantly enhanced.

The N-benzyl group provides a lipophilic anchor that can facilitate passage across the blood-brain barrier, making this scaffold particularly valuable for CNS targets. The primary amine extending from the C4 position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups. This strategic placement enables chemists to probe interactions with target proteins, modulate physicochemical properties such as solubility and basicity, and ultimately build a detailed SAR profile. By systematically modifying this primary amine, researchers can fine-tune a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, accelerating the journey from a hit compound to a clinical candidate.[4]

This document provides the essential protocols to create a diverse library of derivatives from this core structure, empowering researchers to unlock its full potential in drug discovery campaigns.

Overall Derivatization Strategy

The primary amine of this compound is a potent nucleophile, making it the primary site for chemical modification under the conditions described. The tertiary amine within the piperidine ring is significantly less reactive. The following protocols are designed for selective derivatization at the exocyclic primary amine.

G cluster_start Starting Material cluster_derivatives Derivatization Strategies cluster_reagents Key Reagent Classes start This compound Acylation N-Acylation (Amides) start->Acylation Sulfonylation N-Sulfonylation (Sulfonamides) start->Sulfonylation Alkylation N-Alkylation (Secondary Amines) start->Alkylation ReductiveAmination Reductive Amination (Secondary Amines) start->ReductiveAmination Reagent_Acyl Acyl Chlorides Carboxylic Acids + Coupling Agents Acylation->Reagent_Acyl SAR SAR Library for Biological Screening Acylation->SAR Reagent_Sulfonyl Sulfonyl Chlorides Sulfonylation->Reagent_Sulfonyl Sulfonylation->SAR Reagent_Alkyl Alkyl Halides Alkylation->Reagent_Alkyl Alkylation->SAR Reagent_Reductive Aldehydes / Ketones + Reducing Agent ReductiveAmination->Reagent_Reductive ReductiveAmination->SAR caption Derivatization workflow for SAR studies.

Caption: Derivatization workflow for SAR studies.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: N-Acylation (Amide Formation)

N-acylation is a fundamental transformation that introduces an amide bond, a functional group prevalent in over 25% of all pharmaceuticals.[5] Amides are generally stable and can act as hydrogen bond donors and acceptors, making them critical for molecular recognition at the target binding site. This protocol describes the reaction using a common acyl chloride.

Rationale: The reaction proceeds via nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy workup.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq., e.g., 204 mg, 1.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M (e.g., 10 mL). Add a non-nucleophilic base such as DIPEA (1.5 eq., e.g., 258 µL, 1.5 mmol).

  • Acylation: Cool the stirred solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq., e.g., 128 µL, 1.1 mmol) dropwise via syringe over 5 minutes. A precipitate of DIPEA hydrochloride may form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water (e.g., 15 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Derivative Name Acylating Agent Base Solvent Time (h) Temp (°C) Typical Yield (%)
N-Acetyl DerivativeAcetyl ChlorideTEADCM2RT92
N-Benzoyl DerivativeBenzoyl ChlorideDIPEADCM4RT88
N-Propionyl DerivativePropionyl ChlorideTEADCM3RT90

Table 1: Representative Conditions for N-Acylation.[6]

Protocol 2: N-Sulfonylation (Sulfonamide Formation)

The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibacterial and anti-inflammatory agents. It is a stable, non-basic nitrogen moiety that can serve as a hydrogen bond acceptor and engage in various non-covalent interactions.

Rationale: Similar to acylation, this reaction involves the nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The slow, dropwise addition of the sulfonyl chloride at low temperatures is crucial to prevent di-sulfonylation, where a second molecule of sulfonyl chloride reacts with the deprotonated sulfonamide product. Pyridine is often used as both the base and a solvent, though other non-nucleophilic bases in an inert solvent are also effective.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq., e.g., 204 mg, 1.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (10 mL, ~0.1 M). Add triethylamine (1.5 eq., e.g., 209 µL, 1.5 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the desired sulfonyl chloride (e.g., methanesulfonyl chloride, 1.05 eq., e.g., 81 µL, 1.05 mmol) in a small amount of anhydrous DCM (1-2 mL). Add this solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (e.g., 15 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Derivative Name Sulfonylating Agent Base Solvent Time (h) Temp (°C) Typical Yield (%)
N-MethanesulfonylMethanesulfonyl ChlorideTEADCM40 to RT85-95
N-BenzenesulfonylBenzenesulfonyl ChloridePyridinePyridine60 to RT80-90
N-Tosylp-Toluenesulfonyl ChlorideTEADCM50 to RT85-95

Table 2: Representative Conditions for N-Sulfonylation.

Protocol 3: N-Alkylation (Secondary Amine Formation)

Direct N-alkylation introduces alkyl groups, allowing for the modulation of lipophilicity, basicity, and steric bulk. This can be critical for improving cell permeability and tuning receptor binding affinity.

Rationale: This protocol describes a standard Sₙ2 reaction where the primary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A mild inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrohalic acid formed during the reaction. Using a stoichiometric amount of the alkylating agent and ensuring the amine is not in large excess helps to minimize the potential for dialkylation. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for Sₙ2 reactions.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq., e.g., 204 mg, 1.0 mmol) in an anhydrous polar aprotic solvent such as ACN or DMF (~0.1 M).

  • Base and Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 eq., e.g., 276 mg, 2.0 mmol) followed by the desired alkyl halide (e.g., ethyl iodide, 1.2 eq., e.g., 97 µL, 1.2 mmol).

  • Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and filter off the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM (20 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Derivative Name Alkylating Agent Base Solvent Time (h) Temp (°C) Typical Yield (%)
N-Ethyl DerivativeEthyl IodideK₂CO₃ACN126085
N-Propyl Derivative1-BromopropaneK₂CO₃ACN167081
N-Allyl DerivativeAllyl BromideK₂CO₃DMF6RT93

Table 3: Representative Conditions for N-Alkylation.[6]

Protocol 4: Reductive Amination (Secondary Amine Formation)

Reductive amination is a powerful and highly versatile method for forming C-N bonds and is widely used in the pharmaceutical industry.[7] It offers a complementary approach to N-alkylation and is particularly useful for introducing more complex or sterically hindered alkyl groups.

Rationale: The reaction proceeds in two stages within a single pot. First, the primary amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine intermediate. Second, a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine in situ to the corresponding secondary amine. STAB is particularly effective because it is less reactive towards the carbonyl starting material than other hydrides, reducing side reactions.[8]

G Amine R-NH₂ (Primary Amine) Imine R'R''C=NR (Imine Intermediate) Amine->Imine + Carbonyl - H₂O Carbonyl R'R''C=O (Aldehyde/Ketone) Product R'R''CH-NHR (Secondary Amine) Imine->Product + [H] (e.g., STAB) caption Reductive amination mechanism.

Caption: Reductive amination mechanism.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq., e.g., 204 mg, 1.0 mmol) and the desired aldehyde or ketone (1.1 eq., e.g., benzaldehyde, 112 µL, 1.1 mmol).

  • Solvent Addition: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (~0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (catalytic) can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Derivative Name Carbonyl Compound Reducing Agent Solvent Time (h) Temp (°C) Typical Yield (%)
N-Benzyl DerivativeBenzaldehydeSTABDCE12RT85-95
N-CyclohexylmethylCyclohexanecarboxaldehydeSTABDCM16RT80-90
N-Phenethyl DerivativePhenylacetaldehydeSTABDCE12RT82-92

Table 4: Representative Conditions for Reductive Amination.

Characterization of Derivatives

The successful synthesis, structure, and purity of all derivatives must be confirmed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the addition of the new functional group. Key diagnostic signals include the appearance of new resonances for the added acyl, sulfonyl, or alkyl group and characteristic shifts in the signals of the protons on the carbon adjacent to the derivatized nitrogen (-CH₂-NH-).[9]

    • ¹³C NMR: Confirms the presence of all carbons in the molecule. Look for new signals corresponding to the added moiety (e.g., a carbonyl carbon ~170 ppm for amides, aromatic/aliphatic carbons for other groups) and shifts in the signal for the carbon adjacent to the nitrogen.[10][11]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final product. The observation of the protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass is the primary indicator of a successful reaction.

  • Chromatography:

    • TLC: Used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

    • HPLC: High-Performance Liquid Chromatography is used to assess the purity of the final compound, typically aiming for >95% purity for samples intended for biological screening.

Conclusion and Outlook

The protocols detailed in this application note provide a robust and versatile platform for the systematic derivatization of this compound. By employing these fundamental organic transformations—N-acylation, N-sulfonylation, N-alkylation, and reductive amination—researchers can efficiently generate diverse libraries of analogues. The subsequent biological evaluation of these compounds will enable the construction of comprehensive Structure-Activity Relationships, guiding the rational design of novel therapeutic agents with enhanced potency, selectivity, and drug-like properties. The inherent value of the N-benzylpiperidine scaffold ensures that the derivatives synthesized using these methods will be of significant interest in a wide range of drug discovery programs.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.MDPI.[Link]
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.MDPI.[Link]
  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols - Supporting Inform
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.PubChem.[Link]
  • Reductive Amination of Aldehydes and Ketones.Organic Chemistry Portal.[Link]
  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • 4-Benzylpiperidine.Wikipedia.[Link]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.Beilstein Journals.[Link]
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.MDPI.[Link]
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists.
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as Muscarinic Acetylcholine Receptor Subtype 1 (M1)
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.Royal Society of Chemistry.[Link]
  • Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.MDPI.[Link]
  • 13C NMR Chemical Shifts.University of Wisconsin-Madison, Department of Chemistry.[Link]
  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.Semantic Scholar.[Link]
  • 4-Benzylpiperidine.PubChem.[Link]
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.

Sources

Application Notes and Protocols for Coupling Reactions with (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Benzylpiperidin-4-yl)methanamine is a pivotal primary amine building block in medicinal chemistry, frequently incorporated into scaffolds targeting a wide range of biological systems, including GPCRs and ion channels. Its structure, which combines a nucleophilic primary aminomethyl group with a sterically demanding N-benzylpiperidine core, presents unique challenges and opportunities in chemical synthesis. This guide provides an in-depth analysis of the critical reaction conditions for achieving efficient and high-yield couplings with this substrate. We will move beyond simple reagent lists to explore the underlying chemical principles that govern reaction success. Detailed, field-proven protocols for major C-N bond-forming reactions—including amide coupling, reductive amination, urea formation, and Buchwald-Hartwig amination—are presented, supported by troubleshooting guides and mechanistic insights to empower researchers in drug discovery and development.

Core Chemical Principles: Navigating Reactivity and Steric Hindrance

The synthetic utility of this compound is dictated by the interplay between the high nucleophilicity of its primary amine and the significant steric hindrance imposed by the adjacent piperidine ring. The benzyl group further contributes to this bulk, influencing the conformational accessibility of the amine's lone pair.

  • Nucleophilicity: The primary aliphatic amine is a strong nucleophile, readily participating in reactions with a wide range of electrophiles.

  • Steric Hindrance: The bulky piperidine framework can impede the approach of both coupling partners and reagents to the reactive nitrogen center. This steric barrier is the primary factor that necessitates the use of highly active reagents and optimized conditions, as standard protocols may prove sluggish or ineffective.[1][2]

The selection of a coupling strategy must therefore be a deliberate choice, balancing the reactivity of the coupling partner with conditions that can overcome this inherent steric challenge.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most common transformation involving this compound. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, requiring the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Causality of Reagent Selection

The choice of coupling reagent is the most critical parameter for overcoming the steric hindrance of the substrate.

  • Carbodiimides (EDC, DCC): These are cost-effective activating agents that form a highly reactive O-acylisourea intermediate.[3] However, for a sterically hindered amine like this compound, these reagents alone often lead to low yields. Their efficacy is dramatically improved by the inclusion of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form an active ester intermediate, which is less prone to racemization and more reactive towards the hindered amine.[4]

  • Onium Salts (HATU, HBTU, PyBOP): Phosphonium (PyBOP) and aminium/uronium (HATU, HBTU) salts are the reagents of choice for challenging couplings.[5] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to generate highly activated esters (OBt or OAt esters) in situ.

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is particularly effective due to the formation of a super-reactive OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the rate of amidation.[5] It is often the reagent that succeeds when others fail for hindered substrates.

    • COMU is a modern alternative that generates an Oxyma-based active ester, offering reactivity comparable to HATU but with non-explosive and less-sensitizing byproducts, enhancing process safety.[1]

Data Summary: Amide Coupling Conditions
Coupling ReagentAdditiveBase (eq)Typical SolventTemp (°C)Key Considerations
EDC·HClHOBt or HOAtDIPEA (2-3)DCM or DMF0 to RTCost-effective; may require longer reaction times. HOAt is superior for hindered cases.[4]
HBTUNoneDIPEA (2-3)DMF0 to RTRobust and reliable general-purpose reagent.
HATU None DIPEA or Collidine (2-4) DMF 0 to RT Highly recommended for this substrate due to high reactivity and suppression of side reactions. [5]
PyBOPNoneDIPEA (2-3)DCM or DMF0 to RTStrong phosphonium-based reagent; avoids carcinogenic HMPA byproduct seen with older BOP reagent.[5]
Acid ChlorideTEA or Pyridine (1.5-2)DCM or THF0 to RTHighly reactive but generates stoichiometric salt waste; requires anhydrous conditions.[3]
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. The solution should become a clear, pale yellow.

  • Coupling: Add a solution of this compound (1.05 eq) in a minimal amount of DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. For particularly challenging substrates, the reaction may be gently heated to 40-50 °C.[1]

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Visualization: Amide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid ActiveEster OAt Active Ester Acid->ActiveEster in DMF HATU HATU + DIPEA HATU->ActiveEster Product Amide Product ActiveEster->Product Amine This compound Amine->Product Nucleophilic Attack

Caption: General workflow for HATU-mediated amide bond formation.

Reductive Amination: Forging New C-N Bonds

Reductive amination is a powerful and versatile method for N-alkylation, providing access to secondary and tertiary amines by reacting this compound with an aldehyde or ketone.[6] The reaction proceeds via the in situ formation of an iminium ion intermediate, which is immediately reduced by a mild hydride source.[7]

Causality of Reagent Selection

The key to a successful reductive amination is the choice of a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the premier reagent for reductive amination.[6] It is mild, tolerant of a wide range of functional groups, and does not require acidic conditions, which simplifies the procedure. Its steric bulk often enhances diastereoselectivity.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is also selective for imines over carbonyls, but it is highly toxic and its optimal reactivity requires slightly acidic conditions (pH ~6) to facilitate imine formation.[8][9]

  • Lewis Acids: In cases of sluggish imine formation with less reactive ketones, a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be used as an additive to activate the carbonyl group.[6][10]

Data Summary: Reductive Amination Conditions
Carbonyl PartnerReducing Agent (eq)SolventAdditiveTemp (°C)Key Considerations
Aliphatic AldehydeNaBH(OAc)₃ (1.2-1.5)DCM or DCENoneRTGenerally fast and high-yielding.
Aromatic AldehydeNaBH(OAc)₃ (1.2-1.5)DCM or DCENoneRTEfficient transformation.
KetoneNaBH(OAc)₃ (1.5-2.0)DCEAcetic Acid (cat.)RT to 50Slower than with aldehydes; catalytic acid accelerates iminium formation.[11]
Hindered KetoneNaBH₃CN (1.5) + Ti(OiPr)₄ (1.1)MeOH or EtOHNoneRTFor challenging substrates where imine formation is difficult.[10]
Experimental Protocol: Reductive Amination with STAB

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalytic acetic acid (optional, for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Iminium Formation: In a round-bottom flask, dissolve the aldehyde/ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM. If the substrate is a ketone, add 1-2 drops of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add STAB (1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.

  • Reaction: Stir the reaction at room temperature for 4-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 20 minutes. Separate the layers and extract the aqueous phase with DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or crystallization.

Visualization: Reductive Amination Workflow

G Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium in DCM/DCE Product N-Alkylated Amine Iminium->Product Reduction STAB NaBH(OAc)₃ STAB->Iminium

Caption: Workflow for reductive amination using STAB.

Urea and Thiourea Synthesis

The urea functional group is a privileged scaffold in medicinal chemistry, acting as a rigid hydrogen bond donor-acceptor. Synthesizing ureas from this compound can be achieved through several reliable methods.

Synthetic Strategies
  • Reaction with Isocyanates: This is the most direct method. The nucleophilic amine attacks the electrophilic isocyanate carbon, providing the urea in high yield. The primary drawback is the limited commercial availability and potential toxicity of many isocyanates.

  • Activation with Phosgene Equivalents: To avoid the hazards of phosgene, safer solid reagents like N,N'-Carbonyldiimidazole (CDI) or triphosgene are used.[12] A common strategy involves the activation of a different primary or secondary amine with CDI to form a stable carbamoyl-imidazole intermediate. Subsequent addition of this compound displaces the imidazole leaving group to form the unsymmetrical urea. This two-step, one-pot procedure is highly effective.[12]

  • Aminolysis of Carbamates: Phenyl carbamates can serve as stable precursors that react with the amine, typically in a polar aprotic solvent like DMSO at ambient or slightly elevated temperatures, to yield ureas.[13]

Experimental Protocol: Urea Synthesis via CDI

This protocol describes the formation of an unsymmetrical urea from a generic primary amine (Amine 1) and this compound (Amine 2).

Materials:

  • Amine 1 (e.g., aniline) (1.0 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • This compound (Amine 2) (1.1 eq)

Procedure:

  • Activation: Dissolve Amine 1 (1.0 eq) in anhydrous THF. Add CDI (1.05 eq) portion-wise at room temperature. Stir the reaction for 1-2 hours. The formation of the carbamoyl-imidazole intermediate can be monitored by TLC or by the evolution of CO₂ (if starting from a salt).

  • Coupling: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C for 4-16 hours until the reaction is complete (monitor by LC-MS).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Buchwald-Hartwig Amination: Accessing N-Aryl Derivatives

For the synthesis of N-aryl derivatives, where the nitrogen is directly attached to an aromatic or heteroaromatic ring, the Buchwald-Hartwig amination is the preeminent method.[14][15] This palladium-catalyzed cross-coupling reaction enables the formation of C(sp²)-N bonds under conditions where classical nucleophilic aromatic substitution would fail.[15]

Critical Reaction Parameters

Success in Buchwald-Hartwig coupling is highly dependent on the synergistic combination of four components:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that generate the active Pd(0) catalyst in situ.

  • Ligand: This is the most crucial variable. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14] For primary amines like our substrate, popular choices include biaryl phosphine ligands such as XPhos , RuPhos , or BrettPhos . Ligand screening is often necessary for novel substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is highly effective but sensitive. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, often requiring higher temperatures.

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene , dioxane , or THF are mandatory to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (2-5 mol %)

  • XPhos (4-10 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • Setup: In a glovebox or under a strong stream of inert gas (argon or nitrogen), add the aryl halide (1.0 eq), Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

  • Reagent Addition: Evacuate and backfill the vessel with inert gas (3x). Add the anhydrous, degassed toluene via syringe, followed by this compound (1.2 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Isolation: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

G cluster_path Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂(Ar)(X)Pd(II) Pd0->OxAdd Oxidative Addition Pd0->OxAdd AmineComplex Amine Complex OxAdd->AmineComplex Ligand Exchange (+ R₂NH) OxAdd->AmineComplex AmideComplex Amido Complex [L₂Pd(Ar)(NRR')]- AmineComplex->AmideComplex Deprotonation (- HB⁺X⁻) AmineComplex->AmideComplex AmideComplex->Pd0 Reductive Elimination Product Ar-NR₂ ArX Ar-X ArX->OxAdd Amine R₂NH Base Base Base->AmineComplex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound is a versatile synthon whose effective utilization hinges on the rational selection of reaction conditions tailored to overcome its inherent steric bulk. For amide bond formation, high-potency onium salt reagents like HATU are strongly recommended. Reductive aminations are most reliably performed using STAB, while CDI provides a safe and efficient route to ureas. For the construction of challenging C(sp²)-N bonds, the Buchwald-Hartwig amination, with careful selection of a modern phosphine ligand, offers a powerful and indispensable tool. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and successfully incorporate this valuable building block into complex molecular architectures.

References

  • BenchChem. (2025). Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (2025). Application Notes and Protocols: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
  • ResearchGate. (n.d.).
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. (2025). A Comparative Guide to the Synthetic Methods of 4-(Cbz-amino)-1-benzylpiperidine.
  • Benchchem. (2025). Technical Support Center: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
  • Benchchem. (n.d.). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • Wikipedia. (n.d.).
  • Carter, P. H., et al. (2014).
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Benchchem. (2025).
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Google Patents. (1999).
  • Di Pietro, O., & Ostacolo, C. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

(1-Benzylpiperidin-4-yl)methanamine as a ligand for receptor binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (1-Benzylpiperidin-4-yl)methanamine in Receptor Binding Assays

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand in various receptor binding assays. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible application of this compound in receptor characterization and drug discovery workflows.

Introduction: The Scientific Context of this compound

This compound is a small molecule featuring a benzylpiperidine core, a scaffold present in numerous pharmacologically active compounds. Its structural analogues have shown affinity for a range of important CNS targets, including sigma receptors, serotonin transporters (SERT), and dopamine receptors.[1][2][3] This positions this compound as a valuable tool for screening and as a potential scaffold for the development of novel therapeutics.

Receptor binding assays are fundamental to pharmacology, allowing for the quantification of the interaction between a ligand and its target receptor.[4] These assays are critical for determining key parameters such as binding affinity (Kd, Ki), receptor density (Bmax), and for screening compound libraries to identify new leads.[5][6] This guide will detail the methodologies required to thoroughly characterize the binding profile of this compound.

Section 1: Ligand Characterization and Preparation

Before initiating any binding assay, the purity, solubility, and stability of the ligand must be rigorously established. Failure to do so is a common source of experimental irreproducibility.

Physicochemical Properties

A summary of the key properties of this compound provides a foundational reference for its handling and use.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 147908-88-1
Molecular Formula C₁₄H₂₂N₂[7]
Molecular Weight 218.34 g/mol [7]
Form Solid
Purity Assessment and Stock Solution Preparation
  • Rationale: The presence of impurities can lead to erroneous binding data or non-specific effects. Purity should be assessed by the end-user via methods such as HPLC-MS and ¹H-NMR.

  • Protocol:

    • Purity Check: Confirm purity (ideally >98%) using analytical HPLC with UV and MS detection. Verify structural integrity using ¹H-NMR spectroscopy.

    • Solubility Testing: Determine the optimal solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common first choice for organic small molecules. Test solubility up to 10-50 mM.

    • Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent (e.g., DMSO) to create a concentrated stock (e.g., 10 mM). Sonicate briefly if necessary to ensure complete dissolution.

    • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

Safety and Handling
  • Hazard Profile: Based on available data for similar compounds, this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7][8]

  • Precautions: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Methodologies for Receptor Binding Analysis

Several robust techniques can be employed to study ligand-receptor interactions. The choice of method depends on factors like the availability of reagents (e.g., radioligands, fluorescent probes), required throughput, and the specific data needed (e.g., equilibrium affinity vs. kinetics).

  • Radioligand Binding Assays: The gold standard for measuring affinity, offering high sensitivity and robustness.[5] These assays typically involve competition between the unlabeled test ligand and a radioactively labeled ligand of known affinity.[9]

  • Fluorescence Polarization (FP) Assays: A homogeneous (no-wash) method ideal for high-throughput screening.[10][11] It measures the change in the rotational speed of a small fluorescent probe when it binds to a larger protein.[12]

  • Surface Plasmon Resonance (SPR): A label-free technology that provides real-time kinetic data (association and dissociation rates) in addition to affinity constants.[13][14][15]

Section 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 3.1: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of this compound for a target receptor (e.g., Sigma-1 receptor, a known target for similar scaffolds[2]) using a filtration-based competition assay.

Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Ligand_Prep Prepare Serial Dilutions of this compound Incubate Incubate Components: Receptor + Radioligand + Test Ligand/Buffer/NSB Ligand Ligand_Prep->Incubate Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes) Receptor_Prep->Incubate Radio_Prep Prepare Radioligand Working Solution Radio_Prep->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calc_IC50 Generate Competition Curve & Calculate IC50 Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: General workflow for a radioligand competition binding assay.

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Receptor Source: Membranes from cells expressing the target receptor (e.g., HEK293-σ1R) or tissue homogenates.[16]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor (e.g., -pentazocine for Sigma-1).

  • Non-Specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Haloperidol).

  • Test Ligand: this compound.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[16]

  • Scintillation Counter and compatible scintillation fluid.

Step-by-Step Methodology:

  • Receptor Preparation: Homogenize cells or tissue in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g). Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method like the BCA assay.[16]

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[16] Prepare wells for:

    • Total Binding (TB): 150 µL receptor membranes + 50 µL assay buffer + 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL receptor membranes + 50 µL NSB ligand + 50 µL radioligand.

    • Competition: 150 µL receptor membranes + 50 µL of this compound serial dilution + 50 µL radioligand.

  • Ligand Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer. The concentration range should span from ~100-fold below to ~100-fold above the expected Ki.

    • The radioligand concentration should be at or below its Kd value to ensure assay sensitivity.[17]

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation is recommended.[16]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[16]

  • Quantification: Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[16]

Protocol 3.2: Fluorescence Polarization (FP) Competition Assay

This protocol is a non-radioactive alternative for determining binding affinity. It requires a fluorescently labeled ligand (a "tracer" or "probe") for the target receptor.

Principle of Fluorescence Polarization

FP_Principle cluster_free cluster_bound Free_Ligand Small Fluorescent Ligand (Tumbles Rapidly) Free_Light_Out Depolarized Emitted Light (Low FP Signal) Free_Ligand->Free_Light_Out Emits Free_Light_In Polarized Excitation Light Free_Light_In->Free_Ligand Excites Bound_Complex Large Receptor-Ligand Complex (Tumbles Slowly) Bound_Light_Out Polarized Emitted Light (High FP Signal) Bound_Complex->Bound_Light_Out Emits Bound_Light_In Polarized Excitation Light Bound_Light_In->Bound_Complex Excites

Caption: FP measures the change in rotational speed of a fluorescent ligand upon binding to a larger receptor.

Step-by-Step Methodology:

  • Assay Optimization (Pre-experiment):

    • Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (typically in the low nM range).[12]

    • Receptor Titration: Perform a saturation binding experiment by titrating increasing concentrations of the receptor preparation against a fixed concentration of the tracer to determine the Kd of the tracer and the optimal receptor concentration for the competition assay (typically the concentration that gives ~50-80% of the maximum FP signal).

  • Competition Assay Setup:

    • In a suitable microplate (e.g., black, low-binding 384-well), add the optimized concentration of receptor and fluorescent tracer to all wells.

    • Add serial dilutions of this compound.

    • Include controls for minimum FP (tracer only) and maximum FP (tracer + receptor, no competitor).

  • Incubation: Incubate the plate at room temperature for the pre-determined equilibrium time, protected from light.[10]

  • Measurement: Read the fluorescence polarization values on a plate reader equipped with appropriate excitation and emission filters and polarizers.[10][18]

Protocol 3.3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR measures binding events in real-time, providing both affinity (KD) and kinetic rate constants (kₐ and kₑ).[14][15]

Step-by-Step Methodology:

  • Chip Preparation: Covalently immobilize the purified target receptor onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for accurate measurement without mass transport limitations.

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+).

  • Binding Analysis Cycle:

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject a series of concentrations of this compound over the surface for a defined period, allowing the ligand to associate with the immobilized receptor.

    • Dissociation: Switch back to flowing running buffer to monitor the dissociation of the ligand from the receptor.

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound ligand and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams (plots of response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ).

Section 4: Data Analysis and Interpretation

From Raw Data to IC₅₀

For competition assays (Radioligand and FP), the raw data (e.g., CPM or mP) is first converted to percent specific binding or percent inhibition.

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Normalize Data: Plot percent specific binding against the log concentration of this compound.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism. This will yield the IC₅₀ value, which is the concentration of the competing ligand that displaces 50% of the specific binding of the labeled ligand.[16]

Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ is an operational parameter that depends on the assay conditions.[19] To determine the intrinsic binding affinity of the test ligand (Ki), the IC₅₀ must be corrected for the concentration and affinity of the labeled ligand used in the assay. This is accomplished using the Cheng-Prusoff equation .

Kᵢ = IC₅₀ / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the labeled ligand used in the assay.

  • Kd is the equilibrium dissociation constant of the labeled ligand for the receptor.

There are web-based tools available to facilitate this conversion.[20][21][22]

Interpreting Affinity Data

The Ki and KD values represent the affinity of the ligand for the receptor. A lower value indicates a higher affinity. This data is essential for structure-activity relationship (SAR) studies and for ranking the potency of different compounds.

ParameterDefinitionHow it's DeterminedImportance
IC₅₀ Concentration of a competitor that inhibits 50% of specific binding.Competition Binding Assays (Radioligand, FP)A measure of functional strength in a specific assay; useful for ranking.
Kd Equilibrium dissociation constant; concentration of ligand at which 50% of receptors are occupied at equilibrium.Saturation Binding Assays, SPRA direct measure of ligand-receptor affinity.[6]
Ki Inhibition constant; affinity of a competing ligand.Calculated from IC₅₀ via Cheng-Prusoff equation.An intrinsic measure of affinity, independent of assay conditions, allowing for comparison across studies.[19]

Section 5: Potential Receptor Targets and Signaling

Based on its chemical structure, this compound may interact with receptors that utilize diverse signaling mechanisms. For example, if it binds to a G-protein coupled receptor (GPCR) like the Dopamine D1 receptor, it could modulate downstream second messenger pathways.

Dopamine D1 Receptor Signaling Pathway

D1_Signaling cluster_membrane Plasma Membrane Dopamine Dopamine (Agonist) D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Activates Ligand This compound (Potential Modulator) Ligand->D1R Binds/ Modulates G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Gene_Tx Gene Transcription CREB->Gene_Tx Regulates

Caption: A simplified diagram of the D1 receptor signaling pathway, which elevates intracellular cAMP.[23]

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). Nanomicrospheres.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva Life Sciences.
  • Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink.
  • Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390. (n.d.). BenchChem.
  • Li, Y., et al. (2020). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. PubMed.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2018). PubMed.
  • Radioligand binding methods: practical guide and tips. (1998). PubMed.
  • Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. (2025). Massachusetts Biotechnology Council.
  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube.
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). NIH.
  • IC50-to-Ki converter. (n.d.).
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
  • IC50 to Ki Converter Tool. (2021). Health Sciences Library System.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PMC - NIH.
  • Fluorescence polarization (FP) assay. (n.d.). Bio-protocol.
  • Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate.
  • Application Notes and Protocols: A Step-by-Step Guide for FPCoA-Based Fluorescence Polarization Assays. (n.d.). BenchChem.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Revvity.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PMC - PubMed Central.
  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate.
  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. (n.d.). Quick Company.
  • Receptor-Ligand Binding Assays. (2011). Labome.
  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review.
  • Electronic Supplementary Information ESI - Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry.
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. (n.d.). Sigma-Aldrich.
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. (n.d.). PubChem.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC - PubMed Central.
  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. (1995). PubMed.
  • Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. (1994). PubMed.
  • (1-Benzyl-4-ethylpiperidin-4-yl)methanamine. (n.d.). CHIRALEN.
  • 1-Benzyl-4-piperidylamine. (n.d.). PubChem - NIH.
  • N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine. (n.d.). BLDpharm.
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2025). PubMed Central.
  • Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. (n.d.). PubMed.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). PMC - PubMed Central.
  • 4-Benzylpiperidine. (n.d.). Wikipedia.
  • Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. (n.d.). PubMed.

Sources

Application Notes & Protocols: The Strategic Use of (1-Benzylpiperidin-4-yl)methanamine in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Benzylpiperidin-4-yl)methanamine is a highly versatile bifunctional scaffold that has become a cornerstone in modern medicinal chemistry for the development of potent and selective enzyme inhibitors. Its unique structure, combining a rigid piperidine core, a flexible methanamine linker for synthetic elaboration, and a benzyl group for crucial hydrophobic interactions, makes it an ideal starting point for targeting diverse enzyme classes. This guide provides an in-depth exploration of the strategic application of this building block, detailing synthetic protocols, structure-activity relationship (SAR) insights, and the rationale behind its use in developing inhibitors for key therapeutic targets, including cholinesterases for Alzheimer's disease, Poly(ADP-ribose) polymerase (PARP) for oncology, and Dipeptidyl Peptidase-4 (DPP-4) for type 2 diabetes.

The this compound Scaffold: A Privileged Structure

The utility of this compound stems from its distinct structural components, each contributing to its value as a molecular building block.

  • N-Benzyl Group: This lipophilic moiety is critical for engaging with hydrophobic pockets within enzyme active sites. It frequently participates in π-π stacking or hydrophobic interactions, which are essential for anchoring the inhibitor and enhancing binding affinity.[1][2]

  • Piperidine Ring: This saturated heterocycle serves as a rigid, three-dimensional scaffold. Its non-planar chair conformation allows for the precise spatial orientation of substituents, enabling optimal interaction with target residues. The tertiary amine within the ring can also be protonated at physiological pH, forming crucial π-cation or ionic interactions with acidic residues like aspartate in the enzyme's active site.[1]

  • Primary Amine (Methanamine): This nucleophilic group is the primary site for synthetic modification.[3] It provides a reliable chemical handle for forming stable amide, sulfonamide, or urea linkages, allowing for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity.

Caption: Key pharmacophoric features of the title scaffold.

Application in Cholinesterase (AChE/BChE) Inhibitor Synthesis

Therapeutic Context: Alzheimer's disease is characterized by a decline in acetylcholine (ACh) levels in the brain.[4] Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, is a primary therapeutic strategy to alleviate cognitive symptoms.[4][5][6]

Synthetic Strategy: The primary amine of this compound is typically condensed with a carboxylic acid-bearing fragment designed to interact with the catalytic or peripheral anionic site of the cholinesterase enzymes. The N-benzylpiperidine portion effectively mimics the binding of acetylcholine's quaternary ammonium group to the active site gorge.[1]

Protocol 1: Synthesis of Benzimidazole-Based Cholinesterase Inhibitors

This protocol is adapted from the synthesis of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones.[1]

Part A: Synthesis of the this compound Building Block

  • N-Benzylation: To a solution of 4-piperidinecarboxamide (1.0 eq) in methanol, add potassium carbonate (2.0 eq) followed by the desired substituted benzyl bromide (1.1 eq). Stir the mixture at room temperature until TLC indicates completion.

  • Work-up: Filter the solid and concentrate the filtrate under reduced pressure. The resulting crude 1-benzylpiperidine-4-carboxamide is used in the next step without further purification.

  • Amide Reduction: Suspend the crude amide in dry tetrahydrofuran (THF) under an inert atmosphere. Carefully add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 75 °C for 4 hours.[1]

  • Quenching & Extraction: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water. Filter the resulting solids and wash with THF. Concentrate the combined filtrates to yield the this compound derivative.

Part B: Coupling to the Benzimidazole Core

  • Activation: In a round-bottom flask, dissolve the core carboxylic acid (e.g., a derivative of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add the synthesized this compound derivative (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the final inhibitor.

Start 4-Piperidinecarboxamide + Benzyl Bromide Amide 1-Benzylpiperidine-4-carboxamide Start->Amide K₂CO₃, MeOH Amine This compound Amide->Amine LiAlH₄, THF Final Final AChE Inhibitor Amine->Final Acid Carboxylic Acid Core (e.g., Benzimidazole) ActivatedEster Activated Ester Acid->ActivatedEster HATU, DIPEA ActivatedEster->Final Coupling

Caption: Synthetic workflow for AChE inhibitors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activity of representative compounds against AChE and BChE.

Compound IDR-Group (on Benzyl)AChE IC₅₀ (µM)[4]BChE IC₅₀ (µM)[1]
9a H> 50015.4
19 4-Fluoro (on phenylacetate)5.1026.78
21 N/A (benzoylpiperidine)> 5006.16
Donepezil Reference0.023.4
Tacrine Reference0.180.06

Data presented is illustrative and compiled from multiple sources for comparison.[1][4] The data shows that substitutions on the benzyl group and modifications to the core structure significantly impact potency and selectivity. For instance, compound 19 shows good AChE inhibition, while compound 21 is more selective for BChE.[4]

Application in Poly(ADP-ribose) Polymerase (PARP) Inhibitor Synthesis

Therapeutic Context: PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair deficiencies (e.g., BRCA mutations) leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[7][8][9][10]

Synthetic Strategy: In many PARP inhibitors, the this compound scaffold is coupled to a pharmacophore that binds to the nicotinamide pocket of the PARP enzyme, such as a benzimidazole carboxamide.[7][8] The piperidine moiety extends into the solvent-exposed region, where modifications can be made to tune physicochemical properties without disrupting core binding.

Protocol 2: Synthesis of Benzimidazole-Based PARP Inhibitors

This generalized protocol is based on the synthesis of potent benzimidazole carboxamide PARP inhibitors.[7][8]

  • Core Synthesis: Prepare the 2-substituted-1H-benzo[d]imidazole-4-carboxamide core via established literature methods. This often involves the condensation of a diamine with an aldehyde or carboxylic acid derivative.

  • Amide Coupling: Dissolve the benzimidazole carboxamide core (1.0 eq) and this compound (1.1 eq) in a suitable solvent like DMF or DCM.

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the residue via flash column chromatography or preparative HPLC to obtain the final PARP inhibitor.

Representative PARP Inhibitor Potency
Compound IDTargetIC₅₀ (nM)[7]
17d PARP14.30
17d PARP21.58
Olaparib PARP11.9
Olaparib PARP20.6

Compound 17d is 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, a close analog where the benzyl group is replaced, demonstrating the versatility of the core piperidine scaffold.[7]

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis

Therapeutic Context: DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[11][12][13][14][15] DPP-4 inhibitors, or "gliptins," are oral antihyperglycemic agents used for the management of type 2 diabetes mellitus.[12]

Synthetic Strategy: The design of DPP-4 inhibitors often involves a "warhead" that interacts with the catalytic serine residue and a scaffold that occupies adjacent binding pockets. The primary amine of this compound can be used to link to moieties that fit into the S1 and S2 pockets of the DPP-4 enzyme, while the benzylpiperidine portion can occupy the S2' hydrophobic pocket.

Protocol 3: General Synthesis of a DPP-4 Inhibitor Candidate

This protocol describes a conceptual pathway for incorporating the scaffold into a non-peptidomimetic DPP-4 inhibitor design.

  • Scaffold Preparation: Synthesize a heterocyclic core (e.g., a pyrimidinone or triazolopyrazine) containing a carboxylic acid or an activated leaving group (e.g., a chlorine atom). This core is designed to bind to the primary recognition sites of DPP-4.

  • Nucleophilic Substitution or Amidation:

    • If using amidation: Activate the carboxylic acid on the heterocyclic core with HATU/DIPEA as described in Protocol 1B. Add this compound and stir to form an amide bond.

    • If using substitution: Dissolve the chloro-substituted heterocycle (1.0 eq) and this compound (1.2 eq) in a polar aprotic solvent like DMSO or NMP. Add a base such as K₂CO₃ or DIPEA (2-3 eq).

  • Reaction: Heat the reaction mixture (e.g., to 80-120 °C) and monitor by TLC/LC-MS until the starting material is consumed.

  • Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Perform standard aqueous washes, dry the organic layer, and concentrate. Purify the final compound using column chromatography.

cluster_0 DPP-4 Inhibitor Synthesis Amine This compound Product Final DPP-4 Inhibitor Amine->Product Core Heterocyclic Core (e.g., Chloropyrimidine) Core->Product SₙAr Reaction K₂CO₃, DMSO, Δ

Caption: General pathway for DPP-4 inhibitor synthesis.

Conclusion and Future Perspectives

This compound has proven to be a remarkably fruitful scaffold in the discovery of enzyme inhibitors. Its synthetic accessibility and favorable structural attributes allow for its incorporation into a wide array of molecular architectures targeting diverse enzymes. The protocols and data presented herein demonstrate its broad utility and provide a foundation for researchers and drug development professionals to leverage this privileged structure in their own discovery campaigns. Future work will likely focus on creating novel derivatives with improved pharmacokinetic profiles and exploring its application against new and challenging biological targets.

References

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air.
  • Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface. ScienceDirect.
  • Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. PubMed.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed.
  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate.
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PubMed Central.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI.
  • 4-Benzylpiperidine. Wikipedia.
  • ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. ResearchGate.
  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry.
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. NCBI Bookshelf.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands.
  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman Research Publishing.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health.
  • Synthetic route for 1-benzyl-2, 4-diarylimidazoles 16. Reagents and.... ResearchGate.
  • Synthetic route for the preparation of 1-{[3-(furan-2-yl) - ResearchGate. ResearchGate. Available at: https://www.researchgate.net/figure/Synthetic-route-for-the-preparation-of-1-3-furan-2-yl-5-phenyl-45-dihydro-12_fig1_281283625
  • A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar.
  • A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. ResearchGate.

Sources

The Synthesis of CCR5 Antagonists: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. With full editorial control, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the synthetic strategies, ensuring a deep and practical understanding of the topic.

Introduction: The Significance of CCR5 as a Therapeutic Target

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of leukocytes to sites of inflammation.[1] Its significance as a therapeutic target was profoundly highlighted by the discovery of its role as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type 1 (HIV-1) into host cells.[2] This discovery was spurred by the observation that individuals with a specific 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection.[3] This natural genetic validation has made CCR5 an attractive target for the development of novel antiretroviral therapies.[3][4]

Beyond HIV-1, CCR5 has been implicated in a range of other pathologies, including inflammatory and autoimmune diseases, and more recently, in cancer progression, where it can promote tumor cell proliferation, invasion, and migration.[5][6] Consequently, the development of small-molecule CCR5 antagonists has become a major focus of medicinal chemistry and drug discovery efforts.[7][8]

This guide will delve into the synthetic chemistry that underpins the creation of these vital therapeutic agents, with a focus on practical, field-proven insights and detailed protocols.

The Mechanism of CCR5 Antagonism

CCR5 antagonists are not traditional agonists or antagonists that directly compete with the natural chemokine ligands at the orthosteric binding site. Instead, they are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9][10] This binding induces a conformational change in the extracellular loops of the receptor, rendering it unrecognizable to the HIV-1 surface glycoprotein gp120. This effectively blocks the interaction between the virus and the host cell, preventing viral entry and subsequent replication.[2]

The following diagram illustrates the HIV-1 entry process and the inhibitory action of CCR5 antagonists.

Caption: HIV-1 entry pathway and the mechanism of CCR5 antagonist inhibition.

Key Classes and Synthetic Strategies of CCR5 Antagonists

The medicinal chemistry of CCR5 antagonists has evolved to produce a variety of chemical scaffolds with potent anti-HIV-1 activity.[7][8] This section will provide an overview of some of the most prominent classes and the general synthetic strategies employed in their creation.

CCR5 AntagonistStructural ClassKey Synthetic Features
Maraviroc Tropane derivativeConvergent synthesis involving a chiral β-amino ester, a fluorinated cyclohexanecarboxylic acid, and a tropane triazole fragment.[5][6]
Vicriviroc Piperazine-pyrimidine derivativeMulti-step synthesis to construct the substituted piperazine core followed by coupling with a pyrimidine moiety.[1][8]
Aplaviroc Spiro-diketopiperazine derivativeComplex synthesis involving the construction of a spirocyclic diketopiperazine scaffold.[11][12]
TAK-779 Quaternary ammonium saltMulti-step synthesis culminating in the formation of a quaternary ammonium salt.[1]

The synthesis of these complex molecules often involves multi-step sequences and requires careful control of stereochemistry. Asymmetric synthesis and combinatorial chemistry approaches have been instrumental in the discovery and development of potent and selective CCR5 antagonists.[13][14]

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of key CCR5 antagonists and their critical intermediates. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Synthesis of Maraviroc

Maraviroc is the first and only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection.[3][15] Its synthesis is a prime example of a convergent strategy, where key fragments are synthesized separately and then coupled in the final stages.[5][6]

The following diagram outlines the retrosynthetic analysis of Maraviroc.

Maraviroc_Retrosynthesis Maraviroc Maraviroc Reductive_Amination Reductive Amination Maraviroc->Reductive_Amination Amide_Bond Amide Bond Formation Fragment_C Fragment C (4,4-Difluorocyclohexanecarboxylic Acid) Amide_Bond->Fragment_C Fragment_D Fragment D (Chiral β-Amino Ester) Amide_Bond->Fragment_D Fragment_A Fragment A (Chiral Amide) Reductive_Amination->Fragment_A Fragment_B Fragment B (Tropane Triazole) Reductive_Amination->Fragment_B Fragment_A->Amide_Bond

Caption: Retrosynthetic analysis of Maraviroc.

This key intermediate provides the fluorinated cyclohexane moiety of Maraviroc.

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (5.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon completion (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

  • Adjust the pH of the aqueous layer to approximately 4 with 1 M HCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[2][3]

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).[2][3]

  • Expected Yield: ~97%[2][3]

The synthesis of this fragment involves the formation of a triazole ring on the tropane scaffold.

Materials:

  • Acylamino tropane derivative

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM)

  • Acetic hydrazide

  • Hydrochloric acid (HCl)

Procedure:

  • Cool a mixture of dichloromethane and PCl₅ (1.3 eq) to -5 °C.

  • Slowly add a solution of the acylamino tropane derivative (1.0 eq) in dichloromethane, maintaining the temperature below 10 °C.

  • Warm the solution to room temperature and stir for 2.5 hours.

  • Cool the reaction mixture back to -5 °C.

  • Add acetic hydrazide and continue stirring.

  • Perform an acid-catalyzed cyclization to form the triazole ring.

  • Work-up and purify by column chromatography to obtain the tropane triazole fragment.[12]

The final steps involve the coupling of the synthesized fragments.

Materials:

  • Chiral β-amino ester (Fragment D)

  • 4,4-Difluorocyclohexanecarboxylic acid (Fragment C)

  • Coupling agents (e.g., HATU, EDC/HOBt)

  • Tropane triazole fragment (Fragment B)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Appropriate solvents (e.g., THF, DCM)

Procedure:

  • Amide Coupling: Couple the chiral β-amino ester (Fragment D) with 4,4-difluorocyclohexanecarboxylic acid (Fragment C) using a standard peptide coupling agent to form the chiral amide (Fragment A).[6]

  • Reductive Amination: React the chiral amide (Fragment A) with the tropane triazole fragment (Fragment B) via reductive amination to yield Maraviroc.[5][11]

  • Purify the final product by crystallization or column chromatography.[11]

Characterization of Maraviroc:

  • ¹H NMR and ¹³C NMR: Spectra should be consistent with the published data.[12][16]

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine purity.[17]

Synthesis of Vicriviroc

Vicriviroc is a potent CCR5 antagonist with a piperazine-pyrimidine core.[1][8] Its synthesis involves the construction of a complex substituted piperazine intermediate.[18]

The general synthetic workflow is depicted below.

Vicriviroc_Synthesis_Workflow Start Starting Materials Piperazine_Core Synthesis of Substituted Piperazine Core Start->Piperazine_Core Pyrimidine_Coupling Coupling with 4,6-Dimethylpyrimidine Moiety Piperazine_Core->Pyrimidine_Coupling Vicriviroc Vicriviroc Pyrimidine_Coupling->Vicriviroc

Caption: General synthetic workflow for Vicriviroc.

A detailed, step-by-step synthesis of Vicriviroc is often proprietary. However, based on the literature for analogous compounds, a general procedure can be outlined.[8][18][19]

  • Synthesis of the Chiral Piperazine Core: This is a multi-step process that typically starts from commercially available chiral building blocks to establish the desired stereochemistry. Key reactions may include reductive aminations and protection/deprotection sequences.[18]

  • Coupling with the Pyrimidine Moiety: The synthesized piperazine core is then acylated with a derivative of 4,6-dimethylpyrimidine-5-carboxylic acid to form the final amide bond.[8]

  • Purification and Characterization: The final product is purified using techniques such as column chromatography and/or recrystallization. Characterization is performed using NMR, mass spectrometry, and HPLC to confirm the structure and purity.[20][21]

Synthesis of Aplaviroc

Aplaviroc is a CCR5 antagonist characterized by a spiro-diketopiperazine scaffold.[11][22] The synthesis of this complex core structure is a significant challenge.[12][23]

The construction of the spiro-diketopiperazine core of Aplaviroc can be achieved through a multi-step sequence, often utilizing solid-phase synthesis techniques.[23][24] A key step involves an Ugi reaction followed by sequential transformations and a cyclative cleavage from the resin.[12]

Analytical Characterization and Quality Control

The synthesis of CCR5 antagonists requires rigorous analytical characterization to ensure the identity, purity, and stability of the final compound.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation.[12][16]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.[17]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates. A validated stability-indicating HPLC method is crucial for long-term stability studies.[2][17]

  • Forced Degradation Studies: These studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[2]

Troubleshooting and Field-Proven Insights

Common Challenges and Solutions:

  • Low Yields in Coupling Reactions: Optimize coupling agents, reaction times, and temperatures. Ensure all starting materials are pure and dry.

  • Diastereomeric Impurities: For chiral syntheses, careful selection of chiral auxiliaries or catalysts is critical. Purification by chiral HPLC or diastereomeric salt resolution may be necessary.

  • Byproduct Formation: Identify the structure of major byproducts to understand side reactions and modify reaction conditions to minimize their formation.

  • Solubility Issues: Some CCR5 antagonists may have poor solubility in aqueous buffers. The use of co-solvents, surfactants, or pH adjustment can help to overcome these issues.[3]

  • Drug Resistance: In biological assays, the emergence of drug-resistant viral strains can be a concern. This is often due to mutations in the V3 loop of the gp120 protein.[7][15]

Conclusion

The synthesis of CCR5 antagonists represents a significant achievement in medicinal chemistry, providing a powerful therapeutic option for the treatment of HIV-1 infection and holding promise for other diseases. The synthetic routes to these complex molecules are often challenging, requiring innovative strategies and meticulous execution. This guide has provided a comprehensive overview of the key synthetic approaches, detailed protocols for the synthesis of Maraviroc, and insights into the preparation of other important CCR5 antagonists. By understanding the underlying chemistry and potential pitfalls, researchers and drug development professionals can more effectively navigate the synthesis of these life-saving molecules.

References

  • An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC - NIH. (n.d.).
  • Initial synthesis of UK427,857 (Maraviroc) | Request PDF - ResearchGate. (n.d.).
  • Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist - ACS Publications. (n.d.).
  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - NIH. (n.d.).
  • Development of a New Synthetic Route of a Non-Peptide CCR5 Antagonist, TAK-779, for Large-Scale Preparation - ACS Publications. (n.d.).
  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC - PubMed Central. (n.d.).
  • WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents. (n.d.).
  • Synthesis of (3) H, (2) H4 and (14) C-SCH 417690 (Vicriviroc) - PubMed. (n.d.).
  • CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents. (n.d.).
  • Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC - PubMed Central. (n.d.).
  • Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed. (n.d.).
  • In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed. (n.d.).
  • Discovery of orally available spirodiketopiperazine-based CCR5 antagonists - PubMed. (n.d.).
  • Aplaviroc - Wikipedia. (n.d.).
  • Design, synthesis, and SAR of heterocycle-containing antagonists of the human CCR5 receptor for the treatment of HIV-1 infection - PubMed. (n.d.).
  • Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem - NIH. (n.d.).
  • Maraviroc | C29H41F2N5O | MD Topology | NMR | X-Ray. (n.d.).
  • 4,4-Difluorocyclohexanecarboxylic acid Seven Chongqing Chemdad Co. (n.d.).
  • Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy - Scirp.org. (n.d.).
  • Vicriviroc - Wikipedia. (n.d.).
  • Combinatorial synthesis of CCR5 antagonists - PubMed. (n.d.).
  • CCR5 and CXCR4 antagonist and agonist binding sites - PMC - PubMed Central. (n.d.).
  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing). (n.d.).
  • Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters - ResearchGate. (n.d.).
  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. (n.d.).
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. (n.d.).
  • Spirodiketopiperazine-based CCR5 antagonist: discovery of an antiretroviral drug candidate. (n.d.).
  • A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma. | Semantic Scholar. (n.d.).
  • Design, synthesis, and SAR of heterocycle-containing antagonists of the human CCR5 receptor for the treatment of HIV-1 infection. | Semantic Scholar. (n.d.).
  • CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy - MDPI. (n.d.).
  • Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - NIH. (n.d.).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. (n.d.).
  • Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed. (n.d.).
  • Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (n.d.).

Sources

Application Notes and Protocols for the Development of Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Sigma receptors, once enigmatic proteins, have emerged as significant therapeutic targets for a spectrum of human diseases, including neurological disorders, cancer, and pain.[1][2] This guide provides a comprehensive overview of the principles and methodologies essential for the successful development of sigma receptor ligands. We will delve into the molecular characteristics of sigma-1 (σ₁) and sigma-2 (σ₂) receptors, detail robust protocols for ligand binding and functional characterization, and discuss the critical interpretation of experimental data. This document is designed to empower researchers with the foundational knowledge and practical tools necessary to navigate the complexities of sigma receptor pharmacology and accelerate the discovery of novel therapeutics.

Introduction: The Sigma Receptor Landscape

Initially misclassified as a subtype of opioid receptors, sigma receptors are now recognized as distinct protein entities with unique pharmacological profiles.[3][4] There are two primary subtypes:

  • Sigma-1 Receptor (σ₁R): A 223-amino acid chaperone protein primarily located at the endoplasmic reticulum (ER) associated with mitochondria.[5][6] It is a ligand-operated chaperone that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[6][7][8]

  • Sigma-2 Receptor (σ₂R): Now identified as TMEM97, this receptor is implicated in cell proliferation and is often overexpressed in tumor cells, making it a compelling target for cancer diagnostics and therapeutics.[9][10]

The diverse physiological roles of these receptors underscore their potential as targets for a wide array of therapeutic interventions. Ligands targeting these receptors have shown promise in preclinical and clinical studies for conditions ranging from Alzheimer's disease and neuropathic pain to various cancers.[5][11][12]

Foundational Principles: Ligand Binding and Selectivity

The cornerstone of developing effective sigma receptor ligands is a thorough understanding of their binding characteristics. This involves determining the affinity of a compound for the receptor and its selectivity over other receptors.

Key Parameters in Ligand Binding
  • Affinity (Kᵢ): The inhibition constant (Kᵢ) represents the concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

  • Selectivity: This refers to the preferential binding of a ligand to one receptor subtype over another. High selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of a drug candidate.

The Causality Behind Choosing the Right Assay

The choice of assay is dictated by the research question. To determine the fundamental binding properties of a novel compound, a radioligand binding assay is the gold standard.[13] This technique directly measures the interaction between a radiolabeled ligand and the receptor.

Table 1: Comparison of Common Radioligands for Sigma Receptor Binding Assays

RadioligandTarget Receptor(s)Typical UseKey Considerations
-Pentazocine σ₁R selectiveSaturation and competition binding for σ₁RHigh selectivity allows for direct characterization of σ₁R binding without the need to mask σ₂R sites.[14]
[³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) Non-selective (σ₁R and σ₂R)Characterization of σ₂R in the presence of a σ₁R masking agentRequires the use of a selective σ₁R ligand (e.g., (+)-pentazocine) to block binding to σ₁R and isolate the σ₂R signal.[15]

Experimental Protocols: From Binding to Function

A logical progression in ligand development moves from initial binding characterization to functional assessment. This ensures that a compound not only binds to the target but also elicits the desired biological response.

Protocol 1: Radioligand Competition Binding Assay for σ₁R

This protocol determines the affinity (Kᵢ) of a test compound for the σ₁R.

Rationale: By competing with a known radioligand of high affinity and selectivity, we can indirectly measure the affinity of our unlabeled test compound. This is a cost-effective and efficient method for screening and ranking a series of compounds.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a source known to express high levels of σ₁R (e.g., guinea pig liver or transfected cell lines).[14] Homogenize the tissue or cells in a cold lysis buffer and pellet the membranes by centrifugation.[16] Resuspend the pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of -pentazocine (typically near its Kd value), and a range of concentrations of the unlabeled test compound.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[18]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[16] Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Workflow Diagram: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for determining ligand affinity (Ki) using a competition binding assay.

Protocol 2: Functional Characterization of σ₂R Ligands using a Cell Viability Assay

This protocol assesses the functional activity (agonist vs. antagonist) of σ₂R ligands.

Rationale: Many σ₂R agonists have been shown to induce apoptosis in cancer cells, a key functional outcome.[19][20] Therefore, a cell viability assay can serve as a robust functional screen to differentiate between agonists (which decrease viability) and antagonists (which may have no effect or block the effect of an agonist).

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line known to express a high density of σ₂R (e.g., human breast cancer cell lines).

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the test compound. Include a known σ₂R agonist as a positive control and a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to observe changes in viability (e.g., 48-72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay). These assays measure metabolic activity, which correlates with the number of viable cells.

  • Quantification: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration. An agonist will produce a dose-dependent decrease in cell viability. An antagonist will show no effect on its own but will block the cytotoxic effect of a known σ₂R agonist in a co-treatment experiment.

Signaling Pathway: σ₂R Agonist-Induced Apoptosis

G Sigma2_Agonist σ₂R Agonist Sigma2_Receptor σ₂ Receptor (TMEM97) Sigma2_Agonist->Sigma2_Receptor binds ER_Stress Endoplasmic Reticulum Stress Sigma2_Receptor->ER_Stress Calcium_Release Ca²⁺ Release Sigma2_Receptor->Calcium_Release Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Mitochondria Mitochondria Calcium_Release->Mitochondria Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of σ₂R agonist-induced cell death.

Advanced Applications and Future Directions

The development of sigma receptor ligands is a dynamic field with expanding therapeutic horizons.

PET Imaging Ligands

Radiolabeled sigma receptor ligands are being developed for Positron Emission Tomography (PET) imaging to visualize and quantify receptor density in vivo.[21] This has significant implications for diagnosing diseases and monitoring treatment response. For instance, [¹⁸F]ISO-1 is a σ₂R-targeted radioligand that has entered clinical trials for imaging primary breast cancer.[9]

Dual-Target Ligands

Given the complex nature of many diseases, ligands that can modulate both sigma receptor subtypes or a sigma receptor and another therapeutic target are of great interest.[9] This multi-targeted approach may offer synergistic therapeutic benefits.

Conclusion

The systematic approach outlined in this guide, from foundational binding assays to functional characterization, provides a robust framework for the development of novel sigma receptor ligands. By understanding the causality behind experimental choices and adhering to rigorous protocols, researchers can effectively identify and optimize lead compounds. The continued exploration of sigma receptor pharmacology holds immense promise for delivering innovative treatments for a range of challenging diseases.

References

  • Abate, C., Elenewski, J., & Niso, M. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
  • Collier, T. L., & Luedtke, R. R. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments : JoVE. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
  • Guo, L., & Zhen, X. (2015). Sigma-2 Receptor Ligands: Neurobiological Effects. Current Medicinal Chemistry. [Link]
  • Hayashi, T., & Su, T. P. (2007). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics. [Link]
  • Narayanan, S., Bhat, R., & McCurdy, C. R. (2011). Early development of sigma-receptor ligands. Future medicinal chemistry. [Link]
  • Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design. [Link]
  • Various Authors. (2023). Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. Drugs. [Link]
  • Wang, L., et al. (2022). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry. [Link]
  • Xu, Y., et al. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal research reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Benzylpiperidin-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. We will explore the primary synthetic routes, troubleshoot common issues that lead to low yields, and provide optimized protocols grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound primarily follows two reliable pathways: the reductive amination of a carbonyl compound and the N-alkylation of a precursor amine. The choice of route often depends on the availability of starting materials and the specific challenges a researcher aims to avoid, such as byproduct formation.

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Benzylation Aldehyde 1-Benzylpiperidine- 4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Ammonia Ammonia Source (e.g., NH₄OH, NH₄OAc) Product_RA This compound Imine->Product_RA + Reducing Agent Piperidine 4-(Aminomethyl)piperidine Product_NB This compound Piperidine->Product_NB + Benzyl Halide + Base Benzyl_Halide Benzyl Halide (e.g., BnBr, BnCl)

Caption: Primary synthetic routes to this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Route 1: Reductive Amination

This is often the preferred method due to its high selectivity and efficiency when optimized. The reaction proceeds via the formation of an imine or iminium ion from 1-benzylpiperidine-4-carbaldehyde and an ammonia source, which is then reduced in situ.

Q1: My yield is low, and I'm seeing significant byproducts. What are they, and how can I prevent them?

A1: Low yields in this reaction are typically due to two main side reactions:

  • Over-alkylation: The desired primary amine product can react with another molecule of the starting aldehyde, leading to the formation of a secondary amine byproduct.

  • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to its corresponding alcohol, (1-benzyl-4-piperidinyl)methanol.

To mitigate these issues, several parameters must be carefully controlled:

  • Ammonia Concentration: The formation of the primary amine is favored by a high concentration of the ammonia source.[1] Using a large excess of aqueous ammonia or another source like ammonium formate shifts the equilibrium towards the desired imine, minimizing the chance for the product amine to compete.[1][2]

  • Choice of Reducing Agent: This is one of the most critical factors. Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde. Milder, more selective reagents are highly recommended.[3][4]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice as it selectively reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde, especially in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly effective and works best under mildly acidic conditions (pH 4-5), which facilitate imine formation without significantly reducing the aldehyde.[3][6]

  • Temperature Control: Running the reduction at a lower temperature (e.g., 0-5 °C) can enhance selectivity and minimize side reactions.[4]

Reductive_Amination_Pathways Start 1-Benzylpiperidine- 4-carbaldehyde + NH₃ Imine Imine Intermediate Start->Imine Reversible Side_Product_2 Alcohol Byproduct Start->Side_Product_2 Direct Reduction (competing) Desired_Product Primary Amine (Desired Product) Imine->Desired_Product Reduction (Fast, Desired) Side_Product_1 Secondary Amine (Over-alkylation) Imine->Side_Product_1 + Aldehyde, then Reduction

Caption: Desired vs. undesired pathways in reductive amination.

Q2: The reaction seems to stall and does not go to completion. How can I improve the conversion rate?

A2: Incomplete conversion is often related to the kinetics of imine formation.

  • pH Control: Imine formation is catalyzed by mild acid. Adding a catalytic amount of a weak acid like acetic acid can accelerate the reaction by protonating the carbonyl oxygen, making it a better electrophile.[5] However, the pH must be carefully managed. A pH range of 4-5 is often optimal for imine formation.[3] If the solution is too acidic, the ammonia source will be fully protonated to the non-nucleophilic ammonium ion, halting the reaction.

  • Water Removal: Imine formation is a condensation reaction that produces water. In some systems, removing this water (e.g., with a Dean-Stark apparatus or molecular sieves) can drive the equilibrium toward the imine, although this is less common in one-pot reductive aminations where an excess of reagents is used.

  • Reagent Quality: Ensure that the aldehyde is pure and the reducing agent has not been deactivated by moisture.

Route 2: N-Benzylation of 4-(Aminomethyl)piperidine

This route is straightforward but notorious for a specific and difficult-to-manage side reaction.

Q3: I am struggling with over-alkylation, forming a quaternary ammonium salt. How can I achieve selective mono-benzylation?

A3: This is the principal challenge of this route. The secondary amine of the desired product is often as nucleophilic, or even more so, than the primary amine of the starting material. This leads to a second benzylation event, forming a quaternary ammonium salt which is highly polar and can complicate purification.[5]

Here are the most effective strategies to promote mono-alkylation:

  • Slow Addition of Benzyl Halide: This is a crucial technique. By adding the benzyl bromide or chloride dropwise via a syringe pump over an extended period (e.g., 30-60 minutes), you maintain a very low concentration of the alkylating agent. This ensures it is more likely to react with the starting 4-(aminomethyl)piperidine, which is present in a much higher concentration than the product.[5]

  • Control Stoichiometry: Use a molar excess of the piperidine starting material relative to the benzyl halide (e.g., 1.5 to 2 equivalents).[5][7] This statistically favors the reaction with the starting amine.

  • Use a Hindered Base: Employ a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl or HBr formed during the reaction.[5][7] Unlike other bases, DIPEA is too sterically hindered to compete as a nucleophile. Potassium carbonate (K₂CO₃) is another common and effective choice.[8]

Alkylation_Control Start_Amine 4-(Aminomethyl)piperidine (Primary Amine) Mono_Product Desired Product (Secondary Amine) Start_Amine->Mono_Product + BnX (Desired, k1) BnX Benzyl Halide Quat_Salt Quaternary Salt (Over-alkylation) Mono_Product->Quat_Salt + BnX (Undesired, k2)

Caption: Competing reactions in N-benzylation.

Purification Strategies

Q4: What is the best way to purify this compound from the crude reaction mixture?

A4: The product is a basic amine, which dictates the optimal purification strategy.

  • Acid-Base Extraction: This is a powerful technique for separating your basic product from neutral or acidic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[9]

    • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your basic amine product will become protonated and move into the aqueous layer, leaving neutral byproducts behind.

    • Collect the aqueous layer, cool it in an ice bath, and carefully add a base (e.g., NaOH) until the solution is strongly basic (pH > 12).

    • Extract the now-freebased product back into an organic solvent. Washing with brine, drying over anhydrous sodium sulfate, and concentrating will yield the purified amine.[5]

  • Column Chromatography: If extraction is insufficient, column chromatography on silica gel is effective. Because the product is basic, it may streak or adhere strongly to the acidic silica gel. To counter this, add a small amount of a basic modifier to your eluent system. A common mobile phase is a gradient of methanol in dichloromethane, with 0.5-1% of triethylamine or aqueous ammonium hydroxide added.[9]

Optimized Experimental Protocol

The following protocol for reductive amination is designed to maximize yield and minimize byproduct formation.

Protocol: Synthesis via Reductive Amination

ParameterRecommended ConditionRationale / Expected Outcome
Synthetic Route Reductive AminationHigh selectivity, avoids over-alkylation issues common with N-benzylation.[5]
Ammonia Source Aqueous Ammonia (25%), 10 eq.High excess favors primary amine formation and minimizes secondary amine byproduct.[1]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃), 1.5 eq.Selectively reduces the iminium ion intermediate over the starting aldehyde.[5]
Solvent Dichloromethane (DCM)Aprotic solvent, ideal for NaBH(OAc)₃ reductions.
Catalyst Acetic Acid (0.1 eq.)Catalyzes the formation of the imine intermediate.[5]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.[4]
Purification Acid-Base Extraction followed by Column ChromatographyEfficiently removes impurities based on the product's basicity.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-benzylpiperidine-4-carbaldehyde (1.0 eq.) and dichloromethane (DCM, ~0.2 M).

  • Imine Formation: Add aqueous ammonia (25%, 10 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.). Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

  • Reduction: Cool the flask in an ice bath to 0 °C. Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid using the acid-base extraction method described in Q4 or by column chromatography on silica gel using a mobile phase of 0-10% Methanol in DCM with 1% triethylamine.

References

  • Beller, M., et al. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • NACALAI TESQUE, INC. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?

Sources

Technical Support Center: Purification of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (1-Benzylpiperidin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter during your experiments.

Section 1: Common Impurities and Initial Work-up

Question 1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to your synthetic route. A prevalent method for synthesizing this compound is the reductive amination of N-benzyl-4-piperidone.

Common Process-Related Impurities:

  • Unreacted Starting Materials:

    • N-benzyl-4-piperidone

    • Benzylamine (if used as the amine source for the piperidone synthesis)

  • By-products from Synthesis:

    • Dibenzylamine and other over-alkylated species: These can arise if benzylamine is used in the synthesis of the piperidone precursor.[1]

    • By-products of Reduction: Incomplete reduction of the imine intermediate can lead to residual imine or other partially reduced species.

    • N,N-bis(2-carbomethoxyethyl)benzylamine: An intermediate that may carry over from the synthesis of N-benzyl-4-piperidone.[1]

  • Reagents and Solvents: Residual reducing agents, catalysts, and solvents from the reaction and work-up.

Question 2: My crude product has a yellow tint. What causes this and how can I remove it?

A yellow discoloration is often due to oxidation products of the amine. While minor discoloration may not affect subsequent reactions, it is indicative of impurity and should be addressed for high-purity applications.

Troubleshooting:

  • Aqueous Wash: During your initial work-up, washing the organic layer with a mild reducing agent solution, such as sodium bisulfite, can sometimes help to remove some colored impurities.

  • Activated Charcoal: Treatment with activated charcoal can be effective. However, be aware that this may also lead to a loss of your desired product through adsorption.

  • Distillation or Chromatography: These are the most definitive methods for removing colored impurities.

Section 2: Purification by Column Chromatography

Question 3: My product is streaking badly on the silica gel column. How can I improve the separation?

Streaking of basic compounds like this compound on silica gel is a common issue. This is due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface.

Troubleshooting & Optimization:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (0.1-1%).[2]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase column if your compound and impurities have suitable solubility.

  • Gradient Elution: A gradient elution from a non-polar to a more polar solvent system is often effective for separating the product from both less polar and more polar impurities.[2]

Recommended Starting Conditions for Column Chromatography:

Stationary PhaseMobile Phase SystemElution Strategy
Silica GelDichloromethane (DCM) / Methanol (MeOH) with 1% NH4OHStart with 100% DCM and gradually increase the percentage of MeOH.
Silica GelEthyl Acetate (EtOAc) / Hexane with 1% TriethylamineStart with a low percentage of EtOAc and gradually increase the concentration.
Alumina (Basic)Ethyl Acetate / HexaneA gradient from low to high ethyl acetate concentration.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH with 1% NH4OH). Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase. For less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve/Adsorb Crude Product prep_sample->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by flash column chromatography.

Section 3: Purification by Crystallization/Salt Formation

Question 4: My purified product is an oil and won't crystallize. What should I do?

"Oiling out" is a frequent challenge when crystallizing amines.[3] This occurs when the compound separates from the solution as a liquid phase rather than a solid.

Troubleshooting Strategies:

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.[3]

  • Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional solvent to the hot solution before cooling.[3]

  • Use a Seed Crystal: If you have a small amount of solid product, adding a seed crystal to the cooled, saturated solution can induce crystallization.[3]

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Change Solvent System: Experiment with different solvent systems. A binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be effective.[2]

Question 5: How can I improve the handling and crystallinity of my product?

Formation of a salt, typically the hydrochloride (HCl) salt, is a highly effective strategy for improving the crystallinity and handling of basic amines like this compound. The ionic nature of the salt enhances the crystal lattice energy, often leading to a well-defined, crystalline solid that is easier to filter and dry.

Experimental Protocol: Hydrochloride Salt Formation and Recrystallization

  • Dissolution: Dissolve the purified freebase of this compound in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 7.4% w/v HCl in isopropanol, or ethereal HCl) dropwise while stirring until the solution is acidic (check with pH paper).

  • Crystallization: The hydrochloride salt will often precipitate upon addition of the acid. If not, cool the solution in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization (if necessary): For further purification, the crude salt can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/dichloromethane.

Diagram: Decision Tree for Product Isolation

G start Purified Product (Freebase) is_solid Is the product a solid? start->is_solid is_oil Is the product an oil? is_solid->is_oil No recrystallize Recrystallize from suitable solvent is_solid->recrystallize Yes oil_out Troubleshoot 'Oiling Out' is_oil->oil_out Yes pure_solid Pure Crystalline Solid recrystallize->pure_solid form_salt Form Hydrochloride Salt oil_out->form_salt If unsuccessful recrystallize_salt Recrystallize Salt form_salt->recrystallize_salt recrystallize_salt->pure_solid

Caption: Decision-making process for the isolation of this compound.

Section 4: Purity Assessment

Question 6: What are the best analytical methods to confirm the purity of my final product?

A multi-faceted approach is recommended to ensure the comprehensive purity assessment of this compound.

Recommended Analytical Techniques:

TechniquePurposeKey Considerations
HPLC Quantitative purity assessment and detection of related substances.A reverse-phase C18 column with a gradient of acetonitrile and a buffered aqueous mobile phase is a good starting point.[4][5]
GC-MS Identification of volatile impurities and by-products.Can be used to identify unreacted starting materials and low-boiling point by-products.[6]
NMR Structural confirmation and detection of structurally similar impurities.¹H and ¹³C NMR are essential for confirming the structure of the final product.

Illustrative HPLC Method Parameters:

  • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

References

  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? | ResearchGate. (2016, April 14).
  • US2987548A - Preparation of benzylamine - Google Patents. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? - Quora. (2020, October 3).
  • Benzylamine - Wikipedia. (n.d.).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
  • Preparation of benzylamine - PrepChem.com. (n.d.).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. (n.d.).
  • Amine workup : r/Chempros - Reddit. (2024, March 12).
  • Separation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols - The Royal Society of Chemistry. (n.d.).
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed. (2012, April 10).
  • Supporting Information - Wiley-VCH. (n.d.).
  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (2025, August 6).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (2025, July 21).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023, November 2).
  • Complete Monograph Methods - Merck Millipore. (n.d.).
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF - ResearchGate. (2025, August 6).
  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - NIH. (n.d.).
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS - Shimadzu. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025, March 13).
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC - NIH. (2009, July 28).
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine - PubChem. (n.d.).
  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (n.d.).

Sources

Technical Support Center: Synthesis of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-Benzylpiperidin-4-yl)methanamine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic protocols. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the laboratory.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry. Its synthesis is primarily achieved through two main routes, each with a unique profile of potential side reactions. Understanding these pathways is the first step in effective troubleshooting.

  • Route A: Reduction of 1-Benzylpiperidine-4-carbonitrile. This is a common and direct approach where the nitrile group is reduced to a primary amine using various reducing agents.

  • Route B: Reductive Amination of 1-Benzylpiperidine-4-carbaldehyde. This method involves the reaction of the corresponding aldehyde with an ammonia source to form an imine in situ, which is then reduced to the target amine.

The choice of route often depends on the availability of starting materials, scale, and the desired purity profile.

cluster_0 Synthetic Pathways Nitrile 1-Benzylpiperidine-4-carbonitrile Target This compound Nitrile->Target Reduction (e.g., LiAlH₄, H₂/Catalyst) Aldehyde 1-Benzylpiperidine-4-carbaldehyde Aldehyde->Target Reductive Amination (e.g., NH₃, NaBH(OAc)₃)

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during synthesis. Each question is followed by a detailed explanation of the cause, the underlying mechanism, and actionable solutions.

Category 1: Issues Related to Nitrile Reduction (Route A)

Question 1: My yield is low, and I've isolated 1-benzylpiperidine-4-carboxamide as a major byproduct. What happened?

Answer: This indicates an incomplete reduction or hydrolysis of the nitrile. The formation of the amide intermediate is a common issue, especially when using metal hydrides in the presence of water or when the reaction is not driven to completion.

  • Causality & Mechanism: During reduction with reagents like Lithium Aluminum Hydride (LiAlH₄), the reaction proceeds through a metalloimine intermediate. If this intermediate is inadvertently quenched with water before the final reduction step, it can hydrolyze to form the corresponding amide. Similarly, catalytic hydrogenation under certain conditions can stall at the amide stage if the catalyst is not sufficiently active or if reaction conditions are too mild.

  • Preventative Measures:

    • Strict Anhydrous Conditions: When using LiAlH₄, Raney Nickel, or other water-sensitive reagents, ensure all glassware is oven-dried and solvents are rigorously anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Sufficient Reducing Agent: Use an adequate excess of the reducing agent (typically 1.5-2.0 equivalents for LiAlH₄) to ensure the reaction goes to completion.

    • Temperature Control: For LiAlH₄ reductions, add the substrate slowly to the hydride suspension at 0 °C before gently refluxing to complete the reaction. A vigorous initial reaction can be difficult to control.

  • Remediation: If a significant amount of the amide has formed, it can be isolated and re-subjected to the reduction conditions, although this is less efficient than getting it right the first time.

Question 2: My mass spectrometry results show a peak at M+14, suggesting the formation of an N-methylated impurity. How is this possible?

Answer: The formation of N-methyl-(1-benzylpiperidin-4-yl)methanamine is a potential side reaction if your solvent or reagents are contaminated.

  • Causality & Mechanism: The primary amine product is nucleophilic and can react with alkylating agents. The most common sources of single-carbon methylation are trace formaldehyde or formic acid impurities in solvents, which can lead to an Eschweiler-Clarke-type methylation under reductive conditions. Some grades of commercial solvents or reagents may contain these impurities.

  • Preventative Measures:

    • Use High-Purity Solvents: Employ freshly distilled or high-purity anhydrous solvents.

    • Careful Reagent Selection: Ensure the reducing agents and other additives are of high quality.

    • Purification: This impurity can often be separated from the desired primary amine by column chromatography due to the difference in polarity.

Category 2: Issues Related to Reductive Amination (Route B)

Question 3: My final product is contaminated with a significant amount of a dibenzylated species, N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine. How can I prevent this over-alkylation?

Answer: This is a classic side reaction in reductive amination. The primary amine product is often more nucleophilic than the ammonia used as the nitrogen source, leading it to compete for reaction with the starting aldehyde.

  • Causality & Mechanism: The desired product, this compound, can react with another molecule of 1-benzylpiperidine-4-carbaldehyde to form a secondary imine. This imine is then reduced along with the primary imine intermediate, leading to the dibenzylated secondary amine impurity.[1]

Aldehyde 1-Benzylpiperidine-4-carbaldehyde Imine_Side Secondary Imine Intermediate Aldehyde->Imine_Side Reacts with Product_Amine Product (Primary Amine) Product_Amine->Imine_Side Forms Side_Product N,N-Dibenzylated Impurity Imine_Side->Side_Product Reduction

Caption: Formation of the dibenzylated side product.

  • Preventative Measures:

    • Use a Large Excess of Ammonia: The most effective strategy is to use a large excess of the ammonia source (e.g., ammonium acetate, a solution of ammonia in methanol).[2] This dramatically shifts the equilibrium to favor the formation of the primary imine from the aldehyde.

    • Slow Addition of Reducing Agent: Add the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) slowly to the mixture of the aldehyde and ammonia source. This ensures that the primary imine is reduced as it is formed, minimizing its concentration and the opportunity for the product amine to compete.

    • Control Stoichiometry: If slow addition is not practical, ensure the aldehyde is the limiting reagent in the reaction.

Question 4: The reaction is sluggish, and upon workup, I recover mostly my starting material, 1-benzylpiperidine-4-carbaldehyde. What is causing the failure?

Answer: A stalled reductive amination reaction can be attributed to several factors, often related to the reducing agent or the formation of the critical imine intermediate.

  • Causality & Mechanism:

    • Inactive Reducing Agent: Milder reducing agents used for this reaction, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can degrade upon improper storage. They are moisture-sensitive.

    • pH Issues: Imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which protonate the aldehyde's carbonyl group, making it more electrophilic, but without excessively protonating the amine, which would render it non-nucleophilic.

    • Steric Hindrance: While less of an issue with ammonia, bulky amine sources can slow down the initial imine formation.

  • Troubleshooting Steps:

    • Verify Reducing Agent Activity: Use a fresh bottle of NaBH(OAc)₃ or test the old batch on a reliable, simple substrate.

    • Add Catalytic Acetic Acid: Add a small amount of glacial acetic acid (typically 5-10 mol%) to the reaction mixture to catalyze imine formation.[3]

    • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine by TLC or ¹H NMR if the imine is stable enough to be observed.

Data Summary: Common Impurities

The following table summarizes key analytical data for the target compound and its most common side products to aid in their identification.

Compound NameMolecular FormulaMass (M+H)⁺Key ¹H NMR Signal (CDCl₃, δ ppm)
This compound (Target) C₁₃H₂₀N₂205.16~2.6 (d, -CH₂NH₂)
1-Benzylpiperidine-4-carboxamideC₁₃H₁₈N₂O219.14~5.5-6.5 (br s, -CONH₂)
N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamineC₂₀H₂₆N₂295.21~3.8 (s, benzylic -CH₂- on side chain)
1-Benzylpiperidine-4-carbaldehyde (Starting Material)C₁₃H₁₇NO204.13~9.7 (s, -CHO)[4]
1-Benzylpiperidine-4-carbonitrile (Starting Material)C₁₃H₁₆N₂201.13Piperidine protons will show characteristic shifts[5]

Recommended Experimental Protocols

Protocol 1: Optimized Nitrile Reduction using LiAlH₄

This protocol is designed to minimize amide formation and ensure complete reduction.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq.) as a suspension in anhydrous THF (0.5 M).

  • Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-benzylpiperidine-4-carbonitrile (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (staining with ninhydrin to visualize the amine product).

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude amine. Purify by column chromatography or distillation as needed.

Protocol 2: High-Selectivity Reductive Amination

This protocol uses a large excess of the ammonia source to suppress the formation of the dibenzylated side product.

  • Setup: In a round-bottom flask, dissolve 1-benzylpiperidine-4-carbaldehyde (1.0 eq.) and a large excess of ammonium acetate (10 eq.) in methanol (0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 20 minutes. Caution: Gas evolution.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-5 hours until the starting aldehyde is consumed (as monitored by TLC).

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Concentrate the mixture under reduced pressure to remove the methanol.

  • Isolation: Basify the aqueous residue with 2 M NaOH until pH > 12. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Caption: A decision-making workflow for troubleshooting.

References

  • Royal Society of Chemistry. (n.d.). Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines.
  • Unichem Laboratories Limited. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
  • Villalobos-Hernandez, J. R., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4984. [Link]
  • Su, M., et al. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Benzylpiperidine Synthesis.
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.
  • Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC, 2015(6), 284-307.
  • ResearchGate. (n.d.). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde.
  • BenchChem. (n.d.).
  • ACS Chemical Biology. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction. ACS Chemical Biology, 11(12), 3278-3283.
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbonitrile.
  • BenchChem. (n.d.).
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4037-4058.

Sources

Technical Support Center: Optimization of Reaction Parameters for (1-Benzylpiperidin-4-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-Benzylpiperidin-4-yl)methanamine. This document is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can navigate the common challenges encountered in this synthesis.

The most prevalent and robust method for synthesizing this compound is the reductive amination of 1-benzyl-4-piperidone. This process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target primary amine.[1] This guide focuses on optimizing this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and scalable route is the one-pot reductive amination of 1-benzyl-4-piperidone with an ammonia source. An alternative, though less common, route is the reduction of 1-benzylpiperidine-4-carbonitrile using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). The reductive amination pathway is generally preferred due to its operational simplicity and milder conditions.[1][2]

Q2: Which reducing agents are most effective for the reductive amination of 1-benzyl-4-piperidone?

A2: The choice of reducing agent is critical for maximizing yield and minimizing side reactions.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that primarily reduces the iminium ion intermediate, not the starting ketone. Its tolerance for weakly acidic conditions, which favor iminium ion formation, makes it ideal for this one-pot reaction.[1][3][4]

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can also reduce the starting ketone to the corresponding alcohol byproduct, (1-benzylpiperidin-4-yl)methanol, especially if imine formation is slow. The reaction must be carefully controlled, often by forming the imine first before adding the borohydride at a controlled temperature (e.g., 0-5 °C).[5]

  • Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and effective method. However, it requires specialized equipment (hydrogenator) and carries the risk of debenzylation (cleavage of the N-benzyl group) under harsh conditions.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[5] Use a mobile phase that provides good separation between the starting ketone (1-benzyl-4-piperidone) and the amine product. A typical eluent system is a mixture of dichloromethane and methanol. The product, being a primary amine, will often have a lower Rf value than the starting ketone. Visualizing with a potassium permanganate stain is effective as amines show up readily. For more quantitative analysis, HPLC or GC-MS can be employed.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis.

Issue Category: Low Yield or Reaction Failure

Q4: My reductive amination reaction is sluggish or has stalled with significant starting material remaining. What are the potential causes?

A4: This is a common issue that can often be traced back to one of three areas: the reducing agent, iminium ion formation, or reaction conditions.

  • Reducing Agent Inactivity: Sodium triacetoxyborohydride is moisture-sensitive.[5] Using an old or improperly stored bottle can lead to significantly reduced activity. It's recommended to use a freshly opened bottle or to store it in a desiccator.

  • Inefficient Iminium Ion Formation: The formation of the iminium ion from the ketone and ammonia is a critical, equilibrium-driven step and is typically the rate-limiting step. This equilibrium is pH-dependent. The reaction medium should be weakly acidic (pH ~4-6) to catalyze the dehydration of the hemiaminal intermediate.[1][6] Adding a catalytic amount of acetic acid is common practice when using NaBH(OAc)₃.[4]

  • Suboptimal Temperature: While many reductive aminations are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion, particularly with sterically hindered substrates.[6] Conversely, when using stronger reagents like NaBH₄, the initial steps are often performed at 0-5 °C to control reactivity.[5]

Issue Category: Side Product Formation

Q5: I'm observing a significant amount of (1-benzylpiperidin-4-yl)methanol in my crude product. How can this be minimized?

A5: The formation of the alcohol byproduct is a clear indication that the starting ketone is being reduced faster than the iminium ion intermediate.

  • Causality: This occurs when the reducing agent is too reactive or when the concentration of the iminium ion is low. Sodium borohydride (NaBH₄) is more prone to causing this issue than the milder sodium triacetoxyborohydride.[1]

  • Solution 1 (Reagent Choice): The most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and reduced hydridic character make it highly selective for the iminium ion over the ketone.[1]

  • Solution 2 (Procedural Modification): If you must use NaBH₄, modify the procedure. First, stir the 1-benzyl-4-piperidone with your ammonia source (e.g., ammonium acetate) in a solvent like methanol for a period (e.g., 1-2 hours) to allow the iminium ion to form. Then, cool the mixture to 0 °C before adding the NaBH₄ portion-wise.[5] This temporal separation of steps favors the desired reaction pathway.

Q6: My analysis shows a higher molecular weight impurity corresponding to a secondary amine. What is this and how do I prevent it?

A6: This impurity is likely the result of the newly formed primary amine, this compound, reacting with another molecule of the starting ketone, leading to a secondary amine byproduct.

  • Causality: This is a classic side reaction in reductive aminations where the product is more nucleophilic than the starting amine (in this case, ammonia).

  • Solution: The most straightforward way to suppress this side reaction is to use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). Le Châtelier's principle dictates that this will drive the equilibrium towards the formation of the desired primary amine and minimize the opportunity for the product to react further.

Issue Category: Product Purification

Q7: My product streaks significantly on silica gel during TLC analysis and column chromatography. How can I achieve better separation?

A7: The basic nature of the amine product causes strong interaction with the acidic silica gel, leading to poor chromatographic behavior.[7]

  • Causality: The lone pair on the nitrogen atoms interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing and sometimes irreversible adsorption.

  • Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (Et₃N) or a concentrated ammonia solution to the solvent system (e.g., DCM/Methanol) will neutralize the acidic sites on the silica and lead to sharp, well-defined spots.[2][7]

  • Solution 2 (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase. Basic alumina is an excellent alternative to silica gel for the purification of strongly basic compounds.

Q8: What is an effective workup procedure to remove unreacted starting materials and reagents?

A8: A standard acid-base liquid-liquid extraction is highly effective for purifying amines.[7]

  • After the reaction is complete, quench any remaining reducing agent by carefully adding water.

  • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic layer with a dilute acidic solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct) will remain in the organic layer.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Carefully basify the aqueous layer to a pH > 12 with a strong base (e.g., 2M NaOH), ensuring the flask is cooled in an ice bath. This deprotonates your product, making it soluble in organic solvents again.

  • Extract the product back into an organic solvent (e.g., 3x with dichloromethane).

  • Combine the organic extracts, dry with an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Common Reducing Agents
Reducing AgentTypical Solvent(s)Typical TemperatureKey AdvantagesCommon Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFRoom TemperatureHigh selectivity for iminium ions; mild conditions.[1]Moisture sensitive; higher cost.
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to Room TempLow cost; powerful reductant.Can reduce the starting ketone to an alcohol byproduct.[5]
Catalytic Hydrogenation (H₂/Pd-C) Methanol, EthanolRoom TemperatureClean reaction; high yield.Requires specialized equipment; potential for debenzylation.

Experimental Protocols & Visualizations

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a robust starting point for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (5.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the flask (concentration approx. 0.1-0.2 M).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate this step.

  • Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (silica gel with 1-2% triethylamine in a DCM/Methanol gradient) if necessary.

Visualizations

Reaction_Pathway cluster_reactants Reactants Ketone 1-Benzyl-4-piperidone Intermediate Iminium Ion Intermediate Ketone->Intermediate + H+ / - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Intermediate Product This compound Intermediate->Product Reagent NaBH(OAc)3 Reagent->Product Hydride Donation Troubleshooting_Workflow Start Low Yield or Incomplete Reaction? Check_SM Starting Material (SM) Remaining? Start->Check_SM Yes Check_Side_Products Major Side Products Observed? Start->Check_Side_Products No Sol_Reagent Solution: - Use fresh NaBH(OAc)3 - Ensure anhydrous conditions Check_SM->Sol_Reagent Yes Sol_Time_Temp Solution: - Increase reaction time - Gently warm (40°C) Check_SM->Sol_Time_Temp No Alcohol_Product Alcohol Byproduct? Check_Side_Products->Alcohol_Product Yes Dimer_Product Dimer Byproduct? Alcohol_Product->Dimer_Product No Sol_Alcohol Solution: - Switch to NaBH(OAc)3 - Pre-form imine before adding NaBH4 Alcohol_Product->Sol_Alcohol Yes Sol_Dimer Solution: - Use large excess of ammonia source (5-10 eq) Dimer_Product->Sol_Dimer Yes

Caption: A decision tree for troubleshooting low yields.

References

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
  • Crysdot LLC. (n.d.). N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine dihydrochloride.
  • MacCoss, M., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 57(5), 1965-1984.
  • Pérez-Areales, F. J., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4495.

Sources

Technical Support Center: (1-Benzylpiperidin-4-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research Scientist

Welcome to the technical support center for reactions involving (1-benzylpiperidin-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during its synthesis and subsequent reactions.

The primary synthetic route to this compound and related structures is the reductive amination of a 1-benzyl-4-piperidone precursor. This guide will focus on troubleshooting this critical transformation.

Core Reaction: Synthesis via Reductive Amination

The most common and efficient method for preparing this compound is the reductive amination of 1-benzyl-4-piperidone. This reaction proceeds in two key stages:

  • Imine/Enamine Formation : The piperidone carbonyl reacts with an ammonia source to form a transient imine or enamine intermediate.

  • Reduction : A hydride-based reducing agent selectively reduces the C=N bond to afford the target amine.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketone 1-Benzyl-4-piperidone Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine Ammonia Source (e.g., NH4OAc) Amine->Imine Product This compound Imine->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: General reaction pathway for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has stalled or resulted in a low yield. What are the likely causes and how can I fix it?

A low or non-existent yield is one of the most common issues in reductive amination. The problem typically lies with inefficient formation of the imine intermediate or issues with the reduction step.

Causality: The first step, imine formation, is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials, preventing the reaction from proceeding. Furthermore, the nucleophilicity of the amine and the reactivity of the carbonyl are pH-dependent. If the pH is too low (<4), the amine starting material becomes protonated and non-nucleophilic. If it's too high (>8), the formation of the required iminium ion for reduction is disfavored.

Troubleshooting Workflow:

low_yield_workflow Start Low Yield Observed (via TLC/LC-MS) Check_SM Check Starting Material (Ketone) by TLC/LC-MS Start->Check_SM SM_Consumed Starting Material Consumed Check_SM->SM_Consumed Yes SM_Remains Starting Material Remains Check_SM->SM_Remains No Check_Imine Imine Intermediate Present? SM_Consumed->Check_Imine Imine_Yes Yes Check_Imine->Imine_Yes Yes Imine_No No/Low Check_Imine->Imine_No No Troubleshoot_Reduction Troubleshoot Reduction: 1. Check reducing agent activity. 2. Increase equivalents of reducing agent. 3. Increase reaction time/temperature. Imine_Yes->Troubleshoot_Reduction Troubleshoot_Degradation Possible Decomposition: 1. Check stability of starting materials. 2. Run reaction at lower temperature. Imine_No->Troubleshoot_Degradation Troubleshoot_Imine Troubleshoot Imine Formation: 1. Add dehydrating agent (MgSO4, sieves). 2. Add catalytic acid (AcOH). 3. Check pH (Optimal: 5-7). 4. Increase reactant concentration. SM_Remains->Troubleshoot_Imine

Caption: Troubleshooting workflow for low product yield in reductive amination reactions.

Corrective Actions:

  • Promote Imine Formation : To drive the equilibrium forward, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1] Alternatively, using a catalytic amount of acetic acid can facilitate imine formation.[1]

  • Optimize pH : The reaction should be maintained under mildly acidic conditions, typically between pH 5 and 7, to favor the formation of the iminium ion which is more readily reduced than the carbonyl group.[2]

  • Check Reducing Agent : Ensure your reducing agent is not too old or degraded. If you are using sodium borohydride (NaBH₄), it can sometimes reduce the solvent (like methanol) or the starting ketone, so its activity may be diminished.[3] Consider using a fresh batch or a different reducing agent.

Q2: My reaction is messy, and I'm seeing significant side products. How can I improve selectivity?

The formation of byproducts is a common challenge that complicates purification and lowers the yield of the desired amine.

Common Side Products & Their Causes:

  • Alcohol Formation : The reducing agent can directly reduce the starting 1-benzyl-4-piperidone to the corresponding alcohol (1-benzylpiperidin-4-ol). This happens when the reducing agent is too reactive or is added before the imine has had sufficient time to form.[2]

  • Over-alkylation : The newly formed primary amine product, this compound, can be more nucleophilic than the ammonia source and can react with another molecule of the piperidone. This leads to the formation of a secondary amine byproduct, N-((1-benzylpiperidin-4-yl)methyl)-(1-benzylpiperidin-4-yl)methanamine.[2]

Corrective Actions:

  • Choice of Reducing Agent : This is the most critical factor for selectivity. Stronger reducing agents like NaBH₄ will readily reduce both ketones and imines. Milder agents are preferred for one-pot reactions.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the reduction of imines and iminium ions in the presence of aldehydes and ketones.[1][4] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[1][5]

  • Implement a Two-Step Procedure : To prevent the reduction of the starting ketone, you can perform the reaction in two distinct steps. First, mix the 1-benzyl-4-piperidone and the amine source in the solvent and stir for a period (e.g., 30-60 minutes) to allow for imine formation. Only then should you add the reducing agent.[2]

  • Control Stoichiometry : To minimize over-alkylation, use a stoichiometric amount of the piperidone or a slight excess of the ammonia source.[1] This statistically favors the reaction of the piperidone with the ammonia source over the product amine.

Reducing Agent Typical Use Advantages Disadvantages
Sodium Borohydride (NaBH₄) General reductionInexpensive, readily available.Can reduce starting ketones; less selective.[1]
Sodium Cyanoborohydride (NaBH₃CN) Selective imine reductionHighly selective for imines over ketones.[4]Highly toxic; can generate HCN gas at pH < 10.[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective imine reductionMild, highly selective, non-toxic.[1][4]More expensive, moisture-sensitive.
Q3: Purification of the final product is difficult. What are the best strategies to isolate pure this compound?

This compound is a basic compound containing both a primary and a tertiary amine. This property can be exploited for purification but can also present challenges.

Causality: The primary challenge is separating the desired product from unreacted starting materials (especially the piperidone) and the imine intermediate, which has similar polarity.[3] The basic nature of the product means its solubility is highly dependent on pH.

Purification Strategies:

  • Acid-Base Extraction : This is often the most effective initial purification step.

    • After quenching the reaction, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, while non-basic impurities like the starting piperidone remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then make it basic (pH > 10) by slowly adding a base like NaOH or Na₂CO₃.[6]

    • The free-based product will now be insoluble in the aqueous layer and can be extracted back into an organic solvent.

    • Washing the combined organic layers with brine, drying over anhydrous Na₂SO₄, and concentrating will yield the purified amine.[2]

  • Column Chromatography : If acid-base extraction is insufficient, column chromatography is the next step.

    • Stationary Phase : Standard silica gel is typically used.

    • Mobile Phase : Because the product is basic, it can streak or adhere strongly to acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~1%) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[6] This deactivates the acidic sites on the silica and ensures good peak shape and recovery.

Experimental Protocol: Synthesis of this compound

This protocol utilizes a one-pot procedure with sodium triacetoxyborohydride, a method favored for its mild conditions and high selectivity.[1]

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (10 eq) to the anhydrous solvent (DCE or THF, to make a ~0.1 M solution).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[1]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by acid-base extraction followed by column chromatography if necessary.

References

  • PubChem. (n.d.). (1-Benzyl-4-piperidyl)methanamine. National Center for Biotechnology Information.
  • Unichem Laboratories Limited. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Indian Patent Application 33/2015.
  • Capot Chemical. (n.d.). MSDS of this compound.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines.
  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate. (2024). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Torres-Piedra, M., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(15), 3433.

Sources

preventing byproduct formation in (1-Benzylpiperidin-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (1-Benzylpiperidin-4-yl)methanamine. This resource is designed to provide in-depth, experience-driven guidance to troubleshoot and optimize your synthetic protocols. As Senior Application Scientists, we understand that nuances in experimental conditions can significantly impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the synthesis of this important piperidine derivative.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds through one of two primary pathways:

  • Reductive Amination of 1-Benzylpiperidine-4-carbaldehyde: This is a widely used method involving the reaction of the aldehyde with an amine source in the presence of a reducing agent.

  • Reduction of a Precursor Functional Group: This includes the reduction of 1-benzylpiperidine-4-carbonitrile or 1-benzylpiperidine-4-carboxamide.

Each of these routes presents a unique set of challenges related to byproduct formation. This guide will dissect these issues and provide robust solutions.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_0 Reductive Amination Route cluster_1 Reduction Route Aldehyde 1-Benzylpiperidine- 4-carbaldehyde Product (1-Benzylpiperidin-4-yl) methanamine Aldehyde->Product Reductive Amination (e.g., NaBH(OAc)3) Amine_Source Amine Source (e.g., NH3, NH4OAc) Amine_Source->Product Nitrile 1-Benzylpiperidine- 4-carbonitrile Product_R (1-Benzylpiperidin-4-yl) methanamine Nitrile->Product_R Reduction (e.g., LiAlH4, H2/Catalyst) Amide 1-Benzylpiperidine- 4-carboxamide Amide->Product_R Reduction (e.g., LiAlH4) Nitrile_Reduction_Troubleshooting Start High (1-benzylpiperidin-4-yl)methanol byproduct observed Control_Temp Control Reaction Temperature (Maintain at 0°C or below) Start->Control_Temp Control_Reagent Stoichiometric Control of LiAlH4 (Use 1.0-1.2 equivalents) Start->Control_Reagent Workup Careful Workup Procedure (e.g., Fieser workup) Control_Temp->Workup Control_Reagent->Workup Alternative_Reagent Consider Alternative Reducing Agents (e.g., H2/Raney Nickel) Workup->Alternative_Reagent If issue persists Success Minimized Byproduct Formation Workup->Success Alternative_Reagent->Success

Caption: Decision tree for troubleshooting alcohol byproduct formation.

Recommended Solutions:

  • Temperature Control: Perform the reduction at low temperatures (0 °C to -10 °C) to moderate the reactivity of LiAlH₄.

  • Stoichiometry: Use a carefully measured amount of LiAlH₄ (typically 1.0 to 1.2 equivalents).

  • Workup Procedure: Employ a Fieser workup (sequential addition of water, 15% NaOH solution, and then more water) to carefully quench the reaction and precipitate aluminum salts, which can then be filtered off.[1]

  • Alternative Reducing Agents: Consider catalytic hydrogenation with Raney Nickel or other catalysts, which can offer higher selectivity for the amine.

FAQ 2: Reductive Amination of 1-Benzylpiperidine-4-carbaldehyde
Q2: I am attempting a reductive amination of 1-benzylpiperidine-4-carbaldehyde with ammonia and a reducing agent, but I am observing the formation of a dimeric secondary amine byproduct, bis((1-benzylpiperidin-4-yl)methyl)amine. How can I favor the formation of the primary amine?

A2: Understanding and Controlling Dimerization

The formation of the dimeric secondary amine is a result of the initially formed primary amine, this compound, reacting with another molecule of the starting aldehyde. This forms a new imine, which is then reduced to the dimeric byproduct. This is a classic issue in reductive aminations where the product is more nucleophilic than the starting amine source.

Strategies to Minimize Dimerization:

StrategyRationaleRecommended Conditions
Use a Large Excess of the Amine Source By Le Chatelier's principle, a high concentration of the initial amine source (e.g., ammonia or an ammonium salt) will outcompete the primary amine product for reaction with the aldehyde.Use a 5-10 fold excess of ammonium acetate or bubble ammonia gas through the reaction mixture.
Slow Addition of the Reducing Agent Adding the reducing agent slowly keeps the concentration of the primary amine product low at any given time, reducing the probability of it reacting with the remaining aldehyde.Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise over 1-2 hours.
Choice of Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective for the reduction of imines over aldehydes, reducing the chance of side reactions.[2]Use 1.2-1.5 equivalents of NaBH(OAc)₃.
pH Control Maintaining a slightly acidic pH (around 5-6) facilitates the formation of the initial iminium ion while keeping the product amine partially protonated, which reduces its nucleophilicity.A catalytic amount of acetic acid can be beneficial.[3]

Detailed Experimental Protocol for Selective Reductive Amination:

  • To a solution of 1-benzylpiperidine-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) in portions over 1 hour.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or distillation.

FAQ 3: N-Benzylation of Piperidin-4-ylmethanamine
Q3: I am synthesizing this compound by N-benzylating piperidin-4-ylmethanamine with benzyl bromide. I am getting a significant amount of the dibenzylated quaternary ammonium salt. How can I achieve selective mono-N-benzylation?

A3: Preventing Over-Alkylation

The formation of a quaternary ammonium salt is a common side reaction when alkylating amines. The desired product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation event.

Key Control Parameters to Prevent Over-Alkylation:

  • Stoichiometry: Use a slight excess of the starting amine (piperidin-4-ylmethanamine) relative to the benzylating agent. This ensures that the benzyl bromide is more likely to react with the more abundant starting material.[4]

  • Slow Addition: Add the benzyl bromide dropwise, preferably using a syringe pump, over an extended period (e.g., 1-2 hours). This maintains a low concentration of the alkylating agent, favoring reaction with the primary amine.[4]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate. These bases will neutralize the HBr byproduct without competing with the amine nucleophile.[4]

  • Temperature: Conduct the reaction at room temperature or below to reduce the rate of the second alkylation reaction.[4]

Comparative Table of Benzylation Conditions:

ConditionStandard ProtocolOptimized for Mono-alkylationRationale
Amine:Benzyl Bromide Ratio 1:1.11.2:1Excess amine favors reaction with the starting material.
Addition of Benzyl Bromide Added in one portionSlow, dropwise additionKeeps the concentration of the alkylating agent low.
Base TriethylamineDIPEA or K₂CO₃A non-nucleophilic base prevents competition.
Temperature RefluxRoom TemperatureLower temperature disfavors the second alkylation.

Section 3: Purification Strategies

Q4: My crude product contains a mixture of the desired primary amine and unreacted starting material or byproducts. What is the most effective purification strategy?

A4: Tailoring Purification to Impurity Profiles

The choice of purification method depends on the nature of the impurities.

  • Acid-Base Extraction: This is a powerful technique for separating basic amine products from neutral or acidic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while neutral byproducts remain in the organic layer.[5]

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the purified amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Column Chromatography: For separating compounds with similar basicity but different polarities (e.g., the desired primary amine from a dimeric secondary amine byproduct), column chromatography is often necessary.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. To prevent the basic amine from streaking on the acidic silica gel, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent.[5]

  • Crystallization/Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for achieving high purity. This can also be used to isolate the product as a specific salt (e.g., hydrochloride or maleate) which often have better crystalline properties than the free base.

References

  • BenchChem. (2025). Minimizing side products in 1-(4-Aminophenyl)piperidine-4-carboxamide reactions.
  • BenchChem. (2025). Technical Support Center: Purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.
  • Quick Company. (2013). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • BenchChem. (2025).
  • ChemicalBook. (2016). 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)

Sources

Technical Support Center: Purification of (1-Benzylpiperidin-4-yl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-Benzylpiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying this and similar basic amines. As a molecule with both a primary and a tertiary amine, this compound presents a classic challenge for standard silica gel chromatography. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to achieve optimal separation and yield.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the column chromatography of this compound in a direct question-and-answer format.

Question: My compound is streaking severely down the TLC plate and the column, resulting in broad peaks and poor separation. What is happening and how do I fix it?

Answer: This is the most frequent issue when purifying basic amines on standard silica gel. The root cause is a strong acid-base interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction leads to a portion of your compound binding very tightly, while the rest moves with the solvent front, causing significant peak tailing (streaking).

Solutions, in order of recommendation:

  • Incorporate a Basic Modifier into the Mobile Phase: This is the simplest and most common solution. By adding a small amount of a competitive base to your eluent, you effectively "neutralize" the acidic sites on the silica, preventing your target compound from binding too strongly.[2][3]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[3] This is highly effective for most basic amines.

    • Ammonia: Using a solvent system like Dichloromethane/Methanol/Ammonia (e.g., 90:10:1) can be very effective. Often, a 7N solution of ammonia in methanol is used as a stock for the methanol component.[3]

  • Use a Deactivated Stationary Phase: If mobile phase modifiers are insufficient or undesirable, modify the stationary phase itself.

    • Pre-treat the Silica: You can deactivate the silica gel by preparing the column slurry in your non-polar solvent containing 1-3% triethylamine. Allow the silica to be fully saturated before running the column.[4]

    • Use Amine-Functionalized Silica: This is a commercially available stationary phase where amine groups are bonded to the silica surface. This creates a more basic environment and is highly effective for purifying basic compounds.[3][5]

  • Switch to an Alternative Stationary Phase:

    • Basic Alumina: Alumina is inherently more basic than silica and can be an excellent choice for purifying basic amines, preventing the strong acidic interactions.[3]

    • Reversed-Phase (C18) Silica: For this polar, ionizable compound, reversed-phase chromatography using an alkaline mobile phase (high pH) can provide excellent separation.[2][3] At a high pH, the amine is in its free-base form, increasing its hydrophobicity and retention on the C18 column.[2]

Question: I have very low recovery of my product. It seems to be irreversibly stuck on the column. Why?

Answer: This is an extreme case of the acid-base interaction described above. If the interaction between your basic amine and the acidic silica is strong enough, your compound may not elute at all, even with a highly polar mobile phase. This leads to a significant loss of material.[1][2]

Solutions:

  • Immediate Action: Flush the column with a highly polar, basic solvent mixture. A solution of 5-10% TEA in methanol or a 90:10:5 mixture of Dichloromethane/Methanol/Ammonium Hydroxide can help recover the adsorbed compound.

  • Preventative Measures for Future Runs:

    • Always use a basic modifier (TEA or ammonia) in your mobile phase when purifying this compound on silica gel.[3][6][7]

    • Perform a small-scale stability test. Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If the spot diminishes or a new baseline spot appears, your compound may be degrading on the silica.[8] In this case, switching to a more inert stationary phase like basic alumina is highly recommended.

    • Employ "dry loading" (see FAQ section) with silica that has been pre-treated with TEA. This ensures the compound is not exposed to raw, acidic silica during loading.

Question: My compound appears to be decomposing during purification. How can I confirm this and prevent it?

Answer: Decomposition on silica gel is possible for sensitive molecules, often catalyzed by the acidic silanol groups.[8] For this compound, potential degradation pathways could include oxidation or N-debenzylation, especially if trace impurities are present.

Confirmation and Solutions:

  • 2D TLC Analysis: To check for on-plate degradation, first, run a TLC in one direction. Then, turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates that the compound is unstable on the silica surface.[8]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography).

  • Deactivate the Silica: The most effective way to prevent acid-catalyzed degradation is to neutralize the silica's acidity. Use the methods described previously: add TEA to the eluent or use pre-deactivated silica gel.[4]

  • Use a More Inert Stationary Phase: If degradation persists, switch to basic alumina or consider reversed-phase chromatography, which operates under different chemical principles.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? For routine purifications, standard silica gel (100-200 mesh) is acceptable only if used with a mobile phase containing a basic modifier like triethylamine.[9] For challenging separations or scale-up, using basic alumina or amine-functionalized silica can provide superior results by minimizing tailing and improving recovery.[3][5]

Q2: How do I choose and optimize the right mobile phase? Always start with Thin Layer Chromatography (TLC).

  • Select a Base Solvent System: A good starting point is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH).[7]

  • Add the Modifier: Prepare your test eluents with a constant amount of TEA (e.g., 1%).

  • Find the Right Polarity: Test different ratios of DCM:MeOH (e.g., 99:1, 95:5, 90:10) to find the composition that gives your product an Rf value of approximately 0.2-0.4.[9] This Rf range generally provides the best separation in column chromatography.

Q3: How much triethylamine (TEA) or ammonia should I add to my eluent? A concentration of 0.5-2% (v/v) TEA is typically sufficient.[3] Start with 1%. For ammonia, if using a commercial 7N solution in methanol, you can use this as your "methanol" component in the mobile phase. For example, a 95:5 DCM:MeOH system would become 95 mL DCM and 5 mL of 7N NH3 in MeOH.

Q4: How do I perform a "dry loading" of my sample? Dry loading is recommended for compounds that are not very soluble in the initial mobile phase or to ensure a very concentrated starting band.

  • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.

  • Thoroughly mix and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully load this powder onto the top of your packed column.[4][7]

Q5: How can I visualize the compound on a TLC plate? this compound has a benzyl group, which is UV active.

  • UV Light: It should appear as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under a UV lamp (254 nm).[9]

  • Staining: For higher sensitivity or if other components are also UV active, you can use a chemical stain. A ninhydrin stain is excellent for visualizing the primary amine, typically producing a purple or brown spot upon heating.[9]

Data Presentation

Table 1: Recommended Mobile Phase Systems for Silica Gel Chromatography

Solvent System ComponentsTypical Starting RatioModifierTarget RfNotes
Dichloromethane / Methanol98:2 to 95:51% Triethylamine0.2 - 0.4Excellent general-purpose system for polar amines.[7][9]
Ethyl Acetate / Hexane50:50 to 80:201% Triethylamine0.2 - 0.4A less polar option, good if impurities are non-polar.
Chloroform / Methanol95:51% Ammonia (aq.)0.2 - 0.4A classic system; ensure chloroform is ethanol-stabilized and not acidic.

Experimental Protocols

Protocol 1: Standard Purification using a Mobile Phase Modifier (TEA)
  • TLC Optimization: Determine the optimal mobile phase composition (e.g., 95:5 DCM:MeOH + 1% TEA) that provides an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 98:2 DCM:MeOH + 1% TEA). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (~1g) in a minimal volume (1-2 mL) of DCM. Carefully pipette this solution onto the top of the silica bed. Open the stopcock and allow the sample to absorb onto the silica.

  • Elution: Begin eluting with the initial mobile phase. If a gradient is needed, incrementally increase the percentage of methanol (e.g., from 2% to 5%, then to 10%) to elute compounds of increasing polarity.[7]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC using the optimized TLC conditions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

Protocol 2: Purification with Deactivated Silica Gel
  • Silica Deactivation: In a flask, create a slurry of your required amount of silica gel in your starting non-polar solvent (e.g., hexane or DCM) containing 2-3% triethylamine. Swirl for 5-10 minutes.

  • Column Packing: Pack the column using this slurry as described above.

  • Equilibration: Flush the packed column with 1-2 column volumes of the mobile phase (this time, it does not need to contain TEA, though it is often kept in for consistency) to ensure it is fully equilibrated.[4]

  • Sample Loading and Elution: Proceed with sample loading, elution, and fraction collection as detailed in Protocol 1. The elution should be much cleaner with significantly reduced tailing.

Visualizations

General Purification Workflow

G cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis & Isolation Phase Crude Crude Product TLC TLC Method Development (Target Rf = 0.2-0.4) Crude->TLC Optimize Solvents & Modifier Pack Pack Column (Slurry Method) TLC->Pack Load Sample Loading (Wet or Dry) Pack->Load Elute Elution & Fraction Collection (Isocratic or Gradient) Load->Elute TLC_Frac TLC Analysis of Fractions Elute->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree for Peak Tailing

G Start Problem: Peak Tailing or Streaking Solution1 Add Basic Modifier to Eluent (0.5-2% TEA or NH3) Start->Solution1 Check1 Is tailing resolved? Solution1->Check1 Solution2 Use Deactivated Silica (Pre-treat with TEA) Check2 Is tailing resolved? Solution2->Check2 Solution3 Switch Stationary Phase Option3a Basic Alumina Solution3->Option3a Option3b Amine-Functionalized Silica Solution3->Option3b Check1->Solution2 No End_Good Success: Symmetrical Peaks Check1->End_Good Yes Check2->Solution3 No Check2->End_Good Yes Option3a->End_Good Option3b->End_Good

Caption: Decision tree for resolving amine tailing on silica gel.

References

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography.
  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • BenchChem Technical Support. (2025). Troubleshooting purification of tertiary amine compounds by column chromatography. Benchchem.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Org Prep Daily. (2006). Purifying amines on silica. WordPress.com.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Sorbent Technologies, Inc. (2022). Amino Silica Gel.
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem Technical Support. (2025). Technical Support Center: Purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. Benchchem.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • BenchChem Technical Support. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography. Benchchem.

Sources

stability issues of (1-Benzylpiperidin-4-yl)methanamine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Benzylpiperidin-4-yl)methanamine (CAS 88915-26-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: General Handling, Storage, and Stability

This section covers the fundamental aspects of storing and handling this compound to ensure its integrity before it even enters the reaction flask.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is recommended to keep it in a cool, dark, and dry place.[1][3] For extended storage, refrigeration at 2-8 °C is advisable.[1]

Q2: I've noticed my sample of this compound has developed a yellow or brownish tint over time. Is it still usable?

A2: A change in color often indicates degradation, likely due to air oxidation. The benzylic position and the primary amine are susceptible to oxidation.[4] While slight discoloration may not significantly impact some robust reactions, it is crucial to assess the compound's purity before use, as the presence of impurities can lead to unexpected side reactions and lower yields. We strongly recommend re-analyzing the material by HPLC, NMR, or GC-MS to quantify the purity.[5][6][7] For high-stakes applications like GMP synthesis, using discolored material is not recommended.

Q3: What common reagents and conditions are incompatible with this compound?

A3: Based on its structure and data from related compounds, certain classes of reagents and conditions should be avoided during storage and in reaction setups unless they are part of a controlled transformation.

Incompatible ClassSpecific ExamplesReason for Incompatibility
Strong Oxidizing Agents H₂O₂, KMnO₄, CrO₃Can lead to oxidation of the primary amine or the benzylic C-H bond.[4]
Strong Acids Concentrated HCl, H₂SO₄, TFACan cause cleavage of the N-benzyl group (debenzylation) at elevated temperatures.[4][8] The primary amine will also be protonated, rendering it non-nucleophilic.
Heat and Light Prolonged heating, direct sunlightCan accelerate decomposition and oxidation.[3][4]
Section 2: Troubleshooting Stability in Reaction Conditions

The reactivity of this compound's primary amine makes it a valuable synthon. However, its other functional groups can lead to undesired side reactions under specific conditions.

Issue 1: Reductive Amination Failures

Reductive amination is a key reaction for this molecule.[9][10] Common issues include low yield, the formation of dialkylated byproducts, or recovery of starting material.

Q4: I'm trying to perform a reductive amination with an aldehyde, but I'm getting a low yield of my desired secondary amine. What's going wrong?

A4: Low yields in reductive aminations involving this substrate can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the primary amine and the aldehyde to form an imine is a critical equilibrium-driven step.[10] If water is not removed or the reaction is not given enough time, the equilibrium may not favor the imine, leading to unreacted starting materials.

  • Incorrect Choice of Reducing Agent: Using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction can prematurely reduce your starting aldehyde before it has a chance to form the imine.[11][12]

  • Steric Hindrance: While the primary amine is relatively unhindered, a bulky aldehyde partner can slow down the initial condensation step.[13]

Troubleshooting Protocol: Optimizing Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve your aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Facilitate Imine Formation:

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to promote condensation.[12]

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor this step by TLC or LC-MS.

  • Selective Reduction: Add a mild, imine-selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq) portion-wise to the mixture.[12][14] STAB is less reactive towards aldehydes and ketones but highly effective for reducing the protonated imine intermediate.[9]

  • Reaction & Workup: Stir the reaction overnight at room temperature. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate and proceed with a standard aqueous workup and extraction.

G cluster_workflow Troubleshooting Reductive Amination A Mix Amine + Aldehyde in Anhydrous Solvent B Add Acetic Acid Catalyst A->B C Stir 1-2h for Imine Formation B->C D Monitor by TLC/LC-MS C->D E Add NaBH(OAc)₃ (STAB) Portion-wise C->E If Imine Formed D->E F Stir Overnight at RT E->F G Quench & Aqueous Workup F->G H Purify Product G->H G cluster_pathways Potential Degradation Pathways A Target Molecule B Debenzylated Product (Piperidin-4-yl)methanamine A->B  Catalytic Hydrogenation (e.g., H₂, Pd/C) C Oxidized Byproducts A->C  Strong Oxidants (e.g., KMnO₄)

Caption: Key Degradation Pathways.
Section 3: Analytical and Purification FAQs

Monitoring the stability and purity of your compound is essential for reliable and reproducible results.

Q7: What is the best way to monitor the stability of this compound during a reaction?

A7: High-Performance Liquid Chromatography (HPLC) is the most robust technique for monitoring the stability and purity of this compound. [5]A reversed-phase C18 column with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile is effective. [5]Detection at 254 nm is suitable due to the benzyl chromophore. [5]This method can separate the starting material from most impurities and degradation products. [5] Q8: My reaction mixture contains the desired product but also some unreacted starting material and a suspected debenzylated byproduct. How should I approach purification?

A8: Column chromatography is a highly effective method for this type of separation.

  • Phase: Use silica gel as the stationary phase.

  • Eluent System: The polarity difference between your N-benzylated product, the more polar debenzylated byproduct, and the starting amine allows for good separation. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

  • Tailing: Being basic compounds, they can tail on silica. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~1%) to your eluent system. [15]* Alternative: An acidic wash during the workup can remove the basic starting material and byproducts, but be cautious as your product is also basic and may partition into the aqueous layer if the pH is too low. [15]

References
  • (1-Benzyl-4-ethylpiperidin-4-yl)methanamine - CHIRALEN. (URL: )
  • 4 - SAFETY D
  • An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxyl
  • Technical Support Center: Purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide - Benchchem. (URL: )
  • MSDS of this compound - Capot Chemical. (URL: )
  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols - The Royal Society of Chemistry. (URL: )
  • US3161644A - 1-benzyl-4-substituted piperidines - Google P
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH. (URL: [Link])
  • 4-Amino-1-benzylpiperidine - Synquest Labs. (URL: )
  • 1-Benzylpiperidin-4-one - Apollo Scientific. (URL: )
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
  • Reductive Amin
  • What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. (URL: [Link])
  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization)

Sources

Technical Support Center: Optimizing Solvent Systems for (1-Benzylpiperidin-4-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (1-Benzylpiperidin-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes involving this versatile building block. This compound is a primary amine featuring a bulky piperidine scaffold, which presents unique challenges in reactivity and solubility.[1] The choice of solvent is not merely an inert medium for these reactions; it is a critical parameter that dictates reaction rate, yield, and impurity profile.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of solvent selection for the most common transformations: amide bond formation (acylation), reductive amination, and N-alkylation.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems encountered during reactions with this compound, focusing on the role of the solvent system in both the problem and the solution.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am performing an amide coupling between this compound and a carboxylic acid using a standard coupling agent (e.g., HATU, HBTU), but I'm observing very low conversion to the desired product. What solvent-related issues could be the cause?

Potential Causes & Solutions:

  • Poor Solubility of Reactants: The primary amine, the carboxylic acid, or the coupling agent may not be fully dissolved, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Switch to a more polar, aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][2] These solvents are excellent at dissolving a wide range of organic molecules, including polar starting materials and charged intermediates. For less polar substrates, Dichloromethane (DCM) or Tetrahydrofuran (THF) are common starting points.[1][3] If solubility remains an issue, gentle warming (e.g., 40-50 °C) can be beneficial, provided the coupling reagents are stable at that temperature.[3]

  • Inadequate Acid Activation or Amine Nucleophilicity: The solvent can influence the efficiency of both the carboxylic acid activation by the coupling reagent and the nucleophilic attack by the amine.

    • Solution: DMF is often considered an optimal solvent for challenging amide couplings. Its high dielectric constant helps stabilize the charged intermediates formed during the activation of the carboxylic acid. Furthermore, it effectively solvates the reactants, promoting a homogenous reaction environment. Ensure a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize acids without competing with the primary amine.[3]

  • Side Reactions Promoted by the Solvent: In some cases, the solvent itself can participate in or promote unwanted side reactions.

    • Solution: While effective for solubility, DMF can be difficult to remove during workup due to its high boiling point. If product isolation is a concern, consider acetonitrile (ACN) as an alternative polar aprotic solvent.[4] If the reaction is sluggish in DCM or THF, switching to DMF is a logical troubleshooting step, but always monitor for potential side products by LC-MS.[3]

Troubleshooting Workflow for Amide Coupling

G start Low Amide Coupling Yield check_sol Are all reactants soluble in the current solvent? start->check_sol change_sol Switch to a more polar aprotic solvent (e.g., DMF, NMP). check_sol->change_sol No check_base Is a non-nucleophilic base (e.g., DIPEA) being used? check_sol->check_base Yes change_sol->check_base add_base Incorporate 2-3 eq. of DIPEA to neutralize acids. check_base->add_base No check_temp Is the reaction sluggish at room temperature? check_base->check_temp Yes add_base->check_temp final_check Consider a more reactive acylating agent (e.g., acid chloride). check_temp->final_check Yes check_temp->final_check No, proceed to final check inc_temp Gently heat the reaction (e.g., 40-50 °C).

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Issue 2: Sluggish Reaction and Side Products in Reductive Amination

Question: My reductive amination of an aldehyde/ketone with this compound is slow, and I'm seeing significant amounts of the alcohol byproduct from the reduction of the carbonyl. How can I optimize the solvent system?

Potential Causes & Solutions:

  • Inhibition of Iminium Ion Formation: The rate-limiting step in many reductive aminations is the condensation of the amine and the carbonyl to form an iminium ion intermediate.[3] The presence of water can inhibit this step.

    • Solution: Use an anhydrous solvent. Common choices include 1,2-dichloroethane (DCE), THF, or DCM.[1][5] The addition of a catalytic amount of acetic acid can facilitate iminium ion formation.[1][3]

  • Solvent-Dependent Reaction Pathway: The nature of the solvent can heavily influence the reaction pathway. Protic solvents can sometimes favor different routes compared to aprotic solvents.

    • Solution: While aprotic solvents like DCE are standard, a systematic study on reductive amination has shown that methanol can be an excellent solvent, accelerating both imine formation and hydrogenation steps.[6] However, this can be substrate-dependent. If a reaction is failing in DCE, a trial with anhydrous methanol is a worthwhile optimization step.

  • Reducing Agent Compatibility: The choice of reducing agent must be compatible with the solvent.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for reductive aminations and is compatible with DCE, DCM, and THF.[1][5] It is less reactive towards the carbonyl starting material than other borohydrides, which minimizes the formation of the alcohol side product.

Visualizing the Role of Solvent in Reductive Amination

G cluster_0 Reaction Pathway cluster_1 Solvent Influence Reactants Amine + Carbonyl Iminium Iminium Ion Intermediate Reactants->Iminium Condensation Product Final Product Iminium->Product Reduction (e.g., NaBH(OAc)₃) Solvent Anhydrous Solvent (DCE, THF, MeOH) Solvent->Iminium Stabilizes & Promotes Formation Catalyst Catalytic Acid (e.g., AcOH) Catalyst->Iminium Catalyzes Formation

Caption: Solvent and catalyst influence on the key iminium intermediate.

Issue 3: Over-Alkylation in N-Alkylation Reactions

Question: I am trying to perform a mono-alkylation on the primary amine of this compound with an alkyl halide, but I am getting a significant amount of the di-alkylated quaternary ammonium salt. How can the solvent help control this?

Potential Causes & Solutions:

  • High Concentration of Alkylating Agent: A high local concentration of the alkyl halide can lead to a second alkylation event, especially since the secondary amine product can be more nucleophilic than the starting primary amine.

    • Solution: While not strictly a solvent property, the solvent enables the technique of slow addition. Use a syringe pump to add the alkyl halide dropwise to a solution of the amine in a suitable solvent like acetonitrile (ACN) or DMF.[4][5] This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary amine.

  • Solvent Choice and Base: The combination of solvent and base is critical.

    • Solution: A polar aprotic solvent like ACN or DMF is generally preferred.[4][7] These solvents effectively dissolve the amine and the base. Use a non-nucleophilic, hindered base like DIPEA or a solid base like potassium carbonate (K₂CO₃) to scavenge the acid byproduct without competing in the alkylation.[4][5][7] Using an excess of the starting amine (1.5 to 2-fold) can also suppress over-alkylation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for reactions with this compound? A1: The choice is reaction-dependent. For a quick start:

  • Amide Coupling: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[1][3]

  • Reductive Amination: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][5]

  • N-Alkylation: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF).[4][7]

Q2: How do I address the solubility of this compound itself? A2: The compound is generally soluble in a range of organic solvents due to the benzyl group.[8] However, if you encounter issues, especially with less polar solvents, consider using a more polar aprotic solvent like DMF or NMP, or employing a co-solvent system. Gentle warming can also improve solubility.[1]

Q3: My starting amine is a hydrochloride salt. Do I need to free-base it first? A3: Yes, it is critical to use the free base for most reactions. The protonated amine (ammonium salt) is not nucleophilic. You can free-base the salt by performing a liquid-liquid extraction with an aqueous base (e.g., NaOH, K₂CO₃) and an organic solvent like DCM or ethyl acetate.[3]

Q4: Can protic solvents like ethanol or methanol be used? A4: Generally, aprotic solvents are preferred to avoid side reactions where the solvent acts as a nucleophile. However, there are exceptions. As mentioned, methanol can be highly effective for some reductive aminations.[6] For N-alkylation or amide coupling, protic solvents are typically avoided as they can interfere with the base or react with activated intermediates.

Q5: How does solvent polarity impact purification by column chromatography? A5: The basic nitrogen atoms in this compound and its products can cause tailing on silica gel columns. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[9]

Data & Protocols

Table 1: Properties of Common Organic Solvents
SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Type
DichloromethaneDCM39.69.1Aprotic, Polar
TetrahydrofuranTHF66.07.5Aprotic, Polar
AcetonitrileACN81.637.5Aprotic, Polar
1,2-DichloroethaneDCE83.510.4Aprotic, Polar
N,N-DimethylformamideDMF153.036.7Aprotic, Polar
MethanolMeOH64.732.7Protic, Polar
Dimethyl SulfoxideDMSO189.046.7Aprotic, Polar

Source: Data compiled from standard organic chemistry resources.[10]

Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
  • Preparation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Stir the mixture at room temperature for 15-30 minutes.

  • Reaction: Add a solution of this compound (1.1 eq.) in DMF.

  • Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.[3]

  • Workup: Upon completion, dilute with ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: General Procedure for Reductive Amination
  • Preparation: To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq.).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours.[1]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.[5]

  • Monitoring: Stir at room temperature for 3-24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.[2]

References
  • Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • 1-Benzyl-4-piperidone. Solubility of Things.
  • Technical Support Center: Purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. Benchchem.
  • Technical Support Center: Synthesis of N-benzylpiperidines - Avoiding Over-alkyl
  • A remarkable solvent effect on reductive amination of ketones.
  • Technical Support Center: Optimization of Reaction Conditions for Benzylpiperidine Synthesis. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for 1-(Piperidin-4-ylmethyl)piperazine. Benchchem.
  • Procedure for N-alkylation of Piperidine?
  • Optimizing reaction conditions for the N-alkyl
  • Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • In-Depth Technical Guide on the Solubility and Stability of 2-(1-Benzylpiperidin-4-yl)-2-propanol. Benchchem.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.

Sources

Technical Support Center: Catalyst Selection for (1-Benzylpiperidin-4-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Benzylpiperidin-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we provide expert insights, troubleshooting protocols, and detailed methodologies to help you navigate the complexities of catalyst selection for various chemical transformations.

Introduction: Understanding the Substrate

This compound is a bifunctional molecule featuring two distinct amine functionalities: a primary aliphatic amine (exocyclic) and a tertiary amine (endocyclic, part of the piperidine ring). The primary amine is the main site for synthetic modification due to its higher reactivity and accessibility. The benzyl group on the piperidine nitrogen provides steric bulk and modulates the molecule's overall properties. Understanding the electronic and steric environment of the primary amine is crucial for selecting the appropriate catalyst and reaction conditions to achieve high yield and purity.

Quick Reference: Catalyst Selection Overview
Reaction TypeTarget BondRecommended Catalyst/Reagent ClassKey Considerations
N-Acylation Amide (C-N)Standard coupling agents (HBTU, HATU, EDC/HOBt) or direct reaction with acyl chlorides.Base selection (e.g., DIPEA, TEA) is critical to prevent side reactions. No catalyst needed for acyl chlorides.
Reductive Amination Amine (C-N)Mild reducing agents like Sodium Triacetoxyborohydride (NaBH(OAc)₃).Pre-formation of the imine/iminium ion is key. Avoids over-alkylation common in direct alkylation.[1][2]
Buchwald-Hartwig Amination Aryl Amine (C-N)Palladium(0) precursors with specialized phosphine ligands (e.g., XPhos, RuPhos).The amine acts as the nucleophile. Ligand and base choice are paramount for catalytic efficiency.[3][4]
Sonogashira Coupling Not DirectN/A for the amine itself.The amine can be a directing group or part of a ligand, but does not directly participate in the C-C bond formation.[5]
Suzuki Coupling Not DirectN/A for the amine itself.Requires prior functionalization of the piperidine ring to a halide or triflate.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm performing an N-acylation on the primary amine. What is the best approach to ensure high yield and avoid side reactions?

Answer: N-acylation to form an amide bond is one of the most common reactions for this substrate. The choice of method depends on the nature of your carboxylic acid partner.

Method A: Acyl Halide Coupling This is the most direct method. The primary amine is sufficiently nucleophilic to react with an acyl chloride or bromide without a catalyst. The key is managing the HCl byproduct.

  • Expert Insight: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential.[8] It scavenges the generated HCl without competing with the primary amine as a nucleophile. Use of an inorganic base like K₂CO₃ can work but often leads to heterogeneous mixtures that are slower and harder to monitor.

Method B: Amide Coupling Reagents For sensitive substrates or when coupling directly to a carboxylic acid, activating agents (often called coupling reagents) are necessary. These are not catalysts in the classical sense but are consumed in the reaction.

  • Uronium/Aminium Salts (HBTU, HATU): These reagents are highly efficient and generate byproducts that are generally easy to remove. HATU is preferred for sterically hindered acids or to minimize racemization of chiral centers.

  • Carbodiimides (EDC, DCC): EDC (in conjunction with an additive like HOBt or DMAP) is a cost-effective choice. The urea byproduct from EDC is water-soluble, simplifying purification compared to the byproduct from DCC.[9]

Troubleshooting N-Acylation
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Insufficiently activated carboxylic acid. 2. Steric hindrance. 3. Base incompatibility.1. Switch to a more powerful coupling agent (e.g., from EDC to HATU). 2. If using an acyl chloride, ensure it is fresh. 3. Increase reaction temperature moderately (e.g., from RT to 40 °C).
Formation of Symmetric Anhydride The activated acid intermediate is reacting with another molecule of carboxylic acid instead of the amine.Add the amine to the activated acid mixture promptly. Ensure stoichiometric control; do not use a large excess of the carboxylic acid.
Difficult Purification Urea byproducts (from DCC/EDC) are co-eluting with the product.1. If using DCC, filter the reaction mixture cold to remove the DCU precipitate. 2. If using EDC, perform an acidic wash (e.g., 1M HCl) to remove the water-soluble EDC-urea. 3. Consider switching to a phosphonium-based reagent like PyBOP, whose byproducts are often easier to separate.[9]
Question 2: I want to perform an N-alkylation. Should I use direct alkylation with an alkyl halide or reductive amination?

Answer: While direct alkylation with a reagent like benzyl bromide is possible, reductive amination is vastly superior for this class of substrate.

  • Why Avoid Direct Alkylation? The product of mono-alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a "runaway" reaction or over-alkylation, forming a tertiary amine and even a quaternary ammonium salt, which significantly reduces the desired product's yield and complicates purification.[10]

  • Why Choose Reductive Amination? This two-step, one-pot process involves the formation of an imine intermediate between your amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. This method is highly selective and completely avoids over-alkylation.[1][11][12]

Catalyst Selection for Reductive Amination

The "catalyst" in this context is the reducing agent. The choice is critical for success.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications.

    • Expertise & Experience: NaBH(OAc)₃ is mild enough that it will not readily reduce the aldehyde/ketone starting material, allowing the imine/iminium ion to form first. It selectively reduces the protonated iminium ion, which is the most electrophilic species in the mixture. Its reaction rate is often enhanced by the presence of a weak acid like acetic acid, which catalyzes iminium ion formation.[1][13]

  • Sodium Cyanoborohydride (NaBH₃CN): An older choice, it is also mild but is highly toxic (releases HCN gas under acidic conditions) and is therefore less commonly used.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This method can be very effective and clean (byproducts are minimal). However, it requires specialized hydrogenation equipment. A key consideration for this compound is that harsh hydrogenation conditions can cause de-benzylation of the piperidine nitrogen.

Experimental Protocol: Reductive Amination

This protocol provides a general method for the reductive amination of this compound with an aldehyde.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours. This allows for the formation of the critical iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Adding it in portions helps to control any potential exotherm.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]

Reductive Amination Workflow & Troubleshooting

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex  + Ar-X 1 ox_add Oxidative Addition amido_complex L₂Pd(II)(Ar)(NRR') pd_complex->amido_complex  + Amine  - X⁻ 2 amine_coord Amine Coordination & Deprotonation amido_complex->pd0  - Product 3 red_elim Reductive Elimination arx Ar-X (Aryl Halide) amine R₂'NH (Your Amine) base Base product Ar-NR₂' (Product) hx H-X + Base⁻

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Buchwald-Hartwig Amination
ProblemProbable Cause(s)Recommended Solution(s)
No Reaction 1. Inactive catalyst (Pd(0) not formed or decomposed). 2. Ligand is not suitable for the substrate. 3. Base is not strong enough.1. Use an air-free pre-catalyst. Ensure all reagents and solvents are anhydrous and degassed. 2. Switch to a more electron-rich, bulky ligand (e.g., from DPPF to XPhos). 3. Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu).
Low Yield 1. Competitive side reactions (e.g., hydrodehalogenation). 2. Catalyst poisoning.1. Screen different solvents (Toluene and Dioxane are common). 2. Ensure the aryl halide starting material is pure. Functional groups like nitro or azo can poison the catalyst. [14]
Formation of Diarylamine The product N-arylamine is reacting a second time.This is rare with primary amines but can occur. Use a slight excess (1.1-1.2 eq) of the this compound to favor the desired reaction.

References

  • BenchChem. (n.d.). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. DOI: 10.1021/jo0007682.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026.
  • Shaabani, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7887-7917. DOI: 10.1039/D0RA10932K.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Benzyl-4-bromopiperidine.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. DOI: 10.1021/acs.chemrev.9b00383.
  • Patent WO 2010/123919. (Year). Process for the preparation of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-benzylpiperidines - Avoiding Over-alkylation.
  • BenchChem. (n.d.). Navigating the Catalytic Landscape for 1-(3-Methoxypropyl)-4-piperidinamine Reactions: A Comparative Guide.

Sources

Technical Support Center: Synthesis of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Benzylpiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed procedural guidance for the workup and purification of this key synthetic intermediate. Our focus is on the prevalent and robust method of reductive amination, offering insights grounded in chemical principles to ensure the successful and reproducible synthesis of your target compound.

I. Overview of the Synthetic Pathway: Reductive Amination

The synthesis of this compound is commonly achieved via a one-pot reductive amination reaction. This process involves the reaction of a carbonyl compound, typically tert-butyl 4-formylpiperidine-1-carboxylate, with an amine in the presence of a reducing agent. The most effective and widely used reducing agent for this transformation is Sodium triacetoxyborohydride (NaBH(OAc)₃), valued for its mildness and selectivity.[1][2][3] This reagent selectively reduces the in situ-formed iminium ion much faster than the starting aldehyde, allowing for a convenient one-pot procedure.[3]

The general reaction scheme is as follows:

  • Step 1: Imine/Iminium Ion Formation: The aldehyde (tert-butyl 4-formylpiperidine-1-carboxylate) reacts with the amine to form a hemiaminal intermediate, which then dehydrates to form an imine or, in the presence of an acid catalyst, an iminium ion.

  • Step 2: Reduction: The hydride reagent (Sodium triacetoxyborohydride) selectively reduces the C=N double bond of the iminium ion to yield the desired amine.

  • Step 3: Deprotection (if applicable): If a Boc-protected starting material is used, a subsequent deprotection step under acidic conditions is required to yield the final product.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and workup of this compound.

Low or No Product Yield

Question 1: My reaction has a very low yield. How can I diagnose the point of failure?

Answer: Low yield is a frequent issue that can often be traced back to the initial imine/iminium ion formation, the reduction step, or the workup procedure. A systematic approach is key to troubleshooting.

  • Inefficient Imine/Iminium Ion Formation: This is a common culprit. The formation of the iminium ion is pH-dependent and typically optimal in a weakly acidic environment (pH 4-6).[4]

    • Too Acidic (pH < 4): The amine starting material becomes protonated, rendering it non-nucleophilic and halting the reaction.[4]

    • Too Basic (pH > 6): The crucial dehydration of the hemiaminal intermediate to the iminium ion is not efficiently catalyzed.[4]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture before the addition of the reducing agent.[4][5] You can monitor imine formation via Thin Layer Chromatography (TLC) before adding the reducing agent to confirm this step is proceeding.

  • Problem with the Reducing Agent:

    • Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[2] Using old or improperly stored reagent can lead to decomposition and reduced activity.

    • Competitive Aldehyde Reduction: While NaBH(OAc)₃ is selective for the iminium ion, prolonged reaction times or elevated temperatures can lead to the reduction of the starting aldehyde to the corresponding alcohol, a common byproduct.[6]

    • Solution: Use fresh, high-quality sodium triacetoxyborohydride and ensure all glassware and solvents are anhydrous.[4] Maintain the reaction at room temperature unless gentle heating is required for particularly sluggish reactions.

  • Workup Issues:

    • Product Loss During Extraction: The final amine product is basic and can be protonated in an acidic aqueous layer, leading to its loss if the pH is not properly controlled during the workup.

    • Solution: Ensure the aqueous layer is made basic (pH > 10) with a suitable base (e.g., NaOH, K₂CO₃) before extraction to ensure the amine is in its free base form and partitions into the organic layer.[7]

Impure Product After Workup

Question 2: My crude product is impure. What are the likely side products and how can I remove them?

Answer: Impurities in the crude product often consist of unreacted starting materials or side products from the reaction.

  • Common Impurities & Removal Strategies:

ImpurityIdentificationRemoval Strategy
Unreacted Aldehyde Visible on TLC, may have a characteristic NMR signal.Can be removed by a wash with a saturated solution of sodium bisulfite during the workup.
Unreacted Amine Can be detected by TLC or LC-MS.A wash with a dilute acid (e.g., dilute HCl) can remove the unreacted amine. Caution: The desired product is also basic and may partition into the acidic aqueous layer if the pH is too low.[8]
Alcohol Byproduct From the reduction of the starting aldehyde.Typically removed by column chromatography.
Over-alkylation Products Formation of a tertiary amine or quaternary ammonium salt.Minimized by using a controlled stoichiometry of reactants. Removed by column chromatography.[9]
Diagram: Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_imine Check Imine Formation (TLC/NMR before reduction) start->check_imine imine_ok Imine Formation OK? check_imine->imine_ok add_acid Action: Add catalytic acetic acid imine_ok->add_acid No check_reductant Check Reducing Agent imine_ok->check_reductant Yes add_acid->start Retry Reaction reductant_ok Reagent Quality & Stoichiometry OK? check_reductant->reductant_ok use_fresh_reagent Action: Use fresh, anhydrous NaBH(OAc)3 Ensure 1.2-1.5 eq. reductant_ok->use_fresh_reagent No check_workup Review Workup Procedure reductant_ok->check_workup Yes use_fresh_reagent->start Retry Reaction workup_ok Aqueous pH > 10 before extraction? check_workup->workup_ok adjust_ph Action: Basify aqueous layer with NaOH/K2CO3 workup_ok->adjust_ph No purify Proceed to Purification workup_ok->purify Yes adjust_ph->check_workup Re-extract end Improved Yield purify->end

Caption: A workflow diagram for troubleshooting low yields in reductive amination.

III. Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the workup and purification of this compound.

Protocol 1: Reaction Workup

This protocol assumes the reductive amination has been carried out using sodium triacetoxyborohydride in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Quenching the Reaction:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and neutralize the acetic acid catalyst. Be cautious as gas evolution (CO₂) will occur.[10]

    • Continue adding the NaHCO₃ solution until the gas evolution ceases.

  • Liquid-Liquid Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.[10]

    • Combine all the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove any residual water and some water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Concentration:

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.

Diagram: General Workup Procedure

G A 1. Reaction Completion B 2. Quench with sat. NaHCO3 (aq) (Caution: Gas Evolution) A->B C 3. Transfer to Separatory Funnel B->C D 4. Separate Organic Layer C->D E 5. Extract Aqueous Layer with DCM (2x) D->E F 6. Combine Organic Layers E->F G 7. Wash with Brine F->G H 8. Dry over Na2SO4 G->H I 9. Filter H->I J 10. Concentrate under Reduced Pressure I->J K Crude Product J->K

Caption: General workflow for the workup of a reductive amination reaction.

Protocol 2: Purification by Column Chromatography

Column chromatography is the most common method for purifying the crude product.

  • Choosing a Solvent System:

    • Determine an appropriate mobile phase by running TLC plates of the crude product in various solvent systems.

    • A common starting point for amines like this compound is a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 5-10% MeOH).[8]

    • For basic compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve separation.[8]

  • Column Preparation and Loading:

    • Prepare a silica gel column using a slurry of silica gel in the initial, least polar mobile phase.

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase as the elution progresses.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Crystallization

If the product is a solid, crystallization can be an effective purification method.

  • Solvent Screening:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.[8]

    • Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and hexane, or binary mixtures thereof (e.g., acetone/hexane).[8][11]

  • Crystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.[12]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[12]

    • Dry the purified crystals in a vacuum oven until a constant weight is achieved.[12]

Troubleshooting Crystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, the solvent may be too non-polar or the cooling process was too rapid. Try adding a co-solvent to increase polarity or slow down the cooling rate.[8]

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Concentrate the solution by evaporating some of the solvent, or add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.[8]

IV. References

  • BenchChem. (2025). Troubleshooting low yields in reductive amination of 1-Boc-4-piperidone. BenchChem Technical Support.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Benzylpiperidine Synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. BenchChem Technical Support.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Derivatives. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. BenchChem Technical Support.

  • Reddit discussion on "What's wrong with my reductive amination?". (2025). r/Chempros.

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.

  • BenchChem. (2025). A Comparative Guide to the Synthetic Methods of 4-(Cbz-amino)-1-benzylpiperidine. BenchChem Technical Support.

  • Reddit discussion on "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". (2025). r/chemistry.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • Royal Society of Chemistry. (2019). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols.

  • National Institutes of Health. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.

  • ResearchGate. (n.d.). Crystallization and Purification.

  • Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 283-305.

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

  • Manjula, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 169-178.

  • Refubium. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • Reddit discussion on "Reductive amination NaB(AcO)3". (2023). r/OrganicChemistry.

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines.

Sources

characterization of unexpected products in (1-Benzylpiperidin-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Characterization of Unexpected Products in the Synthesis of (1-Benzylpiperidin-4-yl)methanamine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable building block. The piperidine motif is a cornerstone in medicinal chemistry, known for its presence in numerous centrally active agents.[1] However, its synthesis is not without pitfalls. This document provides in-depth troubleshooting guides and FAQs to help you identify, characterize, and mitigate the formation of unexpected byproducts during your experiments.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary and highly effective synthetic pathways:

  • Reductive Amination: This is arguably the most common route, starting from 1-benzylpiperidine-4-carbaldehyde and reacting it with an ammonia source (like ammonia in methanol or ammonium acetate) in the presence of a reducing agent.[2]

  • Nitrile Reduction: This route involves the reduction of 1-benzylpiperidine-4-carbonitrile using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[3]

A less common but viable alternative is the direct N-benzylation of 4-(aminomethyl)piperidine. However, this method can be complicated by selectivity issues.

Q2: My preliminary TLC analysis shows multiple spots. How can I get a quick purity assessment?

A2: Thin-Layer Chromatography (TLC) is an excellent first step. To get a good separation, use a solvent system like dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1). Staining with potassium permanganate is effective for visualizing primary amines and other reducible functional groups. For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It will not only show you the relative percentage of your components but also provide the mass of each, which is the first critical piece of data for identifying byproducts.

Q3: Are there any general precautions I should take to minimize side reactions?

A3: Yes, several best practices can significantly improve the outcome of your synthesis:

  • Reagent Quality: Ensure your starting materials, particularly the aldehyde, are pure. Aldehydes can oxidize to carboxylic acids upon storage.

  • Inert Atmosphere: Many reducing agents are sensitive to air and moisture. Running reactions under an inert atmosphere (Nitrogen or Argon) is highly recommended, especially when using hydrides like NaBH(OAc)₃ or LiAlH₄.

  • Temperature Control: Many of the key reactions, such as the addition of the reducing agent, are exothermic. Maintaining proper temperature control (e.g., using an ice bath) can prevent runaway reactions and the formation of temperature-dependent byproducts.

Section 2: Troubleshooting Guide: Identifying and Characterizing Specific Byproducts

This section is formatted as a series of problems you might encounter during synthesis, followed by explanations and solutions.

Scenario A: Synthesis via Reductive Amination of 1-Benzylpiperidine-4-carbaldehyde

This is a robust reaction, but it is prone to several side reactions if conditions are not carefully controlled.

Problem 1: My LC-MS shows a significant peak with a mass of 204.14 m/z [M+H]⁺. My NMR spectrum has a singlet at ~9.7 ppm. What is this?

Answer: This is your unreacted starting material, 1-benzylpiperidine-4-carbaldehyde (C₁₃H₁₇NO, Exact Mass: 203.13).[4] The singlet at 9.7 ppm is characteristic of an aldehyde proton. Its presence indicates an incomplete reaction.

  • Causality: This is often due to an insufficiently reactive reducing agent, incomplete imine formation before reduction, or incorrect stoichiometry. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of slightly acidic conditions which favor imine formation.[5]

  • Solution:

    • Ensure the activity of your reducing agent. If it's old, use a fresh bottle.

    • Allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to ensure the imine or enamine intermediate has formed.

    • Consider adding a catalytic amount of acetic acid to promote imine formation if you are using a reducing agent like sodium borohydride.

Problem 2: I see a byproduct with a mass of 206.15 m/z [M+H]⁺. The aldehyde peak is gone, but my yield of the desired amine is low. What is this impurity?

Answer: This byproduct is likely (1-benzylpiperidin-4-yl)methanol (C₁₃H₁₉NO, Exact Mass: 205.15). This is the alcohol formed from the over-reduction of the starting aldehyde.

  • Causality: This occurs when the reducing agent directly attacks the aldehyde carbonyl group faster than the imine is formed and reduced. This can happen if the reducing agent is too powerful for the conditions (e.g., NaBH₄ without pH control) or if the concentration of the imine intermediate is low.

  • Solution:

    • Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is generally more effective for reductive aminations.

    • As with Problem 1, pre-stir the aldehyde and ammonia source to maximize the concentration of the imine intermediate before introducing the reducing agent.

Problem 3: My mass spectrum shows a high-molecular-weight peak at 392.32 m/z [M+H]⁺. What is this and how did it form?

Answer: This is likely the N-substituted dimer, N-[(1-Benzylpiperidin-4-yl)methyl]-(1-benzylpiperidin-4-yl)methanamine (C₂₆H₃₇N₃, Exact Mass: 391.30).

  • Causality: This byproduct forms when a molecule of the desired product (a primary amine) acts as a nucleophile and attacks a molecule of the starting aldehyde. This forms a new imine, which is then reduced to create the dimeric secondary amine. This side reaction is favored when the concentration of the primary amine product becomes significant before all the aldehyde is consumed.

  • Solution:

    • Use a significant excess of the ammonia source (e.g., a saturated solution of ammonia in methanol) to outcompete the newly formed primary amine product.

    • Maintain a low reaction temperature to slow down the rate of this secondary reaction.

    • Consider adding the reducing agent portion-wise to keep the concentration of the reactive species controlled.

Scenario B: Synthesis via Reduction of 1-Benzylpiperidine-4-carbonitrile

This route is effective but requires potent, and often less selective, reducing agents.

Problem 4: I have an impurity with a mass of 219.15 m/z [M+H]⁺ that is difficult to separate from my product.

Answer: This impurity is likely the corresponding amide, 1-benzylpiperidine-4-carboxamide (C₁₃H₁₈N₂O, Exact Mass: 218.14).

  • Causality: This results from the partial hydrolysis of the nitrile functional group. This can happen if there is water present during the reaction or, more commonly, during an aqueous workup, especially under acidic or basic conditions before the reduction is fully complete.

  • Solution:

    • Ensure all solvents and reagents are rigorously dried, especially when using water-sensitive hydrides like LiAlH₄.

    • Perform the workup carefully at low temperatures. Quench the reaction by slowly adding water or a solution of sodium sulfate decahydrate, ensuring the temperature does not rise significantly.

Section 3: Analytical Protocols for Characterization

Protocol 1: Standard LC-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of your crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile/water.

  • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.

  • Detection: Monitor at 254 nm and 210 nm with a Diode Array Detector (DAD) and use electrospray ionization (ESI) in positive mode for mass detection.

Protocol 2: Interpreting ¹H NMR Spectra

  • This compound (Product)):

    • ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group).

    • ~3.5 ppm: Singlet, 2H (Benzylic -CH₂-).

    • ~2.5 ppm: Doublet, 2H (-CH₂-NH₂).

    • ~2.8-3.0 ppm & ~1.9-2.1 ppm: Multiplets (Piperidine ring protons).

    • ~1.2-1.8 ppm: Multiplets (Piperidine ring protons and a broad singlet for NH₂).

  • (1-benzylpiperidin-4-yl)methanol (Byproduct):

    • Look for a characteristic doublet at ~3.4-3.5 ppm for the -CH₂-OH protons, which will integrate to 2H. The adjacent CH proton will appear as a multiplet.

  • N-substituted Dimer (Byproduct):

    • The spectrum will be complex, but a key feature is the significant increase in the integration of the piperidine and benzyl regions relative to a single -CH₂-NH-CH₂- signal. The overall spectrum will look "doubled up" but with new signals for the linking methylene groups.

Section 4: Data Summary & Visualizations

Table 1: Summary of Potential Byproducts and Their Analytical Data

Compound NameMolecular FormulaExact MassExpected [M+H]⁺Key ¹H NMR Signal (ppm)
This compound (Target) C₁₃H₂₀N₂204.16205.17~2.5 (d, -CH₂NH₂)
1-Benzylpiperidine-4-carbaldehydeC₁₃H₁₇NO203.13204.14~9.7 (s, -CHO)
(1-Benzylpiperidin-4-yl)methanolC₁₃H₁₉NO205.15206.15~3.4 (d, -CH₂OH)
N-Substituted DimerC₂₆H₃₇N₃391.30392.31Complex, overlapping signals
1-Benzylpiperidine-4-carboxamideC₁₃H₁₈N₂O218.14219.15Broad singlets for -CONH₂

Diagram 1: Formation of the Dimeric Byproduct

Dimer_Formation cluster_reactants Reactants & Intermediates cluster_reaction Side Reaction Pathway Aldehyde 1-Benzylpiperidine-4-carbaldehyde Imine Schiff Base Intermediate Aldehyde->Imine + Product (Nucleophile) Product This compound (Primary Amine) Product->Imine Dimer Reduced Dimer Byproduct (Secondary Amine) Imine->Dimer + [H] (Reduction)

Caption: Mechanism of dimer formation during reductive amination.

Diagram 2: Troubleshooting Workflow for Reductive Amination

Caption: A logical workflow for troubleshooting common issues.

References

  • Royal Society of Chemistry. (n.d.). Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. ESI Supplementary Information.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
  • Martinez-Grau, M. A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
  • GlobalChemMall. (n.d.). This compound.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Benzylpiperidine Synthesis.
  • Oakwood Chemical. (n.d.). 1-Benzylpiperidine-4-carbonitrile.
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.
  • BLDpharm. (n.d.). N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine.
  • BenchChem. (2025). A Comparative Bioactivity Analysis of N-Benzylpiperidine and N-Benzylpiperazine Derivatives.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
  • ResearchGate. (2025). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde.

Sources

Technical Support Center: Strategies to Improve the Purity of (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (1-Benzylpiperidin-4-yl)methanamine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common purity challenges encountered during the synthesis and purification of this versatile chemical intermediate. Our aim is to equip you with the knowledge to diagnose issues, select the appropriate purification strategy, and achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My isolated this compound is a yellow to brown oil/solid. What causes this discoloration and how can I remove it?

Answer:

Discoloration in amines like this compound is a frequent observation, primarily stemming from the oxidation of the amine functionalities. Exposure to air, light, and trace metal impurities can catalyze the formation of colored byproducts. Amines are susceptible to oxidation, which can lead to a range of colored impurities that are often difficult to remove.

Causality and Recommended Actions:

  • Oxidation Products: The primary cause is the oxidation of the primary and tertiary amine groups.

  • Residual Starting Materials: If synthesized via reductive amination of 1-benzyl-4-piperidone, residual starting material or imine intermediates can also contribute to color.

Troubleshooting Workflow:

  • Initial Assessment: Use Thin Layer Chromatography (TLC) to get a preliminary idea of the number of components in your crude product.

  • Purification Strategy Selection: Based on the nature of the impurities, choose one of the following methods:

    • Activated Charcoal Treatment: For minor color impurities, dissolving the crude product in a suitable solvent (e.g., ethyl acetate or isopropanol) and stirring with a small amount of activated charcoal can be effective. Heat the solution gently for a short period, then filter through celite to remove the charcoal.

    • Vacuum Distillation: For high-boiling, thermally stable liquid amines, vacuum distillation is an excellent method to separate the desired product from non-volatile colored impurities and other byproducts with significantly different boiling points.[1]

    • Column Chromatography: If charcoal treatment is insufficient, column chromatography is a more rigorous method. Due to the basic nature of the amine, standard silica gel can lead to peak tailing and poor separation. It is highly recommended to use either an amine-functionalized stationary phase or to add a competing amine like triethylamine (0.5-2%) to your mobile phase.[2][3]

Step-by-Step Protocol: Column Chromatography for Decolorization

  • Stationary Phase: Amine-functionalized silica gel or neutral alumina. If using standard silica gel, pre-treat it by slurrying in the chosen eluent containing 1-2% triethylamine.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of triethylamine is crucial to prevent streaking.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. For less soluble compounds, a "dry loading" technique is recommended.

  • Elution and Monitoring: Begin with a low polarity eluent and gradually increase the polarity. Monitor the fractions by TLC to identify and combine the pure product.

Question 2: My NMR spectrum shows unreacted 1-benzyl-4-piperidone. How can I remove this keto-impurity?

Answer:

The presence of unreacted 1-benzyl-4-piperidone indicates an incomplete reductive amination reaction. Due to the difference in functionality (ketone vs. amine), this impurity can be effectively removed by exploiting its chemical properties.

Causality and Recommended Actions:

  • Incomplete Reaction: The reductive amination did not go to completion.

  • Similar Polarity: The ketone and the desired amine may have similar polarities, making chromatographic separation challenging without proper optimization.

Troubleshooting Workflow:

  • Acid-Base Extraction: This is a powerful technique to separate the basic amine product from the neutral ketone impurity.[2]

    • Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The this compound will be protonated and move to the aqueous layer, while the 1-benzyl-4-piperidone remains in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 12 to deprotonate the amine salt and precipitate the free amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

    Caption: Acid-Base Extraction Workflow.

  • Column Chromatography: If extraction is not sufficiently effective, column chromatography with the modifications mentioned in Question 1 (amine-functionalized silica or triethylamine in the eluent) can be employed. The amine will have a stronger interaction with the stationary phase than the ketone, allowing for separation.

Question 3: I'm struggling with recrystallization; my product "oils out" instead of forming crystals. What should I do?

Answer:

"Oiling out" during recrystallization is a common problem, especially with amines which can have low melting points or form eutectic mixtures with residual impurities. The key is to either improve the crystallization properties of the freebase or to convert it into a salt, which often has a more rigid crystal lattice.

Causality and Recommended Actions:

  • Low Melting Point: The melting point of the compound may be below the boiling point of the solvent.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

  • Solvent Choice: The solvent may be too non-polar, or the cooling process is too rapid.

Troubleshooting Workflow:

  • Optimize Freebase Recrystallization:

    • Solvent System: Try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Reheat until clear and then allow to cool slowly. For this compound, a system like ethyl acetate/hexanes or isopropanol/water could be effective.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath initially.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, saturated solution to induce crystallization.

  • Salt Formation for Recrystallization: This is often the most reliable method for amines.[4] The resulting salt is typically a crystalline solid with a higher melting point.

    • Hydrochloride Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting hydrochloride salt can then be recrystallized from a more polar solvent like ethanol, methanol, or isopropanol/water mixtures.

Step-by-Step Protocol: Hydrochloride Salt Formation and Recrystallization

  • Dissolve the crude this compound in a minimal amount of diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the collected solid from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.

Purification Challenge Primary Cause Recommended Solution
Yellow/Brown DiscolorationOxidation of amine groupsActivated charcoal treatment, Vacuum distillation, or Column chromatography (with amine-functionalized silica or triethylamine in eluent)
Presence of Ketone ImpurityIncomplete reductive aminationAcid-base extraction or Column chromatography
"Oiling Out" During RecrystallizationLow melting point, impurities, poor solvent choiceOptimize solvent system (mixed solvents), slow cooling, seeding, or convert to a crystalline salt (e.g., hydrochloride) for recrystallization

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my synthetically prepared this compound?

A1: The impurity profile largely depends on the synthetic route. For the common synthesis via reductive amination of 1-benzyl-4-piperidone, potential impurities include:

  • Unreacted Starting Materials: 1-benzyl-4-piperidone and the amine source (e.g., ammonia or a primary amine).

  • Intermediate Imine: The imine formed between 1-benzyl-4-piperidone and the amine source may not be fully reduced.

  • Over-alkylation Products: If the reaction conditions are not well-controlled, the primary amine product can react further to form secondary or tertiary amines.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent (e.g., borate salts from sodium borohydride).

  • Degradation Products: Oxidation products can form upon exposure to air.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is often ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous phase is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. The amine may require derivatization to improve its volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[5]

Caption: Analytical Workflow for Purity Determination.

Q3: What are the recommended storage conditions for purified this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is best kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6] For long-term storage, refrigeration is recommended.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[7] Given its relatively high molecular weight, distillation at atmospheric pressure would likely require high temperatures that could lead to decomposition. Therefore, distillation under reduced pressure is necessary to lower the boiling point to a safe temperature.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?
  • ScienceMadness Discussion Board. (2020). Stability of amines.
  • PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.
  • PubChem. (1-Benzyl-4-piperidyl)methanamine.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • University of Alberta. Isolation (Recovery).
  • Organic Syntheses. PREPARATION OF N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE.
  • ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • Columbia University. How to Purify by Distillation.
  • ResearchGate. (2016). Distillation and concentration process design for removal of heat stable salts in amine solution.
  • Capot Chemical. MSDS of this compound.
  • Royal Society of Chemistry. (2021). Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines.
  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.

Sources

Validation & Comparative

characterization of (1-Benzylpiperidin-4-yl)methanamine by 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (1-Benzylpiperidin-4-yl)methanamine

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This compound, a versatile synthetic intermediate, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of its characterization by ¹H and ¹³C NMR, offering not just data, but a deeper understanding of the underlying principles and experimental considerations. We will explore a predicted spectrum based on foundational NMR principles and data from closely related analogs, providing a robust framework for researchers working with this and similar scaffolds.

The Imperative for Rigorous Characterization

This compound incorporates several key structural features: a saturated heterocyclic piperidine ring, a flexible benzyl group, and a primary aminomethyl substituent. Each of these moieties can play a critical role in the molecule's biological activity and pharmacokinetic properties. Therefore, confirming their precise arrangement and connectivity is a non-negotiable step in any research and development workflow. While techniques like mass spectrometry confirm the molecular weight, only NMR spectroscopy provides the atom-level connectivity and stereochemical insights necessary for complete structural verification.

Predicted ¹H and ¹³C NMR Spectral Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to display distinct signals for the aromatic, benzylic, piperidine, and aminomethyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by inductive and anisotropic effects.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Ar-H7.25-7.35Multiplet5HThe five protons of the phenyl ring are expected to resonate in this region due to the deshielding effect of the aromatic ring current.
CH₂-Ph3.50Singlet2HThe benzylic methylene protons are adjacent to the electron-withdrawing phenyl group and the nitrogen atom, shifting them downfield. A singlet is predicted due to the absence of adjacent protons.
Piperidine H₂ₑ, H₆ₑ (axial)2.85Doublet2HThese protons are deshielded by the adjacent nitrogen atom.
CH₂-NH₂2.60Doublet2HThe methylene protons adjacent to the primary amine are expected in this region. The signal will be a doublet due to coupling with the piperidine H₄ proton.
Piperidine H₂ₐ, H₆ₐ (equatorial)2.05Triplet of doublets2HThese protons are also adjacent to the nitrogen but are expected at a slightly different shift from their axial counterparts.
Piperidine H₄1.75Multiplet1HThis methine proton is coupled to the adjacent piperidine and aminomethyl protons, resulting in a complex multiplet.
Piperidine H₃ₑ, H₅ₑ (axial)1.65Doublet2HProtons on the piperidine ring further from the nitrogen.
NH₂1.40Broad Singlet2HThe chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange.
Piperidine H₃ₐ, H₅ₐ (equatorial)1.25Quartet2HThe most upfield of the piperidine ring protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. As it is typically acquired with proton decoupling, each unique carbon appears as a singlet.

Assignment Predicted δ (ppm) Rationale
Ar-C (quaternary)138.5The ipso-carbon of the phenyl ring, attached to the benzylic methylene group.
Ar-C (CH)129.2Aromatic carbons ortho and para to the benzyl group.
Ar-C (CH)128.3Aromatic carbon meta to the benzyl group.
Ar-C (CH)127.0Aromatic carbon para to the benzyl group.
CH₂ -Ph63.5The benzylic carbon, shifted downfield by the adjacent nitrogen and phenyl group.
Piperidine C H₂ (C₂, C₆)54.0Carbons adjacent to the nitrogen atom are significantly deshielded.
CH₂ -NH₂46.5The aminomethyl carbon, influenced by the adjacent primary amine.
Piperidine C H (C₄)39.0The methine carbon of the piperidine ring.
Piperidine C H₂ (C₃, C₅)30.0The remaining piperidine carbons, being the most shielded.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Rationale : Proper sample preparation is critical to obtaining high-resolution spectra. The choice of solvent is dictated by the solubility of the analyte and the need to avoid solvent signals obscuring analyte resonances.[3]

  • Protocol :

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently vortex the vial to ensure complete dissolution.

    • Transfer the solution into a 5 mm NMR tube.

Spectrometer Setup and ¹H NMR Acquisition
  • Rationale : The choice of a 400 MHz spectrometer provides a good balance between resolution and accessibility. Shimming is performed to optimize the homogeneity of the magnetic field, leading to sharp, well-resolved peaks.

  • Protocol :

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the field homogeneity.

    • Acquire the ¹H NMR spectrum with the following parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Receiver Gain: Optimized automatically

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

¹³C NMR Acquisition
  • Rationale : ¹³C has a low natural abundance and a smaller gyromagnetic ratio, necessitating a larger number of scans. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.[4]

  • Protocol :

    • Use the same sample and maintain the lock and shim from the ¹H acquisition.

    • Acquire the ¹³C NMR spectrum with the following parameters:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024

      • Receiver Gain: Optimized automatically

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete characterization profile.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atom connectivity, stereochemistry, number of unique protons and carbons.Unambiguous structure determination.Lower sensitivity compared to MS, requires more sample.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity, small sample requirement.Does not provide information on atom connectivity or stereoisomerism.
FTIR Spectroscopy Presence of functional groups (N-H, C-H, C=C).Fast, non-destructive.Provides limited information on the overall molecular structure.

Workflow and Data Interpretation Logic

The following diagrams illustrate the experimental workflow and the logical process of interpreting the resulting NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 process Process Spectra (FT, Phase, Baseline) acquire_C13->process integrate Integrate 1H Signals process->integrate assign Assign Peaks integrate->assign report Generate Report assign->report interpretation_logic cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis start Analyze 1H and 13C Spectra chem_shift_h Chemical Shift (δ) - Electronic Environment start->chem_shift_h integration Integration - Proton Ratio start->integration multiplicity Multiplicity (Splitting) - Neighboring Protons start->multiplicity num_signals Number of Signals - Unique Carbons start->num_signals chem_shift_c Chemical Shift (δ) - Functional Groups start->chem_shift_c structure Propose Structure chem_shift_h->structure integration->structure multiplicity->structure num_signals->structure chem_shift_c->structure

Caption: Logical flow for NMR spectral interpretation.

Conclusion

Nuclear Magnetic Resonance spectroscopy stands as an indispensable tool for the structural characterization of this compound. Through a careful analysis of predicted ¹H and ¹³C NMR spectra, supported by robust experimental protocols and a comparison with alternative techniques, researchers can confidently verify the structure of this important synthetic intermediate. This guide provides the foundational knowledge and practical insights necessary to leverage the full power of NMR in a drug discovery and development setting, ensuring the integrity and quality of the chemical matter being investigated.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
  • COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. (2023). Analytical Chemistry.
  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). National Institutes of Health.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.).
  • 4-(Aminomethyl)piperidine. (n.d.). PubChem.
  • N-Benzylpiperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry.
  • 1-Benzyl-4-piperidylamine. (n.d.). PubChem.
  • 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. (n.d.). ResearchGate.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. (2007). ACS Publications.
  • NMR - Interpretation. (2023). Chemistry LibreTexts.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.
  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). (n.d.). Human Metabolome Database.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). PMC.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (1-Benzylpiperidin-4-yl)methanamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate characterization of novel chemical entities is paramount. (1-Benzylpiperidin-4-yl)methanamine, a piperidine derivative, represents a structural motif frequently encountered in the design of pharmacologically active compounds. Its analysis by mass spectrometry presents unique challenges and opportunities for optimization. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for this compound, moving beyond a simple recitation of protocols to explain the underlying principles that govern analytical choices.

The Analyte: Understanding this compound

This compound possesses a tertiary amine within the piperidine ring and a primary amine on the methyl group, lending it a basic character.[1] The presence of the benzyl group introduces a nonpolar aromatic moiety. This amphipathic nature, with both polar (amines) and nonpolar (benzyl group) regions, dictates its behavior in chromatographic separations and mass spectrometric ionization.

PropertyValueSource
Molecular FormulaC13H20N2[1]
Molecular Weight204.31 g/mol [1]
Monoisotopic Mass204.162648646 Da[1]
XLogP3-AA1.6[1]

Ionization Techniques: A Comparative Analysis of ESI and APCI

The choice of ionization source is a critical first step in developing a robust mass spectrometry method. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages and disadvantages.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[2] Given the basic nature of the two amine groups in this compound, ESI in positive ion mode is expected to be highly efficient. Protonation will readily occur at the nitrogen atoms, leading to the formation of a protonated molecule, [M+H]+.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is generally favored for less polar and more volatile compounds.[2][3] While this compound has polar functional groups, the benzyl group imparts some non-polar character. APCI could be a suitable alternative, particularly if the compound exhibits limited solubility in typical ESI solvents or if matrix effects are a concern with ESI.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Principle Ionization from charged droplets in the liquid phaseGas-phase chemical ionization at atmospheric pressureESI is generally preferred due to the high basicity of the amine groups, which are readily protonated in solution.
Analyte Polarity Ideal for polar and ionic compoundsSuitable for moderately polar to nonpolar compoundsThe presence of two amine groups makes the molecule sufficiently polar for efficient ESI.
Thermal Stability Gentle, suitable for thermally labile compoundsRequires thermal vaporization, analyte must be thermally stableThis compound is expected to be thermally stable enough for APCI.
Susceptibility to Matrix Effects Can be more susceptible to ion suppressionGenerally less prone to matrix effectsIn complex matrices, APCI might offer better robustness.
Typical Flow Rates Lower flow rates (µL/min to low mL/min)Higher flow rates (mid to high mL/min)Compatible with standard HPLC and UHPLC flow rates.

Experimental Workflow for Comparative Analysis

To empirically determine the optimal ionization technique, a systematic comparison is essential. The following workflow outlines the key steps for this evaluation.

workflow cluster_prep Sample Preparation cluster_lc LC-MS/MS Analysis cluster_data Data Analysis & Comparison prep Prepare stock solution of This compound in Methanol lc_separation Reversed-Phase HPLC/UHPLC Separation prep->lc_separation esi_analysis ESI-MS/MS Analysis (Positive Ion Mode) lc_separation->esi_analysis Split Flow apci_analysis APCI-MS/MS Analysis (Positive Ion Mode) lc_separation->apci_analysis Split Flow compare_sensitivity Compare Signal Intensity and S/N Ratio esi_analysis->compare_sensitivity compare_fragmentation Analyze Fragmentation Patterns esi_analysis->compare_fragmentation apci_analysis->compare_sensitivity apci_analysis->compare_fragmentation select_optimal Select Optimal Ionization Method compare_sensitivity->select_optimal compare_fragmentation->select_optimal

Caption: Experimental workflow for comparing ESI and APCI performance.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid. This will ensure protonation of the analyte prior to injection.

Protocol 2: LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A generic gradient can be optimized, for example: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with both ESI and APCI sources.

  • Ionization Mode: Positive ion mode for both ESI and APCI.

Fragmentation Analysis: Predicting the Breakdown of this compound

Understanding the fragmentation pattern is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods for quantification. The fragmentation of protonated this compound is expected to be driven by the stability of the resulting fragment ions.

Predicted Fragmentation Pathways:

  • Loss of Ammonia (NH3): A common fragmentation pathway for primary amines is the neutral loss of ammonia from the protonated molecule.[5][6]

  • Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the stable tropylium ion (m/z 91) through cleavage of the benzylic C-N bond.

  • Piperidine Ring Opening: The piperidine ring can undergo cleavage, leading to various fragment ions.[4]

  • Loss of the Benzyl Group: Cleavage of the bond between the benzyl group and the piperidine nitrogen will result in a fragment corresponding to the protonated piperidinemethanamine.

fragmentation cluster_path1 Benzylic Cleavage cluster_path2 Piperidine Fragmentation cluster_path3 Loss of Ammonia M_H [M+H]+ m/z 205.17 tropylium Tropylium Ion m/z 91.05 M_H->tropylium - C8H10N piperidine_fragment Piperidine-related fragments e.g., m/z 114.13 M_H->piperidine_fragment - C7H7 loss_nh3 [M+H - NH3]+ m/z 188.15 M_H->loss_nh3 - NH3

Caption: Predicted fragmentation pathways for protonated this compound.

Comparative Data Summary

The following table provides a framework for summarizing the experimental data obtained from the comparative analysis of ESI and APCI.

ParameterESI-MS/MSAPCI-MS/MS
Precursor Ion (m/z) 205.17205.17
Major Fragment Ions (m/z) To be determined experimentallyTo be determined experimentally
Signal Intensity (cps) To be determined experimentallyTo be determined experimentally
Signal-to-Noise (S/N) To be determined experimentallyTo be determined experimentally
Linearity (R²) To be determined experimentallyTo be determined experimentally
Limit of Detection (LOD) To be determined experimentallyTo be determined experimentally

Conclusion and Recommendations

Based on the chemical properties of this compound, ESI is anticipated to provide superior sensitivity due to the high basicity of the amine functional groups. However, in instances of significant matrix interference, APCI may offer a more robust and reliable analytical solution. The proposed experimental workflow and predicted fragmentation patterns provide a solid foundation for the development and optimization of a sensitive and specific LC-MS/MS method for the analysis of this compound in various matrices. The ultimate choice of ionization technique should be guided by empirical data, considering the specific requirements of the assay in terms of sensitivity, robustness, and the nature of the sample matrix.

References

  • Florea, A. M., et al. (2011). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 46(6), 567-577.
  • PubChem. (1-Benzyl-4-piperidylamine). National Center for Biotechnology Information.
  • ResearchGate. (Request PDF: Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations).
  • Zhang, T., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343.
  • ResearchGate. (PDF: Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes).
  • PubChem. ((1-Benzyl-4-piperidyl)methanamine). National Center for Biotechnology Information.
  • Luthra, R., et al. (2015). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of the American Society for Mass Spectrometry, 26(11), 1868-1877.
  • ETH Zurich Research Collection. (How Soft Is Secondary Electrospray Ionization?).
  • ResearchGate. (Atmospheric pressure chemical ionization (APCI) mass spectra for all...).
  • PubChem. (1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine). National Center for Biotechnology Information.
  • PubChem. (1-Benzyl-4-piperidylamine). National Center for Biotechnology Information.
  • LabX. (Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry).
  • Wikipedia. (Atmospheric-pressure chemical ionization).
  • Alternative Therapies In Health And Medicine. (A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant).
  • PubChemLite. ((1-benzyl-4-piperidyl)methanamine (C13H20N2)).
  • PubMed. (Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors).
  • ResearchGate. (Request PDF: Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns).
  • ACS Omega. (Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins).
  • ResearchGate. (Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c).).
  • PubMed. (Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer).
  • NIH. (Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide).
  • ResearchGate. (Mass fragmentation pattern for complexes 1-4).

Sources

A Comparative Analysis of the Reactivity of (1-Benzylpiperidin-4-yl)methanamine and Other Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and medicinal chemistry, the primary amine functional group is a cornerstone for synthesizing a vast array of biologically active molecules. Its reactivity as a nucleophile is fundamental to constructing carbon-nitrogen bonds, a key step in the elaboration of drug candidates. This guide provides an in-depth comparison of the reactivity of (1-Benzylpiperidin-4-yl)methanamine with other representative primary amines: benzylamine, cyclohexylmethanamine, and n-butylamine. Through an examination of their structural and electronic properties, supported by established principles of organic chemistry, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing these building blocks in their synthetic endeavors.

The reactivity of a primary amine is principally governed by two intertwined factors: its basicity , a measure of its ability to accept a proton, and its nucleophilicity , its propensity to attack an electrophilic center. These properties are, in turn, dictated by the electronic environment of the nitrogen atom and the steric hindrance around it. This guide will dissect these factors for each of the selected amines to provide a comparative analysis of their expected reactivity in common synthetic transformations such as acylation and alkylation.

Factors Influencing Primary Amine Reactivity: A Theoretical Framework

The lone pair of electrons on the nitrogen atom is the wellspring of an amine's basicity and nucleophilicity.[1] The availability of this lone pair for donation to a proton (basicity) or another electrophile (nucleophilicity) is modulated by several key structural features:

  • Electronic Effects:

    • Inductive Effects: Electron-donating groups (EDGs) attached to the nitrogen, such as alkyl groups, increase the electron density on the nitrogen, making the lone pair more available and thus increasing both basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity and nucleophilicity.

    • Resonance/Delocalization: If the nitrogen's lone pair can be delocalized into an adjacent π-system (e.g., a benzene ring), its availability for bonding is significantly reduced, leading to a decrease in basicity.[2]

  • Steric Hindrance: The size and arrangement of substituents around the amino group can physically impede its approach to an electrophile.[3] Increased steric bulk generally leads to a decrease in nucleophilicity, a kinetic phenomenon, while having a less pronounced effect on basicity, which is a thermodynamic property.

  • Hybridization: The hybridization of the nitrogen atom also plays a role. The greater the s-character of the orbital containing the lone pair, the more tightly held the electrons are, leading to lower basicity.

The interplay of these factors determines the overall reactivity profile of a primary amine.

Comparative Analysis of Primary Amines

To contextualize the reactivity of this compound, we will compare it against three other primary amines that represent a spectrum of electronic and steric environments:

  • This compound: The target molecule, featuring a primary aminomethyl group attached to a piperidine ring, which is in turn N-benzylated.

  • Benzylamine: A primary amine where the amino group is directly attached to a benzylic carbon.[4]

  • Cyclohexylmethanamine: A primary amine with the amino group attached to a cyclohexyl ring via a methylene bridge, representing a non-aromatic, sterically demanding analogue.[5]

  • n-Butylamine: A simple, linear aliphatic primary amine serving as a baseline for comparison.[6]

Basicity Comparison (pKa of the Conjugate Acid)

The pKa of the conjugate acid (R-NH3+) is a direct measure of the amine's basicity; a higher pKa indicates a stronger base.

AmineStructurepKa of Conjugate AcidReference
n-ButylamineCH₃(CH₂)₃NH₂~10.78[7][8]
CyclohexylmethanamineC₆H₁₁CH₂NH₂~10.42[5][9]
BenzylamineC₆H₅CH₂NH₂~9.33[4][10][11][12]
This compoundC₁₃H₂₀N₂Estimated ~10.5Predicted
  • n-Butylamine is the most basic among the comparators, as the butyl group is a simple electron-donating alkyl group with minimal steric hindrance directly at the nitrogen.[6]

  • Cyclohexylmethanamine is slightly less basic than n-butylamine. The bulky cyclohexyl group can have a minor effect on the solvation of the conjugate acid, which can influence basicity.

  • Benzylamine is significantly less basic. The phenyl group, while not directly conjugated with the nitrogen's lone pair, exerts an electron-withdrawing inductive effect, destabilizing the conjugate acid.[13]

Based on its structure, This compound is predicted to have a basicity comparable to or slightly higher than cyclohexylmethanamine. The primary amino group is attached to an sp³-hybridized carbon, and the piperidine ring is an aliphatic system. The N-benzyl group on the piperidine ring is too distant to exert a significant inductive effect on the primary amine. The tertiary amine within the piperidine ring may have a slight electron-donating effect.

Nucleophilicity and Reactivity in Acylation and Alkylation Reactions

Nucleophilicity, while often correlated with basicity, is a kinetic parameter that is also highly sensitive to steric effects.[14]

Acylation

Acylation reactions, for instance with acyl chlorides or anhydrides, are common transformations for primary amines, leading to the formation of stable amide bonds.[2][15] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.[16]

Expected Reactivity Order in Acylation:

  • n-Butylamine: Expected to be the most reactive due to its high basicity and minimal steric hindrance.

  • This compound & Cyclohexylmethanamine: These are expected to have similar and slightly lower reactivity compared to n-butylamine. The bulky piperidine and cyclohexane rings, respectively, introduce steric hindrance that can slow the rate of reaction.[17][18]

  • Benzylamine: Expected to be the least reactive due to its lower basicity.

Alkylation

Alkylation of primary amines with alkyl halides is another fundamental reaction.[19] However, it is often complicated by over-alkylation, as the product secondary amine is typically more nucleophilic than the starting primary amine.[20] The reactivity in SN2 alkylation is also highly dependent on steric hindrance.

Expected Reactivity Order in Alkylation:

  • n-Butylamine: The least sterically hindered and highly nucleophilic, it is expected to react the fastest.

  • Benzylamine: While less basic, the steric hindrance is relatively low, making it more reactive than the more hindered aliphatic amines.

  • This compound & Cyclohexylmethanamine: The significant steric bulk of the piperidine and cyclohexane moieties is expected to considerably slow the rate of alkylation.

Experimental Protocols

While specific kinetic data is not available in the public domain for a direct comparison, the following general protocols can be employed to experimentally determine the relative reactivity of these amines.

Protocol 1: Competitive Acylation

This experiment will provide a qualitative measure of the relative nucleophilicity of the amines towards an acylating agent.

Methodology:

  • Equimolar amounts of this compound and a comparator amine (e.g., benzylamine) are dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).

  • A sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetyl chloride) is added dropwise at 0°C.

  • The reaction is stirred for a set period and then quenched.

  • The product mixture is analyzed by a suitable technique (e.g., LC-MS or ¹H NMR) to determine the ratio of the two amide products. A higher proportion of the amide derived from this compound would indicate its higher reactivity.

Protocol 2: Monitoring Alkylation by ¹H NMR

This experiment allows for the determination of reaction kinetics for the alkylation of each amine.

Methodology:

  • A solution of the primary amine and an alkylating agent (e.g., methyl iodide) in a deuterated solvent (e.g., CDCl₃) is prepared in an NMR tube.

  • The reaction is monitored by acquiring ¹H NMR spectra at regular intervals.

  • The disappearance of the starting material signals and the appearance of the product signals are integrated to determine the concentration of each species over time.

  • This data can then be used to calculate the rate constant for the reaction.

Visualization of Concepts

Factors Influencing Amine Reactivity

G cluster_factors Factors Affecting Amine Reactivity cluster_properties Amine Properties Electronic_Effects Electronic Effects Basicity Basicity (pKa) Electronic_Effects->Basicity Nucleophilicity Nucleophilicity (Reactivity) Electronic_Effects->Nucleophilicity Steric_Hindrance Steric Hindrance Steric_Hindrance->Nucleophilicity Hybridization Hybridization Hybridization->Basicity

Caption: Key factors influencing the basicity and nucleophilicity of primary amines.

Experimental Workflow for Competitive Acylation

G Start Start: Equimolar Mixture of Amines Add_Acyl_Chloride Add 0.5 eq. Acyl Chloride at 0°C Start->Add_Acyl_Chloride React Stir for a Defined Time Add_Acyl_Chloride->React Quench Quench Reaction React->Quench Analyze Analyze Product Ratio (LC-MS / NMR) Quench->Analyze

Caption: Workflow for determining relative reactivity via competitive acylation.

Conclusion

This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other commonly used primary amines. For critical applications, it is recommended that the experimental protocols outlined herein are performed to obtain quantitative data to guide reaction optimization and scale-up.

References

  • Von Oepen, B. et al. (1991). Chemosphere, 22, 285-304.
  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information.
  • MOLBASE. (n.d.). butan-1-amine|109-73-9.
  • Wikipedia. (n.d.). n-Butylamine.
  • ChemBK. (2024). Cyclohexylmethylamine.
  • Wikidata. (n.d.). n-butylamine.
  • chemeurope.com. (n.d.). N-Butylamine.
  • MSU chemistry. (n.d.). Amine Reactivity.
  • LookChem. (n.d.). Cyclohexanemethylamine.
  • ResearchGate. (n.d.). Activation and Deactivation of Benzylic C−H Bonds Guided by Stereoelectronic Effects in Hydrogen Atom Transfer from Amides and Amines to Alkoxyl Radicals.
  • NCERT. (n.d.). Amines.
  • PubChem. (n.d.). Cyclohexanemethylamine. National Center for Biotechnology Information.
  • Quora. (2019). Is the amino group in a benzyl amine an electron withdrawing group?.
  • New Journal of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Synthesis with Florencio Zaragoza.
  • New Journal of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry.
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Synthesis with Florencio Zaragoza.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • PubChem. (n.d.). N-Methylcyclohexylamine. National Center for Biotechnology Information.
  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry).

Sources

A Comparative Guide to the Biological Activity of (1-Benzylpiperidin-4-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The (1-benzylpiperidin-4-yl) scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility, combined with the distinct electronic and steric properties of the benzyl and piperidine moieties, allows for interaction with a diverse array of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs derived from the parent compound, (1-Benzylpiperidin-4-yl)methanamine. We will dissect how specific structural modifications fine-tune the scaffold's activity towards key protein targets implicated in central nervous system (CNS) disorders, including sigma receptors, cholinesterases, and opioid receptors, supported by quantitative experimental data.

The Core Scaffold: this compound

The foundational compound, this compound, possesses three key features that serve as primary points for chemical modification to modulate biological activity:

  • The N-Benzyl Group: This lipophilic group can engage in crucial π-π stacking or cation-π interactions with aromatic residues in receptor binding pockets.[1]

  • The Piperidine Nitrogen: As a basic amine, this nitrogen is typically protonated at physiological pH, forming a critical salt bridge or hydrogen bond with acidic residues (e.g., Asp or Glu) in the target protein.[2]

  • The 4-Aminomethyl Group: This primary amine is a versatile handle for derivatization. While the parent compound itself shows some activity, its acylation or substitution is a common strategy to dramatically enhance potency and selectivity for various targets.

Comparative Biological Activity: A Target-Centric Analysis

The true potential of this scaffold is unlocked through analog synthesis. The following sections compare the biological activities of key derivatives, grouped by their primary molecular target.

Sigma (σ) Receptor Ligands: Modulators of Cellular Stress

The sigma-1 (σ₁) receptor is a unique ligand-operated chaperone protein at the endoplasmic reticulum, playing a key role in regulating cellular stress and calcium signaling.[3] It has emerged as a significant therapeutic target for pain, neurodegenerative diseases, and psychiatric disorders.[2][3][4] Analogs of this compound are among the most potent and selective σ₁ ligands discovered.

Key Analog Class & SAR Insights:

A highly effective strategy for targeting the σ₁ receptor involves converting the primary amine of the parent scaffold into an N-arylacetamide .[5][6] The unsubstituted analog, N-(1-benzylpiperidin-4-yl)phenylacetamide, serves as an excellent baseline, displaying high affinity for the σ₁ receptor (Kᵢ = 3.90 nM) and a 61.5-fold selectivity over the σ₂ subtype.[6]

From this starting point, SAR studies reveal critical trends:

  • Positional Influence: Substitutions on the 3-position of the phenylacetamide ring generally yield higher affinity for both σ₁ and σ₂ receptors compared to analogs substituted at the 2- or 4-positions.[6]

  • Halogen Substitution: Adding halogens (F, Cl, Br) to the phenylacetamide ring generally maintains high σ₁ affinity while significantly increasing affinity for the σ₂ receptor, thereby reducing selectivity.[5][6] However, the 2-fluoro substituted analog is a notable exception, exhibiting the highest selectivity for the σ₁ receptor (187-fold) among a tested series.[6][7]

  • Aromatic Ring Variation: Replacing the phenyl ring of the acetamide moiety with other aromatic systems like thiophene or naphthylene has no major impact on σ₁ affinity, but replacement with imidazole or pyridine leads to a >60-fold loss in affinity.[5]

  • N-Benzyl Group Substitution: Modifications to the N-benzyl group itself typically result in a similar or slightly decreased affinity for the σ₁ receptor.[5]

Table 1: Comparative Binding Affinities of N-Arylacetamide Analogs for Sigma Receptors

Compound IDModification (on Phenylacetamide Ring)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (Kᵢ σ₂ / Kᵢ σ₁)
1 Unsubstituted3.9024061.5
11 2-Fluoro3.56667187.4
General Trend 3-Substituted (Cl, Br, F, NO₂, OMe)Higher AffinityHigher AffinityVariable
General Trend Halogen SubstitutedSimilar AffinityIncreased AffinityDecreased
General Trend Electron-Donating (OH, OMe, NH₂)Moderate AffinityWeak/NegligibleIncreased
Data synthesized from sources[6][7].
Cholinesterase Inhibitors: Targeting Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for alleviating the cognitive symptoms of Alzheimer's disease by increasing levels of the neurotransmitter acetylcholine.[8][9] The 1-benzylpiperidine scaffold is the core of donepezil, a leading AChE inhibitor, and serves as a template for developing novel multi-target cholinesterase inhibitors.[10]

SAR Insights:

For this target class, modifications move beyond simple acylation to incorporate larger, more complex moieties that can span the active site of the enzyme.

  • N-Benzyl Group: This group is critical for activity, engaging in cation-π interactions with the peripheral anionic site (PAS) of AChE.[1]

  • 4-Position Side Chain: Potency is dramatically enhanced by extending the aminomethyl group into a longer chain and terminating it with a bulky, rigid heterocyclic system. Introduction of a phthalimidoethyl group, for instance, leads to compounds with nanomolar and even sub-nanomolar inhibitory activity.[11][12] One of the most potent inhibitors reported is an analog featuring a 4'-(benzylsulfonyl)benzoyl moiety, with an IC₅₀ of just 0.56 nM for AChE.[12]

  • Selectivity: These complex analogs often show remarkable selectivity for AChE over BuChE, with some compounds demonstrating over 18,000-fold preference.[12]

Table 2: Comparative Inhibitory Activity of Analogs against Cholinesterases

Compound IDKey Structural Feature on 4-Position Side ChainAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity (IC₅₀ BuChE / IC₅₀ AChE)
Compound 19[11] 2-[4-(benzoylamino)phthalimido]ethyl1.2>41,700~34,700
Compound 21[12] 2-[N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino]ethyl0.56~10,080~18,000
Compound 4a[10] Multi-target designed analog2,0807,4103.56
Data sourced from[10][11][12].
Dual-Target Opioid and Sigma Receptor Ligands for Pain

There is growing interest in developing dual-acting ligands that target both the μ-opioid receptor (MOR) for analgesia and the σ₁ receptor to potentially mitigate opioid-related side effects.[4] The benzylpiperidine scaffold has proven effective for designing such multi-target compounds.

SAR Insights:

Achieving a balanced, high-affinity profile at two distinct receptors requires careful structural optimization. In one study, a series of 30 benzylpiperidine derivatives were evaluated, leading to the discovery of a lead compound with potent dual activity.[4] This compound exhibited high affinity for both MOR (Kᵢ = 56.4 nM) and the σ₁ receptor (Kᵢ = 11.0 nM) and produced strong antinociceptive effects in multiple animal pain models with reduced side effects compared to oxycodone.[4]

Experimental Protocols & Methodologies

The trustworthiness of comparative data relies on robust and well-defined experimental protocols. Below are methodologies for two key assays central to characterizing the compounds discussed in this guide.

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This assay determines the binding affinity (Kᵢ value) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membrane Preparation: Guinea pig liver membranes or membranes from HEK293 cells expressing the σ₁ receptor.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ ligand).[13]

  • Non-specific Agent: Haloperidol (10 µM) or another structurally distinct σ₁ ligand.[13][14]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: Serial dilutions in an appropriate vehicle (e.g., DMSO).

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethylenimine.

  • Scintillation Counter and compatible scintillation fluid.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + vehicle), Non-Specific Binding (radioligand + 10 µM haloperidol), and Competition Binding (radioligand + varying concentrations of test compound).

  • Reagent Addition: To each well, add:

    • 50 µL of assay buffer.

    • 50 µL of the appropriate solution (vehicle, haloperidol, or test compound dilution).

    • 100 µL of membrane preparation (typically 100-125 µg protein/well).[14][15]

    • 50 µL of [³H]-(+)-pentazocine at a fixed concentration near its Kₔ value (e.g., 3-5 nM).[14]

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[13][14]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding CPM) - (Non-Specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: Ellman's Method for Acetylcholinesterase Inhibition

This spectrophotometric assay measures AChE activity by detecting the production of thiocholine when acetylcholine is hydrolyzed.

Materials:

  • Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test Compounds: Serial dilutions.

  • 96-well plate reader (spectrophotometer).

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Plate Setup: To the wells of a 96-well plate, add:

    • Buffer.

    • Test compound dilution (or vehicle for control).

    • AChE solution.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB solution to all wells, followed by the substrate (ATCI) solution to initiate the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using the plate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (vehicle-only) reaction.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ value.

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Summary cluster_scaffold Core Scaffold: this compound cluster_mods Structural Modification Points cluster_targets Impact on Biological Targets Scaffold Core Scaffold Mod1 N-Benzyl Group Substitutions Scaffold->Mod1 Mod2 4-Aminomethyl Group Derivatization Scaffold->Mod2 Target1 σ₁ Receptor Affinity Mod1->Target1 Slight Decrease in Affinity [19] Mod2->Target1 N-Arylacetamide: Potent Activity (nM Kᵢ) [20] Target2 AChE Inhibition Mod2->Target2 Bulky Heterocycles: Potent Activity (sub-nM IC₅₀) [8, 10] Target3 Dual MOR/σ₁ Affinity Mod2->Target3 Specific Side Chains: Balanced Dual Affinity [4]

Caption: Key Structure-Activity Relationships (SAR) for the (1-benzylpiperidin-4-yl) scaffold.

Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of test compound B Add buffer, compound/vehicle, & receptor membranes to plate A->B C Add [3H] radioligand to initiate binding B->C D Incubate at 37°C (90-120 min) [5, 11] C->D E Terminate by rapid filtration & wash filters D->E F Quantify radioactivity via scintillation counting E->F G Calculate IC₅₀ & Kᵢ values (Cheng-Prusoff) F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The this compound scaffold demonstrates remarkable versatility, serving as a foundational structure for potent and selective ligands across multiple, high-value CNS targets. The structure-activity relationship data clearly indicate that while the core scaffold provides the essential pharmacophoric features, targeted modifications are critical for achieving elite biological activity. Derivatization of the 4-aminomethyl group is the most fruitful strategy: conversion to N-arylacetamides yields high-affinity sigma-1 receptor ligands, while elaboration into larger, complex side chains produces some of the most potent acetylcholinesterase inhibitors known. This ability to fine-tune activity through rational design solidifies the scaffold's status as a truly privileged structure in the ongoing development of novel therapeutics for complex neurological and psychiatric disorders.

References

  • G. Requena, C. Montanari, C. Matos, et al.
  • MDPI.
  • C. Wang, Y. Zhang, Y. Wang, et al.
  • M. Xu, W. Liu, X. Wang, et al. "Studies of benzylpiperdine derivatives as sigma (σ)
  • A. C. A. de Souza, J. D. S. da Silva, I. D. de S. V. Melo, et al.
  • T. Sugimoto, T. Yamatsu, K. Kato, et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • R. Dalpozzo, A. De Nino, M. Niso, et al.
  • H. Sugimoto, H. Ogura, Y. Arai, et al. "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • U. B. Chu, T. M. Ramachandran, T. M. L. L. Martin, et al.
  • H. Forootanfar, M. G. Amirabadi, A. A. Samzadeh-Kermani, et al. "Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)
  • B. C. G. Das, A. C. G. de Souza, J. D. S. da Silva, et al.
  • A. A. Sonesson, M. J. D. S. M. Waters, N. Waters, et al. "Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16)
  • G. Requena, C. Montanari, C. Matos, et al.
  • M. K. P. Cumming, M. R. D. L. D. Rebecchi, M. R. D. L. D. Schetz, et al.
  • University of Bari Aldo Moro. "Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1)
  • PubChem. "(1-Benzyl-4-piperidyl)
  • Y. Huang, P. S. Hammond, L. Wu, et al. "Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)
  • Y. Huang, L. Wu, S. W. Ho, et al. "Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)
  • CER. "Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)
  • PubChem. "1-(1-Benzylpiperidin-4-yl)
  • A. D. C. F. C. Colapret, A. D. C. F. C. Li, A. D. C. F. C. E. A. D. C. F. C. Woolfrey, et al.
  • S. D. K. S. D. K. Martin, S. D. K. S. D. K. Wu, S. D. K. S. D. K. Egan, et al.
  • MDPI.
  • PubChem. "1-(4-benzylpiperidin-1-yl)
  • ResearchGate.
  • MDPI. "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
  • M. L. M. L. Bolognesi, M. L. M. L. Bartolini, M. L. M. L. Gaurav, et al. "6-[(prop-2-yn-1-yl)
  • ResearchGate. "4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.

Sources

A Senior Application Scientist's Comparative Guide to the Purity Validation of (1-Benzylpiperidin-4-yl)methanamine by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as (1-Benzylpiperidin-4-yl)methanamine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity validation, contextualized against other prevalent analytical techniques. As Senior Application Scientists, our goal is to move beyond procedural recitation and delve into the causality behind methodological choices, empowering you to build robust, self-validating quality control systems.

The Imperative of Purity for this compound

This compound (Molecular Formula: C₁₃H₂₀N₂) is a key intermediate in the synthesis of numerous pharmaceutical agents.[1] Its molecular structure lends itself to further functionalization, making it a valuable scaffold in drug discovery. However, the synthetic routes to this compound can introduce a variety of impurities, including starting materials, by-products, intermediates, and residual solvents.[2][3] The presence of these impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[2][4][5] Specifically, ICH Q3A(R2) provides a clear directive on the reporting, identification, and qualification of impurities in new drug substances, establishing thresholds that necessitate action.[3][4][5][6]

Elemental Analysis (EA): A Fundamental Assessment of Stoichiometric Purity

Elemental analysis (EA), often referred to as CHNS/O analysis, is a foundational technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[7][8] Its power lies in its direct comparison of the experimentally determined elemental composition against the theoretical composition calculated from the compound's molecular formula.

Theoretical Composition of this compound (C₁₃H₂₀N₂):

  • Molecular Weight: 204.31 g/mol [1]

  • Carbon (C): (13 * 12.011 / 204.31) * 100% = 76.42%

  • Hydrogen (H): (20 * 1.008 / 204.31) * 100% = 9.87%

  • Nitrogen (N): (2 * 14.007 / 204.31) * 100% = 13.71%

A pure sample of this compound should yield experimental values that closely match these theoretical percentages. A significant deviation, typically considered to be greater than ±0.4%, suggests the presence of impurities that alter the overall elemental makeup of the sample.[9]

This protocol outlines the steps for determining the Carbon, Hydrogen, and Nitrogen content.

Instrumentation: A modern CHN elemental analyzer based on the Dumas combustion method.[7][8]

Principle: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides (NOx) to N₂. These gases are then separated and quantified by a thermal conductivity detector (TCD).[8]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy and linearity of the detector response.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the this compound sample into a tin capsule. The sample must be homogeneous and dry. Volatile samples may require hermetically sealed capsules.

    • Run a blank (empty tin capsule) to determine the baseline and account for any contribution from the capsule or atmospheric gases.

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the analyzer.

    • The instrument automatically performs the combustion, reduction, gas separation, and detection sequence.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N based on the detector signals and the calibration.

    • Compare the experimental percentages to the theoretical values. The purity is often expressed as the degree of agreement.

EA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation node_weigh Accurately weigh 1-2 mg of sample into tin capsule node_run Run Blank, then Sample node_weigh->node_run node_std Prepare certified standard (e.g., Acetanilide) node_calib Calibrate instrument with standard node_std->node_calib node_blank Prepare empty tin capsule (Blank) node_blank->node_run node_calib->node_run node_combust High-Temp Combustion (O₂ atmosphere) node_run->node_combust node_reduce Gas Reduction (NOx -> N₂) node_combust->node_reduce node_separate Gas Separation (GC Column) node_reduce->node_separate node_detect Thermal Conductivity Detection (TCD) node_separate->node_detect node_calc Calculate %C, %H, %N node_detect->node_calc node_compare Compare Experimental vs. Theoretical Values node_calc->node_compare node_purity Determine Purity (Deviation < 0.4%) node_compare->node_purity

Caption: Workflow for Purity Validation by CHN Elemental Analysis.

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is a powerful tool for assessing bulk purity, it is not omniscient. It provides an average elemental composition and may not detect impurities with a similar elemental makeup to the API. Therefore, a multi-faceted approach using orthogonal methods is essential for a comprehensive purity profile, as mandated by validation guidelines like ICH Q2(R1).[10][11][12][13]

Parameter Elemental Analysis (EA) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Gas Chromatography (GC)
Primary Measurement % composition of C, H, N, S, OConcentration of analyte and impurities relative to a standardMolar ratio of analyte to an internal standard of known purityConcentration of volatile components
Types of Impurities Detected Those with different elemental composition (e.g., inorganic salts, solvents with different C:H ratio)Organic, non-volatile impurities (e.g., starting materials, by-products, degradants)[14]Structurally similar and dissimilar impurities, isomers. Provides structural confirmation.[15][16]Volatile organic compounds, residual solvents.[17][18]
Quantification Absolute (mass fraction)Relative (requires reference standards for each impurity for accurate quantification)Absolute (primary ratio method); does not require an identical reference standard for the analyte.[15][19][20]Relative (requires reference standards)
Strengths Fast, inexpensive, high precision for bulk purity, no chromophores needed.[7]High sensitivity and resolution for separating complex mixtures. Gold standard for organic impurity profiling.[21][22]Structurally informative, highly accurate, non-destructive, universal detection for ¹H NMR.[19][23]Excellent for volatile impurities and residual solvents as per ICH Q3C.[17][18][24][25]
Limitations Insensitive to isomers or impurities with similar elemental composition. Provides no structural data.[26]Requires chromophores for UV detection, reference standards needed for impurity identification/quantification.Lower sensitivity than HPLC, requires soluble sample and certified internal standard.[16]Limited to thermally stable and volatile compounds.
Regulatory Standing Foundational purity test, often required for new chemical entity characterization.[9]The primary method for purity testing and stability studies in regulatory filings.Increasingly accepted by regulatory agencies as a primary method for purity and content assignment.[15][23]The standard method for residual solvent analysis as per ICH Q3C.[18]
Building a Self-Validating Purity System: A Decision Framework

The choice of analytical technique is not arbitrary; it is a risk-based decision guided by the properties of the analyte and the potential impurities arising from the synthetic process.

Decision_Tree start Purity Validation for This compound q1 Initial Bulk Purity Check? start->q1 q2 Detect Process-Related Organic Impurities? q1->q2 No ea Elemental Analysis (EA) q1->ea Yes q3 Quantify Residual Solvents? q2->q3 No hplc HPLC-UV/MS q2->hplc Yes q4 Need Absolute Purity & Structural Confirmation? q3->q4 No gc Headspace GC-FID/MS q3->gc Yes q5 Assess Inorganic Impurities? q4->q5 No qnmr Quantitative NMR (qNMR) q4->qnmr Yes roi Residue on Ignition (ROI)/ Sulfated Ash q5->roi Yes end_node Comprehensive Purity Profile q5->end_node No ea->q2 hplc->q3 gc->q4 qnmr->q5 roi->end_node

Caption: Decision Tree for Selecting Purity Validation Methods.

Causality in Method Selection:

  • Start with Elemental Analysis: For a newly synthesized batch, EA provides a rapid and cost-effective confirmation that the bulk material is stoichiometrically correct. It's a first-pass check that validates the fundamental chemical identity.

  • Profile Organic Impurities with HPLC: The synthesis of this compound may involve precursors like 1-benzyl-4-piperidone and reagents that could persist as impurities. HPLC is the superior technique for separating and quantifying these structurally similar, non-volatile compounds.[14]

  • Address Volatiles with GC: Solvents used during synthesis and purification (e.g., toluene, methanol) must be controlled according to ICH Q3C guidelines.[17][18] Headspace GC is the specific and sensitive method for this purpose.

  • Confirm with qNMR: For use as a reference standard or in critical downstream applications, qNMR provides an orthogonal, absolute purity value without the need for a specific reference standard of the API itself.[16][19] It can also help identify discrepancies seen in other methods.

  • Evaluate Inorganics with ROI: To quantify non-volatile inorganic impurities, such as residual catalysts or salts, the Residue on Ignition (Sulfated Ash) test (as described in USP <281>) is the appropriate pharmacopeial method.[27][28][29]

Conclusion: An Integrated Strategy for Unimpeachable Purity

Elemental analysis is an indispensable tool for validating the purity of this compound. It offers a direct, quantitative measure of the compound's elemental integrity, serving as a robust, primary check of bulk composition. However, scientific integrity and regulatory compliance demand a more comprehensive view.

No single method can provide a complete picture of a compound's purity. A self-validating system—one that is trustworthy and authoritative—is built upon the strategic integration of orthogonal techniques. By combining the stoichiometric verification of elemental analysis with the high-resolution separation of chromatography (HPLC, GC), the structural and absolute quantification of qNMR, and the assessment of inorganic content through ROI, researchers and drug developers can establish an unimpeachable purity profile. This integrated approach not only satisfies regulatory expectations but also ensures the safety and reliability of the final therapeutic product.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu (Asia Pacific). [Link]
  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Emery Pharma. (n.d.).
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
  • Labotec. (n.d.). HPLC in pharmaceutical analysis. [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
  • ICH. (n.d.). Quality Guidelines. [Link]
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • JEOL Ltd. (n.d.).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • YouTube. (2020).
  • TGA. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
  • Torontech. (2024).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. [Link]
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]
  • USP-NF. (n.d.).
  • PubChem. (n.d.). (1-Benzyl-4-piperidyl)methanamine. [Link]
  • US Pharmacopeia. (2016). <281> RESIDUE ON IGNITION. [Link]
  • Universal Lab Blog. (2024). Basic principles and tests of organic element analysis. [Link]
  • PubMed Central. (n.d.).
  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
  • US Pharmacopeia. (n.d.). <471> OXYGEN FLASK COMBUSTION. [Link]
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. [Link]
  • PharmaBlog. (2023).
  • Crysdot LLC. (n.d.). N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine dihydrochloride. [Link]
  • PharmaGuru. (2025). Sulphated Ash Test (Residue on Ignition Test) In Pharmaceuticals: Why & How. [Link]
  • US Pharmacopeia. (2005).
  • GlobalChemMall. (n.d.). This compound. [Link]
  • Chemical Review and Letters. (2021).

Sources

A Comparative Guide to the Structural Elucidation of (1-Benzylpiperidin-4-yl)methanamine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The (1-benzylpiperidin-4-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for designing ligands targeting the central nervous system (CNS).[1] Its derivatives have shown promise in the development of novel therapeutics, including agents with high affinity for sigma receptors, which are implicated in various neurological disorders.[2] A profound understanding of the three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[3]

This guide provides an in-depth comparison of X-ray crystallography against other key analytical techniques for the structural characterization of this compound derivatives. We will explore the causality behind experimental choices, describe self-validating protocols, and present data to guide researchers in drug development.

Part 1: The Gold Standard: Unambiguous Structure by X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the solid-state conformation of small molecules, offering unparalleled insights into their steric and electronic properties.[3] It allows for the precise measurement of atomic coordinates, bond lengths, and angles, revealing the exact spatial arrangement of atoms within the crystal lattice.[4]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The process is often challenging, with the primary bottleneck being the growth of high-quality single crystals.[3][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Synthesis and Purification:

    • Synthesize the target this compound derivative. A common and effective method is reductive amination, starting from a suitable piperidone precursor.[1][6]

    • Purify the compound to the highest possible degree (>95%), typically using column chromatography followed by recrystallization. Impurities can severely inhibit crystal growth.

    • Confirm the identity and purity of the bulk material using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Crystal Growth:

    • Causality: The goal is to create a supersaturated solution from which the compound precipitates slowly, allowing molecules to orient themselves into a highly ordered, repeating lattice. Rapid precipitation leads to amorphous solids, which are unsuitable for diffraction.

    • Methodology - Slow Evaporation: This is a widely used and straightforward technique.[3]

      • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) to near saturation.[3][7][8]

      • Loosely cap the vial and leave it in a vibration-free environment at a constant temperature.

      • Allow the solvent to evaporate over several days to weeks. High-quality single crystals should form on the surfaces of the vial.

  • Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[3]

    • Place the crystal in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[3]

    • Irradiate the crystal with a monochromatic X-ray beam, rotating the crystal to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • The collected diffraction pattern is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods to generate an initial electron density map.[9]

    • An atomic model of the molecule is fitted to the electron density map and refined using least-squares methods. The final R-factor indicates the goodness of fit between the model and the experimental data.

X_ray_Workflow cluster_prep Sample Preparation cluster_xtal Crystallization cluster_analysis Analysis synthesis Synthesis & Purification characterization NMR & MS Confirmation synthesis->characterization dissolve Dissolve in Solvent characterization->dissolve evaporation Slow Evaporation dissolve->evaporation crystal Single Crystal Growth evaporation->crystal data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure Integrated_Workflow cluster_char Initial Characterization cluster_struct Definitive 3D Structure cluster_valid Validation & Modeling synthesis Synthesis of Derivative nmr_ms NMR + Mass Spectrometry synthesis->nmr_ms nmr_ms_info Confirm Identity & Purity nmr_ms->nmr_ms_info xray X-ray Crystallography nmr_ms->xray Proceed if pure xray_info Solid-State Conformation Absolute Stereochemistry xray->xray_info nmr_2d Solution NMR (NOE) xray_info->nmr_2d Correlate with comp_model Computational Modeling xray_info->comp_model Validate sar Structure-Activity Relationship (SAR) nmr_2d->sar comp_model->sar

Sources

A Researcher's Guide to the Spectroscopic Differentiation of (1-Benzylpiperidin-4-yl)methanamine and Its Nitrile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of complex amine structures is a foundational activity. (1-Benzylpiperidin-4-yl)methanamine serves as a crucial building block for a variety of pharmacologically active agents. Its synthesis often proceeds via the reduction of a more stable precursor, 1-benzylpiperidine-4-carbonitrile. For researchers engaged in process development, quality control, and reaction monitoring, the ability to unequivocally distinguish the final amine product from its nitrile precursor is paramount.

This comprehensive guide provides an in-depth spectroscopic comparison, leveraging Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H & ¹³C NMR), and Mass Spectrometry (MS). We will explore the characteristic spectral fingerprints of each molecule, explaining the causal relationships between their structural transformations and the resulting spectroscopic data. This document is designed to equip researchers, scientists, and drug development professionals with the practical insights and validated methodologies required for confident compound identification.

The Synthetic Transformation: A Foundational Overview

The most common and industrially preferred route to synthesize this compound is through the chemical reduction of 1-benzylpiperidine-4-carbonitrile.[1][2] This transformation targets the carbon-nitrogen triple bond (C≡N) of the nitrile functional group and converts it into a primary aminomethyl group (-CH₂NH₂).

This reduction can be achieved using several reagents, with lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether being a powerful and common choice.[3][4] Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst (such as Raney Nickel, Platinum, or Palladium) offers a scalable industrial method.[1][2][4] The fundamental chemical change involves the addition of four hydrogen atoms across the nitrile's triple bond.

G cluster_precursor Precursor cluster_product Product Precursor 1-Benzylpiperidine-4-carbonitrile Product This compound Precursor->Product Reduction (e.g., LiAlH₄, H₂/Pd) Precursor_mol Product_mol

Caption: Synthetic pathway from precursor to final product.

Spectroscopic Analysis: Fingerprinting the Chemical Conversion

The conversion of the nitrile to a primary amine introduces and removes specific functional groups, leading to distinct and predictable changes in the spectra obtained from various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally sensitive to the vibrational modes of chemical bonds. The key to differentiating our compounds lies in monitoring the disappearance of the nitrile stretch and the appearance of amine-related stretches.

  • 1-Benzylpiperidine-4-carbonitrile (Precursor): The most prominent and diagnostic feature is a sharp, medium-intensity absorption peak in the range of 2220-2260 cm⁻¹ , which is characteristic of the C≡N stretching vibration. The rest of the spectrum is dominated by C-H stretches from the benzyl and piperidine groups (~2800-3000 cm⁻¹) and aromatic C=C stretches (~1450-1600 cm⁻¹).

  • This compound (Product): Upon successful reduction, the peak at ~2240 cm⁻¹ will be completely absent . In its place, two new, moderately broad peaks will appear in the 3300-3500 cm⁻¹ region. These correspond to the symmetric and asymmetric N-H stretching vibrations of the primary amine (-NH₂) group. Additionally, an N-H bending (scissoring) vibration may be observed around 1590-1650 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

  • Precursor: The proton environment is relatively simple. Key signals include those for the aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic methylene protons (-NCH₂Ph, ~3.5 ppm), and the protons of the piperidine ring. The methine proton at the C4 position, adjacent to the nitrile group, will appear as a multiplet, typically further downfield than other piperidine ring protons due to the electron-withdrawing effect of the nitrile.

  • Product: The spectrum of the product shows significant changes. The C4 methine proton signal is replaced by signals corresponding to the newly formed aminomethyl group (-CH₂NH₂). These protons typically appear as a doublet around 2.5-2.7 ppm . A broad singlet corresponding to the two amine protons (-NH₂) will also be present, often in the range of 1.5-2.0 ppm , though its position and appearance can vary with solvent and concentration. The signals for the benzyl group and piperidine ring remain, although their precise shifts may be slightly altered by the change in the C4 substituent.

  • Precursor: The carbon spectrum provides a definitive marker. A signal in the range of 118-125 ppm corresponds to the carbon atom of the nitrile group (C≡N).[5] Other key signals include those for the aromatic carbons (~127-138 ppm), the benzylic carbon (~63 ppm), and the carbons of the piperidine ring.

  • Product: The most telling change is the complete disappearance of the nitrile carbon signal from the ~120 ppm region. A new signal appears further upfield, typically in the 40-50 ppm range, corresponding to the carbon of the aminomethyl group (-CH₂NH₂). This upfield shift is a direct consequence of the change in hybridization from sp (nitrile) to sp³ (amine) and the different electronic environment.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and fragmentation patterns.

  • Precursor (C₁₃H₁₆N₂): The calculated monoisotopic mass is 200.1313 Da .[5] The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 200 or 201, respectively.

  • Product (C₁₃H₂₀N₂): The reduction adds four hydrogen atoms. The calculated monoisotopic mass is 204.1626 Da .[6] The mass spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 204 or 205, respectively. This clear 4-unit mass shift is an unambiguous indicator of the complete reduction of the nitrile group.

Comparative Data Summary

Spectroscopic Feature1-Benzylpiperidine-4-carbonitrile (Precursor)This compound (Product)Rationale for Change
FTIR: C≡N Stretch ~2240 cm⁻¹ (Sharp, Medium)AbsentReduction of C≡N bond.
FTIR: N-H Stretch Absent~3300-3500 cm⁻¹ (Two bands, Broad)Formation of -NH₂ group.
¹³C NMR: Nitrile Carbon ~120 ppmAbsentConversion of nitrile carbon to sp³ carbon.
¹³C NMR: Aminomethyl Carbon Absent~45 ppmFormation of -CH₂NH₂ group.
¹H NMR: -CH₂NH₂ Protons Absent~2.6 ppm (Doublet)Formation of aminomethyl group.
MS: Molecular Ion [M+H]⁺ m/z 201m/z 205Addition of 4 hydrogen atoms.

Experimental Protocols and Workflow

Confident spectroscopic analysis relies on robust and standardized experimental procedures.

Caption: General workflow for spectroscopic comparison.

Protocol 1: FTIR Analysis
  • Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking. Compare the precursor and product spectra, focusing on the 3500-3300 cm⁻¹ and 2300-2200 cm⁻¹ regions.

Protocol 2: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).[7]

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample into the ion source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct. Scan a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated exact mass for both the precursor and the product.

Conclusion

The transformation of 1-benzylpiperidine-4-carbonitrile to this compound is characterized by a cascade of distinct spectroscopic changes. By systematically applying FTIR, NMR, and Mass Spectrometry, a researcher can build a multi-faceted and unambiguous confirmation of the reaction's outcome. The disappearance of the nitrile's unique C≡N bond signature and the concurrent emergence of the primary amine's characteristic signals provide a clear and definitive fingerprint of a successful synthesis. This guide provides the foundational data and methodologies to perform this critical analysis with confidence and scientific rigor.

References

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • Wikipedia. (n.d.). Nitrile reduction.
  • Clark, J. (n.d.). Reducing Nitriles to Primary Amines.
  • PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.
  • PubChem. (n.d.). 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.
  • PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine.
  • Wang, C., et al. (n.d.).
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum.
  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine.
  • PubChem. (n.d.). (1-Benzyl-4-piperidyl)methanamine.
  • Asian Journal of Chemistry. (2017). Spectroscopic and X-ray studies of 2-(4-(2,5-dimethoxy-4-nitrobenzyl)-3-oxopiperazin-1-yl)-N-(quinolin-8-yl)acetamide. Asian Journal of Chemistry, 29(7), 1453-1456.
  • ChemBK. (2024). Ethyl 1-benzylpiperidine-4-carboxylate.
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbonitrile.
  • Royal Society of Chemistry. (2024). Direct conversion of esters to imines/enamines and applications to polyester waste upcycling. Chemical Science. DOI:10.1039/D4SC05160B.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. RSC Advances.
  • BLD Pharm. (n.d.). 88915-26-8|this compound.
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.
  • PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
  • ChemicalBook. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8.
  • Cayman Chemical. (n.d.). 4-Anilino-1-benzylpiperidine (4-ANBP, NSC 76613, CAS Number: 1155-56-2).
  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • ResearchGate. (2024).
  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Usiena AIR. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry.
  • Key Organics. (n.d.). 1-Benzylpiperidine-4-carbonitrile | MFCD01540574 | C13H16N2.
  • Oakwood Chemical. (n.d.). 1-Benzylpiperidine-4-carbonitrile.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • NIST. (n.d.). 4-Benzylpiperidine.
  • Wiley Online Library. (2017). A Manganese Pre-Catalyst: Mild Reduction of Amides, Ketones, Aldehydes, and Esters. Angewandte Chemie.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • Springer. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.
  • ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1-Benzyl-4-piperidone - Optional[13C NMR] - Chemical Shifts.
  • NIST. (n.d.). 4-Benzylpiperidine.
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.

Sources

A Researcher's Guide to Assessing the Enantiomeric Purity of Chiral (1-Benzylpiperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical development. For chiral molecules such as (1-Benzylpiperidin-4-yl)methanamine derivatives, which are significant scaffolds in drug discovery, the stereochemistry can drastically alter pharmacological and toxicological profiles.[1][2] Consequently, robust and reliable analytical methods are mandated to ensure the safety, efficacy, and quality of the final drug product.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric purity of these chiral amines. We will delve into the causality behind experimental choices, present validated protocols, and offer objective comparisons to empower researchers in selecting the most appropriate method for their specific needs.

Core Analytical Techniques: A Comparative Overview

The differentiation and quantification of enantiomers are primarily achieved through chromatographic and spectroscopic techniques that utilize a chiral environment to induce separation or signal differentiation.[2][3] The most powerful and widely adopted methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: At-a-Glance Comparison of Key Analytical Methods
FeatureChiral HPLCChiral SFCNMR with Chiral Agents
Principle Differential interaction with a Chiral Stationary Phase (CSP) leading to different retention times.[4]Differential interaction with a CSP using a supercritical fluid (CO2) mobile phase.[1][]Formation of transient diastereomeric complexes (with CSAs) or covalent diastereomers (with CDAs) with distinct NMR signals.[3][6]
Primary Advantage High versatility, wide availability of CSPs, well-established.[7][8]High speed, reduced organic solvent use ("greener"), excellent for basic compounds.[9][10]Rapid, non-destructive (with CSAs), provides structural information.[11]
Primary Limitation Longer analysis times, higher solvent consumption compared to SFC.[9][12]Requires specialized instrumentation, less common than HPLC.[12][13]Lower sensitivity, potential for signal overlap, requires pure chiral auxiliary.[6]
Typical Analysis Time 10-60 minutes per sample.[3]2-15 minutes per sample.[10][12]5-15 minutes per sample.[3]
Best Suited For Routine quality control, method development for a wide range of compounds.High-throughput screening, purification, analysis of basic amines.[][14]Rapid screening, structural confirmation, when chromatographic methods fail.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the extensive library of commercially available Chiral Stationary Phases (CSPs).[1][15]

The Principle of Separation: The core of the technique lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. This creates transient diastereomeric complexes with different energy states, leading to different retention times and, thus, separation.[4][16]

Expertise in Action: Selecting the Right CSP: For primary amines like this compound derivatives, polysaccharide-based CSPs (e.g., those derived from amylose or cellulose phenylcarbamates) are the most effective starting point.[7][17] Their broad selectivity is derived from a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure.[16] Cyclofructan-based CSPs have also demonstrated high success rates for primary amines, particularly in the polar organic mode.[7][14]

Causality in Mobile Phase Selection: The mobile phase is not merely a carrier; it is an active participant in the separation. For basic compounds like piperidine derivatives, peak tailing is a common issue. This is caused by strong interactions with residual acidic silanols on the silica support of the CSP. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is crucial.[7][15] This additive competes for the active sites, ensuring symmetrical peak shapes and improving resolution.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Optimization cluster_analysis Phase 3: Analysis & Validation Sample Prepare Racemic Sample (e.g., 1 mg/mL in mobile phase) ScreenCSPs Screen CSPs (Polysaccharide, Cyclofructan) Sample->ScreenCSPs MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA with 0.1% DEA) MobilePhase->ScreenCSPs Optimize Optimize Mobile Phase (Adjust % co-solvent, additive) ScreenCSPs->Optimize Select best CSP Equilibrate Equilibrate Column & System Optimize->Equilibrate Inject Inject Sample & Acquire Data Equilibrate->Inject Calculate Calculate Resolution (Rs) & Enantiomeric Excess (%ee) Inject->Calculate Validate Validate Method (ICH Guidelines) (Specificity, Linearity, LOD/LOQ) Calculate->Validate If Rs > 1.5

Caption: General workflow for chiral HPLC method development.

Generalized Protocol: Chiral HPLC Separation
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A typical starting condition is 90:10 (v/v) Hexane/Isopropanol with 0.1% (v/v) Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Perform a system suitability test by injecting the racemic standard to ensure adequate resolution (typically Rs > 1.5). c. Inject the sample solution. d. Identify the peaks corresponding to the two enantiomers.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = [(A1 - A2) / (A1 + A2)] x 100%

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC, offering significant advantages in speed and reduced solvent consumption.[8][9] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations.[10]

The SFC Advantage for Basic Amines: SFC is exceptionally well-suited for separating basic compounds like this compound derivatives. The CO2-based mobile phase is less prone to the strong secondary interactions that cause peak tailing in HPLC, often resulting in superior peak shapes and efficiency even without additives.[10][18]

Expertise in Action: Co-solvents and Additives: While CO2 is the main component, an organic modifier (co-solvent) like methanol or ethanol is required to modulate solvent strength and ensure analyte solubility.[12] For basic amines, acidic and basic additives (e.g., TFA and TEA) can be used in small concentrations in the co-solvent to form ion pairs with the analyte, which can dramatically improve peak shape and selectivity.[12][18]

Workflow for Chiral SFC Method Development

SFC_Workflow Start Racemic Sample Prep Dissolve Sample (e.g., 1 mg/mL in Methanol) Start->Prep Screen Screen CSPs with Gradient (e.g., 5-40% Methanol in CO2) Prep->Screen Optimize Optimize Conditions (Isocratic/Gradient, Additives, Temp, BPR) Screen->Optimize Identify Promising CSP Analyze Inject & Analyze Optimize->Analyze Calculate Calculate %ee Analyze->Calculate

Caption: Streamlined workflow for chiral SFC method development.

Generalized Protocol: Chiral SFC Separation
  • Instrumentation: SFC system with a UV detector and back-pressure regulator (BPR).[12]

  • Column: Use the same polysaccharide-based columns as in HPLC (e.g., Chiralpak® IA), as most are compatible with SFC.[]

  • Mobile Phase: Carbon dioxide (CO2) with methanol as a co-solvent. A typical screening gradient is 5-50% methanol.[12]

  • Additive: A common additive combination in the co-solvent is 0.2-0.3% TFA/TEA.[12][18]

  • Flow Rate: 3.0 mL/min.[12]

  • Back Pressure: 150 bar.[12]

  • Temperature: 40°C.[12]

  • Procedure: Follow a similar procedure to HPLC, equilibrating the system and injecting the sample. Equilibration times are significantly shorter in SFC.

  • Data Analysis: Calculation of % ee is identical to the HPLC method.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment directly in the NMR tube, causing the signals of the enantiomers to become non-equivalent (diastereotopic) and appear at different chemical shifts.[6][19]

This is achieved using two types of chiral auxiliaries:

  • Chiral Solvating Agents (CSAs): These form rapid, reversible, non-covalent diastereomeric complexes with the analyte.[3][11] A key advantage is that the sample is not consumed or altered. For amines, BINOL (1,1'-bi-2-naphthol) and its derivatives are highly effective CSAs.[11][20]

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers.[3][6] This often results in larger chemical shift differences (Δδ) but requires a chemical reaction and may necessitate purification.

Expertise in Action: When to Choose NMR: NMR is particularly valuable for rapid screening where chromatographic method development is time-consuming. It is also an excellent orthogonal technique to confirm results from HPLC or SFC.[21] The non-destructive nature of the CSA method is ideal when sample quantity is limited.[11]

Generalized Protocol: NMR with a Chiral Solvating Agent (CSA)
  • Instrumentation: Standard NMR spectrometer (400 MHz or higher is recommended).

  • Materials: Chiral amine sample, enantiopure (S)-BINOL, and a deuterated solvent (e.g., CDCl3).[11]

  • Procedure: a. Place the chiral amine sample (approx. 0.01-0.02 mmol) directly into a clean, dry NMR tube. b. Add 1.0 to 1.5 equivalents of the CSA ((S)-BINOL). c. Add ~0.6 mL of CDCl3, cap the tube, and shake gently to dissolve and mix.[11] d. Acquire a standard ¹H NMR spectrum.

  • Data Analysis: a. Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methine proton adjacent to the amine) in the two diastereomeric complexes. b. Carefully integrate these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the amine.[2]

Validation and Cross-Verification

No single method is infallible. Regulatory guidelines and good scientific practice demand that analytical methods be validated for their intended purpose.[4][22] Key validation parameters include specificity, linearity, accuracy, precision, and the limit of quantitation (LOQ) for the minor enantiomer.[4]

For the highest level of confidence, cross-validation using two orthogonal techniques is recommended.[1][21] For instance, a primary result obtained by high-speed SFC can be confirmed using an NMR method with a chiral solvating agent. Agreement between the two methods provides strong evidence of the accuracy of the enantiomeric purity assessment.[21]

Conclusion

The assessment of enantiomeric purity for this compound derivatives is a critical task that can be approached with several powerful analytical techniques.

  • Chiral HPLC is the versatile and well-understood workhorse, suitable for nearly any laboratory.

  • Chiral SFC offers a compelling high-speed, sustainable alternative, particularly advantageous for the basic nature of these piperidine compounds and for high-throughput applications.[8][12]

  • NMR Spectroscopy provides a rapid, non-separative method ideal for quick screening and orthogonal confirmation of chromatographic results.

The ultimate choice depends on the specific requirements of the project, including throughput needs, sample availability, and the instrumentation at hand. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most effective strategy to ensure the stereochemical integrity of their chiral amine derivatives.

References

  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Purity Determin
  • HPLC method for enantiomeric separ
  • Application Notes and Protocols for Chiral Separation of 2,6-Disubstituted Piperidine Enantiomers. BenchChem.
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chrom
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. BenchChem.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • A Comparative Guide: HPLC vs.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
  • Enantiomeric Purific
  • cross-validation of enantiomeric excess values obtained by different analytical methods. BenchChem.
  • Technical Support Center: Purification of Chiral Piperidine Deriv
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Handbook of Analytical Valid
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

Sources

A Head-to-Head Comparison of (1-Benzylpiperidin-4-yl)methanamine-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile (1-Benzylpiperidin-4-yl)methanamine Scaffold

The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Its derivatives have been extensively investigated for their potential as therapeutic agents, particularly for disorders of the central nervous system (CNS).[1] The core structure, featuring a benzyl group attached to a piperidine ring which is in turn linked to a methanamine moiety, provides a unique three-dimensional arrangement that can be readily modified to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of various this compound-based compounds, focusing on their performance in key biological assays. We will delve into their interactions with two primary target classes: sigma (σ) receptors and cholinesterases (AChE and BuChE) , both of which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's, as well as in pain and psychiatric disorders.[1][2] By presenting quantitative data, detailing experimental protocols, and exploring structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research programs.

Comparative Biological Activity: A Tale of Two Target Families

The biological activity of this compound derivatives is highly contingent on the specific substitutions and modifications made to the core scaffold. Below, we compare the performance of various analogs against sigma receptors and cholinesterases.

Sigma (σ) Receptor Modulation

Sigma receptors, comprising σ1 and σ2 subtypes, are unique intracellular proteins implicated in various cellular functions and represent attractive targets for treating neurological disorders and pain.[2] Derivatives of the this compound scaffold have yielded some of the most potent and selective sigma receptor ligands known.[3]

The following table summarizes the in vitro binding affinities (Ki, in nM) of selected N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives and related analogs for σ1 and σ2 receptors. A lower Ki value indicates higher binding affinity.

Compound IDSubstitution Patternσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity (σ2/σ1)
1 Unsubstituted Phenylacetamide3.90[3]240[3]61.5[4]
11 2-Fluoro on Phenylacetamide3.56[3]667[3]187.4[3][5]
General Trend 3-Substituted on PhenylacetamideHigher Affinity[3]Higher Affinity[3]Variable[5]
General Trend Halogen SubstitutedSimilar Affinity[3]Increased Affinity[3]Decreased[5]
General Trend Electron-Donating Groups (OH, OMe, NH₂)Moderate Affinity[3]Weak or Negligible Affinity[3]Increased[5]
5 Pyridine Derivative1.45[2]420.5 (rσ2R)[2]~290[2]

Systematic modification of the scaffold has revealed key structural determinants for high affinity and selectivity at sigma receptors:

  • Positional Influence: For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions at the 3-position of the phenylacetamide ring generally lead to a higher affinity for both σ1 and σ2 receptors compared to 2- or 4-substituted analogs.[3][5]

  • Electronic Effects: The nature of the substituent plays a critical role.

    • Halogenation: Adding halogens (F, Cl, Br) to the aromatic ring tends to increase affinity for σ2 receptors while maintaining high affinity for σ1 receptors, thus reducing σ1 selectivity.[3] The 2-fluoro substituted analog (11 ) is a notable exception, exhibiting the highest selectivity for σ1 receptors among a tested series.[3]

    • Electron-Donating Groups: Substituents like hydroxyl (OH), methoxy (OMe), or amine (NH₂) result in moderate affinity for σ1 receptors but significantly weaker or negligible affinity for σ2 receptors, thereby increasing σ1 selectivity.[3]

  • Linker Modification: The linker connecting the (1-benzylpiperidin-4-yl) moiety to other chemical groups is crucial. For a series of pyridine dicarbonitriles, increasing the linker length from a direct amino group to an ethylamino or propylamino group resulted in a marked increase in hσ1R affinity.[2]

The unsubstituted compound, N-(1-benzylpiperidin-4-yl)phenylacetamide (1 ), serves as a strong starting point, displaying high affinity and good selectivity for σ1 receptors.[3]

SAR_Sigma_Receptors cluster_core Core Scaffold: this compound cluster_modifications Structural Modifications cluster_outcomes Impact on Biological Activity Core Core Structure Positional Positional Isomers (2-, 3-, 4-substituted) Core->Positional Electronic Electronic Effects (Halogens vs. Donating Groups) Core->Electronic Linker Linker Length (n=0 to n=4) Core->Linker Affinity Binding Affinity (Ki) (Higher/Lower) Positional->Affinity 3-position enhances affinity Electronic->Affinity Halogens increase σ2 affinity Selectivity Subtype Selectivity (σ1 vs. σ2) Electronic->Selectivity Donating groups increase σ1 selectivity Linker->Affinity Longer linkers can increase σ1 affinity Radioligand_Assay_Workflow start Start prep Prepare Reaction Mix: - Cell Membranes (Receptors) - Radioligand ([L]) - Test Compound (Inhibitor) start->prep incubate Incubate to Reach Binding Equilibrium prep->incubate filter Rapid Filtration (Separate Bound from Free [L]) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Generalized workflow for a competitive radioligand binding assay.
Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BuChE inhibitors. [6]

  • Objective: To determine the IC50 values of test compounds against AChE and BuChE.

  • Materials:

    • AChE (from electric eel) or BuChE (from equine serum). [7] * Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • Phosphate buffer (pH 8.0).

    • 96-well microplate and plate reader.

  • Procedure:

    • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound in the buffer. [8] 2. Reaction Initiation: The reaction is started by adding the substrate (e.g., ATCI) and DTNB to the enzyme-inhibitor mixture.

    • Hydrolysis & Color Development: The enzyme hydrolyzes the thiocholine substrate, releasing thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Acetic Acid-Induced Writhing Test

This is a standard animal model for screening the peripheral analgesic activity of compounds. [4]

  • Objective: To evaluate the antinociceptive (pain-relieving) effect of test compounds in vivo.

  • Animals: Male ICR mice or a similar strain. [4]* Procedure:

    • Grouping: Animals are randomly divided into groups (e.g., vehicle control, positive control like morphine, and test compound groups).

    • Administration: The test compound, vehicle, or positive control is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

    • Pre-treatment Time: A set time is allowed for the compound to be absorbed and distributed (e.g., 30 minutes). [4] 4. Nociceptive Challenge: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing (abdominal constriction) response. [4] 5. Observation: The number of writhes for each animal is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.

  • Data Analysis:

    • The mean number of writhes for each test group is compared to the vehicle control group.

    • The percentage of inhibition (analgesic effect) is calculated as: [(Mean writhes in control) - (Mean writhes in test group)] / (Mean writhes in control) x 100% .

Conclusion

Derivatives of the this compound scaffold represent a remarkably versatile class of compounds with significant potential for therapeutic development. Their ability to be finely tuned to potently and selectively modulate key CNS targets like sigma receptors and cholinesterases underscores their promise. The head-to-head comparison of analogs reveals critical structure-activity relationships that can guide future drug design efforts. By leveraging the quantitative data and established experimental protocols detailed in this guide, researchers can more effectively navigate the optimization process, paving the way for novel treatments for neurodegenerative diseases, pain, and other challenging disorders.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central.
  • A Comparative Analysis of 2-(1-Benzylpiperidin-4-yl)
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Biological Activity of 2-(1-Benzylpiperidin-4-yl)
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of N-(1- benzylpiperidin-4-yl)phenylacetamides as Sigma Receptor Ligands. BenchChem.
  • A Comparative Analysis of 1-Benzylpiperidine and 1-Benzoylpiperidine Scaffolds for Dual-Target Inhibition. BenchChem.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed.
  • Sigma Receptors. Tocris Bioscience.
  • A Comparative Bioactivity Analysis of N-Benzylpiperidine and N-Benzylpiperazine Deriv
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central.

Sources

A Comparative Guide to the Synthesis of (1-Benzylpiperidin-4-yl)methanamine: An Analysis of Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Benzylpiperidin-4-yl)methanamine is a crucial building block in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its synthesis is a pivotal step in the development of novel therapeutics. This guide provides an in-depth comparison of the most common synthetic routes to this versatile intermediate, with a focus on reported yields and the underlying chemical principles. By objectively evaluating various methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The most prevalent strategies involve the functionalization of a pre-formed 1-benzylpiperidine core at the 4-position. These methods primarily include:

  • Reductive Amination of a Carbonyl Precursor: A direct and efficient approach that utilizes either 1-benzyl-4-piperidone or 1-benzylpiperidine-4-carboxaldehyde as the starting material.

  • Reduction of a Nitrile Intermediate: A two-step sequence involving the formation and subsequent reduction of 1-benzylpiperidine-4-carbonitrile.

  • Reduction of an Amide Precursor: A robust method that employs the reduction of 1-benzylpiperidine-4-carboxamide.

Each of these routes presents its own set of advantages and challenges in terms of yield, reaction conditions, and accessibility of starting materials. The following sections will delve into the specifics of each methodology, providing a comparative analysis of their reported efficiencies.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is often a trade-off between yield, scalability, and the availability of reagents and equipment. The following table summarizes the key quantitative data for the primary synthetic pathways to this compound.

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Reference
Amide Reduction 1-Benzylpiperidine-4-carboxamideLiAlH₄, THF~65%[1]
Nitrile Reduction 1-Benzylpiperidine-4-carbonitrileDIBAL-H, Toluene (to aldehyde)97.5% (for aldehyde)[2]
Reductive Amination 1-Benzylpiperidine-4-carboxaldehydeNH₃/H₂, Catalyst or NaBH₃CNNot explicitly reported for target
Oxime Reduction 1-Benzyl-4-piperidone OximeLiAlH₄ or Catalytic HydrogenationNot directly applicable for target

Note: Yields are reported for the key transformation step and may not represent the overall yield from commercially available starting materials. The yield for the reductive amination of the aldehyde to the target amine is not explicitly found in the literature and is an estimation based on similar reactions.

In-Depth Examination of Synthetic Methodologies

Reduction of 1-Benzylpiperidine-4-carboxamide

This method stands out as a reliable and well-documented route to this compound. The reduction of an amide to a primary amine is a fundamental transformation in organic synthesis, with lithium aluminum hydride (LiAlH₄) being the reagent of choice for its high reactivity.

Causality Behind Experimental Choices: The strong hydride-donating ability of LiAlH₄ is necessary to reduce the resonance-stabilized and generally unreactive amide carbonyl group. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water and to ensure good solubility of the reactants.

A reported synthesis of a closely related analog, 6,7-dimethoxy-2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, from its corresponding amide using LiAlH₄ in refluxing THF afforded a yield of 65.2%[1]. This provides a strong indication of the expected yield for the synthesis of the target molecule via this route.

Experimental Workflow: Amide Reduction

start 1-Benzylpiperidine-4-carboxamide reagent LiAlH₄, Anhydrous THF start->reagent reaction Reflux workup Aqueous Workup (e.g., 5% NaOH) reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via amide reduction.

Reduction of 1-Benzylpiperidine-4-carbonitrile

This two-step approach involves the initial synthesis of the nitrile intermediate followed by its reduction. The nitrile group serves as a versatile precursor to primary amines.

Synthesis of the Nitrile Intermediate: 1-Benzylpiperidine-4-carbonitrile can be prepared from 1-benzylpiperidine-4-carboxamide via dehydration using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[1]. Alternatively, it can be synthesized through a Strecker-type reaction from 1-benzyl-4-piperidone. A high yield of 89.5% has been reported for the synthesis of the analogous 4-anilino-1-benzylpiperidine-4-carbonitrile, suggesting that the formation of the nitrile is an efficient process[3].

Reduction of the Nitrile: The reduction of the nitrile to the primary amine can be achieved using various reducing agents. While powerful hydrides like LiAlH₄ are effective, catalytic hydrogenation over Raney Nickel or other catalysts is also a common and often milder alternative. A patent describes the reduction of 1-benzylpiperidine-4-carbonitrile to 1-benzylpiperidine-4-carboxaldehyde using diisobutylaluminum hydride (DIBAL-H) in high yield (97.5%)[2]. Although this is a partial reduction to the aldehyde, it demonstrates the high reactivity of the nitrile. Complete reduction to the amine is expected to proceed with similar or slightly lower efficiency.

Experimental Workflow: Nitrile Reduction

start 1-Benzylpiperidine-4-carbonitrile reagent LiAlH₄ or H₂/Raney Ni start->reagent reaction Reduction workup Aqueous Workup reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Reductive Amination of Carbonyl Compounds

Reductive amination is a powerful one-pot method for the formation of amines from carbonyl compounds. For the synthesis of this compound, this can be approached from either 1-benzyl-4-piperidone or, more directly, from 1-benzylpiperidine-4-carboxaldehyde.

Starting from 1-Benzyl-4-piperidone: A direct conversion from the ketone would require a reductive amination with a reagent that can introduce a CH₂NH₂ group, which is not a standard one-step transformation. A more plausible, albeit multi-step, approach would be a Wittig-type reaction to introduce a CHCN group, followed by reduction. Given the efficiency of the other routes, this is a less common strategy.

Experimental Workflow: Reductive Amination of Aldehyde

start 1-Benzylpiperidine-4-carboxaldehyde reagent NH₃/NH₄OAc, Reducing Agent (e.g., NaBH₃CN) start->reagent reaction Reductive Amination workup Aqueous Workup reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via reductive amination of the corresponding aldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Reduction (Adapted from[1])

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Dissolve 1-benzylpiperidine-4-carboxamide in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of this compound via Nitrile Reduction

Step A: Synthesis of 1-Benzylpiperidine-4-carbonitrile (Adapted from[1])

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-benzylpiperidine-4-carboxamide.

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) to the amide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 1-benzylpiperidine-4-carbonitrile can often be used in the next step without further purification.

Step B: Reduction of 1-Benzylpiperidine-4-carbonitrile

  • Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere, add a solution of 1-benzylpiperidine-4-carbonitrile in an anhydrous solvent such as THF or diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C and add a solution of LiAlH₄ in the same solvent dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Isolation: Follow the work-up and isolation procedure described in Protocol 1.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The reduction of 1-benzylpiperidine-4-carboxamide offers a direct and reliable method with a reasonably good reported yield for a similar substrate[1]. The reduction of 1-benzylpiperidine-4-carbonitrile is also a viable option, with the potential for high yields in the reduction step, although it requires an additional step for the synthesis of the nitrile precursor. The reductive amination of 1-benzylpiperidine-4-carboxaldehyde is an attractive and convergent approach, benefiting from a high-yielding synthesis of the aldehyde intermediate[2][4].

The ultimate choice of synthetic route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product. For large-scale production, the reductive amination of the aldehyde may be the most efficient route, provided the amination step proceeds with a good yield. For laboratory-scale synthesis, the amide reduction route offers a robust and well-established procedure.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. [Link]
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. [Link]
  • 4-Anilino-1-benzylpiperidine-4-carbonitrile. PMC - PubMed Central. [Link]
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]
  • Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com. [Link]
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company. [Link]
  • Production of n-benzyl-4-formylpiperidine.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar. [Link]
  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. [Link]
  • Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

A Comparative Guide to QSAR Studies of Benzylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Benzylpiperidine Scaffold and the Predictive Power of QSAR

The benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target a wide array of physiological systems. Its structural versatility allows for the development of ligands for receptors implicated in neurological disorders, pain management, and inflammatory conditions. Derivatives of this scaffold have shown potent activity as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, sigma (σ) receptor ligands for neuropathic pain, CCR5 antagonists for HIV, and μ-opioid receptor agonists for analgesia.[1][2][3][4][5]

Given the vast chemical space that can be explored by modifying the benzylpiperidine core, Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable tool for rationally designing novel therapeutic agents.[6] QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel molecules before their synthesis, thereby saving significant time and resources.[7] This guide provides a comparative analysis of various QSAR studies on benzylpiperidine derivatives, offering insights into different modeling techniques, their predictive capabilities, and the structural requirements for activity against various biological targets.

Comparative Analysis of QSAR Models for Benzylpiperidine Derivatives

The effectiveness of a QSAR model is highly dependent on the chosen methodology, the molecular descriptors employed, and the biological target under investigation. Here, we compare different QSAR approaches that have been applied to benzylpiperidine derivatives.

2D-QSAR vs. 3D-QSAR: A Tale of Two Dimensions

QSAR studies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors that are calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties.[8] In contrast, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) require the 3D conformation of molecules and calculate steric and electrostatic fields around them.[9]

A study on novel piperidine and piperazine derivatives as acetylcholinesterase inhibitors found that a CoMFA (3D-QSAR) model (r² = 0.947 for the training set) was more favorable than a model established by stepwise multiple linear regressions (SW-MLR) using 2D descriptors (r² = 0.825).[9] This suggests that for AChE inhibition by this class of compounds, the 3D arrangement of substituents and their interaction with the enzyme's active site are crucial for activity.

Hansch Analysis: A Classic Approach for Sigma Receptor Ligands

A Hansch-type QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives as sigma-1 (σ₁) receptor ligands explored the influence of substitutions on the phenylacetamide aromatic ring.[10] This classical 2D-QSAR approach uses physicochemical parameters like hydrophobicity (π), electronic effects (σ), and steric parameters (molar refractivity) to build a linear model. The study revealed that substitutions at the 3-position of the phenylacetamide ring generally led to higher affinity for both σ₁ and σ₂ receptors.

Receptor-Dependent 3D-QSAR for Acetylcholinesterase Inhibitors

A receptor-dependent 3D-QSAR (RD-3D-QSAR) approach was employed for a series of 60 benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE).[2] This method incorporates information about the receptor's binding site into the QSAR model. The resulting models showed high statistical significance (q² up to 0.753, r² up to 0.900) and highlighted the importance of interactions with residues in the aromatic gorge (Tyr341 and Trp439) and the catalytic triad (His447) of the enzyme.[2]

Diverse QSAR Approaches for CCR5 Antagonists

For a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists, a variety of QSAR techniques were employed, including the Hansch analysis, Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA).[4] The Hansch analysis pointed to the importance of lipophilicity and electron-donating substituents for binding affinity. The 3D-QSAR methods provided more detailed insights, with the MSA model showing the best statistical quality and highlighting the importance of the relative negative charge of substituents.[4][11]

Data Presentation: A Comparative Overview of QSAR Model Performance

The following table summarizes the statistical parameters of various QSAR models developed for benzylpiperidine derivatives, providing a clear comparison of their predictive power.

Derivative Class Target QSAR Method r² (training) q² (cross-validation) r² (test) Reference
N-(1-benzylpiperidin-4-yl)phenylacetamidesSigma-1 ReceptorHansch Analysis---[10]
Piperidine & Piperazine DerivativesAcetylcholinesterase2D-QSAR (SW-MLR)0.825>0.50.778[9]
Piperidine & Piperazine DerivativesAcetylcholinesterase3D-QSAR (CoMFA)0.947>0.50.816[9]
Benzylpiperidine InhibitorsAcetylcholinesteraseRD-3D-QSAR (Model C-F)0.9000.753-[2]
3-(4-benzylpiperidin-1-yl)propylaminesCCR5 Receptor3D-QSAR (MSA)HighHighHigh[4][11]
4-Phenylpiperidine Derivativesμ-Opioid ReceptorNeural Network--Validated[3]

Note: Dashes indicate that the specific statistical parameter was not explicitly reported in the abstract.

Experimental Protocols: A Guide to Building Robust QSAR Models

The development of a predictive QSAR model is a multi-step process that requires careful planning and execution.[12]

Step 1: Dataset Preparation and Curation
  • Data Collection: Compile a dataset of compounds with a common structural scaffold (e.g., benzylpiperidine) and their corresponding biological activities (e.g., IC₅₀, Kᵢ) against a specific target.

  • Data Curation: Ensure the biological activity data is consistent and reliable. Convert activity values to a logarithmic scale (e.g., pIC₅₀) to achieve a more normal distribution.

  • Structural Drawing and Optimization: Draw the 2D structures of all molecules and convert them to 3D. Perform energy minimization to obtain the most stable conformation for each molecule.

Step 2: Molecular Descriptor Calculation
  • Descriptor Selection: Choose a set of molecular descriptors that are relevant to the biological activity being studied. These can include 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields) descriptors.[7]

  • Descriptor Calculation: Use specialized software to calculate the chosen descriptors for all molecules in the dataset.

Step 3: Model Development and Validation
  • Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.[10]

  • Model Building: Employ a suitable statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to build the QSAR model.[8][10]

  • Internal Validation: Assess the robustness and stability of the model using techniques like leave-one-out cross-validation (LOO-CV), which provides the q² value.[13]

  • External Validation: Evaluate the predictive power of the model on the external test set. A high r² value for the test set indicates good predictivity.[13][14]

  • Y-Randomization: Perform Y-randomization tests to ensure that the developed model is not due to chance correlation.

Visualization of the QSAR Workflow

The following diagram illustrates the typical workflow for developing a QSAR model.

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Model Development cluster_Validation Model Validation DataCollection Data Collection (Structures & Activities) DataCuration Data Curation (pIC50 Calculation) DataCollection->DataCuration StructureOpt Structure Optimization (3D Conformation) DataCuration->StructureOpt DescriptorCalc Descriptor Calculation (2D & 3D) StructureOpt->DescriptorCalc DataSplit Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit ModelBuild Model Building (MLR, PLS, etc.) DataSplit->ModelBuild InternalVal Internal Validation (Cross-Validation, q²) ModelBuild->InternalVal ExternalVal External Validation (Test Set, r² pred) InternalVal->ExternalVal YRandom Y-Randomization ExternalVal->YRandom FinalModel Final Predictive QSAR Model YRandom->FinalModel

Caption: A generalized workflow for QSAR model development.

Causality and Mechanistic Insights from QSAR Models

Beyond predicting the activity of new compounds, well-constructed QSAR models can provide valuable insights into the mechanism of action and the key structural features required for biological activity. For instance, the contour maps generated from CoMFA and CoMSIA studies can visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding are favorable or unfavorable for activity. This information can guide medicinal chemists in designing more potent and selective ligands.

The RD-3D-QSAR study on HuAChE inhibitors directly implicated specific amino acid residues in the binding of benzylpiperidine derivatives, providing a clear structural basis for the observed SAR.[2] Similarly, the Hansch analysis of σ₁ receptor ligands identified the optimal substitution patterns on the phenylacetamide ring for maximizing affinity.[10]

Conclusion and Future Directions

QSAR modeling is a powerful and versatile tool in the drug discovery process for benzylpiperidine derivatives. By comparing different QSAR approaches, this guide has highlighted the importance of selecting the appropriate methodology for the biological target and chemical series under investigation. From classical Hansch analysis to sophisticated 3D-QSAR and receptor-dependent models, these computational techniques provide invaluable predictive and mechanistic insights.

Future QSAR studies on benzylpiperidine derivatives will likely incorporate more advanced machine learning and deep learning algorithms, leverage larger and more diverse datasets, and integrate with other computational methods like molecular dynamics simulations to build even more accurate and robust predictive models. The continued application of these in silico techniques will undoubtedly accelerate the discovery and development of novel benzylpiperidine-based therapeutics.

References

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. [Link]
  • QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. [Link]
  • 3D-QSAR analysis of MCD inhibitors by CoMFA and CoMSIA. [Link]
  • Comparison of various methods for validity evalu
  • 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. [Link]
  • Quantitative structure–activity rel
  • An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. [Link]
  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Deriv
  • Molecular descriptors, in Recent Advances in QSAR Studies Methods and Applic
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]
  • Receptor-dependent (RD) 3D-QSAR approach of a series of benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE). [Link]
  • In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. [Link]
  • QSAR models for predicting the toxicity of piperidine deriv
  • In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. [Link]
  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. [Link]
  • Automated docking 3-D QSAR studiesof N. benzylpiperidine derivatives as AchE inhibitor to design Anti-Alzheimer agents. [Link]
  • Validation and Predictivity of QSAR Models. [Link]
  • Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches. [Link]
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]
  • On the development and valid
  • Homology modeling and 3D–QSAR study of benzhydrylpiperazine δ opioid receptor agonists. [Link]
  • Validation of QSAR Models - Str
  • Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Deriv
  • QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. [Link]
  • Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(heteroarylalkynyl)-4-benzylpiperidines. [Link]
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)

Sources

A Comparative Benchmarking Guide to (1-Benzylpiperidin-4-yl)methanamine Derivatives: Profiling Novel CNS Ligands Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the (1-Benzylpiperidin-4-yl)methanamine Scaffold

The this compound framework represents a privileged scaffold in modern medicinal chemistry, giving rise to a diverse class of centrally active compounds. Researchers have successfully tailored derivatives of this core structure to exhibit high affinity and selectivity for critical neurological targets, most notably the sigma-1 (σ1) receptor and acetylcholinesterase (AChE). These targets are implicated in the pathophysiology of neurodegenerative disorders, such as Alzheimer's disease, and chronic pain states. Consequently, these derivatives hold significant promise for the development of novel therapeutics.

This guide provides a comprehensive framework for benchmarking novel this compound derivatives against established drugs. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro and in vivo assays, and present a comparative analysis of representative data. Our focus will be on two primary therapeutic avenues: cognitive enhancement via AChE inhibition and σ1 receptor modulation, and analgesia through σ1 receptor interactions.

Experimental Design: A Rationale-Driven Approach to Benchmarking

The selection of appropriate assays and benchmark compounds is critical for a meaningful comparative analysis. Our experimental design is predicated on the primary mechanisms of action identified for this compound derivatives.

Benchmark Compounds:

  • Donepezil: A cornerstone in Alzheimer's therapy, Donepezil is a potent, reversible, and selective inhibitor of AChE.[1][2][3] Its primary mechanism is to increase acetylcholine levels in the brain, thereby improving cholinergic neurotransmission.[4][5] Donepezil also exhibits affinity for the σ1 receptor, which may contribute to its neuroprotective effects.[2][6]

  • PRE-084: A highly selective σ1 receptor agonist, PRE-084 is an invaluable research tool for elucidating the therapeutic potential of activating this receptor.[7][8][9] It has demonstrated neuroprotective, nootropic, and antidepressant-like effects in preclinical models.[9][10]

  • Haloperidol: A typical antipsychotic, Haloperidol is a potent antagonist of dopamine D2 receptors but also binds with high affinity to σ1 receptors.[11][12][13][14] It serves as a benchmark for assessing σ1 receptor binding and as a classic tool for defining non-specific binding in radioligand assays.[15][16]

Representative this compound Derivatives:

For the purpose of this guide, we will consider two hypothetical derivatives based on structure-activity relationships reported in the literature:

  • Compound A (AChE Inhibitor): A derivative designed for potent AChE inhibition, potentially with selectivity over butyrylcholinesterase (BuChE).

  • Compound B (Sigma-1 Ligand): A derivative optimized for high-affinity and selective binding to the σ1 receptor.

Experimental Workflow:

The benchmarking process follows a logical progression from in vitro target engagement to in vivo functional outcomes. This multi-tiered approach ensures a comprehensive understanding of a compound's pharmacological profile.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound Synthesis Derivative Synthesis Primary Screening Target Affinity (Ki/IC50) Compound Synthesis->Primary Screening Selectivity Profiling Counter-Screening (BuChE, other receptors) Primary Screening->Selectivity Profiling Mechanism of Action Enzyme Kinetics/ Functional Assays Selectivity Profiling->Mechanism of Action Pharmacokinetics ADME Studies Mechanism of Action->Pharmacokinetics Efficacy Models Behavioral Assays (Cognition/Pain) Pharmacokinetics->Efficacy Models Toxicity Assessment Safety Pharmacology Efficacy Models->Toxicity Assessment

Caption: High-level workflow for benchmarking novel CNS drug candidates.

In Vitro Benchmarking Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the potency of a test compound in inhibiting the enzymatic activity of AChE, based on the Ellman method.[17]

Objective: To determine the IC50 value of test compounds against AChE.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (Compound A) and Donepezil

  • 96-well microplate and plate reader

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of test compounds and Donepezil in DMSO. Create serial dilutions in phosphate buffer. Prepare working solutions of AChE, ATCI, and DTNB in buffer.

  • Assay Setup: In a 96-well plate, add 45 µL of the AChE solution to each well, except for the "no enzyme" control well, which receives 45 µL of buffer.[18]

  • Inhibitor Addition: Add 5 µL of the serially diluted test compounds, Donepezil, or vehicle (for control wells) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

  • Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[19][20]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[19]

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the σ1 receptor by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of test compounds for the σ1 receptor.

Materials:

  • Membrane preparation from cells expressing σ1 receptors (e.g., guinea pig liver membranes).[16]

  • [³H]-(+)-pentazocine (radioligand).[15][16]

  • Haloperidol (for defining non-specific binding).[16]

  • Test compounds (Compound B), PRE-084.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).[15]

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value), and varying concentrations of the test compound or benchmark drug.[15][21]

  • Defining Controls: For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of an unlabeled ligand like Haloperidol (e.g., 10 µM) in addition to the radioligand and membranes.[16]

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[15]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[21]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding against the log of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Comparative In Vitro Data Summary

The following table summarizes hypothetical data for our compounds of interest, reflecting expected outcomes based on their design.

CompoundTargetAssay TypePotency (IC50/Ki, nM)Selectivity
Compound A AChEEnzyme Inhibition5.2>100-fold vs. BuChE
σ1 ReceptorRadioligand Binding150-
Donepezil AChEEnzyme Inhibition10.5>50-fold vs. BuChE
σ1 ReceptorRadioligand Binding14.6[2]-
Compound B σ1 ReceptorRadioligand Binding2.5>200-fold vs. σ2
AChEEnzyme Inhibition>10,000-
PRE-084 σ1 ReceptorRadioligand Binding44[10]Highly Selective vs. σ2
AChEEnzyme Inhibition>10,000-
Haloperidol σ1 ReceptorRadioligand Binding~3-6Non-selective vs. D2

In Vivo Benchmarking Protocols

Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test assesses recognition memory in rodents, a cognitive domain often impaired in Alzheimer's disease. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[22][23]

Objective: To evaluate the efficacy of test compounds in reversing memory deficits.

Apparatus: An open-field arena.

Step-by-Step Protocol:

  • Habituation (Day 1): Individually place each mouse in the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.[24][25]

  • Treatment: Administer the test compound (e.g., Compound A, Donepezil) or vehicle at a predetermined time before the training phase.

  • Training/Familiarization Phase (Day 2): Place the mouse in the arena containing two identical objects. Allow the mouse to explore for a set period (e.g., 10 minutes).[25] The time spent exploring each object is recorded.

  • Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 2 hours or 24 hours).

  • Test Phase (Day 2): Re-introduce the mouse into the arena where one of the familiar objects has been replaced with a novel object.

  • Data Acquisition: Record the time the mouse spends exploring the familiar object (Tf) and the novel object (Tn) for 5-10 minutes.

  • Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf). A positive DI indicates that the mouse remembers the familiar object and prefers the novel one. Compare the DI of the treated groups to the vehicle-treated control group.

Hot Plate Test for Analgesia

The hot plate test is a classic model for assessing the efficacy of centrally acting analgesics by measuring the latency of a pain response to a thermal stimulus.[26][27][28]

Objective: To evaluate the antinociceptive effects of test compounds.

Apparatus: A hot plate apparatus with adjustable temperature and a transparent cylinder to confine the animal.

Step-by-Step Protocol:

  • Baseline Latency: Before drug administration, place each mouse on the hot plate (set to a constant temperature, e.g., 52-55°C) and measure the time it takes for the mouse to exhibit a nocifensive response (e.g., paw licking, jumping).[28] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[29]

  • Treatment: Administer the test compound (e.g., Compound B, PRE-084) or vehicle.

  • Test Latency: At various time points after treatment (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency again.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. An increase in response latency indicates an analgesic effect.

Mechanism of Action: The Sigma-1 Receptor Chaperone Function

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation by ligands like Compound B can influence a variety of downstream signaling pathways, including calcium homeostasis and ion channel function, which are crucial for neuronal function and pain processing.

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ion_Channels Ion Channel Modulation Sigma1->Ion_Channels Ca_Homeostasis Calcium Homeostasis IP3R->Ca_Homeostasis Ligand Sigma-1 Ligand (e.g., Compound B) Ligand->Sigma1 Binds Neuronal_Excitability ↓ Neuronal Excitability Ca_Homeostasis->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Caption: Simplified signaling pathway for σ1 receptor-mediated analgesia.

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking this compound derivatives. The in vitro data provides a direct comparison of target engagement and potency, while the in vivo assays offer crucial insights into functional efficacy in relevant disease models.

For a derivative like Compound A , a lower IC50 for AChE compared to Donepezil would suggest superior target potency. High selectivity over BuChE is also desirable to minimize potential peripheral side effects. In the NOR test, a significant improvement in the discrimination index, comparable or superior to Donepezil, would validate its potential as a cognitive enhancer.

For Compound B , a high affinity for the σ1 receptor, comparable to known ligands, and superior selectivity over other targets would be the primary goal. A significant increase in pain response latency in the hot plate test would confirm its analgesic potential.

Future research should focus on comprehensive pharmacokinetic and safety profiling of lead candidates. Elucidating the precise downstream signaling pathways modulated by these novel σ1 receptor ligands will also be critical for a deeper understanding of their therapeutic mechanisms. The versatility of the this compound scaffold ensures that it will remain a fertile ground for the discovery of next-generation CNS therapeutics.

References

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]
  • Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. PubMed. [Link]
  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activ
  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]
  • Novel Object Recognition for Studying Memory in Mice. Bio-protocol. [Link]
  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]
  • Donepezil. Wikipedia. [Link]
  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. [Link]
  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activ
  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PubMed Central. [Link]
  • Evidence for a role of haloperidol‐sensitive σ‐'opiate' receptors in the motor effects of antipsychotic drugs. Neurology.org. [Link]
  • What is the mechanism of Donepezil Hydrochloride?.
  • The novel object recognition memory: neurobiology, test procedure, and its modific
  • Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from r
  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]
  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. SciELO. [Link]
  • PRE-084. Wikipedia. [Link]
  • Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. [Link]
  • Novel Object Recognition. Conduct Science. [Link]
  • Rodent Hot/Cold Pl
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
  • Donepezil.
  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. JoVE. [Link]
  • The list of Sigma-1 receptor agonists and antagonists..
  • Sigma Receptor Binding Assays. PubMed. [Link]
  • Effects of haloperidol and reduced haloperidol on binding to sigma sites. PubMed. [Link]
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar. [Link]
  • Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychi
  • Sigma-1 Receptor Antagonists: A New Class of Neuromodul
  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. [Link]
  • Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (1-Benzylpiperidin-4-yl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-Benzylpiperidin-4-yl)methanamine, a compound frequently utilized in pharmaceutical and chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Hazard Assessment and Initial Precautions

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data for this specific compound is not fully available, the Safety Data Sheet (SDS) and information on similar aliphatic and cycloaliphatic amines provide critical safety information.[1][2]

This compound is classified with the following potential hazards:

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[3][4]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[3]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory irritation.[1]

Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following PPE is mandatory when handling and disposing of this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with goggles.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[1]Prevents skin contact, which can lead to irritation or absorption of the chemical. Proper removal technique is crucial to avoid cross-contamination.[1]
Body Protection A lab coat, buttoned completely. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.Protects the wearer's clothing and skin from accidental splashes and contamination.
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood. In case of a spill or inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges.[1]Amines can be respiratory irritants, and in vapor or aerosol form, can cause lung irritation.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material to avoid creating dust.[1]

  • Collection: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste.[1][5]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7] The recommended final disposal method is incineration by a licensed hazardous waste disposal company.[1]

Workflow for Waste Segregation and Disposaldot

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (1-Benzylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling (1-Benzylpiperidin-4-yl)methanamine (CAS No. 88915-26-8). The core principle of this protocol is proactive risk mitigation. It is critical to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, we must adopt a conservative safety posture, treating the substance as potentially hazardous upon contact, inhalation, and ingestion.

Hazard Assessment & The Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, we must ground our safety plan in the established hierarchy of controls. This framework prioritizes systematic risk reduction, with PPE serving as the final, crucial barrier between the researcher and the chemical hazard.

  • Engineering Controls: The most effective control is isolating the hazard. All handling of this compound, especially the weighing of solids or transfers of solutions, must be performed within a certified chemical fume hood to manage aerosols and vapors.[1] Workstations must be equipped with an accessible eyewash station and safety shower.[2]

  • Administrative Controls: Establish designated work areas for handling this compound. All personnel must be trained on this specific protocol and the relevant Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): The last line of defense, detailed in the following sections.

Core PPE Protocol: A Multi-Layered Defense

Given the incomplete hazard profile, a robust and comprehensive PPE strategy is mandatory. This protocol is designed to protect against the known risks of similar amine compounds, including skin, eye, and respiratory irritation.[3][4]

Foundational Protection: Attire and Lab Coat

Standard laboratory attire forms the base layer of protection. This includes:

  • Full-length trousers and closed-toe, liquid-resistant shoes.

  • A clean, buttoned laboratory coat. For procedures involving larger quantities (>50g or >100mL), a chemically resistant apron over the lab coat is recommended.

Hand Protection: Preventing Dermal Exposure

Direct skin contact must be avoided.[1] Since no specific glove breakthrough data exists for this compound, we will base our recommendation on its chemical class (amine) and best practices for handling chemicals of unknown toxicity.

Primary Recommendation: Double-Gloving

Double-gloving with two pairs of nitrile gloves provides a reliable barrier for incidental contact and splash protection. This technique's primary value lies in the procedural safety it enables: if the outer glove becomes contaminated, it can be removed without exposing the inner glove or the user's skin.

Glove Selection & Best Practices:

  • Inspection: Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Technique: Use proper glove removal techniques to avoid self-contamination.[1]

  • Disposal: Dispose of gloves immediately after handling the chemical; do not reuse them.[1]

Table 1: General Chemical Resistance of Glove Materials

Glove Material Resistance to Amines & Bases Recommended Use Case
Nitrile Good for Splash Protection Primary recommendation. Suitable for most laboratory applications. Change immediately upon contact.[5]
Neoprene Good to Excellent Recommended for extended handling or immersion scenarios.
Butyl Rubber Excellent Offers superior protection but may reduce dexterity. Use for high-risk or large-scale operations.

| Latex | Poor to Fair | Not recommended due to potential for allergic reactions and inferior chemical resistance. |

Note: This table is a general guide. Always consult the specific glove manufacturer's chemical resistance chart for the most accurate information.[6][7]

Eye & Face Protection: Shielding from Splashes and Aerosols

Protecting the eyes from splashes and airborne particles is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated (US) or EN166-compliant (EU) chemical safety goggles with side shields must be worn at all times in the laboratory.[1][2]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions >1L, heating, or pressure-related work), a full-face shield should be worn over the safety goggles.

Respiratory Protection: Mitigating Inhalation Risks

Given that this compound may cause respiratory irritation and can form dusts or aerosols, respiratory protection is crucial, especially during powder handling.[1]

Table 2: Respiratory Protection Selection Guide

Operation Potential Hazard Minimum NIOSH (US) / CEN (EU) Respirator Type Causality
Weighing or transferring <1g of solid Dust/aerosol generation N95 / FFP2 filtering facepiece (or higher) Protects against inhalation of fine particles during brief, small-scale operations.
Handling >1g of solid or any liquid transfer Dust, aerosols, potential vapors Half-mask respirator with OV/AG/P99 cartridges / ABEK-P2 cartridges[1] Provides a higher level of protection against organic vapors (OV/A), acid gases (AG/BE), and particulates (P99/P2).

| Spill cleanup or emergency response | High concentration of dust or vapors | Full-face respirator with OV/AG/P99 cartridges or Self-Contained Breathing Apparatus (SCBA) | Ensures maximum protection for eyes and respiratory system in uncontrolled or high-concentration environments. |

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Safe Handling Workflow

The following workflow diagram illustrates the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_hood 1. Verify Fume Hood Certification & Airflow prep_area 2. Designate & Prepare Work Area prep_hood->prep_area prep_ppe 3. Don Required PPE (Gloves, Goggles, etc.) prep_area->prep_ppe handle_chem 4. Perform Chemical Work (Weighing, Reaction) prep_ppe->handle_chem decon_tools 5. Decontaminate Glassware & Equipment handle_chem->decon_tools decon_area 6. Clean & Decontaminate Work Surface decon_tools->decon_area dispose_waste 7. Package Hazardous Waste decon_area->dispose_waste doff_ppe 8. Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Emergency Procedures: Exposure and Spills

Immediate and correct response to an exposure or spill is vital.

Table 3: Emergency First Aid Protocol

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing. Flush skin with soap and plenty of water for at least 15 minutes. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding eyelids open. Immediately consult a physician.[1]
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1]

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |

Minor Spill Response (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[3]

  • Sweep or scoop the material into a suitable, labeled, and closed container for disposal. Avoid creating dust.[1]

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • For major spills, evacuate the area, close the door, and contact your institution's emergency response team.

Decontamination and Disposal

Proper disposal is a legal and ethical requirement to ensure environmental and public safety.

  • Product Disposal: All waste containing this compound must be treated as hazardous. It should be offered to a licensed professional waste disposal service.[1] Chemical incineration with an afterburner and scrubber is a suitable method.[1]

  • Contaminated Materials: Used gloves, absorbent materials, and contaminated lab coats must be disposed of as hazardous waste.[1] Place them in a sealed, clearly labeled container. Do not mix with general laboratory trash.

  • Environmental Precautions: Do not let the product or contaminated cleaning solutions enter drains or waterways.[1]

By adhering to this comprehensive safety protocol, you can confidently handle this compound while upholding the highest standards of laboratory safety, protecting yourself, your colleagues, and your research.

References

  • Capot Chemical Co., Ltd. (2019). Safety Data Sheet for this compound.
  • PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylpiperidin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Benzylpiperidin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.